molecular formula C6H13NO B154524 4-Aminomethyltetrahydropyran CAS No. 130290-79-8

4-Aminomethyltetrahydropyran

Cat. No.: B154524
CAS No.: 130290-79-8
M. Wt: 115.17 g/mol
InChI Key: IPBPLHNLRKRLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminomethyltetrahydropyran, also known as this compound, is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

oxan-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-6-1-3-8-4-2-6/h6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBPLHNLRKRLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378283
Record name 4-aminomethyltetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130290-79-8
Record name 4-Aminomethyltetrahydropyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130290-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-aminomethyltetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (oxan-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Aminomethyltetrahydropyran chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Aminomethyltetrahydropyran: A Core Building Block for Modern Drug Discovery

Abstract

In the contemporary landscape of medicinal chemistry, the deliberate design of molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Saturated heterocyclic scaffolds have become indispensable tools in this endeavor, with this compound emerging as a particularly significant building block. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and critical applications. We will explore its role as a versatile synthetic intermediate and a bioisosteric replacement that enhances aqueous solubility, metabolic stability, and three-dimensionality in drug candidates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.

Structural and Physicochemical Characteristics

The utility of this compound stems from its unique combination of a non-planar, polar tetrahydropyran (THP) ring and a synthetically versatile primary amine.

Molecular Structure and Conformational Analysis

The IUPAC name for this compound is (oxan-4-yl)methanamine.[1] Its structure consists of a tetrahydropyran ring with an aminomethyl substituent at the 4-position.

G cluster_workflow Synthetic Workflow start 4-Cyanotetrahydropyran reaction Catalytic Hydrogenation (Autoclave, 45-60°C, 0.5-0.6 MPa) start->reaction 1. Charge Reactor reagents Reagents: - Raney Nickel (Catalyst) - Ammonia in Methanol - Hydrogen Gas (H₂) reagents->reaction filtration Catalyst Filtration reaction->filtration 2. Reaction Completion concentration Solvent Removal (Reduced Pressure) filtration->concentration 3. Work-up purification Purification (Vacuum Distillation) concentration->purification 4. Isolation product 4-Aminomethyl- tetrahydropyran purification->product 5. Final Product

Figure 2: General workflow for the synthesis via catalytic hydrogenation.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound. [2]

  • Reactor Charging: In a suitable stainless steel autoclave equipped with a stirrer, thermometer, and manometer, charge 4-cyanotetrahydropyran (1.0 eq), an ammonia-methanol solution (e.g., 22% w/w), and activated Raney nickel catalyst. [2]2. Hydrogenation Reaction: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel with hydrogen to 0.5-0.6 MPa and heat the reaction mixture to 45-60 °C with vigorous stirring. [2]3. Monitoring and Completion: The reaction is typically monitored by the cessation of hydrogen uptake. The duration can range from 5 to 17 hours. [2]4. Work-up and Isolation: After cooling and venting the reactor, the reaction mixture is filtered to remove the Raney nickel catalyst. The filter cake is washed with methanol. [2]5. Purification: The combined filtrate and washings are concentrated under reduced pressure to remove the solvent. The resulting crude oil is then purified by vacuum distillation (e.g., 73-74 °C at 2.67 kPa) to yield this compound as a colorless liquid. [2] Expertise & Causality:

  • Role of Ammonia: The addition of ammonia is crucial to suppress the formation of the secondary amine byproduct, bis(tetrahydropyran-4-ylmethyl)amine, by competing for reaction with the intermediate imine. [3]* Catalyst Choice: Raney nickel is a cost-effective and highly active catalyst for nitrile reductions. Other catalysts like palladium on carbon (Pd/C) or rhodium (Rh) can also be used, sometimes offering different selectivity profiles.

  • Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate without promoting catalyst deactivation or side reactions.

Applications in Medicinal Chemistry

This compound is a "privileged scaffold" in drug discovery, meaning it is a structural motif that is recurrent in successful drugs and biologically active compounds.

Bioisosterism and Property Modulation

The THP ring is often used as a bioisosteric replacement for less desirable groups, such as benzene or cyclohexane rings, to improve physicochemical properties.

G cluster_logic Strategic Impact in Lead Optimization Problem Initial Lead Compound - High Lipophilicity (LogP) - Poor Aqueous Solubility - Metabolic Hotspot (e.g., Benzene Ring) Solution Introduce this compound Moiety Solution->Problem Replaces Problematic Moiety Outcome Optimized Candidate + Lower Lipophilicity (LogP) + Enhanced Solubility + Improved Metabolic Stability + Increased sp³ Character Outcome->Solution Achieved by

Figure 3: Logical diagram illustrating the role of this compound in overcoming common drug discovery hurdles.

  • Solubility Enhancement: The ether oxygen introduces a hydrogen bond acceptor, disrupting crystal packing and improving interactions with water, thereby increasing aqueous solubility. [4]* Metabolic Stability: Saturated rings like THP are generally more resistant to oxidative metabolism by Cytochrome P450 enzymes compared to aromatic rings.

  • Increased sp³ Character: Modern drug design trends favor molecules with higher three-dimensionality (higher sp³ fraction) to improve selectivity and find new intellectual property space. The non-planar THP ring serves this purpose effectively. [4][5]

Case Studies

This building block is a key component in several investigational drugs:

  • mTOR Kinase Inhibitors: It is used as a reagent in the core modification for the discovery of CC214-2, an orally available and selective inhibitor of the mTOR kinase, a key target in cancer therapy. [2][6][7]* PDE10A Inhibitors: The scaffold is also employed in the development of pyrazoloquinolines as inhibitors of phosphodiesterase 10A (PDE10A) for the potential treatment of schizophrenia. [2][6][7]

Spectroscopic and Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. The data below is representative.

  • ¹H NMR (Proton NMR): A spectrum will show characteristic peaks for the protons on the THP ring and the aminomethyl group. In DMSO-d₆, key signals include multiplets for the ring protons between ~1.0-1.6 ppm and ~3.2-3.9 ppm, and a doublet for the -CH₂ NH₂ protons around 2.4 ppm. [2]* Mass Spectrometry (MS): In chemical ionization mode (CI-MS), the compound typically shows a protonated molecular ion peak [M+H]⁺ at m/z 116. [2]* Infrared (IR) Spectroscopy: The IR spectrum will display characteristic stretches for N-H bonds (in the 3300-3400 cm⁻¹ region), C-H bonds (aliphatic, ~2850-2950 cm⁻¹), and a strong C-O-C ether stretch (~1080-1150 cm⁻¹).

Conclusion

This compound is a powerful and versatile building block that addresses several key challenges in modern drug discovery. Its favorable structural and physicochemical properties—including its ability to enhance solubility, improve metabolic stability, and increase molecular three-dimensionality—make it an attractive choice for lead optimization campaigns. Its well-established and scalable synthesis ensures its availability for research and development. For scientists and researchers in the pharmaceutical industry, a deep understanding of this scaffold's properties and applications is essential for designing the next generation of therapeutic agents.

References

  • Title: this compound | CAS#:130290-79-8 Source: Chemsrc URL:[Link]
  • Title: this compound - Introduction Source: ChemBK URL:[Link]
  • Title: this compound | C6H13NO Source: PubChem, N
  • Title: Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery Source: PubMed, N
  • Title: Method for producing nitrile compound, carboxylic acid compound or carboxylate compound Source: Google Patents URL
  • Title: 4-(Aminomethyl)tetrahydro-2H-pyran Source: Protheragen URL:[Link]
  • Title: Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery | Request PDF Source: ResearchG
  • Title: 4-(Aminomethyl)tetrahydro-2H-pyran CAS 130290-79-8 Source: Home Sunshine Pharma URL:[Link]
  • Title: this compound: A Key Intermediate for Pharmaceutical Innovation Source: Autech Industry Co., Limited URL:[Link]

Sources

4-Aminomethyltetrahydropyran: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These motifs, rich in sp³-hybridized carbons, offer a three-dimensional architecture that can significantly enhance pharmacological properties. Among these valuable building blocks is 4-Aminomethyltetrahydropyran (CAS No. 130290-79-8), a versatile reagent that has gained prominence for its ability to confer desirable physicochemical attributes to drug candidates.[1][2][3]

The tetrahydropyran (THP) ring, a saturated six-membered ether, is not merely a passive linker. Its oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility and modulating interactions with biological targets.[1][4] When functionalized with a primary aminomethyl group at the 4-position, as in the case of our topic molecule, it becomes a powerful and adaptable tool for medicinal chemists. This guide provides an in-depth examination of this compound, from its synthesis and chemical properties to its proven applications in the development of innovative therapeutics.

Section 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a building block is critical for its effective deployment in a synthetic campaign. This compound is a clear, colorless to light yellow liquid with properties that make it an attractive scaffold for drug design.[5][6]

Key Physicochemical Properties
PropertyValueSource
CAS Number 130290-79-8[5][7]
Molecular Formula C₆H₁₃NO[5][7][8]
Molecular Weight 115.17 g/mol [5][7][8]
Boiling Point 73-74 °C @ 2.67 kPa (20 mmHg)[5]
Density ~1.02 g/cm³[5]
pKa 10.01 ± 0.29 (Predicted)[5]
LogP -0.23 (Predicted)[8]

The negative LogP value indicates the hydrophilic nature of the molecule, a direct consequence of the ether oxygen and the primary amine. This inherent solubility is a significant advantage in drug design, where poor aqueous solubility can often terminate the development of promising compounds.

Spectroscopic Characterization

The identity and purity of this compound are readily confirmed by standard spectroscopic methods.

  • ¹H NMR (DMSO-d₆, δ ppm): The proton NMR spectrum shows characteristic signals for the tetrahydropyran ring protons and the aminomethyl group. Key signals include multiplets for the axial and equatorial protons of the ring between 1.02-1.61 ppm and 3.20-3.86 ppm.[5] The doublet for the CH₂ adjacent to the amine typically appears around 2.39 ppm.[5] The broad singlet for the NH₂ protons is also observable.[5]

  • Mass Spectrometry (CI-MS, m/e): Chemical ionization mass spectrometry typically shows the protonated molecular ion (M+1) at 116.[5]

Section 2: Synthesis and Chemical Reactivity

The reliable and scalable synthesis of building blocks is a prerequisite for their use in drug development programs.

Industrial-Scale Synthesis

A common and efficient method for the preparation of this compound is the catalytic hydrogenation of 4-cyanotetrahydropyran.[5] This reaction is typically performed in a stainless steel autoclave under a hydrogen atmosphere.

Protocol: Catalytic Reduction of 4-Cyanotetrahydropyran [5]

  • Reactor Charging: A 200 mL stainless steel autoclave is charged with 4-cyanotetrahydropyran (10.0 g, 90.0 mmol), a 22% (w/w) solution of ammonia in methanol (50.0 g), and activated Raney nickel catalyst (2.0 g).[5] The ammoniacal methanol is crucial for minimizing the formation of the secondary amine byproduct, bis(4-tetrahydropyranylmethyl)amine.[5]

  • Hydrogenation: The reactor is sealed and pressurized with hydrogen gas to 0.51-0.61 MPa. The reaction mixture is stirred and heated to 45-55 °C for approximately 17 hours.[5]

  • Work-up and Isolation: After the reaction is complete, the reactor is cooled and depressurized. The Raney nickel is removed by filtration, and the catalyst bed is washed with methanol.[5]

  • Purification: The combined filtrate and washings are concentrated under reduced pressure. The resulting crude product is then purified by vacuum distillation (73-74 °C at 2.67 kPa) to yield this compound as a colorless liquid with a typical isolated yield of around 77%.[5]

Synthesis 4-Cyanotetrahydropyran 4-Cyanotetrahydropyran Reagents H₂, Raney Ni NH₃/MeOH Product 4-Aminomethyl- tetrahydropyran Reagents->Product Hydrogenation

Caption: Synthesis of this compound.

Core Reactivity: The Primary Amine

The synthetic utility of this compound stems from the reactivity of its primary amine. This functional group is a versatile handle for a wide range of chemical transformations, most notably:

  • Amide Bond Formation: The amine readily couples with carboxylic acids, acid chlorides, and activated esters to form stable amide linkages. This is the most common application in drug discovery for linking the scaffold to a larger molecule.

  • Reductive Amination: Reaction with aldehydes and ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a straightforward method for synthesizing secondary amines.

  • Sulfonamide Formation: The amine reacts with sulfonyl chlorides to produce sulfonamides, another important functional group in medicinal chemistry.

Section 3: Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound is demonstrated by its incorporation into advanced drug candidates. The THP moiety is not merely an "inactive" scaffold; it actively contributes to the molecule's overall profile.[1][2]

Case Study 1: mTOR Kinase Inhibitors

This compound is a key reagent used in the core modification for the discovery of CC-214-2, an orally available and selective inhibitor of the mTOR kinase.[5][6][9][10] The mTOR pathway is frequently dysregulated in various cancers, making it a high-value therapeutic target.[9] The inclusion of the this compound moiety was instrumental in achieving the desired profile of potency, selectivity, and oral bioavailability.

DrugScaffold cluster_0 Drug Candidate Core Pharmacophore Core (e.g., Kinase Hinge Binder) Linker Amide Bond Core->Linker THP_Amine 4-Aminomethyl- tetrahydropyran Linker->THP_Amine Properties Improved Solubility Enhanced Oral Bioavailability Favorable Vector for R-group THP_Amine->Properties

Caption: Role as a key building block in drug design.

Case Study 2: PDE10A Inhibitors for Schizophrenia

This building block has also been employed in the development of pyrazoloquinolines as inhibitors of phosphodiesterase 10A (PDE10A) for the potential treatment of schizophrenia.[5][10][11] In this context, the this compound group serves as a key substituent, likely occupying a specific pocket in the enzyme's active site and contributing to the overall binding affinity and selectivity of the compound.

The "Why": Strategic Advantages of the THP Moiety

Medicinal chemists choose the this compound scaffold for several compelling reasons:

  • Improved Physicochemical Properties: As previously noted, the ether oxygen enhances aqueous solubility, a critical parameter for oral drug absorption.[1]

  • Metabolic Stability: The THP ring is generally more resistant to metabolic degradation compared to more lipophilic carbocyclic rings like cyclohexane. This can lead to an improved pharmacokinetic profile.

  • Three-Dimensionality (sp³-richness): Moving away from flat, aromatic structures towards more 3D scaffolds can improve selectivity and reduce off-target effects.[3] The chair conformation of the THP ring presents substituents in well-defined axial and equatorial vectors.

  • Reduced Lipophilicity: The replacement of a methylene group (-CH₂-) in a cyclohexane with an oxygen atom reduces the molecule's overall lipophilicity, which can be beneficial for avoiding toxicity and improving drug-like properties.

Section 4: Safety, Handling, and Storage

As a primary amine, this compound is a corrosive substance that requires careful handling.

Hazard Identification
  • GHS Classification: Causes severe skin burns and eye damage (H314).[7][12][13] It is also classified as a combustible liquid (H227).[13]

  • Signal Word: Danger.[12][13]

Recommended Handling Procedures
  • Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.[8][14] An eyewash station and safety shower must be readily accessible.[8][14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[8][15]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[8][15]

    • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if exposure limits may be exceeded.[8]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and reducing agents.[8]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[8] For long-term stability, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[5][11]

Conclusion

This compound (CAS 130290-79-8) is more than just a simple primary amine. It is a strategically designed building block that offers tangible solutions to some of the most persistent challenges in medicinal chemistry, namely improving solubility, metabolic stability, and the three-dimensional character of drug candidates. Its successful application in developing inhibitors for critical targets like mTOR and PDE10A validates its importance. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis, reactivity, and strategic benefits of this scaffold is essential for unlocking the next generation of innovative therapeutics.

References

  • This compound | CAS#:130290-79-8. Chemsrc.
  • Cas 130290-79-8, 4-(Aminomethyl)tetrahydro-2H-pyran. LookChem.
  • This compound, 97%, Thermo Scientific. Fisher Scientific.
  • This compound. ChemBK.
  • This compound | C6H13NO | CID 2773210. PubChem, National Institutes of Health.
  • 4-(Aminomethyl)tetrahydro-2H-pyran CAS 130290-79-8. Home Sunshine Pharma.
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central, National Institutes of Health.
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed, National Institutes of Health.
  • This compound: A Key Intermediate for Pharmaceutical Innovation. Angene.
  • 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylicacidhydrochloride. MySkinRecipes.
  • 4-(Aminomethyl)tetrahydro-2H-pyran. Protheragen.

Sources

physical properties of 4-Aminomethyltetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-Aminomethyltetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 130290-79-8) is a pivotal heterocyclic building block in modern medicinal chemistry, recognized for its role in the synthesis of innovative therapeutic agents. Its sp³-rich tetrahydropyran scaffold is increasingly incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and cell permeability. This guide provides a comprehensive analysis of the core physical and chemical properties of this compound, offering field-proven insights into the experimental determination of these characteristics and emphasizing the safety protocols essential for its handling.

Chemical Identity and Molecular Structure

This compound, systematically named (oxan-4-yl)methanamine, is a primary amine featuring a tetrahydropyran ring.[1] This structure is of significant interest in drug discovery, serving as a versatile scaffold in the development of novel pharmaceuticals.[2][3] For instance, it has been utilized as a key reagent in the synthesis of selective mTOR kinase inhibitors and PDE10A inhibitors for potential schizophrenia treatment.[2][3]

Caption: Molecular Structure of this compound.

Core Physical Properties: A Quantitative Overview

The accurate characterization of a compound's physical properties is fundamental for its application in synthesis and drug development. The data presented below has been consolidated from various chemical suppliers and databases. Discrepancies in reported values, particularly for boiling point, can often be attributed to variations in measurement conditions (e.g., atmospheric vs. reduced pressure) and sample purity.

PropertyValueSource(s)
CAS Number 130290-79-8[1][4][5]
Molecular Formula C₆H₁₃NO[1][2][4]
Molecular Weight 115.17 g/mol [1][2][5]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 180.1 ± 13.0 °C at 760 mmHg[4]
75 °C[2][5][6]
76 °C at 18 mmHg
73-74 °C at 2.67 kPa (~20 mmHg)[3]
Density 0.9 ± 0.1 g/cm³[4]
1.020 g/cm³[6][7]
0.97 g/cm³ (20/20)
Refractive Index (n20/D) 1.451[4]
1.4630 - 1.4670[5][6]
1.46
Flash Point 64.9 ± 13.1 °C[4][6]
65 °C
Vapor Pressure 0.9 ± 0.3 mmHg at 25°C[4]
pKa (Predicted) 10.01 ± 0.29[2]
LogP (Predicted) -0.23[4]

Experimental Determination of Physical Properties

A trustworthy protocol is a self-validating system. The methodologies for determining the are based on established analytical techniques crucial for identity confirmation, purity assessment, and process development.

Boiling Point Determination via Distillation

The significant variation in reported boiling points underscores the influence of pressure on this property. The boiling point of 180.1 °C is reported at standard atmospheric pressure (760 mmHg).[4] However, for amines, which can be susceptible to oxidation or thermal decomposition at elevated temperatures, determination under reduced pressure is the preferred and most reliable method.

A documented synthesis protocol validates this approach, reporting a boiling point of 73-74 °C at a pressure of 2.67 kPa.[3] This demonstrates the utility of vacuum distillation for purifying the compound post-synthesis without degradation.

Generalized Protocol for Vacuum Distillation:

  • Setup: Assemble a distillation apparatus (e.g., short-path or Kugelrohr) with a round-bottom flask, distillation head, condenser, and receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar.

  • Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Gradually reduce the pressure to the target level (e.g., 18-20 mmHg).

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature. For this compound, this is expected to be in the 74-76 °C range at ~18 mmHg.[3]

  • Confirmation: The purified liquid's identity and purity should be confirmed by other analytical methods, such as refractive index measurement and spectroscopy.

G cluster_0 Boiling Point Determination Crude Product Crude Product Vacuum Distillation Apparatus Vacuum Distillation Apparatus Crude Product->Vacuum Distillation Apparatus Introduce Heating & Stirring Heating & Stirring Vacuum Distillation Apparatus->Heating & Stirring Apply Vaporization at Reduced Pressure Vaporization at Reduced Pressure Heating & Stirring->Vaporization at Reduced Pressure Induces Condensation Condensation Vaporization at Reduced Pressure->Condensation Cool Purified Liquid Purified Liquid Condensation->Purified Liquid Collect Confirm Identity & Purity Confirm Identity & Purity Purified Liquid->Confirm Identity & Purity Analyze

Caption: Workflow for Boiling Point Determination and Purification.

Spectroscopic and Physical Confirmation

Spectroscopic analysis is indispensable for unambiguous structural verification.

  • Nuclear Magnetic Resonance (¹H-NMR): As reported in a synthesis procedure, the proton NMR spectrum provides a distinct fingerprint of the molecule.[3] Key expected signals include multiplets for the pyran ring protons and a characteristic doublet for the aminomethyl (-CH₂NH₂) protons.[3]

  • Mass Spectrometry (MS): Chemical Ionization Mass Spectrometry (CI-MS) shows a peak at m/e = 116, corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of 115.17 g/mol .[3]

  • Refractive Index: This property is a quick and effective measure of a liquid's purity. Using a standard Abbe refractometer at 20°C, the expected refractive index for this compound should fall within the range of 1.4630 to 1.4670.[5][6] A deviation from this range can indicate the presence of impurities.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a corrosive chemical that requires strict handling protocols.

  • Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage.[1][4][8] It is also harmful if swallowed and is a combustible liquid.[1] Inhalation can lead to chemical burns in the respiratory tract.[4]

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[4] Mandatory PPE includes chemical safety goggles, a face shield, appropriate protective gloves (e.g., nitrile), and a lab coat.[4][7]

  • Handling: Avoid all direct contact. Do not breathe vapor or mist.[4] Ensure that an eyewash station and a safety shower are readily accessible.[4][7]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[4][7] The container should be kept tightly closed, and for long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C is recommended.[2][7]

  • Spill & First Aid: In case of a spill, absorb with an inert material like vermiculite or sand and place it in a suitable container for disposal.[4] For skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][7] If ingested, do NOT induce vomiting and seek immediate medical aid.[4]

Conclusion

This compound is a valuable building block for drug discovery, characterized as a colorless to light yellow, combustible, and corrosive liquid. Its key physical properties, including a boiling point of approximately 75 °C under reduced pressure (~18-20 mmHg) and a refractive index around 1.465, are critical parameters for its purification and identification. The inherent hazards of this compound necessitate rigorous adherence to safety protocols to ensure its effective and safe application in research and development.

References

  • This compound | CAS#:130290-79-8 | Chemsrc. (n.d.). Chemsrc.
  • 4-(Aminomethyl)tetrahydro-2H-pyran. (n.d.). Protheragen.
  • This compound | C6H13NO | CID 2773210. (n.d.). PubChem - NIH.
  • This compound. (2024). ChemBK.

Sources

An In-depth Technical Guide to 4-Aminomethyltetrahydropyran: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Aminomethyltetrahydropyran, a saturated heterocyclic amine that has garnered significant interest in the field of drug discovery and development. We will delve into its fundamental physicochemical properties, explore its synthesis and characterization, and critically analyze its application as a versatile building block in medicinal chemistry, supported by field-proven insights and methodologies.

Core Molecular Attributes and Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] Its structure features a tetrahydropyran (THP) ring, which is a saturated six-membered heterocycle containing an oxygen atom. This ring is substituted at the 4-position with an aminomethyl group (-CH₂NH₂). The presence of the basic amino group and the polar ether linkage within the non-aromatic, sp³-rich scaffold are key determinants of its utility in drug design.

The core identifying information for this compound is summarized in the table below.

IdentifierValueSource(s)
Molecular Formula C₆H₁₃NO[3][4][5]
Molecular Weight 115.17 g/mol [1][3][4]
CAS Number 130290-79-8[1][2][3]
IUPAC Name (Tetrahydro-2H-pyran-4-yl)methanamine[3][4]

A more detailed summary of its physicochemical properties is provided in the following table, offering researchers critical data for experimental design.

PropertyValueSource(s)
Appearance Clear, colorless to light yellow liquid[1][2][6]
Boiling Point 75-76 °C at 760 mmHg[2][7]
Density Approximately 0.942 - 1.02 g/cm³[2][5][7]
pKa 10.01 ± 0.29 (Predicted)[1][7]
Refractive Index 1.4630 - 1.4670[5][7]
Flash Point 64.9 °C[2][6]
SMILES C1COCCC1CN[4]
InChIKey IPBPLHNLRKRLPJ-UHFFFAOYSA-N[4][7]

The structural representation of this compound is depicted below.

Caption: 2D structure of this compound.

The Role in Medicinal Chemistry: A Structural and Functional Analysis

The tetrahydropyran motif is a prevalent scaffold in numerous approved drugs and clinical candidates. Its appeal stems from its ability to act as a "bio-isostere" for other cyclic systems, such as cyclohexane or piperidine, while introducing a polar oxygen atom. This modification can have profound, and often beneficial, effects on a molecule's physicochemical properties.

The incorporation of the this compound moiety into a drug candidate can be a strategic decision to:

  • Enhance Aqueous Solubility: The ether oxygen can act as a hydrogen bond acceptor, improving solubility and potentially leading to better absorption and distribution profiles.

  • Modulate Lipophilicity (logP): The introduction of the polar oxygen atom generally lowers the lipophilicity compared to its carbocyclic analog (aminomethylcyclohexane), which can be crucial for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug.

  • Improve Metabolic Stability: The THP ring is generally resistant to metabolic degradation, offering a stable scaffold for building more complex molecules.[8]

  • Vectorial Exit from Aromatic Systems: The sp³-rich, three-dimensional nature of the THP ring allows for substituents to be projected into three-dimensional space, which can facilitate more specific and potent interactions with protein binding pockets compared to flat, aromatic systems.

  • Serve as a Versatile Linker: The primary amine provides a convenient handle for further chemical modifications, allowing the scaffold to be readily incorporated into a target molecule via amide bond formation, reductive amination, or other common synthetic transformations.

Case Studies in Drug Discovery

The utility of this compound is not merely theoretical. It has been successfully employed as a key reagent in the development of novel therapeutics.

  • mTOR Kinase Inhibitors: This building block was used in the core modification for the discovery of CC-223 (also known as CC214-2), an orally available and selective inhibitor of the mTOR kinase, a key regulator of cell growth and proliferation implicated in cancer.[1][9]

  • PDE10A Inhibitors for Schizophrenia: this compound has also been utilized as a reagent in the synthesis of pyrazoloquinolines, a class of compounds investigated as inhibitors of phosphodiesterase 10A (PDE10A) for the potential treatment of schizophrenia.[1][6][9]

The following diagram illustrates the logical workflow of incorporating this scaffold in a drug discovery program.

G cluster_0 Scaffold Selection & Rationale cluster_1 Synthetic Integration cluster_2 Screening & Optimization Start Identify Need for sp³-rich, polar, basic linker Scaffold Select 4-Aminomethyl- tetrahydropyran Start->Scaffold Bioisosteric replacement or de novo design Props Rationale: - Improved Solubility - Metabolic Stability - 3D Vector for Binding Scaffold->Props Synthesis Couple scaffold to core molecule (e.g., amide bond formation, reductive amination) Props->Synthesis Screening Assess biological activity (e.g., mTOR, PDE10A inhibition) Synthesis->Screening ADME Profile ADME properties (solubility, permeability, metabolic stability) Screening->ADME Optimization Iterative SAR study ADME->Optimization Optimization->Scaffold Refine Scaffold/ Linker Strategy

Caption: Drug discovery workflow using this compound.

Synthesis and Characterization

A reliable and scalable synthesis is paramount for the widespread adoption of any building block in drug development. A common and effective method for the preparation of this compound is through the reduction of 4-cyanotetrahydropyran.

Experimental Protocol: Reductive Amination of 4-Cyanotetrahydropyran

This protocol is a self-validating system, where the progress and purity can be monitored at various stages. The causality behind the choice of reagents is to ensure a high-yield, clean conversion of the nitrile to the primary amine while minimizing the formation of secondary amine by-products.

Objective: To synthesize this compound via the catalytic hydrogenation of 4-cyanotetrahydropyran.

Materials:

  • 4-Cyanotetrahydropyran

  • Ammonia in Methanol (22% w/w solution)

  • Raney Nickel (activated catalyst)

  • Hydrogen gas (H₂)

  • Methanol (for washing)

  • A suitable high-pressure autoclave/reactor equipped with stirring, temperature, and pressure controls.

Procedure:

  • Reactor Charging: In a 200 mL stainless steel autoclave, charge 10.0 g of 4-cyanotetrahydropyran, 50.0 g of a 22% (w/w) ammonia-methanol solution, and 2.0 g of activated Raney Nickel catalyst.[7] The ammonia-rich environment is critical; it suppresses the formation of the bis(4-tetrahydropyranosylmethyl)amine secondary amine impurity by competing for reaction with the intermediate imine.

  • Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 0.51 to 0.61 MPa.[7]

  • Reaction: Begin stirring and heat the mixture to a temperature of 45 to 55 °C. Maintain the reaction under these conditions for approximately 17 hours, monitoring the hydrogen uptake to gauge reaction progress.[7]

  • Work-up: After the reaction is complete (as indicated by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: The insoluble Raney Nickel catalyst is removed by filtration. The filter cake should be washed with an additional 30 mL of methanol to ensure complete recovery of the product.[7] Caution: Raney Nickel can be pyrophoric when dry; do not allow the filter cake to dry completely and handle it appropriately.

  • Purification: The combined filtrate and washings are concentrated under reduced pressure to remove the methanol and ammonia. The resulting crude product is then purified by vacuum distillation (e.g., at 73-74 °C and 2.67 kPa) to yield this compound as a colorless liquid.[7] An isolated yield of approximately 76.6% can be expected.[7]

Self-Validation and Characterization:

  • Reaction Monitoring: The reaction can be monitored by GC-MS to track the disappearance of the starting nitrile and the appearance of the product amine.

  • Structural Confirmation: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H-NMR: Will show characteristic peaks for the protons on the THP ring and the aminomethyl group.[7]

    • Mass Spectrometry (MS): Will show the correct molecular ion peak (e.g., m/z = 116 [M+H]⁺).[7]

Safety and Handling

As a primary amine, this compound is a corrosive substance that can cause severe skin burns and eye damage.[3][10] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[10] Store the compound in a dry, sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C to maintain its integrity.[1][7]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its unique combination of a saturated, sp³-rich heterocyclic core with a synthetically tractable primary amine allows for the strategic modulation of key drug-like properties, including solubility, lipophilicity, and metabolic stability. The successful application of this scaffold in the development of inhibitors for challenging targets like mTOR and PDE10A underscores its importance and potential in the design of next-generation therapeutics. A firm understanding of its properties and synthesis provides researchers with a powerful tool to navigate the complexities of modern drug discovery.

References

  • This compound | CAS 130290-79-8. Synblock. URL
  • 4-(Aminomethyl)tetrahydro-2H-pyran. Protheragen. URL
  • 4-(Aminomethyl)tetrahydro-2H-pyran | CAS 130290-79-8. Preclinical Research CRO. URL
  • 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8. ChemicalBook. URL
  • This compound | C6H13NO.
  • This compound (Cas 130290-79-8). Parchem. URL
  • This compound. SRD Pharma. URL
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.
  • 4-(Aminomethyl)tetrahydro-2H-pyran CAS 130290-79-8. Home Sunshine Pharma. URL
  • This compound, ≥97%, Thermo Scientific. Thermo Fisher Scientific. URL
  • This compound | CAS#:130290-79-8. Chemsrc. URL
  • This compound | 130290-79-8. Tokyo Chemical Industry (India) Pvt. Ltd. URL
  • Methyl 4-(aminomethyl)

Sources

solubility of 4-Aminomethyltetrahydropyran in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Aminomethyltetrahydropyran in Organic Solvents

Abstract

This compound is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics, including selective inhibitors for targets like mTOR kinase and PDE10A.[1][2] Its utility in drug discovery pipelines is intrinsically linked to its physicochemical properties, paramount among which is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It synthesizes theoretical principles with established experimental protocols to offer researchers and drug development professionals a robust framework for understanding, predicting, and quantitatively determining its solubility. This document details the molecule's physicochemical profile, explores the molecular interactions governing its solubility, and presents a detailed, self-validating experimental workflow for generating precise solubility data, thereby empowering scientists to optimize reaction conditions, purification processes, and formulation strategies.

Introduction to this compound

This compound, with CAS number 130290-79-8, is a heterocyclic amine that has garnered significant interest in pharmaceutical research.[1] Structurally, it consists of a saturated six-membered tetrahydropyran (THP) ring functionalized with an aminomethyl group at the C4 position. The THP ring is a prevalent scaffold in modern drug discovery, often employed as a bioisostere for less stable or more metabolically labile groups, while the primary amine serves as a critical handle for a wide array of chemical transformations.[3] Its application as a key reagent in the development of treatments for schizophrenia and in the discovery of orally available mTOR kinase inhibitors highlights its importance.[1][2] A thorough understanding of its solubility is therefore not merely an academic exercise but a practical necessity for its effective application in synthesis and development.

Physicochemical Profile and Theoretical Solubility Considerations

The solubility of a compound is governed by its molecular structure and the physical properties of both the solute and the solvent. The principle of "like dissolves like" is the cornerstone of solubility prediction. The key physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₃NO[4][5]
Molecular Weight 115.17 g/mol [4][5]
Appearance Clear colorless liquid[1][2]
Density ~0.9-1.02 g/cm³[4][6]
Boiling Point 180.1±13.0 °C at 760 mmHg; 75-76 °C at 18 mmHg[4]
pKa (Predicted) 10.01 ± 0.29[1]
LogP (Predicted) -0.23[4]

Analysis of Physicochemical Properties:

  • Polarity: The molecule possesses distinct polar and nonpolar regions. The tetrahydropyran ring's ether oxygen and, more significantly, the primary amine group (pKa ≈ 10) are polar and capable of acting as hydrogen bond acceptors and donors, respectively.[1][7] This imparts a degree of hydrophilicity. The predicted LogP of -0.23 suggests a slight preference for hydrophilic environments.[4]

  • Hydrogen Bonding: The primary amine (-NH₂) is a potent hydrogen bond donor, while the ether oxygen and the nitrogen's lone pair are hydrogen bond acceptors. This capability is the primary driver of its solubility in protic solvents like water and alcohols.[7][8]

  • Basicity: As a primary amine, this compound is basic.[7] It will readily react with acidic solvents or be protonated in the presence of acid to form a highly polar ammonium salt, which dramatically increases its solubility in aqueous media. Conversely, it is incompatible with acid chlorides and strong acids.[4]

Predicted Solubility in Solvent Classes: Based on these principles, a qualitative prediction of solubility can be made.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh The ability to both donate and accept hydrogen bonds allows for strong solute-solvent interactions.[8]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to High These solvents can accept hydrogen bonds from the amine group and engage in dipole-dipole interactions.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate The molecule shares a structural motif (ether) with these solvents. Solubility is expected, as noted in some literature.[8]
Nonpolar Hexane, TolueneLow to Very Low The molecule's polarity and hydrogen bonding capacity are mismatched with the nonpolar, dispersion-force-dominant nature of these solvents.

Known Solubility Profile

Publicly available quantitative data on the solubility of this compound is limited. However, qualitative descriptions consistently report it as being soluble in water, alcohols, and ether solvents.[8] This aligns with the theoretical predictions based on its molecular structure. To move beyond these qualitative statements for process optimization and reproducible science, rigorous experimental determination is necessary.

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the Isothermal Equilibrium Method, a reliable and widely used technique for determining the saturation solubility of a compound in various solvents.[9]

Principle of the Method

An excess amount of the solute (this compound) is agitated in a known volume of the solvent at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the solution is saturated. The supernatant is then carefully separated from the undissolved solid, diluted, and analyzed by a suitable quantitative method (e.g., Gas Chromatography) to determine the concentration of the dissolved solute.

Materials and Reagents
  • This compound (purity >95%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Calibrated positive displacement pipettes

  • Syringe filters (0.22 µm, chemically compatible with the solvent)

  • Volumetric flasks and appropriate glassware for dilutions

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or other suitable analytical instrument

Safety Precautions
  • This compound is a corrosive substance that can cause severe skin and eye burns.[4][5][6]

  • All handling must be performed in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and chemically resistant gloves.[4]

  • Consult the Safety Data Sheet (SDS) for both the amine and all solvents before commencing work.[4][6][10]

  • Many organic solvents are flammable; ensure no ignition sources are present.

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound to a series of pre-weighed glass vials. "Excess" is visually confirmed by the presence of undissolved liquid amine after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials. Place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[9] A longer duration may be necessary and should be validated.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved amine to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. Avoid disturbing the undissolved layer.

  • Filtration and Dilution: Immediately filter the supernatant through a 0.22 µm syringe filter into a volumetric flask to remove any micro-particulates.[9] Dilute the filtered sample to a suitable concentration with the same solvent used in the experiment.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated GC-FID method. A calibration curve must be prepared using standards of known concentration.

  • Calculation: The solubility (S) is calculated using the following formula: S = C × DF Where:

    • C is the concentration of the diluted sample determined by GC analysis (e.g., in mg/mL).

    • DF is the dilution factor.

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol is illustrated below.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess amine to vial prep2 Add precise volume of solvent prep1->prep2 equil1 Agitate at constant T for 24-48h prep2->equil1 equil2 Let stand for >2h for phase separation equil1->equil2 analysis1 Withdraw supernatant equil2->analysis1 analysis2 Filter (0.22 µm) & Dilute accurately analysis1->analysis2 analysis3 Quantify concentration (e.g., GC-FID) analysis2->analysis3 result1 Calculate Solubility: S = C × DF analysis3->result1

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Data Interpretation and Application

The quantitative solubility data generated by the above protocol is invaluable for several stages of drug development:

  • Process Chemistry: Enables the selection of optimal solvents for chemical reactions, ensuring reactants are in the same phase, which can significantly impact reaction kinetics and yield.

  • Purification: Informs the choice of solvent systems for crystallization or chromatography, facilitating the isolation of the target compound with high purity.

  • Formulation Science: Provides foundational data for developing liquid formulations, helping to avoid precipitation and ensure dose accuracy and stability.

  • Safety Assessment: Understanding solubility helps in designing appropriate cleaning and waste disposal procedures.[4]

Conclusion

References

  • This compound | CAS#:130290-79-8 | Chemsrc. (n.d.). Retrieved January 7, 2026, from https://www.chemsrc.com/en/cas/130290-79-8_937194.html
  • This compound | C6H13NO | CID 2773210 - PubChem. (n.d.). Retrieved January 7, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminomethyltetrahydropyran
  • This compound - ChemBK. (2024, April 9). Retrieved January 7, 2026, from https://www.chembk.com/en/chem/4-Aminomethyltetrahydropyran
  • An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents - Benchchem. (n.d.). Retrieved January 7, 2026, from https://www.benchchem.com/product/bcp211847-solubility
  • 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 - ChemicalBook. (n.d.). Retrieved January 7, 2026, from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9418437.htm
  • 4-(aminomethyl)tetrahydro-2H-pyran-4-ol - Safety Data Sheet - ChemicalBook. (n.d.). Retrieved January 7, 2026, from https://www.chemicalbook.com/sds/130290-79-8_cb9418437.htm
  • 4-(Aminomethyl)tetrahydro-2H-pyran CAS 130290-79-8 - Home Sunshine Pharma. (n.d.). Retrieved January 7, 2026, from https://www.homesunshinepharma.com/pharmaceutical-intermediate/4-aminomethyl-tetrahydro-2h-pyran-cas-130290-79-8.html
  • An In-depth Technical Guide on the Solubility of 5-Tert-butylnonan-5-amine in Organic Solvents - Benchchem. (n.d.). Retrieved January 7, 2026, from https://www.benchchem.com/product/bm207218-solubility
  • [4-(aminomethyl)tetrahydro-2H-pyran-4-yl]methanol - Fluorochem. (n.d.). Retrieved January 7, 2026, from https://www.fluorochem.co.uk/product/f309864
  • Lockey, P. M., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. Retrieved January 7, 2026, from https://pubmed.ncbi.nlm.nih.gov/28274640/
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Retrieved January 7, 2026, from https://www.sigmaaldrich.com/US/en/sds/sial/414247
  • Experiment 13 – Properties of Amines and Amides - Moorpark College. (n.d.). Retrieved January 7, 2026, from https://www.moorparkcollege.edu/sites/default/files/2021-11/CHEM_M12_Expt_13_Amines_and_Amides_F21.pdf
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 7, 2026, from https://www.iugaza.edu.
  • Solubility of Organic Compounds. (2023, August 31). Retrieved January 7, 2026, from https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Experiments/02%3A_Solubility_of_Organic_Compounds
  • SAFETY DATA SHEET - Fisher Scientific. (2014, September 2). Retrieved January 7, 2026, from https://www.fishersci.com/sds?productName=AC439730050&productDescription=this compound%2C+97%25+5GR&countryCode=US&language=en
  • US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt... - Google Patents. (n.d.). Retrieved January 7, 2026, from https://patents.google.

Sources

4-Aminomethyltetrahydropyran: A Guide to a Key sp³-Rich Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of sp³-rich, saturated heterocyclic scaffolds is a cornerstone of successful drug design. These motifs offer a compelling alternative to traditional flat, aromatic systems, often leading to significant improvements in physicochemical properties such as solubility and metabolic stability, while also providing unique three-dimensional vectors for exploring chemical space. Among these valuable scaffolds, 4-aminomethyltetrahydropyran has emerged as a particularly versatile and impactful building block. This technical guide provides an in-depth analysis of its synthesis, core physicochemical properties, and strategic applications in drug development, supported by detailed protocols and mechanistic insights. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold to overcome common challenges in lead optimization and candidate selection.

Introduction: The Imperative for Three-Dimensionality in Drug Design

The over-reliance on flat, aromatic structures in early-stage drug discovery has been linked to challenges in later stages of development, including poor solubility, metabolic liabilities, and off-target effects.[1] The shift towards molecules with greater three-dimensional (3D) character, rich in sp³-hybridized centers, is a direct response to these challenges. Saturated heterocycles, such as tetrahydropyran (THP), are at the forefront of this movement.[2]

The THP ring is frequently employed as a bioisosteric replacement for phenyl groups.[3][4] This substitution can confer numerous advantages:

  • Improved Solubility: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, enhancing aqueous solubility.

  • Enhanced Metabolic Stability: The saturated nature of the ring is less susceptible to oxidative metabolism compared to electron-rich aromatic systems.[1]

  • Reduced Lipophilicity: Exchanging a phenyl ring for a THP moiety typically lowers the molecule's logP, which can be beneficial for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]

  • Novel Exit Vectors: The defined chair conformation of the THP ring provides precise, non-planar exit vectors for substituents, allowing for a more sophisticated exploration of target binding pockets.

This compound, specifically, provides a THP core functionalized with a primary amine—a critical handle for introducing a wide array of substituents via well-established chemical transformations. This makes it an exceptionally valuable building block for generating diverse chemical libraries and for fine-tuning the properties of lead compounds.

Physicochemical and Structural Properties

Understanding the inherent properties of this compound is crucial for its effective deployment in a drug design campaign.

Conformational Profile: The tetrahydropyran ring predominantly adopts a chair conformation. The 4-aminomethyl substituent can exist in either an axial or equatorial position. The equatorial conformation is generally favored to minimize steric hindrance, placing the substituent in a more solvent-exposed orientation. This conformational preference is a key design element, as it dictates the spatial orientation of the amine and any subsequent modifications.

Key Physicochemical Data: A comparison with analogous carbocyclic and aromatic structures highlights the unique properties of the THP scaffold.

CompoundMolecular Weight ( g/mol )Predicted pKaPredicted XLogP3
This compound 115.17[6]10.01 ± 0.29[6][7]-0.1[8]
Cyclohexylmethanamine113.2210.661.6
Benzylamine107.159.631.1

Data sourced from PubChem and other chemical suppliers where available.

As the table illustrates, this compound exhibits a significantly lower predicted lipophilicity (XLogP3) compared to its direct carbocyclic and aromatic analogues. Its basicity (pKa) remains high, ensuring it is protonated at physiological pH, which can be leveraged for forming salt bridges with target proteins or for enhancing solubility.

Synthesis of this compound

The most common and industrially scalable synthesis of this compound involves the reduction of 4-cyanotetrahydropyran.[6][9] This method is efficient and provides the target compound in high yield.

Workflow for Synthesis via Nitrile Reduction

G cluster_0 Synthetic Pathway Start 4-Cyanotetrahydropyran Reaction Reductive Amination (45-60 °C, 5-17h) Start->Reaction Substrate Reagents Raney Nickel (cat.) Ammonia in Methanol H₂ Gas (0.5-0.6 MPa) Reagents->Reaction Conditions Workup Filtration to remove catalyst Concentration under reduced pressure Reaction->Workup Purification Vacuum Distillation (e.g., 73-74 °C @ 2.67 kPa) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Reduction of 4-Cyanotetrahydropyran

This protocol is adapted from established procedures and should be performed by qualified personnel with appropriate safety precautions.[6]

Materials:

  • 4-Cyanotetrahydropyran (10.0 g, ~90.0 mmol)

  • 22% (w/w) Ammonia-Methanol solution (50-100 mL)

  • Activated Raney Nickel catalyst (2.0 g)

  • Methanol (for washing)

  • Hydrogen gas supply

Apparatus:

  • 200 mL stainless steel autoclave equipped with a mechanical stirrer, thermometer, and manometer.

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reactor Charging: In the 200 mL stainless steel autoclave, charge 10.0 g (90.0 mmol) of 4-cyanotetrahydropyran, 100 mL of the ammonia-methanol solution, and 2.0 g of activated Raney Nickel.[6] The presence of ammonia is critical as it minimizes the formation of the secondary amine byproduct (bis(tetrahydropyran-4-ylmethyl)amine).

  • Reaction: Seal the autoclave. Pressurize the vessel with hydrogen gas to 0.51-0.61 MPa.[6] Begin stirring and heat the reaction mixture to 50-60°C. Maintain these conditions for approximately 5 hours, monitoring hydrogen uptake.[6]

  • Reaction Work-up: After the reaction is complete (as indicated by the cessation of hydrogen uptake), cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.

  • Catalyst Removal: Open the reactor and filter the reaction mixture to remove the insoluble Raney Nickel catalyst. Wash the filtered catalyst with an additional 30 mL of methanol to ensure complete recovery of the product.[6]

  • Concentration: Combine the filtrate and the methanol washings. Concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol and ammonia.

  • Purification: Purify the resulting crude liquid by distillation under reduced pressure (e.g., at 73-74 °C and 2.67 kPa) to yield this compound as a colorless liquid.[6] An isolated yield of approximately 77% can be expected.[6]

  • Characterization: The final product should be characterized by NMR and MS to confirm its identity and purity. Expected CI-MS (m/e): 116 (M+1).[6]

Applications in Medicinal Chemistry & Drug Discovery

The utility of this compound is demonstrated by its incorporation into several clinical candidates and marketed drugs. It serves as a key reagent for introducing a solubilizing, metabolically stable, three-dimensional fragment into a lead molecule.

Case Study 1: mTOR Kinase Inhibitors this compound was used as a key reagent in the core modification for the discovery of CC-214-2, an orally available and selective inhibitor of the mTOR kinase.[6][7] In complex kinase inhibitors, replacing a flat aromatic ring with a saturated heterocycle like the THP moiety can improve solubility and escape patent space, while the aminomethyl linker provides a convenient point for attachment to the core scaffold.

Case Study 2: PDE10A Inhibitors for Schizophrenia The building block has also been employed in the development of pyrazoloquinolines as inhibitors of phosphodiesterase 10A (PDE10A) for the treatment of schizophrenia.[6][7] For central nervous system (CNS) targets, careful modulation of lipophilicity is critical for achieving blood-brain barrier penetration without inducing excessive non-specific binding. The use of the THP motif is an effective strategy for achieving this balance.

Key Reactions and Derivatizations

The primary amine of this compound is a versatile functional group that can undergo a wide range of transformations, allowing for its seamless integration into diverse synthetic routes.

G cluster_1 Key Derivatization Reactions Start 4-Aminomethyl- tetrahydropyran Acylation Amide Formation (R-COCl or R-COOH, coupling agent) Start->Acylation Sulfonylation Sulfonamide Formation (R-SO₂Cl, base) Start->Sulfonylation Alkylation Secondary/Tertiary Amine (R-X, base) Start->Alkylation ReductiveAmination Secondary Amine (Aldehyde/Ketone, NaBH(OAc)₃) Start->ReductiveAmination

Caption: Common derivatization pathways for the amine handle.

Protocol Example: N-Acylation

Objective: To form an amide bond, a common linkage in pharmaceutical agents.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring completion by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Conclusion and Future Outlook

This compound is more than just a simple building block; it is a strategic tool for medicinal chemists to instill drug-like properties into their molecules. Its ability to confer improved solubility, metabolic stability, and three-dimensional complexity makes it an invaluable asset in overcoming the limitations of traditional flat aromatic systems.[1][5] The straightforward and scalable synthesis, combined with the versatility of its primary amine handle, ensures its continued and widespread application in the discovery of next-generation therapeutics. As drug discovery programs continue to push into more challenging biological targets and demand candidates with superior ADME profiles, the strategic use of sp³-rich scaffolds like this compound will undoubtedly become even more critical.

References

  • Bull, J. A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.
  • Method for producing nitrile compound, carboxylic acid compound or carboxylate compound. (2005). Google Patents.
  • Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof. (2008). Google Patents.
  • Lee, H., et al. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 15(1), 19.
  • Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. (2023). PRISM BioLab.
  • Ghosh, A. K., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(8), 985-1002.
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (2017). ResearchGate.
  • Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. (2010). PubMed.
  • The Tetrahydrofuran Motif in Polyketide Marine Drugs. (2019). PubMed Central.
  • 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylicacidhydrochloride. (n.d.). MySkinRecipes.
  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.
  • This compound. (n.d.). PubChem.
  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. (2007). Organic & Biomolecular Chemistry.
  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (2020). ResearchGate.
  • Bioisosteric Replacements. (n.d.). Chemspace.
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
  • A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. (2022). SciSpace.
  • 4-(Aminomethyl)tetrahydro-2H-pyran. (n.d.). Protheragen.
  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (2021). OUCI.

Sources

A-Z Guide to 4-Aminomethyltetrahydropyran: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary landscape of drug discovery, the strategic incorporation of saturated heterocyclic scaffolds has become a cornerstone of rational drug design. These three-dimensional motifs offer a compelling departure from traditional flat, aromatic systems, providing avenues to enhance physicochemical properties, conformational rigidity, and target engagement. Among these, 4-aminomethyltetrahydropyran has emerged as a particularly valuable building block. This in-depth guide provides a comprehensive analysis of its role in medicinal chemistry, elucidating its fundamental properties, strategic applications, and synthetic accessibility. We will explore its function as a versatile bioisostere and a conformationally restricted linker, supported by case studies of its incorporation into clinical candidates. Detailed, field-proven synthetic protocols are provided to offer researchers a practical toolkit for leveraging this scaffold in their own drug discovery programs.

Introduction: The Shift Towards Three-Dimensionality in Drug Design

For decades, medicinal chemistry was dominated by aromatic and heteroaromatic rings. While effective, this "flat-land" approach often led to compounds with undesirable properties, such as poor solubility and high metabolic turnover. The field has since embraced a paradigm shift towards molecules with greater three-dimensional (3D) character and a higher fraction of sp³-hybridized carbons.[1][2] Saturated heterocycles, like the tetrahydropyran (THP) ring system, are at the forefront of this evolution.

The inclusion of saturated rings offers several distinct advantages:

  • Improved Physicochemical Properties: Saturated heterocycles can enhance aqueous solubility and modulate lipophilicity, crucial parameters for oral bioavailability.[1][2] The heteroatoms act as hydrogen bond acceptors or donors, improving interactions with water.

  • Enhanced Metabolic Stability: They often avoid oxidative metabolism pathways that are common for aromatic rings.[2]

  • Increased Structural Diversity: The non-planar nature of these rings allows for the precise spatial arrangement of substituents, enabling more specific and high-affinity interactions with biological targets.[1]

The this compound moiety, in particular, combines the benefits of the THP ring with a flexible, basic amino group, creating a versatile scaffold for diverse applications.

Physicochemical and Structural Properties of the this compound Scaffold

The utility of this compound stems from its unique combination of structural and electronic features. Understanding these properties is key to appreciating its strategic value.

The THP ring exists predominantly in a stable chair conformation. The aminomethyl substituent can occupy either an axial or equatorial position, although the equatorial conformation is generally favored to minimize steric hindrance. This conformational preference can be exploited to orient appended chemical groups in well-defined vectors, which is critical for optimizing interactions within a target's binding pocket.

PropertyValueSource
Molecular Formula C₆H₁₃NO[3][4]
Molecular Weight 115.17 g/mol [4][5]
Boiling Point 180.1±13.0 °C at 760 mmHg[5]
Density ~0.9-1.02 g/cm³[3][5]
LogP -0.23[5]
pKa 10.01±0.29 (Predicted)[3]

The ether oxygen of the THP ring is a key hydrogen bond acceptor, enhancing polarity and solubility. The primary amine is basic (predicted pKa ≈ 10) and will be protonated at physiological pH, allowing for the formation of crucial salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in target proteins. Its low LogP value of -0.23 indicates its hydrophilic nature.[5]

Figure 1: Key physicochemical and structural features of the this compound scaffold that are advantageous for drug design.

Strategic Applications in Medicinal Chemistry

The this compound moiety is not merely a passive spacer; it is an active design element used to solve specific challenges in drug optimization.

As a Bioisostere for Problematic Groups

Bioisosterism, the replacement of a chemical group with another that retains similar biological activity, is a powerful strategy to overcome liabilities in drug candidates.[6][7] The this compound group serves as an excellent saturated, non-aromatic bioisostere for problematic moieties like aniline, benzylamine, and piperidine.

  • Replacing Anilines: Anilines are often susceptible to oxidative metabolism, leading to reactive intermediates and potential toxicity. Replacing an aniline with this scaffold removes the problematic aromatic ring, often improving the metabolic stability and safety profile of the compound.

  • Replacing Planar Linkers: It can replace simple alkyl chains or aromatic linkers, introducing a defined 3D geometry. This conformational constraint can lock the molecule into a more bioactive conformation, enhancing potency and selectivity by reducing the entropic penalty of binding.

Case Studies in Drug Discovery

The value of this scaffold is best illustrated through its successful incorporation into therapeutic candidates.

  • mTOR Kinase Inhibitors: this compound was used as a key reagent in the core modification for the discovery of CC-214-2, an orally available and selective inhibitor of the mTOR kinase.[3][8][9] The THP moiety often serves to improve solubility and pharmacokinetic properties in kinase inhibitor scaffolds.

  • PDE10A Inhibitors for Schizophrenia: The scaffold has also been employed in the development of pyrazoloquinolines as inhibitors of phosphodiesterase 10A (PDE10A), a target for treating schizophrenia.[3][8][10] In this context, the basic amine can form a key interaction with the target protein, while the THP ring occupies a specific pocket and contributes to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Synthetic Strategies and Key Protocols

The widespread use of this compound is underpinned by its accessible synthesis from commercially available starting materials.[11] The most common and scalable route involves the reduction of 4-cyanotetrahydropyran.

Synthesis_Workflow start Tetrahydro-4H-pyran-4-one intermediate 4-Cyanotetrahydropyran start->intermediate e.g., TosMIC, K2CO3 product 4-Aminomethyl- tetrahydropyran intermediate->product Reduction (e.g., Raney Ni, H2, NH3/MeOH)

Figure 2: A common synthetic workflow for the preparation of this compound from a commercially available ketone.

Protocol: Reductive Amination of 4-Cyanotetrahydropyran

This protocol is based on established literature procedures and provides a reliable method for the synthesis of the title compound.[3]

Materials and Equipment:

  • 4-Cyanotetrahydropyran (1.0 eq)

  • Ammonia in Methanol (20-25% w/w solution)

  • Raney Nickel (catalyst, ~20% by weight of the nitrile)

  • High-pressure stainless-steel autoclave with stirring, heating, and pressure monitoring

  • Hydrogen gas source

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure:

  • Vessel Charging: In a 200 mL stainless steel autoclave, charge 10.0 g of 4-cyanotetrahydropyran.[3]

  • Solvent and Catalyst Addition: Add 50-100 mL of a 22% (w/w) ammonia-methanol solution, followed by a slurry of 2.0 g of activated Raney nickel in methanol.[3] The presence of ammonia is crucial to suppress the formation of the secondary amine byproduct.

  • Reaction Setup: Seal the autoclave. Purge the vessel several times with nitrogen, followed by hydrogen gas.

  • Hydrogenation: Pressurize the autoclave with hydrogen to 0.5-0.6 MPa (approx. 70-90 psi).[3]

  • Heating and Stirring: Begin vigorous stirring and heat the reaction mixture to 45-60 °C.[3] Monitor the pressure; a drop in pressure indicates hydrogen uptake and that the reaction is proceeding. Maintain the pressure by periodically re-pressurizing with hydrogen.

  • Reaction Monitoring: The reaction is typically complete within 5-17 hours.[3] Reaction completion can be monitored by analyzing aliquots via GC-MS or TLC.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst. Caution: Raney nickel can be pyrophoric when dry; keep the filter cake wet with methanol. Wash the filter cake with additional methanol.

  • Purification: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude liquid can be purified by vacuum distillation (e.g., 73-74 °C at 2.67 kPa) to yield this compound as a clear, colorless liquid.[3] The isolated yield is typically in the range of 75-85%.[3]

Conclusion and Future Outlook

This compound is a prime example of a "privileged" scaffold in modern medicinal chemistry. Its inherent three-dimensionality, coupled with favorable physicochemical properties, makes it an invaluable tool for addressing common challenges in drug development, including poor solubility, metabolic instability, and non-optimal target engagement. Its role as a non-aromatic bioisostere allows medicinal chemists to "escape from flatland" and design novel drug candidates with improved properties and a higher probability of clinical success. As drug discovery continues to target more complex biological systems, the demand for sophisticated, sp³-rich building blocks like this compound will undoubtedly continue to grow, solidifying its place in the medicinal chemist's molecular toolbox.

References

  • Saturated Heterocycles with Applications in Medicinal Chemistry. (2016).
  • This compound | CAS#:130290-79-8. (n.d.). Chemsrc. [Link]
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (2017). PubMed. [Link]
  • Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. (2024). Frontiers in Chemistry. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • This compound. (2024). ChemBK. [Link]
  • Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. (2024). PubMed Central. [Link]
  • 4-(Aminomethyl)tetrahydro-2H-pyran CAS 130290-79-8. (n.d.). Home Sunshine Pharma. [Link]
  • This compound: A Key Intermediate for Pharmaceutical Innovation. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
  • Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof. (2008).
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (2017).
  • The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. (2015). PubMed. [Link]
  • Synthesis of Saturated N-Heterocycles. (2019).
  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (2024). International Journal of Scientific Research & Technology. [Link]
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2012). PubMed Central. [Link]

Sources

The Tetrahydropyran Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, stands as a quintessential structural motif in the landscape of medicinal chemistry and natural products.[1][2] Its prevalence in a vast array of biologically active molecules, from potent anticancer agents to complex marine toxins, underscores its significance as a "privileged scaffold."[3][4] This guide provides a comprehensive technical overview of the tetrahydropyran core, delving into its discovery, its profound influence in the pharmaceutical sciences, and the sophisticated synthetic strategies developed for its construction. We will explore the conformational intricacies that dictate its biological function and examine case studies of successful FDA-approved drugs that feature this remarkable scaffold. This document is intended to serve as a valuable resource for researchers and professionals engaged in the art and science of drug discovery, offering both foundational knowledge and field-proven insights into the enduring legacy and future potential of the tetrahydropyran ring.

The Ubiquity and Significance of the Tetrahydropyran Scaffold in Nature and Medicine

The tetrahydropyran (THP) moiety is a recurring structural theme in a multitude of natural products, many of which exhibit potent and medicinally relevant biological activities.[3] This six-membered oxygen-containing heterocycle is a key component in compounds ranging from marine-derived macrolides to terrestrial plant metabolites.[1][2] Its widespread occurrence is a testament to its evolutionary selection as a stable and versatile scaffold for molecular recognition.

In the realm of medicinal chemistry, the THP ring is considered a privileged scaffold. This concept describes molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme, often with high affinity.[5] The THP scaffold's ability to engage in hydrogen bonding and its inherent conformational preferences make it an ideal building block for the design of novel therapeutics.[6] Its presence in numerous FDA-approved drugs is a clear indicator of its clinical importance and therapeutic relevance.[7]

A Privileged Scaffold in Drug Design

The term "privileged scaffold" was introduced to describe molecular architectures that appear in a disproportionately large number of biologically active compounds.[5] The tetrahydropyran ring system is a prime example of such a scaffold. Its key attributes contributing to this status include:

  • Hydrogen Bonding Capability: The oxygen atom within the THP ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.

  • Conformational Rigidity and Pre-organization: The chair-like conformation of the THP ring reduces the entropic penalty upon binding to a target, as the molecule is already in a more defined three-dimensional shape.[8]

  • Improved Physicochemical Properties: The incorporation of a THP moiety can enhance a molecule's solubility, metabolic stability, and cell permeability, all of which are critical for drug efficacy.[9]

  • Synthetic Tractability: A wide array of robust and stereocontrolled synthetic methods have been developed for the construction of the THP ring, making it an accessible scaffold for medicinal chemists.[10]

Navigating the Conformational Landscape of Tetrahydropyran

The biological activity of molecules containing a tetrahydropyran ring is intimately linked to their three-dimensional structure.[8] Understanding the conformational preferences of the THP scaffold is therefore paramount in drug design and development.[11]

The THP ring predominantly adopts a chair conformation, similar to cyclohexane, to minimize torsional and steric strain.[12] In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by a variety of factors, including steric hindrance and electronic effects such as the anomeric effect.[13]

The study of these geometries and their associated energies is known as conformational analysis.[8] For drug design, identifying the bioactive conformation—the specific three-dimensional arrangement that allows for optimal interaction with its biological target—is a key objective.[14] Computational methods, such as molecular mechanics and quantum chemical calculations, are invaluable tools for exploring the conformational space of THP-containing molecules.[11]

cluster_0 Conformational Analysis Workflow A Molecule with THP Scaffold B Computational Modeling (Molecular Mechanics, Quantum Chemistry) A->B Input C Exploration of Conformational Space (Systematic Search, Molecular Dynamics) B->C Calculate Energies D Identification of Low-Energy Conformers C->D Analyze Potential Energy Surface E Correlation with Biological Activity D->E Compare with Experimental Data F Bioactive Conformation Hypothesis E->F Establish SAR G Structure-Based Drug Design F->G Guide Molecular Design

Caption: A workflow for the conformational analysis of tetrahydropyran-containing molecules in drug design.

Masterworks of Synthesis: Constructing the Tetrahydropyran Core

The prevalence of the tetrahydropyran scaffold in biologically active molecules has spurred the development of a rich and diverse array of synthetic methodologies for its construction.[10] These methods range from classical acid-catalyzed cyclizations to modern, highly stereoselective organocatalytic transformations.

The Prins Cyclization: A Classic and Versatile Strategy

The Prins cyclization is a powerful and convergent method for the synthesis of tetrahydropyrans, typically involving the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone.[15] The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the intramolecular hydroxyl group to form the THP ring.[16]

Experimental Protocol: Phosphomolybdic Acid-Catalyzed Prins Cyclization in Water [17]

This protocol describes a cost-effective and environmentally friendly method for the diastereoselective synthesis of 4-hydroxytetrahydropyran derivatives.[17]

  • Materials: Homoallylic alcohol, aldehyde, phosphomolybdic acid (PMA), water.

  • Procedure:

    • To a stirred solution of the homoallylic alcohol (1 mmol) and the aldehyde (1.2 mmol) in water (5 mL), add phosphomolybdic acid (10 mol%).

    • Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).

    • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-hydroxytetrahydropyran.

cluster_1 Generalized Prins Cyclization Mechanism Start Homoallylic Alcohol + Aldehyde Catalyst Acid Catalyst (e.g., PMA) Intermediate1 Oxocarbenium Ion Intermediate Start->Intermediate1 Protonation Cyclization Intramolecular Cyclization Intermediate1->Cyclization Nucleophilic Attack Product Tetrahydropyran Derivative Cyclization->Product Deprotonation

Caption: A simplified mechanism of the acid-catalyzed Prins cyclization.

Organocatalytic Approaches: The Rise of Asymmetric Synthesis

The field of asymmetric organocatalysis has provided powerful new tools for the enantioselective synthesis of tetrahydropyrans.[18] These methods utilize small organic molecules as catalysts to control the stereochemical outcome of the reaction, leading to the formation of highly functionalized and enantioenriched THP derivatives.[19]

A notable example is the organocatalytic domino Michael-hemiacetalization reaction, which allows for the one-pot synthesis of polyfunctionalized di- and tetrahydropyrans with excellent diastereo- and enantioselectivities.[7][20]

Experimental Protocol: Organocatalytic Asymmetric Synthesis of Functionalized Tetrahydropyrans [20][21]

This protocol describes a one-pot, multicomponent cascade reaction to generate highly functionalized tetrahydropyrans.[20][21]

  • Materials: 1,3-dicarbonyl compound, α-hydroxymethyl nitroalkene, organocatalyst (e.g., a bifunctional quinine-based squaramide), solvent (e.g., dichloromethane).

  • Procedure:

    • To a solution of the 1,3-dicarbonyl compound (1 mmol) and the α-hydroxymethyl nitroalkene (1.1 mmol) in the chosen solvent (2 mL), add the organocatalyst (5-10 mol%).

    • Stir the reaction mixture at the appropriate temperature (e.g., room temperature or below) until the starting materials are consumed (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired functionalized tetrahydropyran.

Tetrahydropyran Scaffolds in FDA-Approved Drugs: Case Studies

The therapeutic success of drugs containing the tetrahydropyran scaffold validates its importance in medicinal chemistry. The following case studies highlight the diverse roles of the THP moiety in clinically approved pharmaceuticals.

Eribulin (Halaven®): A Microtubule Inhibitor for Metastatic Breast Cancer

Eribulin mesylate is a synthetic analogue of the marine natural product halichondrin B and is a potent microtubule-targeting agent used in the treatment of metastatic breast cancer.[22][23] The complex structure of Eribulin features multiple tetrahydropyran and tetrahydrofuran rings, which are crucial for its biological activity.

Mechanism of Action: Eribulin's mechanism of action is distinct from other microtubule inhibitors like taxanes and vinca alkaloids.[24] It inhibits microtubule growth without affecting the shortening phase, leading to the sequestration of tubulin into non-functional aggregates.[25] This disruption of microtubule dynamics causes cell cycle arrest in the G2/M phase, ultimately leading to apoptosis.[23][24] Beyond its direct cytotoxic effects, eribulin has also been shown to remodel the tumor vasculature and reverse the epithelial-to-mesenchymal transition (EMT), which may contribute to its ability to reduce metastasis.[26]

DrugIndicationKey Structural FeatureMechanism of Action
Eribulin (Halaven®) Metastatic Breast Cancer, LiposarcomaMultiple THP and THF ringsMicrotubule dynamics inhibitor; end-poisoning mechanism[23][25]
Bryostatin 1 Investigational (Cancer, Alzheimer's)Poly-oxygenated macrolide with THP ringsProtein Kinase C (PKC) modulator[27][28]
Bryostatin 1: A Modulator of Protein Kinase C

Bryostatin 1 is a naturally occurring macrolide lactone isolated from the marine bryozoan Bugula neritina.[29] Its intricate structure contains three tetrahydropyran rings. Bryostatin 1 is a potent modulator of protein kinase C (PKC), an enzyme involved in various cellular signaling pathways.[27][30]

Mechanism of Action: Bryostatin 1 binds to the regulatory domain of PKC, activating its various isozymes.[30] This activation can have diverse downstream effects depending on the cell type and context. In preclinical studies, bryostatin 1 has shown promise in the treatment of cancer and neurological disorders such as Alzheimer's disease.[27][28] Its anticancer effects are thought to be mediated through the induction of apoptosis and cell differentiation.[31] In the context of Alzheimer's disease, bryostatin 1 has been shown to enhance synaptic function and reduce the accumulation of neurotoxic amyloid plaques.[28]

Future Directions and Emerging Applications

The tetrahydropyran scaffold continues to be a fertile ground for innovation in drug discovery. Current research is focused on several key areas:

  • Development of Novel Synthetic Methodologies: The pursuit of more efficient, stereoselective, and environmentally benign methods for the synthesis of THP rings remains a major focus.[10]

  • Exploration of New Biological Targets: Researchers are actively investigating the potential of THP-containing molecules to modulate novel biological targets for the treatment of a wide range of diseases.

  • Bioisosteric Replacement Strategies: The use of bioisosteres for the THP ring, such as tetrahydrothiopyrans and piperidines, is being explored to fine-tune the physicochemical and pharmacological properties of drug candidates.[6][32]

  • Scaffold Hopping: This strategy involves replacing a known active core with a novel scaffold, such as a THP ring, to generate new chemical entities with improved properties.

Conclusion

The tetrahydropyran scaffold has firmly established itself as a cornerstone of modern medicinal chemistry and drug discovery. Its prevalence in nature, its status as a privileged scaffold, and its presence in a growing number of clinically successful drugs are a testament to its enduring importance. The continued development of innovative synthetic strategies and a deeper understanding of its conformational and electronic properties will undoubtedly lead to the discovery of new and improved therapeutics based on this remarkable heterocyclic core.

References

  • Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent. (n.d.). PMC - NIH.
  • Eribulin, a Microtubule Inhibitor for Metastatic Breast Cancer. (2011, February 16). CancerNetwork.
  • New Mechanism of Action Results Renew Interest in Eribulin. (2016, December 9). OncLive.
  • Bryostatin – Knowledge and References. (n.d.). Taylor & Francis.
  • Mechanism of action of eribulin mesylate. (n.d.). ResearchGate.
  • What is the mechanism of action of Eribulin (Halaven)? (2025, December 2). Dr.Oracle.
  • Potential mechanisms of action related to bryostatin 1. (n.d.). ResearchGate.
  • Bryostatin-1: pharmacology and therapeutic potential as a CNS drug. (n.d.). PubMed.
  • Bryostatin. (n.d.). Wikipedia.
  • Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit: implications for the anomeric effect. (n.d.). PubMed.
  • Asymmetric synthesis of highly functionalized tetrahydropyrans via a one-pot organocatalytic Michael/Henry/ketalization sequence. (2014, July 18). PubMed.
  • Bryostatin 1. (2023, October 18). ALZFORUM.
  • Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. (n.d.). PMC - NIH.
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (2025, August 6). Request PDF.
  • Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. (2017, March 6). Chemical Society Reviews (RSC Publishing).
  • Privileged scaffolds in lead generation. (2025, August 7). ResearchGate.
  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. (2025, August 6). Request PDF.
  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (n.d.). IRIS Unimore.
  • The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. (n.d.). Organic Chemistry Portal.
  • Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. (n.d.). Request PDF.
  • Diastereoselective synthesis of tetrahydropyrans via Prins–Ritter and Prins–arylthiolation cyclization reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. (n.d.). Organic Letters - ACS Publications.
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (n.d.). Sygnature Discovery.
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (n.d.). PMC - PubMed Central.
  • Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. (n.d.). Åbo Akademi University Research Portal.
  • Physical Properties of Tetrahydropyran and Its Applications. (2025, August 7). Request PDF.
  • Tetrahydropyran. (n.d.). PubChem - NIH.
  • Strategies for the formation of tetrahydropyran rings in the synthesis of natural products. (2006, April 28). York Research Database.
  • Exploring prins and tandem cyclization approach for the assembly of Tetrahydropyran frameworks. (n.d.). UVaDOC Principal.
  • Tetrahydropyran. (n.d.). Wikipedia.
  • The Chemistry of Tetrahydropyran: From Synthesis to Application in Fine Chemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Bioisosteric Replacements. (n.d.). Chemspace.
  • Scaffold Hopping in Drug Discovery. (n.d.). ResearchGate.
  • Conformational Analysis. (n.d.). Drug Design Org.
  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.
  • conformational analysis in drug design. (n.d.). The IUPAC Compendium of Chemical Terminology.
  • New and unusual scaffolds in medicinal chemistry. (2011, January 1). R Discovery - Researcher.Life.
  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. (n.d.). PubMed.
  • Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. (n.d.). Green Chemistry (RSC Publishing).
  • Conformational analysis. (n.d.). Medicinal Chemistry Class Notes - Fiveable.
  • CONFORMATIONAL ANALYSIS: A REVIEW. (2013, January 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

Sources

A Guide to sp3-Rich Scaffolds in Drug Discovery: Escaping Flatland for Higher Clinical Success

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For decades, drug discovery has been dominated by "flat," sp2-hybridized aromatic compounds. While effective to a degree, this approach has contributed to high attrition rates in clinical trials due to issues with solubility, metabolic stability, and target selectivity. This guide delves into the paradigm shift towards sp3-rich scaffolds—molecules with a higher degree of three-dimensionality. We will explore the fundamental principles demonstrating why increased spatial complexity correlates with improved clinical outcomes. This document provides an in-depth analysis of the core synthetic strategies, including Diversity-Oriented Synthesis (DOS), late-stage C-H functionalization, and biocatalysis, that are enabling the creation of novel, potent, and safer drug candidates. Through field-proven insights, detailed protocols, and case studies, this guide serves as a technical resource for researchers and drug development professionals aiming to leverage the power of three-dimensional chemical space.

The Rationale: Why Three-Dimensionality Matters

The biological world is three-dimensional. Proteins, the primary targets of small-molecule drugs, possess intricate 3D binding pockets. It is therefore logical that molecules with complementary three-dimensional shapes would form more specific and effective interactions.[1] Historically, screening libraries have been over-represented by flat, aromatic compounds, a phenomenon often termed the "flatland" of drug discovery.[2][3][4]

A seminal analysis by Lovering et al. established a strong correlation between a molecule's three-dimensionality and its success in clinical development.[5] This is quantified by the fraction of sp3-hybridized carbons (Fsp3) , calculated as the number of sp3 carbons divided by the total carbon count.[5][6] Drug candidates with higher Fsp3 values (typically in the 0.4-0.5 range) have shown a greater likelihood of progressing through clinical trials.[7]

The advantages conferred by a higher Fsp3 are not merely theoretical; they translate to tangible improvements in critical physicochemical and pharmacological properties.

Impact on Drug-like Properties

Increasing the sp3 character of a molecule fundamentally alters its properties in ways that are highly beneficial for drug development. The out-of-plane substituents on sp3 carbons disrupt planarity, which in turn hinders the crystal lattice packing that often plagues flat aromatic compounds, leading to improved aqueous solubility.[5] Furthermore, the reduced aromatic content and increased complexity can lead to less non-specific binding, decreased promiscuity against off-targets like CyP450 enzymes, and improved metabolic stability.[4][5]

Propertysp2-Rich Scaffolds (Low Fsp3)sp3-Rich Scaffolds (High Fsp3)Rationale & Causality
Aqueous Solubility Generally PoorGenerally ImprovedIncreased 3D shape disrupts planar stacking in solid state, reducing lattice energy.[5]
Lipophilicity (LogP) Often High and RigidMore Modulatable3D vectors allow for precise placement of polar groups to tune solubility and permeability.[4]
Metabolic Stability Prone to oxidation (e.g., CyP450)Generally ImprovedFewer flat aromatic rings, which are common sites for metabolic attack.[4]
Target Selectivity Higher PromiscuityHigher SelectivityDefined 3D shape allows for more specific, complementary interactions with the target's binding pocket.[5]
Chemical Novelty Crowded IP SpaceAccess to Novel IPExplores under-represented areas of chemical space, offering new patent opportunities.[8]

The Workflow: Integrating sp3-Rich Scaffolds into Discovery Pipelines

Adopting an sp3-focused strategy involves a multi-stage workflow, from initial design to hit validation. The process emphasizes the early integration of structural complexity to build quality into the molecular design from the outset.

G cluster_0 Design & Synthesis cluster_1 Screening & Hit ID cluster_2 Optimization & Validation comp_design Computational Design (Virtual Screening, PMI Analysis) synth_strat Synthesis Strategy (DOS, C-H Func., Biocatalysis) comp_design->synth_strat Selects Feasible Scaffolds library_gen Library Generation (sp3-Rich Fragments/Leads) synth_strat->library_gen Produces Compounds screening High-Throughput Screening (Biophysical Methods) library_gen->screening Enters Screening Campaign hit_id Hit Identification & Validation screening->hit_id Identifies Binders hit_to_lead Hit-to-Lead (Structure-Based Design) hit_id->hit_to_lead Provides Confirmed Starting Points lead_opt Lead Optimization (ADMET Profiling) hit_to_lead->lead_opt Improves Potency & Properties candidate Preclinical Candidate lead_opt->candidate Selects Best Compound

Caption: High-level workflow for sp3-scaffold drug discovery.

Core Synthetic Strategies: Building in Three Dimensions

The primary challenge in adopting an sp3-rich paradigm is synthetic accessibility. Traditional organic chemistry has a strong bias towards flat, sp2-systems. However, modern synthetic methodologies have risen to the challenge, providing robust and versatile routes to complex 3D scaffolds.

Diversity-Oriented Synthesis (DOS)

DOS is a powerful strategy for generating libraries of structurally diverse and complex molecules, often inspired by natural products.[1][9] Unlike target-oriented synthesis, which aims for a single product, DOS employs branching pathways from a common intermediate to rapidly populate distinct regions of chemical space.[10] This is ideal for creating sp3-rich screening collections.

DOS_Workflow cluster_cyclization Divergent Cyclization / Pairing start Simple Building Blocks (e.g., Amino Acids, Sugars) intermediate Key Intermediate (Polyfunctional, sp3-rich) start->intermediate Complexity- Generating Rxn path1 Reaction Type A (e.g., Cycloaddition) intermediate->path1 path2 Reaction Type B (e.g., Ring-Closing Metathesis) intermediate->path2 path3 Reaction Type C (e.g., Cascade Reaction) intermediate->path3 scaffold1 Scaffold Family 1 path1->scaffold1 scaffold2 Scaffold Family 2 path2->scaffold2 scaffold3 Scaffold Family 3 path3->scaffold3 lib1 Library 1 scaffold1->lib1 Appendage Diversity lib2 Library 2 scaffold2->lib2 Appendage Diversity lib3 Library 3 scaffold3->lib3 Appendage Diversity

Caption: A generalized Diversity-Oriented Synthesis (DOS) strategy.

This protocol outlines a conceptual approach based on principles described in the literature for generating sp3-rich peptidomimetic libraries.[9]

  • Building Block Synthesis: Start with commercially available amino acids or sugars. Protect and activate functional groups to create polyfunctional building blocks ready for coupling.

  • Complexity-Generating Reaction: Couple two distinct building blocks using a robust reaction, such as an amine alkylation or reductive amination, to form a key linear intermediate with multiple stereocenters.

  • Divergent Cyclization: Subject the linear intermediate to a panel of different reaction conditions to induce cyclization into distinct heterocyclic scaffolds (e.g., morpholines, piperazines).

    • Condition A (Reductive Amination): Use a mild reducing agent like sodium triacetoxyborohydride to promote intramolecular cyclization.

    • Condition B (Mitsunobu Reaction): Employ DEAD/PPh3 for cyclization via an alternative stereochemical pathway.

  • Appendage Diversification: Take the resulting core scaffolds and functionalize the remaining reactive handles (e.g., free amines, hydroxyls) with a diverse set of building blocks via amide coupling, Suzuki coupling, etc., to generate the final library.

C(sp3)–H Functionalization: The Power of Late-Stage Elaboration

One of the most significant advances for sp3-scaffold development is the ability to directly functionalize C-H bonds.[7][11] This allows for the "growth" or elaboration of a fragment hit without needing pre-installed functional handles, which may not be optimally positioned for improving target affinity.[12] Photoredox and transition metal catalysis have been particularly revolutionary in this area.[7][13]

CH_Functionalization cluster_0 Photoredox Catalytic Cycle cluster_1 Nickel Catalytic Cycle PC PC PC_star PC* PC->PC_star Light (hν) PC_red PC- PC_star->PC_red SET (from Substrate-H) Substrate_Radical R• PC_star->Substrate_Radical HAT PC_red->PC SET (to Ni cycle) Ni0 Ni(0) NiII_Aryl Ar-Ni(II)-X Ni0->NiII_Aryl Oxidative Addition (Ar-X) NiIII Ar-Ni(III)-R NiII_Aryl->NiIII Radical Capture (R•) NiI Ar-Ni(I) NiIII->NiI Reductive Elimination (forms Ar-R) NiI->Ni0 Reduction (from PC-) Substrate_H R-H (sp3 Scaffold) Substrate_H->Substrate_Radical Substrate_Radical->NiII_Aryl

Caption: Merged photoredox and nickel catalysis for C(sp3)-H arylation.

This protocol is based on methodologies developed by MacMillan and others for the arylation of aliphatic frameworks.[7]

  • Reaction Setup: In a nitrogen-filled glovebox, add the sp3-rich substrate (1.0 equiv), aryl bromide (1.5 equiv), a nickel catalyst (e.g., NiCl2·glyme, 5 mol%), a photocatalyst (e.g., an iridium or organic dye, 1-2 mol%), and a ligand (e.g., a bipyridine derivative, 10 mol%) to an oven-dried vial.

  • Solvent and Base: Add a suitable anhydrous solvent (e.g., 1,4-dioxane) and a base (e.g., K2CO3, 2.0 equiv).

  • Execution: Seal the vial, remove from the glovebox, and place it in a photoreactor equipped with a cooling fan. Irradiate with the appropriate wavelength of light (e.g., blue LEDs) while stirring vigorously for 12-24 hours.

  • Workup and Purification: Upon completion (monitored by TLC or LC-MS), quench the reaction, extract the product into an organic solvent, and purify by column chromatography.

  • Validation: The causality of this method is its ability to generate a substrate radical via Hydrogen Atom Transfer (HAT), which is then captured by the nickel catalyst.[7] The regioselectivity is often governed by the most sterically accessible or electronically richest C-H bond, a predictable system that validates the experimental design.

Biocatalysis: Harnessing Nature's Machinery

Enzymes offer unparalleled selectivity for constructing complex, stereochemically rich molecules.[14] Recent advances in protein engineering and directed evolution have created novel biocatalysts for reactions not found in nature, providing powerful tools for synthesizing unique sp3-rich scaffolds.[15]

As described by Fasan, Arnold, and coworkers, engineered heme enzymes can be used to catalyze intramolecular cyclopropanations of substrates like benzothiophenes.[14][15]

  • Enzyme Evolution: An initial wild-type enzyme (e.g., myoglobin) is subjected to rounds of directed evolution to enhance its activity and selectivity for the desired non-natural reaction.

  • Substrate Synthesis: A diazo ester group is synthesized onto a benzothiophene core. This group will serve as the carbene precursor.

  • Biocatalytic Reaction: The engineered enzyme is expressed and purified. The reaction is conducted in an aqueous buffer with the enzyme, the diazo substrate, and a reducing agent. The enzyme precisely controls the stereochemical outcome of the cyclopropanation.

  • Product Isolation: The resulting sp3-rich tetracyclic product, which possesses significant 3D complexity and rule-of-three compliant properties, is extracted and purified.[14] This method provides a highly efficient and enantioselective route to novel fragment-like scaffolds that would be challenging to access via traditional synthesis.

Conclusion and Future Outlook

The strategic shift from "flatland" to three-dimensional chemical space represents a critical evolution in modern drug discovery. The demonstrable link between sp3-richness and higher clinical success rates provides a compelling mandate for its adoption.[5][7] Advances in synthetic chemistry—from the broad exploration of DOS and biocatalysis to the precision of C-H functionalization—have made the construction of these complex scaffolds more routine and predictable than ever before.[7][14][16]

The future will likely see an even deeper integration of computational modeling for the de novo design of synthesizable 3D scaffolds and the continued development of catalytic methods that offer even greater control over site-selectivity and stereochemistry. By embracing the third dimension, the drug discovery community is better equipped to tackle challenging biological targets and develop safer, more effective medicines.

References

  • Caplin, M. J., & Foley, D. J. (2021). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Science, 12(13), 4744-4757. [Link]
  • Foley, D. J., & Caplin, M. J. (2021). Emergent synthetic methods for the modular advancement of sp3-rich fragments.
  • Hanby, A. R., et al. (2020). Fsp3-rich and diverse fragments inspired by natural products as a collection to enhance fragment-based drug discovery.
  • Karageorgis, G., et al. (2018). Synthesis of sp3-rich scaffolds for molecular libraries through complexity-generating cascade reactions. Organic & Biomolecular Chemistry, 16(44), 8439-8443. [Link]
  • Caplin, M. J., & Foley, D. J. (2021). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Semantic Scholar. [Link]
  • Foley, D. J., et al. (2017). Synthesis and Demonstration of the Biological Relevance of sp3-rich Scaffolds Distantly Related to Natural Product Frameworks. Chemistry – A European Journal, 23(60), 15227-15232. [Link]
  • Hernandez, K. E., et al. (2024). Biocatalytic Strategy for Construction of sp3-Rich Polycyclic Compounds from Directed Evolution and Computational Modeling.
  • Lenci, E., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 593. [Link]
  • Hanby, A. R., et al. (2020). Fsp3-rich and diverse fragments inspired by natural products as a collection to enhance fragment-based drug discovery.
  • Young, D. W. Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. Broad Institute. [Link]
  • Mortensen, K. T., et al. (2023). Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy.
  • Hanby, A. R., et al. (2020). Fsp3-Rich and Diverse Fragments Inspired by Natural Products as a Collection to Enhance Fragment-Based Drug Discovery.
  • Meanwell, M., et al. (2023). sp3-Rich Heterocycle Synthesis on DNA: Application to DNA-Encoded Library Production. Angewandte Chemie International Edition, 62(40), e202308721. [Link]
  • Hernandez, K. E., et al. (2024). Biocatalytic strategy for the construction of sp3-rich polycyclic compounds from directed evolution and computational modelling.
  • Foley, D. J., et al. (2017). Synthesis and Demonstration of the Biological Relevance of sp3-rich Scaffolds Distantly Related to Natural Product Frameworks. Semantic Scholar. [Link]
  • Caron, J., et al. (2020). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening.
  • Foley, D. J., et al. (2017). Synthesis and Demonstration of the Biological Relevance of sp3-rich Scaffolds Distantly Related to Natural Product Frameworks.
  • Perry, I. (2021). Synthesis and Diversification of Csp3-rich Scaffolds.
  • Roche, C. (2023). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 18(9), 929-933. [Link]
  • Wei, W., et al. (2024). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. [Link]
  • White, K. L., et al. (2014). Escaping from Flatland: Antimalarial Activity of sp3-Rich Bridged Pyrrolidine Derivatives. ACS Medicinal Chemistry Letters, 5(10), 1147-1151. [Link]
  • Spring, D. (n.d.). DIVERSITY-ORIENTED SYNTHESIS. David Spring's group, University of Cambridge. [Link]
  • Johnston, B. D., & Derksen, D. J. (2023). Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 4-Aminomethyltetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the safety and handling precautions for 4-Aminomethyltetrahydropyran (CAS No. 130290-79-8). As a valued building block in pharmaceutical research and development, understanding its chemical properties and associated hazards is paramount to ensuring a safe laboratory environment. This document moves beyond a standard Safety Data Sheet (SDS) to provide in-depth, field-proven insights and protocols, empowering researchers to work confidently and safely.

Understanding the Hazard: The Chemical Rationale for Corrosivity

This compound is a primary aliphatic amine. The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule. In the presence of protic substances, such as water on skin or mucous membranes, the amine group can readily accept a proton, forming an alkylammonium ion. This protonation reaction is exothermic and can disrupt biological membranes, leading to chemical burns. The small, flexible nature of the tetrahydropyran ring allows for facile interaction with biological macromolecules, contributing to its corrosive effects. Therefore, all handling procedures must be designed to prevent direct contact.

Hazard Identification and Classification

A thorough understanding of the hazard profile of this compound is the foundation of safe handling.

GHS Classification:

According to aggregated GHS information, this compound is classified as:

  • Skin Corrosion/Irritation, Category 1: Causes severe skin burns and eye damage[1][2].

  • Acute Toxicity, Oral, Category 4: Harmful if swallowed[1].

Signal Word: Danger[1][2]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage[1][2].

  • H302: Harmful if swallowed[1].

Precautionary Statements (selected):

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray[1].

  • P280: Wear protective gloves/protective clothing/eye protection/face protection[1].

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting[1].

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower[1].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].

Quantitative Data Summary

For ease of reference, key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₃NO[3]
Molecular Weight 115.17 g/mol [1][3]
CAS Number 130290-79-8[1][3]
Appearance Clear, colorless to light yellow liquid[4][5]
Boiling Point 75-76 °C @ 18 mmHg[3]
Density 1.020 g/mL[2][6]
Vapor Pressure 0.9 ± 0.3 mmHg at 25°C[3]
pKa (Predicted) 10.01 ± 0.29[4][5]
Flash Point 64.9 °C[3]
LD50/LC50 Not available[3]

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to corrosive amines is through robust engineering controls.

  • Chemical Fume Hood: All work with this compound, including weighing, dispensing, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation of vapors[3]. The sash should be kept as low as possible.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly[3].

Personal Protective Equipment (PPE): A Self-Validating System

The selection and proper use of PPE are critical for preventing contact with this compound.

  • Eye and Face Protection: Chemical splash goggles in combination with a face shield are mandatory when handling this compound. Standard safety glasses do not provide adequate protection against splashes.

  • Skin Protection:

      • Recommended: Butyl rubber or neoprene gloves offer good resistance to amines[7][8]. Thicker gloves are generally more protective.

      • Acceptable for Splash Protection: Double gloving with nitrile gloves can provide short-term protection against incidental contact. However, nitrile has poor resistance to some amines, and gloves should be changed immediately upon contamination[9][10].

      • Not Recommended: Latex gloves offer poor protection against many chemicals and should be avoided.

    • Lab Coat: A chemically resistant lab coat or apron must be worn. Ensure it is fully buttoned.

    • Footwear: Closed-toe shoes are required.

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following protocols are designed to minimize the risk of exposure during common laboratory procedures.

Weighing and Dispensing Protocol

Weighing_Protocol cluster_prep Preparation cluster_procedure Procedure cluster_cleanup Cleanup Prep_PPE Don appropriate PPE: - Chemical splash goggles and face shield - Butyl or neoprene gloves (or double nitrile) - Chemically resistant lab coat Prep_FumeHood Ensure fume hood is operational and sash is at the lowest practical height Prep_PPE->Prep_FumeHood Prep_Materials Gather all necessary materials: - this compound in a sealed container - Spatula, weigh paper/boat - Receiving vessel - Spill kit Prep_FumeHood->Prep_Materials Proc_Transfer Place balance and all materials inside the chemical fume hood Prep_Materials->Proc_Transfer Begin Proc_Dispense Slowly and carefully dispense the required amount of this compound Proc_Transfer->Proc_Dispense Proc_Seal Securely cap the stock container immediately after dispensing Proc_Dispense->Proc_Seal Proc_Clean Clean spatula with an appropriate solvent (e.g., isopropanol) inside the fume hood Proc_Seal->Proc_Clean Clean_Waste Dispose of weigh paper/boat and any contaminated materials in a designated hazardous waste container Proc_Clean->Clean_Waste Finalize Clean_Area Wipe down the work area inside the fume hood Clean_Waste->Clean_Area Clean_PPE Remove PPE in the correct order and wash hands thoroughly Clean_Area->Clean_PPE

Caption: Workflow for Weighing and Dispensing this compound.

Storage and Incompatibility

Proper storage is crucial to prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container[3]. The storage area should be designated for corrosive materials.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides[3]. Reactions with these substances can be highly exothermic and may produce hazardous fumes.

Emergency Procedures: A Self-Validating Response System

In the event of an emergency, a calm and methodical response is essential.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3]. Do not allow the victim to rub their eyes[3].

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[3].

  • Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[3]. Do not use mouth-to-mouth resuscitation[3].

  • Ingestion: Do NOT induce vomiting[3]. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3].

Spill Response Protocol

The following diagram outlines the decision-making process for responding to a spill of this compound.

Spill_Response Start Spill Occurs Assess Assess the Spill - Is it large or small? - Are you trained to handle it? - Is there a risk of fire or vapor release? Start->Assess Evacuate Evacuate the area Alert others Call emergency services Assess->Evacuate Large Spill or High Risk Contain Contain the spill Use inert absorbent material (e.g., vermiculite, sand) Assess->Contain Small, manageable spill Neutralize Neutralize the spill (optional, with caution) Use a weak acid (e.g., citric acid solution) Contain->Neutralize Cleanup Collect absorbed material into a labeled hazardous waste container Neutralize->Cleanup Decontaminate Decontaminate the area with a mild detergent and water Cleanup->Decontaminate Report Report the incident to your supervisor Decontaminate->Report

Caption: Decision-making workflow for a this compound spill.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect all waste in a clearly labeled, compatible container.

  • Disposal: Dispose of waste in accordance with federal, state, and local regulations[3]. Contact your institution's environmental health and safety department for specific guidance.

Conclusion

This compound is a valuable reagent that can be handled safely with the appropriate knowledge and precautions. By understanding its chemical nature, implementing robust engineering controls, utilizing the correct PPE, and adhering to established protocols, researchers can mitigate the risks associated with this corrosive compound. This guide serves as a foundation for developing a comprehensive safety plan for the use of this compound in your laboratory.

References

  • This compound | C6H13NO | CID 2773210. PubChem. [Link]
  • This compound | CAS#:130290-79-8 | Chemsrc. Chemsrc.com. [Link]
  • 4-(Aminomethyl)tetrahydro-2H-pyran. Protheragen. [Link]
  • This compound, 97%, Thermo Scientific. Fisher Scientific. [Link]
  • Glove Selection Guide. University of California, Berkeley, Office of Environment, Health & Safety. [Link]
  • Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Safeopedia. [Link]
  • Glove Selection. University of Colorado Colorado Springs, Emergency & Safety Services. [Link]
  • Chemical Spill Procedures. Princeton University, Environmental Health & Safety. [Link]
  • Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University, Environmental Health & Safety. [Link]
  • Glove permeation of chemicals: The state of the art of current practice, Part 1. CDC Stacks. [Link]
  • CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]
  • Spill Control/Emergency Response. University of Georgia, Environmental Health & Safety. [Link]
  • Best Practices for Emergency Spill Response. ACTenviro. [Link]
  • MaxiChem®: Nitrile Blend Coated Glove with Nylon / Elast. Protective Industrial Products. [Link]
  • Nitrile Glove Chemical-Compatibility Reference.
  • Chemical Resistance Chart. [Link]
  • Guide for Chemical Spill Response. American Chemical Society. [Link]
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • Corrosive Chemical Spill Response. Carleton University. [Link]
  • Choosing the Right Glove Material: Guide to Chemical Protection. [Link]
  • 8 Steps to Handling a Lab Chemical Spill. Westlab. [Link]
  • Finding the Most Suitable Chemical Resistant Gloves for the Applic
  • CHEMICAL SPILL CLEAN-UP. University of Manitoba. [Link]
  • AMINES, LIQUID, CORROSIVE, N.O.S. or POLYAMINES, LIQUID, CORROSIVE, N.O.S.
  • Amines, Liquid, Corrosive, N.O.S. (Polyamines) UN2735. GC Labels, Inc. [Link]

Sources

The Amine Functionality: A Cornerstone of Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amines, organic derivatives of ammonia, are fundamental to the landscape of modern organic synthesis and medicinal chemistry.[1][2] Their unique electronic and steric properties, stemming from the nitrogen atom's lone pair of electrons and its ability to form a variable number of bonds, render them indispensable building blocks and catalysts.[3][4] This guide provides a comprehensive exploration of the amine functionality, delving into its core characteristics, key synthetic transformations, and strategic applications in complex molecule synthesis, with a particular focus on the pharmaceutical industry.[5][6]

The Fundamental Nature of the Amine Functional Group

The reactivity and utility of amines are intrinsically linked to their structure. Understanding these foundational principles is paramount for their effective application in synthesis.

Structure, Classification, and Physicochemical Properties

Amines are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen atom.[7][8] A fourth class, quaternary ammonium salts (R₄N⁺X⁻), consists of a positively charged nitrogen atom bonded to four organic groups.[7] The nitrogen atom in amines is sp³ hybridized, resulting in a trigonal pyramidal geometry with a lone pair of electrons residing in the remaining sp³ orbital.[2] This lone pair is central to the chemical behavior of amines, imparting both basicity and nucleophilicity.[3][4]

The physical properties of amines are significantly influenced by hydrogen bonding.[3] Primary and secondary amines can act as both hydrogen bond donors and acceptors, leading to higher boiling points compared to alkanes of similar molecular weight, though generally lower than corresponding alcohols.[9] The solubility of smaller amines in water is high due to hydrogen bonding with water molecules.[3][8]

Property Primary Amines (RNH₂) Secondary Amines (R₂NH) Tertiary Amines (R₃N)
Hydrogen Bonding Donor & AcceptorDonor & AcceptorAcceptor only
Boiling Point IntermediateIntermediateLowest (among isomers)
Water Solubility High for low MWDecreases with MWDecreases with MW
Basicity (Aliphatic) Stronger than ammoniaGenerally strongestWeaker than secondary
Nucleophilicity GoodGoodSterically hindered
Basicity and Nucleophilicity: The Heart of Amine Reactivity

The lone pair of electrons on the nitrogen atom dictates the dual role of amines as both bases and nucleophiles.[4]

  • Basicity: Amines are weak bases that react with acids to form ammonium salts.[10] The basicity of an amine is influenced by the electronic effects of its substituents. Electron-donating alkyl groups increase the electron density on the nitrogen, making the lone pair more available for protonation and thus increasing basicity.[2] Aromatic amines, in contrast, are significantly weaker bases because the nitrogen lone pair is delocalized into the aromatic ring, reducing its availability.[7] The pKa of a drug molecule is a critical physicochemical property that influences its ionization state at physiological pH, thereby affecting its solubility, permeability, and target binding.[11]

  • Nucleophilicity: The unshared electron pair also makes amines effective nucleophiles, enabling them to attack electron-deficient centers.[4] This property is the foundation for a vast array of synthetic transformations, including alkylation and acylation reactions.[12]

Key Synthetic Transformations Involving Amines

The versatility of the amine functional group is showcased in the numerous name reactions and synthetic methodologies that rely on its unique reactivity.

Amide Bond Formation: The Peptide Linkage and Beyond

The formation of an amide bond is one of the most important reactions in organic synthesis, particularly in the construction of peptides and pharmaceuticals.[13] The direct reaction of a carboxylic acid and an amine is generally unfavorable due to an acid-base reaction forming a stable salt.[13] Therefore, activation of the carboxylic acid is typically required.[13]

Common Activating Agents and Methods:

  • Acid Chlorides and Anhydrides: Highly reactive acylating agents that readily react with primary and secondary amines to form amides.[][15]

  • Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation by activating the carboxylic acid in situ.[] Uronium-based reagents such as HATU and HBTU are also widely used.[]

  • Boronic Acid Catalysis: Certain boronic acids can catalyze the direct dehydrative amidation of carboxylic acids and amines.[16]

Generalized Mechanism of Amide Formation (with a coupling agent):

AmideFormation RCOOH R-COOH Intermediate Activated Intermediate RCOOH->Intermediate + Activator Activator Activating Agent Amide R-CO-NH-R' Intermediate->Amide + R'-NH₂ RNH2 R'-NH₂ Byproduct Byproduct

Caption: Generalized workflow for amide bond formation.

Experimental Protocol: Amide Synthesis using EDC/HOBt

  • Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.1 equiv) in an appropriate aprotic solvent (e.g., DMF or DCM).

  • Add the amine (1.1 equiv) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid, dilute base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reductive Amination: A Versatile Route to Higher Amines

Reductive amination is a powerful method for preparing primary, secondary, and tertiary amines from aldehydes or ketones.[17][18] This reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[19][20] This one-pot procedure is highly efficient and avoids the over-alkylation issues often encountered in direct alkylation of amines.[20][21]

Common Reducing Agents:

  • Sodium Cyanoborohydride (NaBH₃CN): A mild reducing agent that selectively reduces imines in the presence of carbonyl compounds.[20]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent, often preferred due to the lower toxicity of its byproducts compared to NaBH₃CN.[20]

  • Catalytic Hydrogenation: Hydrogen gas with a metal catalyst (e.g., Pd/C, Ni) can also be used for the reduction step.[19]

Mechanism of Reductive Amination:

ReductiveAmination Carbonyl R₂C=O Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + R'-NH₂ Amine R'-NH₂ Imine Imine (R₂C=NR') Hemiaminal->Imine - H₂O Product Substituted Amine Imine->Product + Reducing Agent ReducingAgent [H]

Caption: Pathway of reductive amination.

Hofmann Rearrangement: Amides to Amines with Carbon Loss

The Hofmann rearrangement is a valuable reaction for the synthesis of primary amines from primary amides, with the notable feature of losing one carbon atom.[22][23] The reaction is typically carried out using bromine in a strong aqueous base like sodium hydroxide.[24][25] The key intermediate in this transformation is an isocyanate, which is then hydrolyzed to the primary amine and carbon dioxide.[23][24] An important stereochemical feature is that the rearrangement proceeds with retention of configuration of the migrating group.[24][26]

Applications:

  • Synthesis of primary amines with one less carbon than the starting amide.[22]

  • Preparation of anthranilic acid from phthalimide.[23]

  • Used in the synthesis of pharmaceuticals like gabapentin.[23]

Mechanism of the Hofmann Rearrangement:

HofmannRearrangement Amide Primary Amide (R-CO-NH₂) N_Bromoamide N-Bromoamide Amide->N_Bromoamide + Br₂/NaOH Bromoamide_Anion Bromoamide Anion N_Bromoamide->Bromoamide_Anion + NaOH (- H₂O) Isocyanate Isocyanate (R-N=C=O) Bromoamide_Anion->Isocyanate Rearrangement (- Br⁻) Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid + H₂O Amine Primary Amine (R-NH₂) Carbamic_Acid->Amine - CO₂

Caption: Stepwise mechanism of the Hofmann rearrangement.

Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[27][28] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.[27][29] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.[28] The choice of ligand is crucial for the reaction's success and has been the subject of extensive development, with bulky, electron-rich phosphine ligands often providing the best results.[29][30]

Catalytic Cycle of Buchwald-Hartwig Amination:

BuchwaldHartwig cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X Pd0->OxAdd AmineComplex Amine Complex OxAdd->AmineComplex + R₂NH, - HX OxAdd->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim RedElim->Pd0 Ar-NR₂ RedElim->Pd0

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Strategic Use of Protecting Groups for Amines

In multi-step syntheses, it is often necessary to temporarily block the reactivity of an amine group to prevent it from interfering with reactions at other sites in the molecule.[31] This is achieved through the use of protecting groups.[32][33] An ideal protecting group should be easy to install and remove in high yield under mild conditions that do not affect other functional groups.[32]

Common Amine Protecting Groups:

Protecting Group Abbreviation Installation Reagent Deprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA)[32][34]
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)[34]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuMild base (e.g., piperidine)[34]

Amines in Catalysis

The utility of amines extends beyond their role as building blocks; they are also crucial components of catalytic systems.

Amines as Organocatalysts

Chiral amines can act as organocatalysts, promoting enantioselective transformations. For example, secondary amines are key catalysts in enamine catalysis, a powerful strategy for the asymmetric functionalization of aldehydes and ketones.

Amines as Ligands in Transition Metal Catalysis

Amines and their derivatives are widely used as ligands in transition metal catalysis.[35][36] The nitrogen lone pair coordinates to the metal center, influencing its electronic properties and steric environment.[35][37] This modulation of the metal's reactivity and selectivity is fundamental to the success of many catalytic processes, including asymmetric hydrogenation and cross-coupling reactions.[38][39] Chiral diamine ligands, for instance, are instrumental in achieving high enantioselectivity in a variety of metal-catalyzed reactions.[37]

The Role of Amines in Drug Discovery and Development

The amine functional group is one of the most common functionalities found in drug molecules.[5][40] Its basicity is crucial for several reasons:

  • Salt Formation: The basic nature of amines allows for the formation of water-soluble salts, which is often essential for drug formulation and administration.[11][40]

  • Target Binding: The protonated amino group can form strong ionic interactions (salt bridges) with negatively charged residues (e.g., aspartate, glutamate) in the active sites of enzymes and receptors, contributing significantly to binding affinity and selectivity.[11][40]

  • Physicochemical Properties: The pKa of an amine can be tuned through structural modifications to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[11]

Conclusion

The amine functionality is a cornerstone of organic synthesis, offering a rich and diverse array of chemical transformations. From the fundamental construction of amide bonds to sophisticated transition metal-catalyzed cross-couplings, amines are central to the creation of complex molecules with applications ranging from pharmaceuticals to materials science. A deep understanding of their structure, reactivity, and the strategic application of the synthetic methodologies described herein is essential for any scientist working at the forefront of chemical research and development.

References

  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II.
  • Chemistry Notes. (n.d.). Hofmann Rearrangement: Mechanism, application.
  • Study.com. (n.d.). Amine Structure, Properties & Examples - Lesson.
  • Wikipedia. (n.d.). Hofmann rearrangement.
  • NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples.
  • PHARMD GURU. (n.d.). 31. HOFMANN REARRANGEMENT.
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
  • Slideshare. (n.d.). Hofman rearrangement.
  • A-Level Chemistry Revision Notes. (n.d.). Structure and Properties of Amines.
  • Fiveable. (n.d.). Structure and properties of amines | Organic Chemistry II Class Notes.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Bentham Science. (2024, March 13). Importance and Green Synthesis of Amines: A Review.
  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
  • Chemistry LibreTexts. (2023, January 22). Reactivity of Amines.
  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
  • Chad's Prep. (2021, April 29). 22.3 Synthesis of Amines | Organic Chemistry.
  • Slideshare. (n.d.). Protection for the AMINE.pptx.
  • Britannica. (2025, December 5). Amine | Organic Chemistry, Structure & Uses.
  • Organic Chemistry Tutor. (n.d.). Reductive Amination.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • OpenStax Adaptation. (n.d.). 12.5 Reactions of Amines – Fundamentals of Organic Chemistry.
  • Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?
  • ResearchGate. (n.d.). Synthesis of Amines and Ammonium Salts.
  • OpenStax. (2023, September 20). 24.6 Synthesis of Amines - Organic Chemistry.
  • Britannica. (2025, December 5). Amine - Reactions, Synthesis, Properties.
  • ACS Publications. (2021, October 22). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Doc Brown's Chemistry. (n.d.). transition metal ammine complex ions with primary aliphatic amines.
  • Semantic Scholar. (n.d.). Hitchhiker's Guide to Reductive Amination.
  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination.
  • Wikipedia. (n.d.). Amide.
  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • Wikipedia. (n.d.). Reductive amination.
  • The Royal Society of Chemistry. (2022, May 20). CHAPTER 4: Amide Bond Formation.
  • Principles of Drug Action 1. (2005). Amines.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Schlegel Group. (2022, November 23). Properties of Amine-Containing Ligands That Are Necessary for Visible-Light-Promoted Catalysis with Divalent Europium.

Sources

basic introduction to Prins cyclization for tetrahydropyran synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Prins Cyclization for Tetrahydropyran Synthesis

Introduction: The Strategic Importance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2][3] Found in the core structure of numerous biologically active compounds, from polyether antibiotics to marine toxins, the THP motif is a cornerstone in the development of novel therapeutics.[4][5] Its prevalence underscores the critical need for robust, efficient, and stereoselective methods for its construction. Among the synthetic chemist's arsenal, the Prins cyclization has emerged as a powerful and versatile strategy for forging this essential heterocyclic system.[1][3][6]

This guide provides a comprehensive technical overview of the Prins cyclization for synthesizing substituted tetrahydropyrans. We will dissect the core mechanism, explore the causality behind critical reaction parameters, address common mechanistic challenges, and detail field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

The Core Mechanism: A Stepwise C-C and C-O Bond Formation

At its heart, the Prins cyclization is an acid-catalyzed reaction between a homoallylic alcohol and a carbonyl compound (typically an aldehyde).[7][8] The transformation proceeds through a key oxocarbenium ion intermediate, which undergoes an intramolecular electrophilic addition by the alkene, culminating in the formation of the THP ring.[3][7][9][10]

The stereochemical outcome is a defining feature of this reaction's utility. The cyclization generally proceeds through a highly ordered, chair-like transition state. To minimize steric hindrance, substituents on the forming ring preferentially occupy equatorial positions, which dictates the relative stereochemistry of the final product and often leads to the cis-isomer with high diastereoselectivity.[1][7]

Prins_Mechanism cluster_start 1. Oxocarbenium Ion Formation cluster_cyclization 2. Intramolecular Cyclization cluster_termination 3. Nucleophilic Quench reactant reactant intermediate intermediate transition transition product product catalyst catalyst A Homoallylic Alcohol C Oxocarbenium Ion A->C + H₂O B Aldehyde (R²-CHO) B->C + H₂O H H⁺ (Acid Catalyst) H->C + H₂O TS Chair-like Transition State C->TS endo cyclization D Cyclized Carbocation TS->D E Tetrahydropyran (THP) Product D->E Trapping Nuc Nu⁻ Nuc->E Trapping Oxonia_Cope cluster_prins Desired Pathway cluster_cope Competing Pathway intermediate intermediate product_good product_good product_bad product_bad path path Start Oxocarbenium Ion (Chiral) Prins_Product Desired THP Product (Enantioenriched) Start->Prins_Product Prins Cyclization Cope_Intermediate Symmetric Intermediate Start->Cope_Intermediate [3,3] Oxonia-Cope Rearrangement Cope_Intermediate->Start Reversible Cope_Product Racemic THP Product Cope_Intermediate->Cope_Product Cyclization

Caption: Competing pathways: the desired Prins cyclization vs. racemization via oxonia-Cope rearrangement.

Modern Variants for Advanced Synthesis

The classical Prins cyclization has inspired the development of more sophisticated variants that expand its synthetic utility.

  • Silyl-Prins Cyclization: The introduction of a silyl group, typically on the alkene (allylsilanes or vinylsilanes), provides a powerful method for controlling the reaction's termination step. [1][2]The silicon atom stabilizes the intermediate β-carbocation, and its subsequent elimination, often promoted by the Lewis acid, cleanly forms an exocyclic or endocyclic double bond, yielding valuable 4-methylenetetrahydropyrans or dihydropyrans. [1][3][11]

  • Tandem Reactions: The Prins cyclization is an ideal trigger for cascade reactions, enabling the rapid construction of molecular complexity. [12][13]The Mukaiyama Aldol-Prins (MAP) cyclization, for example, combines a Mukaiyama aldol reaction with a Prins cyclization in a single pot to generate highly substituted THPs with excellent stereocontrol. [1][2][14]

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, actionable steps for laboratory execution.

Protocol 1: Standard FeCl₃-Catalyzed Synthesis of a 4-Hydroxy-THP

This protocol describes a simple, cost-effective method for synthesizing a 2,6-disubstituted-4-hydroxytetrahydropyran. [1][7]

  • Materials: Homoallylic alcohol (1.0 equiv), aldehyde (1.2 equiv), anhydrous Ferric Chloride (FeCl₃, 0.1 equiv), anhydrous Dichloromethane (DCM), saturated aqueous Sodium Bicarbonate (NaHCO₃), brine, anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • To a stirred solution of the homoallylic alcohol (e.g., 1 mmol) in anhydrous DCM (10 mL) at room temperature under an inert atmosphere, add the aldehyde (1.2 mmol).

    • Add a catalytic amount of anhydrous FeCl₃ (0.1 mmol) to the mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 2-4 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Expected Outcome: The all-cis 4-hydroxy-THP product is typically obtained as the major diastereomer in good yield (70-90%).

Protocol 2: Silyl-Prins Cyclization for 4-Chloro-THP Synthesis

This protocol utilizes a BiCl₃/TMSCl system to achieve a highly stereoselective synthesis of a polysubstituted 4-chlorotetrahydropyran from a vinylsilyl alcohol. [7][11][15]

  • Materials: Vinylsilyl alcohol (1.0 equiv), aldehyde (1.2 equiv), Bismuth(III) Chloride (BiCl₃, 0.05 equiv), Chlorotrimethylsilane (TMSCl, 1.2 equiv), anhydrous Dichloromethane (DCM).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend BiCl₃ (0.05 mmol) in anhydrous DCM (5 mL).

    • Add the aldehyde (1.2 mmol) to the suspension and cool the mixture to 0 °C.

    • Slowly add TMSCl (1.2 mmol) to the cooled mixture and stir for 5 minutes.

    • Add a solution of the vinylsilyl alcohol (1.0 mmol) in anhydrous DCM (1 mL) dropwise to the reaction mixture.

    • Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

    • Upon consumption of the starting material, quench with saturated aq. NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Causality & Trustworthiness: The catalytic amount of BiCl₃ activates the aldehyde, while the stoichiometric TMSCl is required to trap the intermediate tetrahydropyranyl carbocation, delivering the chloride to the C4 position with high stereoselectivity. [11]The reaction's rapid completion and clean profile make it a reliable method.

Application in Natural Product Synthesis

The strategic power of the Prins cyclization is best demonstrated in its application to the total synthesis of complex, biologically active natural products. For example, a key step in the synthesis of the potent antiproliferative marine macrolide Neopeltolide involved an intermolecular Prins cyclization to construct its core tetrahydropyran ring with high diastereoselectivity (8:1). [16]This highlights the reaction's ability to install multiple stereocenters in a single, efficient step, a crucial advantage in lengthy total synthesis campaigns.

Conclusion and Future Outlook

The Prins cyclization is a cornerstone transformation for the synthesis of the ubiquitous tetrahydropyran ring. Its high degree of stereocontrol, operational simplicity, and tolerance for a broad range of substrates have cemented its place in the synthetic chemist's toolkit. [1]Ongoing research continues to push the boundaries of this reaction, with a particular focus on developing more general and highly enantioselective catalytic systems. [17][18][19]The continued evolution of the Prins cyclization will undoubtedly fuel future discoveries in natural product synthesis and the development of next-generation therapeutics.

References

  • Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis.
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals.
  • Prins Cyclizations: Labeling Studies and Application to Natural Product Synthesis.
  • Tandem Prins cyclizations for the construction of oxygen containing heterocycles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthetic Applications of Prins Cyclization in Natural Product Syntheses.
  • A General Catalytic Asymmetric Prins Cyclization. Journal of the American Chemical Society.
  • Racemization in Prins Cyclization Reactions.
  • Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Journal of the American Chemical Society.
  • Prins-Type Cyclization Reactions in Natural Product Synthesis.
  • Tetrahydropyran: Applications in Medicinal Chemistry and Prepar
  • Recent Advances in the Prins Reaction.
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. PubMed.
  • Recent Advances in the Prins Reaction. ACS Omega.
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar.
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.
  • Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound.
  • Scheme 2: Developments towards the Prins cyclization.
  • The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Deriv
  • Lewis Acid-Promoted Mukaiyama Aldol–Prins (MAP) Cyclizations of Acetals, Ketals, α-Acetoxy Ethers, and Orthoformates.
  • Application Notes and Protocols: Stereoselective Synthesis of Substituted Tetrahydropyrans via Prins Cycliz
  • Exploring prins and tandem cyclization approach for the assembly of Tetrahydropyran frameworks. UVaDOC Principal.
  • Prins Reaction. Organic Chemistry Portal.
  • Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound.
  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
  • Advancements in Carbohydrate Scaffold Synthesis: Exploring Prins Cycliz

Sources

A Senior Application Scientist’s Guide to Sourcing and Qualifying 4-Aminomethyltetrahydropyran for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Niche Building Block

In the landscape of modern drug discovery, the selection of raw materials is a critical control point that dictates the trajectory of a research program. 4-Aminomethyltetrahydropyran (CAS No. 130290-79-8) has emerged as a valuable heterocyclic building block.[1] Its tetrahydropyran ring offers a favorable physicochemical profile, often imparting improved metabolic stability and solubility to parent molecules, while the primary amine handle provides a versatile reaction site for library synthesis and lead optimization.

Notably, it is a key reagent in the synthesis of advanced therapeutic candidates, including selective mTOR kinase inhibitors like CC214-2 and PDE10A inhibitors for treating schizophrenia.[2][3][4] Given its role in creating novel chemical entities, the procurement of this reagent is not a simple transaction but a strategic decision. The quality, purity, and consistency of the this compound used can profoundly impact experimental reproducibility, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the integrity of clinical data.

This guide provides a comprehensive framework for researchers, chemists, and procurement specialists in the pharmaceutical industry to navigate the complexities of sourcing, qualifying, and purchasing this compound. It moves beyond a simple list of vendors to instill a risk-based, quality-centric procurement philosophy essential for regulatory success and patient safety.[5][6][7]

Part 1: The Supplier Qualification Lifecycle

The foundation of a resilient supply chain is a robust supplier qualification process.[8] This is not a one-time event but a continuous lifecycle designed to ensure that any supplier, whether a multinational manufacturer or a niche custom synthesis lab, meets the stringent quality and regulatory standards of the pharmaceutical industry.[5][7] Failure to adequately qualify suppliers can introduce significant risks, including batch failures, project delays, and regulatory findings from agencies like the FDA.[6]

Initial Sourcing and Identification

The first step is to identify potential suppliers. While a simple web search will yield numerous options, a more systematic approach is required.

  • Broad-Spectrum Distributors: Companies like Sigma-Aldrich (Merck), Thermo Scientific (Fisher Scientific), and TCI America are excellent starting points for research-grade quantities. They typically offer high purity and have established quality systems.[9]

  • Manufacturers and Bulk Suppliers: For scale-up and development activities, directly engaging with manufacturers is often more cost-effective and provides greater supply chain transparency. Companies such as Parchem, Apollo Scientific, and various China-based manufacturers are key players in this space.[10][11]

  • Chemical Sourcing Platforms: Online databases like ChemicalBook and ChemBlink provide extensive lists of suppliers, though the onus of vetting these suppliers falls entirely on the purchaser.[1][3]

The Vetting Process: From Initial Contact to Approval

Once a list of potential suppliers is compiled, a systematic evaluation must begin. This process ensures the supplier is not just a vendor but a qualified partner. The goal is to establish an Approved Supplier List (ASL) , a controlled list of suppliers who have successfully passed qualification and are authorized for procurement.[7]

The workflow for supplier qualification can be visualized as a multi-stage funnel, ensuring that only reliable and compliant suppliers are onboarded.

SupplierQualification cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Documentation & Sample Review cluster_2 Phase 3: Formal Assessment & Approval cluster_3 Phase 4: Ongoing Monitoring ID Identify Potential Suppliers Screen Initial Screening (Website, Databases) ID->Screen Contact Initial Contact & Request for Information (RFI) Screen->Contact DocReview Review Supplier Questionnaire, ISO Certifications, Quality Manual Contact->DocReview Proceed if RFI is satisfactory SampleReq Request Material Sample & Preliminary CoA DocReview->SampleReq SampleTest In-House QC Testing of Sample SampleReq->SampleTest Audit Risk-Based Audit (Remote or On-Site) SampleTest->Audit Proceed if sample meets spec Agreement Establish Quality Agreement & Confidentiality Agreement Audit->Agreement Approval Final Approval & Addition to ASL Agreement->Approval Monitor Performance Monitoring (Quality, Delivery) Approval->Monitor Supplier is now active Requalify Periodic Re-qualification Monitor->Requalify

A risk-based workflow for qualifying new chemical suppliers.
Protocol 1: A Step-by-Step Guide to Supplier Vetting
  • Initial Information Request: Send a formal Request for Information (RFI) or a supplier questionnaire. This document should probe their quality management system (QMS), asking for details on their change control processes, deviation handling, and lot traceability procedures.

  • Documentation Scrutiny: Request and review their ISO 9001 or other relevant certifications. While not a GMP certificate, it indicates a commitment to a quality framework.

  • Sample and CoA Request: Always request a sample from a representative lot along with its Certificate of Analysis (CoA). This is a non-negotiable step. The CoA provides a baseline for the supplier's quality control capabilities.[12][13]

  • In-House Verification: The received sample must be tested internally to verify the claims made on the CoA. This independent verification is a cornerstone of trustworthiness. Key tests include identity (e.g., by ¹H NMR or FT-IR) and purity (e.g., by GC or HPLC).

  • Risk Assessment and Audit: Based on the criticality of the material, perform a risk assessment to determine if an audit is necessary. For a key building block like this, a remote or on-site audit of the manufacturing facility is highly recommended for late-stage development.

  • Quality Agreement: For critical suppliers, establish a formal Quality Agreement. This legal document outlines the specific quality expectations, testing responsibilities, change notification procedures, and communication pathways between your organization and the supplier.

Part 2: The Procurement Process and Quality Control

Once a supplier is on the Approved Supplier List, the procurement process can begin. This is a transactional process governed by the quality framework established during qualification.

From Purchase Order to Material Receipt

The procurement workflow ensures that every batch of incoming material is systematically checked and verified before being released for use in the laboratory.

ProcurementWorkflow cluster_0 Procurement cluster_1 Receiving & Quarantine cluster_2 Quality Control (QC) cluster_3 Disposition RFQ Request for Quotation (RFQ) from ASL PO Issue Purchase Order (PO) Specifying Lot Requirements RFQ->PO Receive Material Received PO->Receive Supplier Ships Material Inspect Inspect Container Integrity & Labeling Receive->Inspect Quarantine Log Material into Inventory & Place in Quarantine Inspect->Quarantine CoAReview Review Supplier's CoA Quarantine->CoAReview QCSample Sample Material for In-House Testing Quarantine->QCSample QCTesting Perform Identity, Purity, & Other Required Tests CoAReview->QCTesting QCSample->QCTesting Compare Compare Results to CoA & Specifications QCTesting->Compare Release Release Material for Use Compare->Release Results OK Reject Reject Material (Out of Specification) Compare->Reject Results Not OK

Workflow for procurement and incoming material quality control.
The Certificate of Analysis (CoA): A Critical Document

The CoA is the supplier's declaration of quality for a specific batch. It must be scrutinized upon receipt. A comprehensive CoA for this compound should include the following:

ParameterTypical SpecificationMethodRationale
Appearance Colorless to light yellow liquidVisualProvides a quick check for gross contamination or degradation.
Identity Conforms to structure¹H NMR, FT-IRConfirms that the material is indeed this compound.
Assay (Purity) ≥97.0% (often >98%)GC, HPLCThe most critical parameter. Defines the amount of the desired compound.
Water Content ≤0.5%Karl FischerWater can interfere with certain reactions (e.g., those using organometallics).
Residual Solvents Varies by processGC-HSEnsures that solvents used in manufacturing are removed to acceptable levels.
Lot/Batch Number Unique Identifier-Essential for traceability.
Date of Manufacture Date-Indicates the age of the material.
Re-test Date Date-The date by which the material should be re-analyzed to ensure it still meets specifications.
Protocol 2: In-House QC Verification by Gas Chromatography (GC)

This protocol outlines a typical method for verifying the purity of incoming this compound. The causality is key: we use GC because the compound is volatile, and a flame ionization detector (FID) is excellent for quantifying organic compounds.

  • Objective: To determine the purity (% area) of this compound by Gas Chromatography.

  • Materials & Equipment:

    • Gas Chromatograph with FID detector.

    • GC Column: Agilent DB-5 or equivalent (a non-polar column suitable for general-purpose amine analysis).

    • Solvent: Dichloromethane (DCM) or Methanol, HPLC grade.

    • Sample of this compound (from supplier and internal standard if quantitative analysis is needed).

    • Class A volumetric flasks and pipettes.

  • Standard Preparation:

    • Accurately weigh approximately 50 mg of this compound into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the chosen solvent. This creates a ~1 mg/mL solution. The concentration is chosen to give a strong signal without overloading the detector.

  • GC Method Parameters:

    • Inlet Temperature: 250 °C (Ensures rapid volatilization of the sample).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (Prevents column overloading and ensures sharp peaks).

    • Carrier Gas: Helium or Hydrogen at a constant flow of ~1.5 mL/min.

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes (This temperature program separates low-boiling impurities first, then elutes the main peak, and finally "bakes out" any high-boiling contaminants).

    • Detector Temperature: 300 °C (Kept higher than the final oven temperature to prevent condensation).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Acceptance Criteria: The calculated purity must be ≥97.0% (or as per internal specification) and must be consistent with the value reported on the supplier's CoA. Any peak greater than 0.1% area should be investigated.

Part 3: Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the quality and ensuring the safety of personnel. This information is primarily derived from the Safety Data Sheet (SDS), a mandatory document from the supplier.[14][15]

  • Hazards: this compound is classified as corrosive and causes severe skin burns and eye damage.[9][16] It is also a combustible liquid.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[17] Work should be conducted in a chemical fume hood to avoid inhalation of vapors.[17]

  • Storage: Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[17] It should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C to prevent degradation.[2] The container must be kept tightly closed.[17]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[17]

Conclusion

The procurement of this compound for pharmaceutical research and development is a multi-faceted process that extends far beyond a simple purchase. It requires a diligent, evidence-based approach to supplier qualification, a systematic process for procurement and incoming quality control, and a strict adherence to safety and handling protocols. By implementing the workflows and protocols outlined in this guide, research organizations can mitigate risks, ensure the integrity of their raw material supply chain, and build a solid foundation for successful drug development programs. This strategic approach transforms a simple chemical building block into a reliable and well-controlled component of pharmaceutical innovation.

References

  • Flarer SA. The importance of supplier qualification in the pharmaceutical industry: a prerequisite for APIs quality. [Link]
  • Quality Forward.
  • Pharmuni.
  • PubChem. This compound. [Link]
  • SimplerQMS. Supplier Qualification: Definition, Process, and Guidelines. [Link]
  • Protheragen. 4-(Aminomethyl)tetrahydro-2H-pyran. [Link]
  • Chemsrc. This compound | CAS#:130290-79-8. [Link]
  • Tradeindia. This compound Hydrochloride at Best Price in Minhang, Shanghai | Banff Green Technologies, Inc. [Link]
  • SpendEdge. Chemical Procurement: Best Practices for Distribution & Manufacturing. [Link]
  • Sunshine Pharma. China 4 Aminomethyl tetrahydro 2H pyran Manufacturers Factory Suppliers. [Link]
  • LightSource. Procurement categories for chemical manufacturers: A brief guide. [Link]
  • Procol. Purchasing & procurement in chemical industry: benefits & types. [Link]
  • Power Fill. what occurs in contract manufacturing- The Major Processes in Chemical , Polymer. [Link]
  • Medicilon. CAS 130290-79-8 4-(Aminomethyl)tetrahydro-2H-pyran. [Link]
  • Scribd.

Sources

A Technical Guide to 4-Aminomethyltetrahydropyran Derivatives: Commercial Sourcing, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The tetrahydropyran (THP) moiety is a cornerstone scaffold in modern medicinal chemistry, prized for its ability to confer favorable physicochemical properties and explore three-dimensional chemical space. Among the most versatile building blocks for its introduction, 4-aminomethyltetrahydropyran stands out for its utility, accessibility, and proven impact in drug development programs. This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals on the commercial landscape, scalable synthetic protocols, and key therapeutic applications of this pivotal chemical intermediate. We delve into the causality behind preferred synthetic routes, provide actionable protocols, and present case studies illustrating its role in creating next-generation therapeutics.

The Strategic Importance of the Tetrahydropyran Scaffold in Medicinal Chemistry

In the quest for novel therapeutics with improved efficacy and drug-like properties, medicinal chemists are increasingly moving beyond flat, aromatic systems towards sp³-rich scaffolds that offer superior three-dimensional complexity. The tetrahydropyran (THP) ring system has emerged as a "privileged" scaffold in this context.[1][2] Its saturated, non-planar structure provides a robust framework for orienting substituents in precise vectors, enhancing interactions with biological targets.

The THP moiety is often employed as a bioisosteric replacement for other cyclic systems, improving metabolic stability, aqueous solubility, and overall pharmacokinetic profiles.[3][4] this compound (CAS No. 130290-79-8) serves as a critical and readily available building block, providing a primary amine handle for straightforward conjugation and elaboration into more complex molecular architectures.[5] Its commercial availability and well-established synthetic routes have cemented its status as an indispensable tool in the drug discovery toolkit.[6]

Commercial Availability and Sourcing

The parent compound, 4-(aminomethyl)tetrahydro-2H-pyran, is readily available from a multitude of commercial suppliers, ranging from research-grade quantities to bulk and industrial scales. This widespread availability ensures a reliable supply chain for both early-stage discovery and later-stage development projects.

Table 1: Key Commercial Suppliers of 4-(Aminomethyl)tetrahydro-2H-pyran (CAS 130290-79-8)

SupplierTypical PurityAvailable QuantitiesNotes
Sigma-Aldrich≥97%Grams to KilogramsBroad portfolio of building blocks.
TCI Chemicals>98.0% (GC)1g, 5g, 25gHigh-quality reagents for synthesis.
Ark Pharm, Inc.≥98%Grams to KilogramsFocus on chemical building blocks for R&D.[7]
BLDpharm≥97%Grams to KilogramsOffers online ordering and global distribution.[8]
ChemScene≥97%100mg to 10gSupplier for drug discovery and life science research.[9]
ParchemVariesBulk quantitiesSpecialty chemical supplier for industrial scale.[10]
WUHAN FORTUNA CHEMICAL≥98%Kilograms to TonsManufacturer and supplier based in China.[7]
AmbeedVariesGrams to KilogramsProvides comprehensive analytical data.[11]

Disclaimer: This list is not exhaustive and is intended for illustrative purposes. Purity and availability are subject to change and should be verified with the supplier.

Synthetic Methodologies for Scalable Production

While commercially available, understanding the synthesis of this compound is crucial for process development and cost-of-goods analysis. The most prevalent and industrially scalable method involves the catalytic hydrogenation of a nitrile precursor.

Method 1: Catalytic Hydrogenation of 4-Cyanotetrahydropyran

This method is the cornerstone of commercial production due to its efficiency, high yield, and the relatively low cost of starting materials and catalysts.

Experimental Protocol:

A detailed protocol involves the hydrogenation of 4-cyanotetrahydropyran.[7]

  • Reactor Charging: A 200 mL stainless steel autoclave is charged with 10.0 g (90.0 mmol) of 4-cyanotetrahydropyran, 50.0 g of a 22% (w/w) ammonia-methanol solution, and 2.0 g of activated Raney nickel catalyst.[7]

  • Hydrogenation: The autoclave is sealed and purged with hydrogen gas. The reaction mixture is stirred under a hydrogen atmosphere at a pressure of 0.51 to 0.61 MPa and a temperature of 45 to 55 °C for approximately 17 hours.[7]

  • Work-up and Filtration: After the reaction is complete, the vessel is cooled and vented. The insoluble Raney nickel catalyst is removed by filtration, and the filter cake is washed with methanol (30 mL).[7]

  • Isolation and Purification: The filtrate and washings are combined and concentrated under reduced pressure. The resulting crude product is then purified by vacuum distillation (73-74 °C at 2.67 kPa) to yield this compound as a colorless liquid (Typical isolated yield: 76.6%).[7]

Causality Behind Experimental Choices:

  • Catalyst (Raney Nickel): Raney Ni is a highly active and cost-effective catalyst for the reduction of nitriles to primary amines. Its high surface area allows for efficient hydrogenation under moderate temperature and pressure conditions.

  • Solvent System (Ammonia in Methanol): The presence of ammonia is critical. During nitrile reduction, an intermediate imine is formed. Without a large excess of ammonia, this imine can react with the newly formed primary amine product, leading to the formation of a secondary amine impurity (bis(4-tetrahydropyranosylmethyl)amine). Ammonia effectively "outcompetes" the product amine, suppressing this side reaction and maximizing the yield of the desired primary amine.[7]

  • Temperature and Pressure: The selected conditions (45-55 °C, ~0.6 MPa) represent a balance between achieving a practical reaction rate and maintaining operational safety. These moderate conditions minimize the risk of over-reduction or catalyst degradation while ensuring the reaction proceeds to completion in a reasonable timeframe.[7]

G cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification Start 4-Cyanotetrahydropyran Autoclave Charge Stainless Steel Autoclave Start->Autoclave Reagents Raney Ni Catalyst Ammonia/Methanol Solution Reagents->Autoclave Conditions Apply H₂ Pressure (0.6 MPa) Heat to 55°C Stir for 17h Autoclave->Conditions Seal & Purge Filter Filter to Remove Catalyst Conditions->Filter Cool & Vent Concentrate Concentrate Filtrate (Reduced Pressure) Filter->Concentrate Distill Vacuum Distillation Concentrate->Distill Product Final Product: This compound Distill->Product

Fig 1. Workflow for the catalytic hydrogenation of 4-cyanotetrahydropyran.
Method 2: Alternative Routes via Prins Cyclization

G Start Homoallylic Alcohol + Aldehyde Intermediate Oxocarbenium Ion Intermediate Start->Intermediate Lewis or Brønsted Acid Cyclization Prins Cyclization Intermediate->Cyclization Product Functionalized Tetrahydropyran Scaffold Cyclization->Product Nucleophilic Trapping

Fig 2. Conceptual overview of the Prins cyclization for THP scaffold synthesis.

Applications in Drug Development: Case Studies

The utility of this compound is best demonstrated through its successful incorporation into high-impact drug candidates.

  • mTOR Kinase Inhibitors: This building block was a crucial reagent in the development of CC-214-2, an orally available and selective inhibitor of the mTOR kinase.[7] The THP moiety was incorporated to optimize the compound's solubility, cell permeability, and overall drug-like properties, which are critical for an effective oral therapeutic.

  • PDE10A Inhibitors: In the pursuit of novel treatments for schizophrenia, this compound has been used to develop pyrazoloquinoline-based inhibitors of phosphodiesterase 10A (PDE10A).[7] The THP group serves as a key structural element that can be modified to fine-tune binding affinity and selectivity for the target enzyme.

  • Galectin-3 Inhibitors: Research into inhibitors of galectin-3, a protein implicated in cancer and fibrosis, has shown that a functionalized tetrahydropyran ring can effectively replace a monosaccharide subunit in disaccharide mimics.[3] This substitution improves the compound's pharmacokinetic profile, moving it from a simple sugar mimic to a more viable drug candidate.

G BB 4-Aminomethyl- tetrahydropyran (Building Block) Incorp Chemical Synthesis & Scaffold Elaboration BB->Incorp Molecule Target Molecule (e.g., CC-214-2) Incorp->Molecule Improves PK/PD Properties Area Therapeutic Application (e.g., Oncology) Molecule->Area Acts on Biological Target

Fig 3. Logical pathway from building block to therapeutic application.

Conclusion and Future Outlook

This compound and its derivatives represent more than just another set of chemical building blocks; they are enabling tools for the creation of sophisticated, three-dimensional molecules with enhanced therapeutic potential. The robust commercial availability of the parent amine, coupled with well-understood and scalable synthetic protocols, ensures its continued and widespread use in the pharmaceutical industry. As drug discovery continues to demand molecules with increasingly optimized property profiles, the strategic incorporation of the tetrahydropyran scaffold via versatile intermediates like this compound will remain a critical and high-value strategy.

References

  • Vertex AI Search. (2024-05-16).
  • ChemicalBook. (2025-07-24). 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8.
  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]
  • Sygnature Discovery. Synthesis of 4-​aminotetrahydropyran scaffolds for drug discovery. [Link]
  • Pharmaffiliates. (2025-10-24).
  • ACS Publications. (2021-05-14). Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Google Patents. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt....
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Organic Chemistry Portal. Synthesis of tetrahydropyrans. [Link]
  • PubChem - NIH. This compound. [Link]

Sources

Methodological & Application

Synthesis of 4-Aminomethyltetrahydropyran from 4-Cyanotetrahydropyran: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-aminomethyltetrahydropyran, a critical building block in modern medicinal chemistry.[1][2][3] The primary focus of this document is the reduction of the nitrile functionality of 4-cyanotetrahydropyran to the corresponding primary amine. We will explore various synthetic strategies, with a particular emphasis on catalytic hydrogenation using Raney® Nickel, a robust and scalable method. Additionally, reduction using lithium aluminum hydride will be discussed as a viable alternative. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols to ensure safe and efficient synthesis.

Introduction: The Significance of the Tetrahydropyran Moiety in Drug Discovery

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, such as solubility and metabolic stability.[4][5][6] The specific derivative, this compound, serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Notably, it is a key reagent in the development of mTOR kinase inhibitors, such as CC214-2, and PDE10A inhibitors for the treatment of schizophrenia.[1][3] The efficient and selective synthesis of this amine is therefore of paramount importance for advancing drug discovery programs.

Synthetic Strategies for the Reduction of 4-Cyanotetrahydropyran

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Several methods are available, each with its own set of advantages and challenges. The primary concern in this transformation is often the prevention of over-alkylation, which leads to the formation of secondary and tertiary amine byproducts.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed, green, and efficient method for the reduction of nitriles.[7][8][9] This method typically involves the use of a transition metal catalyst, such as Nickel, Cobalt, or Palladium, under a hydrogen atmosphere.[9]

Mechanism of Nitrile Hydrogenation: The generally accepted mechanism for nitrile hydrogenation involves the initial reduction of the nitrile to an intermediate imine. This highly reactive imine can then be further hydrogenated to the desired primary amine. However, the imine can also react with the newly formed primary amine to generate a secondary amine, which can undergo further reaction to form a tertiary amine.

To suppress the formation of these byproducts, the reaction is often carried out in the presence of ammonia or a base, which helps to minimize the concentration of the reactive imine intermediate.

Raney® Nickel is a versatile and highly active catalyst for the hydrogenation of nitriles.[10][11] It is typically used as a slurry in water or ethanol. The addition of a base, such as sodium hydroxide or potassium hydroxide, can further enhance the selectivity for the primary amine.[12]

A mild and efficient method for the direct hydrogenation of nitriles to primary amines has been developed using a Raney® Nickel/Potassium Borohydride (KBH4) system in ethanol.[10][11] This system offers the advantage of operating under mild conditions without the need for a high-pressure hydrogen atmosphere.[10][11]

Metal Hydride Reduction

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding amines.[13][14] The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).

Mechanism of LiAlH₄ Reduction: The reduction of a nitrile with LiAlH₄ proceeds through the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile group. This is followed by a second hydride addition to the intermediate imine, which upon acidic workup, yields the primary amine.[15]

While highly effective, the use of LiAlH₄ requires stringent safety precautions due to its pyrophoric nature and violent reactivity with water.[16][17][18][19][20]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol details the reduction of 4-cyanotetrahydropyran using Raney® Nickel under a hydrogen atmosphere.

Diagram of the Catalytic Hydrogenation Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product reagents Combine: 4-Cyanotetrahydropyran Methanol Ammonia Solution Raney® Nickel autoclave Charge Autoclave reagents->autoclave Transfer hydrogenation Stir under H₂ atmosphere (50-60°C, 0.51-0.61 MPa, 5h) autoclave->hydrogenation Seal & Pressurize filtration Filter to remove catalyst hydrogenation->filtration Cool & Depressurize concentration Concentrate filtrate filtration->concentration Collect filtrate distillation Vacuum Distill (73-74°C, 2.67 kPa) concentration->distillation Purify product This compound distillation->product Isolate

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Materials and Reagents:

  • 4-Cyanotetrahydropyran

  • Methanol

  • 22% (w/w) Ammonia-Methanol Solution

  • Activated Raney® Nickel (slurry in water)

  • Hydrogen gas

  • Stainless steel autoclave with stirring, thermometer, and manometer

Procedure:

  • Reactor Setup: In a 200 mL stainless steel autoclave, charge 10.0 g (90.0 mmol) of 4-cyanotetrahydropyran, 100 mL of a 22% (w/w) ammonia-methanol solution, and 2.0 g of activated Raney® Nickel slurry.[1]

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor to 0.51 to 0.61 MPa with hydrogen.[1]

  • Reaction Conditions: While stirring, heat the reaction mixture to 50 to 60°C and maintain for 5 hours.[1]

  • Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filtration: Open the autoclave and filter the reaction mixture to remove the Raney® Nickel catalyst. Wash the insoluble material with 30 mL of methanol.[1]

  • Purification: Combine the filtrate and washings. Concentrate the solution under reduced pressure. The crude product can be purified by vacuum distillation at 73-74°C and 2.67 kPa to yield this compound as a colorless liquid.[1] A reaction yield of 85.3% has been reported with no detectable formation of the bis(4-tetrahydropyranosylmethyl)amine byproduct.[1]

Safety Precautions for Raney® Nickel:

  • Raney® Nickel is pyrophoric when dry and may ignite spontaneously in air.[21][22][23] Always handle as a slurry under water or a suitable solvent.[21][22][24]

  • Keep the catalyst wet during filtration; do not allow the filter cake to dry.[22][24]

  • Store in a cool, well-ventilated area away from heat and direct sunlight.[21][22]

  • Hydrogen gas is continuously evolved from the catalyst slurry.[21] Ensure adequate ventilation.

  • In case of fire, use a Class D fire extinguisher, dry sand, or powdered lime.[22][24][25] DO NOT USE WATER OR CARBON DIOXIDE EXTINGUISHERS. [24][25]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a flame-retardant lab coat.[22]

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines the reduction of 4-cyanotetrahydropyran using LiAlH₄.

Diagram of the LiAlH₄ Reduction Workflow:

G cluster_setup Reaction Setup cluster_addition Substrate Addition cluster_quench Quenching cluster_workup Workup & Purification setup Dry three-necked flask under inert atmosphere (N₂) Add LiAlH₄ and dry THF addition Slowly add 4-cyanotetrahydropyran in dry THF at 0°C setup->addition Cool quench Carefully quench with: 1. Water 2. 15% NaOH (aq) 3. Water addition->quench After reaction completion filtration Filter off aluminum salts quench->filtration Stir extraction Extract with ether filtration->extraction Wash salts drying Dry organic layer extraction->drying concentration Concentrate drying->concentration

Caption: Workflow for the synthesis of this compound via LiAlH₄ reduction.

Materials and Reagents:

  • 4-Cyanotetrahydropyran

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 15% Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ (1.2 equivalents) in anhydrous THF.

  • Substrate Addition: Cool the suspension to 0°C using an ice bath. Slowly add a solution of 4-cyanotetrahydropyran (1.0 equivalent) in anhydrous THF via the dropping funnel, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Quenching: Carefully quench the reaction by the dropwise addition of water (x mL, where x is the mass of LiAlH₄ in grams), followed by 15% aqueous NaOH (x mL), and then water again (3x mL). This is known as the Fieser workup.

  • Workup: Stir the resulting granular precipitate for 30 minutes. Filter the mixture and wash the solid thoroughly with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation.

Safety Precautions for Lithium Aluminum Hydride:

  • LiAlH₄ reacts violently with water, releasing flammable hydrogen gas.[16][18][26] All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Handle LiAlH₄ under an inert atmosphere (nitrogen or argon).[16][18]

  • Wear appropriate PPE, including safety glasses, impervious gloves, and a fire-retardant lab coat.[16][17][19]

  • Keep a Class D fire extinguisher or a container of dry sand readily available.[16][18] Do not use water or carbon dioxide extinguishers. [16]

  • The quenching procedure is highly exothermic and should be performed slowly and with extreme caution, especially on a large scale.

Summary of Reaction Parameters

ParameterCatalytic Hydrogenation (Raney® Ni)Metal Hydride Reduction (LiAlH₄)
Reducing Agent H₂ gasLiAlH₄
Catalyst/Reagent Raney® Nickel-
Solvent Methanol/AmmoniaAnhydrous THF or Diethyl Ether
Temperature 50-60°C0°C to Room Temperature
Pressure 0.51-0.61 MPaAtmospheric
Workup Filtration, Concentration, DistillationQuenching, Filtration, Extraction, Drying, Concentration
Key Advantages Scalable, high selectivity, "greener"Rapid, high yielding on a lab scale
Key Disadvantages Requires specialized high-pressure equipmentPyrophoric reagent, requires stringent anhydrous conditions

Conclusion

The synthesis of this compound from 4-cyanotetrahydropyran is a critical transformation for the pharmaceutical industry. Both catalytic hydrogenation with Raney® Nickel and reduction with lithium aluminum hydride are effective methods for achieving this conversion. The choice of method will depend on the scale of the synthesis, available equipment, and safety considerations. For large-scale production, catalytic hydrogenation is generally preferred due to its scalability and improved safety profile. For laboratory-scale synthesis, LiAlH₄ reduction offers a rapid and high-yielding alternative, provided that the necessary safety precautions are strictly followed.

References

  • Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. (n.d.).
  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (n.d.).
  • Safety Slide: Raney Nickel. (n.d.).
  • Recent advances in selective catalytic hydrogenation of nitriles to primary amines. CoLab. (n.d.).
  • 4-(Aminomethyl)tetrahydro-2H-pyran. ChemicalBook. (2025).
  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225.
  • Lithium Aluminum Hydride. Princeton University Environmental Health and Safety. (n.d.).
  • Safety, Storage, Shelf Life, Handling and Disposal. (n.d.).
  • Method for the hydrogenation of nitriles to primary amines.
  • SAFETY DATA SHEET - Raney®-Nickel. Sigma-Aldrich. (2024).
  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. (2018).
  • Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. (n.d.).
  • Standard Operating Procedure for Weighing and Working with Raney Nickel. (n.d.).
  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. (n.d.).
  • Lithium aluminum hydride - Safety D
  • Raney Nickel - Hazardous Substance Fact Sheet. New Jersey Department of Health. (n.d.).
  • How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube. (2023).
  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • SAFETY DATA SHEET - Lithium aluminum hydride solution. Sigma-Aldrich. (2025).
  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. (2023).
  • Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Request PDF. (2025).
  • The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac.
  • This compound: A Key Intermediate for Pharmaceutical Innov
  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.).
  • One-kettle method synthesis process of 4-aminotetrahydropyran.
  • Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.
  • Lithium Aluminum Hydride (LiAlH4)
  • Lithium aluminium hydride. Wikipedia. (n.d.).
  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. (2016).
  • LAH, Lithium aluminum hydride, Lithium tetrahydridoalumin
  • The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry. Benchchem. (n.d.).
  • Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses Procedure. (n.d.).
  • Process Development of 4-[N-Methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline Dihydrochloride (VI): A Key Intermediate for TAK-779 (VII), a Small-Molecule Nonpeptide CCR5 Antagonist.
  • This compound. PubChem. (n.d.).
  • This compound. SRD Pharma. (n.d.).

Sources

Application Note & Protocol: Raney® Nickel Catalyzed Reduction of Nitriles to Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of Nitrile Reduction

The transformation of nitriles into primary amines is a cornerstone reaction in organic synthesis, providing a robust and direct pathway to a crucial functional group. Primary amines are ubiquitous building blocks in the pharmaceutical, agrochemical, and materials science industries. Their synthesis via nitrile reduction is particularly valuable as nitriles are readily available, stable precursors that can be introduced through various synthetic methods.

Among the array of available reducing agents, Raney® Nickel stands out as a highly effective, albeit challenging, heterogeneous catalyst for this transformation.[1] Developed by Murray Raney in 1926, this sponge-like, high-surface-area nickel catalyst, derived from a nickel-aluminum alloy, offers exceptional catalytic activity for hydrogenation reactions.[2] Its industrial significance is highlighted by its use in large-scale processes, such as the production of hexamethylenediamine from adiponitrile, a key monomer for Nylon 66.[1]

This guide provides an in-depth analysis of the reaction mechanism, field-proven protocols, critical safety procedures, and factors influencing the successful and selective reduction of nitriles to primary amines using Raney Nickel.

The Reaction Mechanism: Navigating the Path to Primary Amines

The reduction of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) proceeds through a stepwise hydrogenation on the catalyst surface. The critical intermediate in this process is an imine (R-CH=NH).[1][3]

However, this imine intermediate is also the branching point for the formation of undesirable secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amine byproducts.[1] The imine can react with a previously formed primary amine molecule, which, upon further reduction, leads to the secondary amine.[3] This process can repeat to form a tertiary amine.

G cluster_main Main Reaction Pathway Nitrile R-C≡N (Nitrile) Imine [R-CH=NH] (Imine Intermediate) Nitrile->Imine + H₂ / Raney Ni PrimaryAmine R-CH₂NH₂ (Primary Amine - Desired) Imine->PrimaryAmine + H₂ / Raney Ni SecondaryAmine (R-CH₂)₂NH (Secondary Amine - Byproduct) Imine->SecondaryAmine + Primary Amine - NH₃ + H₂ / Raney Ni

Caption: Mechanism of Nitrile Reduction and Byproduct Formation.

Controlling reaction conditions is therefore paramount to maximizing the yield of the desired primary amine. The addition of ammonia or other bases is a common strategy to suppress the formation of secondary amines by shifting the equilibrium away from the condensation reaction.[4]

The Catalyst: Understanding Raney® Nickel

Raney Nickel is not a simple nickel powder. It is a microporous, high-surface-area catalyst prepared by treating a nickel-aluminum alloy with concentrated sodium hydroxide.[2][5] This process, known as leaching, selectively removes the aluminum, leaving behind a fine-grained, porous nickel framework with a significant amount of adsorbed hydrogen from the reaction.[2][6]

Key Properties:

  • High Surface Area: Commercial grades can have a surface area of up to 100 m² per gram, providing a large number of active sites for catalysis.[2]

  • Adsorbed Hydrogen: The activation process leaves the catalyst saturated with hydrogen, making it highly active even before an external hydrogen source is introduced.[5][6]

  • Pyrophoricity: Dry, activated Raney Nickel is highly pyrophoric and will ignite spontaneously upon contact with air.[7][8][9][10] This is the single most critical safety consideration.

Mandatory Safety & Handling Protocols

The pyrophoric nature of Raney Nickel demands strict adherence to safety protocols.[10][11] Failure to do so can result in fire and serious injury.

  • Storage and State: Raney Nickel must always be stored and handled as a slurry, typically under distilled water or a specified solvent.[7][11] It must never be allowed to dry out.[8][11] Containers should be kept in a cool, well-ventilated area away from heat and ignition sources.[7][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and gloves.[7][8]

  • Inert Atmosphere Handling: When transferring the catalyst to a reaction vessel, do so under an inert atmosphere (e.g., Argon or Nitrogen) whenever possible, especially if the solvent is flammable.[9]

  • Transfers: Before transfer, gently swirl the container to create a uniform suspension.[7] Use a pipette or cannula to transfer the slurry. If filtering the catalyst after a reaction, ensure the filter cake is never allowed to dry. Continuously wet the catalyst on the filter with water or solvent.[11]

  • Spill Management: For small spills, immediately smother the area with dry sand or powdered lime.[11] Carefully and slowly quench the contained spill with isopropanol before collecting it for hazardous waste disposal.[11] Have a Class D fire extinguisher readily available.[11]

  • Quenching and Disposal: Unused or spent catalyst is still hazardous. It must be deactivated (quenched) before disposal. This can be done by slowly and carefully adding the catalyst slurry to a dilute solution of hydrochloric acid in a well-ventilated fume hood until the metal dissolves completely.[11] The resulting solution can then be neutralized and disposed of as hazardous waste.[11]

Experimental Protocols

Two primary methods are presented: a classical high-pressure hydrogenation and a milder, more accessible method using a chemical hydride donor.

Protocol 1: Catalytic Hydrogenation (Classical Method)

This method is suitable for a wide range of nitriles and is commonly used in industrial settings. It requires specialized high-pressure equipment.

Apparatus:

  • Parr hydrogenator or a similar high-pressure autoclave.

  • Glass liner and stirrer assembly for the autoclave.

Reagents:

  • Nitrile substrate

  • Solvent (e.g., Methanol, Ethanol, often containing ammonia)

  • Raney Nickel slurry (typically 5-20% by weight of the nitrile)

Procedure:

  • Vessel Preparation: Place the nitrile and solvent (e.g., 2 M ammonia in methanol) into the glass liner of the autoclave.

  • Catalyst Addition: Under a gentle stream of argon or nitrogen, carefully add the required amount of Raney Nickel slurry to the reaction mixture. Causality Note: The inert atmosphere prevents premature contact of the catalyst with air, especially important with flammable alcoholic solvents.

  • Assembly and Purging: Seal the autoclave. Purge the vessel several times by pressurizing with nitrogen and venting, followed by several purges with hydrogen gas to remove all air.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi). Begin stirring and heat the reaction to the target temperature (e.g., 50-100 °C).

  • Monitoring: The reaction progress can be monitored by the uptake of hydrogen (pressure drop).

  • Work-up: After the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: The catalyst must be filtered carefully. The most common method is filtration through a pad of Celite®. Crucially, the filter cake must be kept wet with solvent at all times to prevent ignition. [11] Wash the filter cake with additional solvent.

  • Isolation: The filtrate, containing the amine product, can then be concentrated under reduced pressure. Further purification can be achieved by distillation or chromatography.

Protocol 2: Transfer Hydrogenation with Raney Ni / KBH₄ (Mild Conditions)

This method provides a facile and efficient alternative that avoids the need for high-pressure hydrogen gas, making it highly suitable for standard laboratory settings.[3][12][13]

Apparatus:

  • Standard round-bottom flask with a magnetic stir bar.

  • Inert atmosphere setup (e.g., balloon with Argon or Nitrogen).

Reagents:

  • Nitrile substrate (e.g., 2-phenylacetonitrile, 10 mmol)

  • Raney Nickel slurry (moist weight ~0.64 g, approx. 10 mmol)

  • Potassium borohydride (KBH₄) (2.16 g, 40 mmol)

  • Dry Ethanol (25 mL)

Procedure:

  • Catalyst Preparation: If using a commercial slurry in water, carefully decant the water and wash the catalyst several times with dry ethanol under an inert atmosphere.

  • Reaction Setup: In a 50 mL flask under an inert atmosphere, add the Raney Nickel, KBH₄, and dry ethanol.[3][13] Causality Note: Using an excess of the hydride donor ensures the complete reduction of the intermediate imine to the primary amine, minimizing side reactions.[3]

  • Substrate Addition: While stirring, add the nitrile substrate (e.g., 2-phenylacetonitrile, 1.2 mL, 10 mmol) to the suspension.[3][13]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically rapid, often completing within 45-60 minutes.[3][13] Monitor the reaction by TLC or GC-MS.

  • Work-up and Catalyst Removal: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the Raney Nickel. Remember to keep the filter cake wet with ethanol throughout the filtration.

  • Isolation: Evaporate the ethanol from the filtrate. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove inorganic salts.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the primary amine product. Isolated yields for this method are often excellent, up to 93%.[3][12][13]

Caption: Experimental Workflow for Raney Ni / KBH₄ Nitrile Reduction.

Data Presentation: Factors Influencing Reaction Success

Optimizing the reaction requires careful consideration of several parameters. The following table summarizes their effects:

ParameterTypical ConditionsEffect & Rationale
Catalyst Loading 5-20% w/w (H₂ method)~1:1 molar ratio to substrate (KBH₄ method)[3]Higher loading increases reaction rate but adds cost and complicates filtration. Lower loading may lead to incomplete conversion.
Solvent Alcohols (Ethanol, Methanol) are most common.[3]Solvent choice can significantly impact chemoselectivity.[14] Ethanol is often preferred for its effectiveness and lower toxicity compared to methanol.[3] Aprotic solvents like THF may inhibit the reaction.[3]
Temperature Room temp (KBH₄ method)[3]50-150 °C (H₂ method)[15]Higher temperatures increase the reaction rate but may also promote side reactions, leading to lower selectivity for the primary amine.
Pressure (H₂ method) 1-200 bar[15]Higher hydrogen pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate. Lower pressures are safer but may require longer reaction times.
Additives Ammonia, KOH, K₂CO₃[4][15]Basic additives are crucial for suppressing the formation of secondary and tertiary amines by inhibiting the condensation of the imine intermediate with the product amine.[4]

References

  • Vertex AI Search Result[7]: Safety, Storage, Shelf Life, Handling and Disposal.
  • Vertex AI Search Result[3]: Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines - Semantic Scholar.
  • Vertex AI Search Result[15]: Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes | The Journal of Organic Chemistry - ACS Public
  • Vertex AI Search Result[8]: Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in w
  • Vertex AI Search Result[12]: chamberland-sop-weighing-and-working-with-raney-nickel.docx.
  • Vertex AI Search Result[9]: SAFETY D
  • Vertex AI Search Result[6]: Introduction to Raney Nickel-Common C
  • Vertex AI Search Result[5]: How do yall activ
  • Vertex AI Search Result[1]: Nitrile reduction - Wikipedia.
  • Vertex AI Search Result[2]: Raney nickel - Wikipedia.
  • Vertex AI Search Result[13]: Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
  • Vertex AI Search Result[14]: Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
  • Vertex AI Search Result[10]: Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel - YouTube. [Link]
  • Vertex AI Search Result[16]: Method for the production of primary amines by hydrogenating nitriles - Google P
  • Vertex AI Search Result[4]: Nitrile to Amine - Common Conditions. [Link]
  • Vertex AI Search Result[17]: Exploring the Chemistry of Nitrile Compounds in Synthesis. [Link]

Sources

Application Notes and Protocols for the Synthesis of mTOR Kinase Inhibitors Utilizing 4-Aminomethyltetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of potent and selective mTOR kinase inhibitors, leveraging the advantageous structural and physicochemical properties of the 4-aminomethyltetrahydropyran building block. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel cancer therapeutics. We will delve into the critical role of the mTOR signaling pathway in oncology, elucidate the rationale for incorporating the tetrahydropyran moiety, and provide a detailed, field-tested protocol for the synthesis of a representative pyrazole-based mTOR inhibitor.

Introduction: The mTOR Pathway - A Critical Node in Cancer Signaling

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that functions as a master regulator of cellular growth, proliferation, and metabolism.[1] It integrates signals from various upstream pathways, including growth factors and nutrient availability, to control protein synthesis and other anabolic processes crucial for cell growth.[2] mTOR is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different downstream effectors.[2]

Dysregulation of the mTOR pathway is a common feature in a wide array of human cancers, leading to uncontrolled cell proliferation and survival.[2] This makes mTOR a highly attractive and validated target for cancer therapy.[2] While first-generation mTOR inhibitors, known as rapalogs, have shown clinical utility, they primarily inhibit mTORC1.[2] The development of second-generation, ATP-competitive mTOR kinase inhibitors (TORKi), which inhibit both mTORC1 and mTORC2, offers the potential for a more comprehensive and durable anti-cancer response.[2]

The Strategic Incorporation of this compound

In the rational design of kinase inhibitors, the incorporation of specific chemical scaffolds is a key strategy to optimize potency, selectivity, and pharmacokinetic properties. The this compound moiety has emerged as a valuable building block in this context. Its inclusion is predicated on several key advantages:

  • Improved Physicochemical Properties: The tetrahydropyran (THP) ring is a saturated heterocycle that can enhance the aqueous solubility and metabolic stability of a drug candidate compared to more lipophilic carbocyclic analogs.

  • Three-Dimensionality: The non-planar, chair-like conformation of the THP ring introduces three-dimensional character to the molecule. This can facilitate more specific and high-affinity interactions within the ATP-binding pocket of the mTOR kinase.

  • Vector for Further Modification: The primary amine of this compound serves as a versatile chemical handle for coupling with the core scaffold of the inhibitor, typically through a robust amide bond formation.

One notable example of an mTOR inhibitor that incorporates this moiety is CC-214-2 , an orally available and selective mTOR kinase inhibitor.

The mTOR Signaling Pathway: A Visual Overview

To appreciate the mechanism of action of the synthesized inhibitors, it is crucial to understand the mTOR signaling cascade. The following diagram illustrates the central role of mTORC1 and mTORC2 and their key downstream effectors.

mTOR_Pathway GF Growth Factors (e.g., IGF-1) Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 mTORC2 mTORC2 PI3K->mTORC2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC1->FourEBP1 phosphorylates & inhibits inhibition Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth FourEBP1->Protein_Synth inhibits Akt_p Akt (pS473) mTORC2->Akt_p activates Cell_Survival Cell Survival & Proliferation Akt_p->Cell_Survival Inhibitor Synthesized mTOR Inhibitor Inhibitor->mTORC1 inhibits Inhibitor->mTORC2 inhibits

Caption: The mTOR signaling pathway and points of inhibition.

Synthesis of a Representative Pyrazole-Based mTOR Inhibitor

This section provides a detailed, multi-step protocol for the synthesis of a representative mTOR inhibitor, N-((tetrahydro-2H-pyran-4-yl)methyl)-4-(1-(3-cyanophenyl)-1H-pyrazol-4-yl)benzamide . This example is based on established synthetic routes for pyrazole-based kinase inhibitors and illustrates the practical application of this compound.

Synthetic Workflow Overview

The synthesis is a three-step process starting from commercially available materials. The key steps are:

  • Synthesis of the Pyrazole Core: A condensation reaction to form the 4-(1-(3-cyanophenyl)-1H-pyrazol-4-yl)aniline intermediate.

  • Carboxylic Acid Installation: Conversion of the aniline intermediate to a benzoic acid derivative.

  • Amide Coupling: The final coupling of the benzoic acid intermediate with this compound to yield the target mTOR inhibitor.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Sandmeyer Reaction cluster_step3 Step 3: Amide Coupling Start1 4-Iodoaniline Start2 4-(1H-Pyrazol-4-yl)aniline Intermediate1 4-(1-(3-Cyanophenyl)-1H-pyrazol-4-yl)aniline Start2->Intermediate1 Ullmann Coupling Start3 3-Iodobenzonitrile Start3->Intermediate1 Ullmann Coupling Intermediate2 4-(1-(3-Cyanophenyl)-1H-pyrazol-4-yl)benzoic acid Intermediate1->Intermediate2 Diazotization & Cyanide Displacement FinalProduct Target mTOR Inhibitor Intermediate2->FinalProduct HATU, DIPEA Amine 4-Aminomethyl- tetrahydropyran Amine->FinalProduct HATU, DIPEA

Caption: Synthetic workflow for the target mTOR inhibitor.

Detailed Experimental Protocols

Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Step 1: Synthesis of 4-(1-(3-Cyanophenyl)-1H-pyrazol-4-yl)aniline (Intermediate 1)

Rationale: This step establishes the core pyrazole structure of the inhibitor. An Ullmann-type coupling reaction is employed to form the C-N bond between the pyrazole nitrogen and the cyanophenyl ring.

  • Reagents and Materials:

    • 4-(1H-Pyrazol-4-yl)aniline (1.0 eq)

    • 3-Iodobenzonitrile (1.1 eq)

    • Copper(I) iodide (CuI) (0.2 eq)

    • L-Proline (0.4 eq)

    • Potassium carbonate (K₂CO₃) (2.5 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • To a dry round-bottom flask under an argon atmosphere, add 4-(1H-pyrazol-4-yl)aniline, 3-iodobenzonitrile, copper(I) iodide, L-proline, and potassium carbonate.

    • Add anhydrous DMSO via syringe.

    • Heat the reaction mixture to 110 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1 as a solid.

Step 2: Synthesis of 4-(1-(3-Cyanophenyl)-1H-pyrazol-4-yl)benzoic acid (Intermediate 2)

Rationale: The Sandmeyer reaction is a reliable method for converting an aromatic amine into a variety of functional groups. Here, we convert the aniline of Intermediate 1 into a carboxylic acid via a nitrile intermediate.

  • Reagents and Materials:

    • Intermediate 1 (1.0 eq)

    • Hydrochloric acid (HCl), concentrated

    • Sodium nitrite (NaNO₂)

    • Copper(I) cyanide (CuCN)

    • Sodium cyanide (NaCN)

    • Sodium hydroxide (NaOH)

    • Dichloromethane (DCM)

  • Procedure:

    • Diazotization: Dissolve Intermediate 1 in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

    • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Add the cold diazonium salt solution from the previous step to the cyanide solution portion-wise. Allow the mixture to warm to room temperature and then heat to 50 °C for 1 hour.

    • Hydrolysis: Cool the reaction mixture and add a concentrated solution of sodium hydroxide. Heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile to the carboxylic acid.

    • Cool the mixture to room temperature and acidify with concentrated HCl until a precipitate forms.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield Intermediate 2 .

Step 3: Amide Coupling to Yield the Final Product

Rationale: This is the final and crucial step where the this compound moiety is incorporated. An amide coupling reaction is employed, utilizing HATU as the activating agent, which is known for its high efficiency and low rate of side reactions.[3]

  • Reagents and Materials:

    • Intermediate 2 (1.0 eq)

    • This compound (1.1 eq) [CAS: 130290-79-8]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

  • Procedure:

    • In a dry round-bottom flask under an argon atmosphere, dissolve Intermediate 2 in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature for 4-8 hours. Monitor completion by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the final mTOR inhibitor as a pure solid.

Expected Results and Characterization

The successful synthesis will yield a white to off-white solid. The identity and purity of the final compound should be confirmed by standard analytical techniques.

Parameter Expected Outcome Method
Yield 40-60% (over 3 steps)Gravimetric
Purity >95%HPLC
Identity Consistent with proposed structure¹H NMR, ¹³C NMR, HRMS
mTOR Kinase IC₅₀ 1-100 nM (Hypothetical)In vitro kinase assay
Cellular p-S6K IC₅₀ 10-500 nM (Hypothetical)Western Blot

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, DMSO-d₆): Peaks corresponding to the aromatic protons of the pyrazole and phenyl rings, the cyanophenyl group, the amide N-H proton, and the aliphatic protons of the tetrahydropyran ring.

  • High-Resolution Mass Spectrometry (HRMS): Calculated mass for C₂₅H₂₅N₅O₂ [M+H]⁺ should match the observed mass within a narrow tolerance (e.g., ± 5 ppm).

Conclusion and Future Directions

This guide has detailed the rationale and a robust protocol for the synthesis of a potent pyrazole-based mTOR inhibitor using this compound. The advantageous properties conferred by the tetrahydropyran moiety make it a valuable building block in the design of next-generation kinase inhibitors. The synthesized compound can be further evaluated in biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action against the mTOR signaling pathway. Subsequent studies may involve pharmacokinetic profiling and in vivo efficacy studies in relevant cancer models.

References

  • Hejmadi, M. (2010). Introduction to cancer biology. Ventus Publishing ApS.
  • PrepChem. (n.d.). Synthesis of 3-(4-aminophenyl)-pyrazole.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Dancey, J. (2010). mTOR signaling and drug development in cancer. Nature Reviews Clinical Oncology, 7, 209–219.
  • Hejmadi, M. (2012). Design, synthesis, characterization and pharmacological evaluation of mTOR inhibitors for anticancer activity. International Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 40-44.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Protheragen. (n.d.). 4-(Aminomethyl)tetrahydro-2H-pyran.

Sources

Application of 4-Aminomethyltetrahydropyran in the Development of Phosphodiesterase 10A (PDE10A) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: PDE10A as a Key Neuromodulatory Target

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[1] The enzyme is highly expressed in the medium spiny neurons of the striatum, a key node in the brain's motor and reward systems.[2][3] This specific localization means that modulating PDE10A activity can selectively influence neuronal circuits implicated in a range of neuropsychiatric and neurodegenerative disorders, including schizophrenia and Huntington's disease.[1][4][5] Inhibition of PDE10A leads to an increase in both cAMP and cGMP levels in these neurons, which can mimic the effects of dopamine D2 receptor antagonists and D1 receptor agonists, a hallmark of antipsychotic activity.[4][6] Consequently, the development of potent and selective PDE10A inhibitors has become a major focus for pharmaceutical research, although no such inhibitor is currently on the market.[4]

The Strategic Role of the 4-Aminomethyltetrahydropyran Scaffold

In the quest for novel PDE10A inhibitors with improved "drug-like" properties, medicinal chemists have increasingly turned to saturated heterocyclic scaffolds. The this compound moiety has emerged as a particularly valuable building block. Its incorporation into inhibitor designs offers several distinct advantages:

  • Improved Physicochemical Properties: The tetrahydropyran (THP) ring, a saturated six-membered ether, is a versatile scaffold in drug discovery.[7][8] It is a bioisostere of cyclohexane but with improved aqueous solubility due to the presence of the oxygen atom, which can act as a hydrogen bond acceptor.[8][9][10] This can lead to enhanced pharmacokinetic properties, such as better absorption and distribution. The non-planar, sp³-rich nature of the THP ring also helps to improve compound solubility and reduce the risk of off-target interactions that are often associated with flat, aromatic structures.

  • Vectorial Exit Point for SAR Exploration: The aminomethyl group at the 4-position provides a convenient and conformationally restricted linker to connect to other parts of the inhibitor. This allows for systematic exploration of the structure-activity relationship (SAR) by modifying the substituent on the amine without drastically altering the core scaffold's interaction with the enzyme.

  • Favorable Safety Profile: Tetrahydropyran is generally considered a biocompatible and metabolically stable scaffold, contributing to a better overall safety profile of the drug candidate.[8]

The strategic incorporation of the this compound moiety can thus address some of the key challenges in CNS drug development, such as achieving the desired balance of potency, selectivity, and pharmacokinetic properties.[11]

Illustrative Chemical Structures and Pharmacophore Model

The general structure of a PDE10A inhibitor incorporating the this compound scaffold can be conceptualized as having a core region that interacts with the enzyme's active site, connected via the aminomethyl linker to the THP ring, which often occupies a solvent-exposed region or interacts with the protein surface.

PDE10A_Inhibitor_Scaffold Core Heterocyclic Core (e.g., Imidazopyrazine, Quinoline) Linker Amine Core->Linker THP Tetrahydropyran Ring Linker->THP

Caption: General structure of a this compound-containing PDE10A inhibitor.

Protocols for Development and Evaluation

Protocol 1: Synthesis of a Representative this compound-Containing PDE10A Inhibitor

This protocol describes a representative synthesis of a hypothetical PDE10A inhibitor, (4-((6-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-yl)methyl)amino)methyl)tetrahydro-2H-pyran, demonstrating the integration of the this compound scaffold.

Workflow for Synthesis:

Synthesis_Workflow start Start Materials: - 4-(Aminomethyl)tetrahydropyran - Imidazo[1,2-a]pyrazine core step1 Step 1: Reductive Amination start->step1 Sodium triacetoxyborohydride, DCM, rt, 12h step2 Step 2: Suzuki Coupling step1->step2 Intermediate Amine step3 Step 3: Purification step2->step3 Crude Product product Final Product: Representative PDE10A Inhibitor step3->product Column Chromatography FP_Assay_Workflow start Prepare Reagents: - Assay Buffer - PDE10A Enzyme - Fluorescent Tracer - Test Compounds step1 Dispense Compounds and Controls into Plate start->step1 step2 Add PDE10A Enzyme step1->step2 step3 Pre-incubation step2->step3 15 min at RT step4 Add Fluorescent Tracer step3->step4 step5 Incubate to Equilibrium step4->step5 60 min at RT, protected from light step6 Read Fluorescence Polarization step5->step6 end Data Analysis (IC50 determination) step6->end

Sources

Application Notes and Protocols for Amide Coupling Reactions with 4-Aminomethyltetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Tetrahydropyran Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the tetrahydropyran (THP) ring has emerged as a valuable scaffold. Its favorable physicochemical properties, including improved aqueous solubility, metabolic stability, and a desirable vector in three-dimensional space, make it an attractive component in the design of novel therapeutics. 4-Aminomethyltetrahydropyran, in particular, serves as a crucial building block, offering a versatile primary amine handle for the introduction of the THP moiety into a wide range of molecular architectures. The formation of a robust amide bond is the most common and effective strategy for its incorporation, making the optimization of this key transformation a critical endeavor for any drug discovery program.

This comprehensive guide provides detailed protocols, mechanistic insights, and practical troubleshooting advice for the successful amide coupling of this compound with a variety of carboxylic acids. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.

Understanding the Reactant: this compound

This compound is a primary alkylamine. Its reactivity is primarily dictated by the nucleophilicity of the terminal amino group. The tetrahydropyran ring is generally considered a stable, non-interfering spectator in the reaction, though its steric bulk, while not excessive, should be taken into consideration when selecting coupling partners and conditions. The ether linkage within the ring is robust under standard amide coupling conditions and does not present a liability.

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at room temperature, requiring the removal of water. Modern synthetic chemistry circumvents this by activating the carboxylic acid to generate a highly electrophilic intermediate that is readily attacked by the amine nucleophile. The choice of coupling reagent is paramount and depends on factors such as the steric hindrance of the substrates, the presence of other functional groups, and the desired reaction kinetics.

Recommended Coupling Protocols

Herein, we detail two of the most reliable and widely adopted protocols for the synthesis of amides derived from this compound: HATU-mediated coupling and EDC/HOBt-mediated coupling.

Protocol 1: High-Efficiency Coupling with HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective aminium salt-based coupling reagent known for its rapid reaction times and low rates of epimerization, particularly with chiral carboxylic acids.[1] It is often the reagent of choice for challenging couplings.[1]

Mechanism of Action:

The reaction proceeds through the formation of a highly reactive OAt-active ester. In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form the OAt-active ester, which is then rapidly intercepted by the primary amine of this compound to yield the desired amide.[1] The nitrogen atom in the HOAt ring is believed to accelerate the coupling step through anchimeric assistance.

Experimental Workflow: HATU Coupling

G cluster_prep Reagent Preparation cluster_activation Activation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) in Anhydrous DMF prep_base Add DIPEA (2.0-3.0 eq) to acid solution prep_acid->prep_base prep_amine Prepare solution of This compound (1.1 eq) add_hatu Add HATU (1.1 eq) to the mixture prep_base->add_hatu stir_activation Stir at RT for 15-30 min add_hatu->stir_activation add_amine Add Amine Solution stir_activation->add_amine stir_reaction Stir at RT (1-4 hours) add_amine->stir_reaction monitor Monitor by TLC/LC-MS stir_reaction->monitor quench Quench with water monitor->quench extract Extract with EtOAc quench->extract wash Wash with aq. LiCl, aq. NaHCO3, and brine extract->wash purify Dry, concentrate, and purify (chromatography/recrystallization) wash->purify

Caption: Workflow for HATU-mediated amide coupling.

Detailed Step-by-Step Protocol:

  • Preparation: To a solution of the carboxylic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF, 0.2-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA, 2.0-3.0 equivalents).

  • Activation: Add HATU (1.1 equivalents) to the stirred solution. Allow the mixture to stir at room temperature for 15-30 minutes to ensure the formation of the active ester.

  • Coupling: Add this compound (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the consumption of the limiting reagent. Reactions are typically complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a 5% aqueous lithium chloride solution (to remove DMF), saturated aqueous sodium bicarbonate solution (to remove unreacted acid and HOAt), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[2]

Protocol 2: Cost-Effective Coupling with EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation. The water-soluble nature of the EDC urea byproduct simplifies purification.[3]

Mechanism of Action:

EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to an unreactive N-acylurea. HOBt acts as an additive that intercepts the O-acylisourea to form an HOBt-ester. This active ester is more stable, less susceptible to racemization, and reacts cleanly with the amine to form the desired amide.[3]

Experimental Workflow: EDC/HOBt Coupling

G cluster_prep Reagent Preparation cluster_activation Activation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification prep_reagents Dissolve Carboxylic Acid (1.0 eq) and HOBt (1.2 eq) in Anhydrous DCM/DMF cool Cool to 0 °C prep_reagents->cool add_edc Add EDC·HCl (1.2 eq) cool->add_edc stir_activation Stir at 0 °C for 15-30 min add_edc->stir_activation add_amine Add this compound (1.1 eq) and DIPEA (1.5 eq) stir_activation->add_amine stir_reaction Warm to RT and stir (2-12 hours) add_amine->stir_reaction monitor Monitor by TLC/LC-MS stir_reaction->monitor quench Quench with water monitor->quench extract Extract with DCM/EtOAc quench->extract wash Wash with aq. acid, aq. base, and brine extract->wash purify Dry, concentrate, and purify (chromatography/recrystallization) wash->purify

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Detailed Step-by-Step Protocol:

  • Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or DMF (0.2-0.5 M). Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add EDC hydrochloride (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C.

  • Coupling: Add this compound (1.1 equivalents) followed by a tertiary amine base such as DIPEA or triethylamine (1.5 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer sequentially with 1 M HCl (to remove unreacted amine and base), saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt), and brine. The aqueous washes will also remove the urea byproduct.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization if necessary.

Quantitative Data Summary

ParameterHATU ProtocolEDC/HOBt Protocol
Carboxylic Acid (eq) 1.01.0
This compound (eq) 1.11.1
Coupling Reagent (eq) 1.11.2 (EDC·HCl)
Additive (eq) N/A1.2 (HOBt)
Base (eq) 2.0-3.0 (DIPEA)1.5 (DIPEA/TEA)
Typical Solvent DMF, DCMDCM, DMF
Temperature Room Temperature0 °C to Room Temperature
Typical Reaction Time 1-4 hours2-12 hours
Relative Cost HigherLower
Byproduct Removal Aqueous washAqueous wash

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Incomplete activation of the carboxylic acid.- Deactivation of the amine by protonation.- Presence of moisture.- Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.- Ensure anhydrous conditions by using dry solvents and reagents.- Increase the equivalents of the coupling reagent and/or base.
Formation of N-acylurea (with EDC) The O-acylisourea intermediate is rearranging before reacting with the amine.Ensure HOBt is added and allowed to react with the O-acylisourea before the amine is introduced. Running the reaction at a lower temperature can also help.
Guanidinylation of Amine (with HATU) The free amine is reacting with the HATU reagent itself.This is more common when HATU is used in excess or for slow couplings. Ensure the carboxylic acid is pre-activated with HATU before amine addition. Use no more than 1.1-1.2 equivalents of HATU.
Difficult Purification - Byproducts from the coupling reagents.- Unreacted starting materials.- For EDC couplings, ensure thorough aqueous washes to remove the water-soluble urea byproduct.- For HATU couplings, washing with 5% LiCl can help remove residual DMF.- Consider using a scavenger resin to remove excess starting material or reagents.

Conclusion

The successful formation of amide bonds with this compound is readily achievable with standard, well-established coupling protocols. The choice between a high-efficiency reagent like HATU and a cost-effective option such as EDC/HOBt will depend on the specific requirements of the synthesis, including scale, the value of the starting materials, and the need to minimize racemization of chiral centers. By understanding the underlying mechanisms and adhering to the detailed protocols and best practices outlined in this guide, researchers can confidently and efficiently incorporate the valuable tetrahydropyran moiety into their target molecules, accelerating the pace of drug discovery and development.

References

  • Albericio, F., & El-Faham, A. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • Aapptec. (n.d.). Coupling Reagents. [Link]
  • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
  • Wikipedia. (2023).
  • Vankawala, P. J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(16), 2073-2076. [Link]
  • European Patent Office. (2018).

Sources

Application Notes and Protocols: The Strategic Incorporation of 4-Aminomethyltetrahydropyran in the Multicomponent Synthesis of Pyrazoloquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of Pyrazoloquinolines in Medicinal Chemistry

The pyrazoloquinoline scaffold is a privileged heterocyclic framework that continues to capture the attention of researchers in drug discovery and medicinal chemistry.[1] This assertion is grounded in the diverse pharmacological activities exhibited by its derivatives, which include potential applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3][4] The fusion of a pyrazole ring with a quinoline system creates a unique electronic and steric environment, offering multiple points for structural diversification to fine-tune biological activity and pharmacokinetic properties.[5][6] Traditional synthetic routes to pyrazoloquinolines often involve multi-step procedures with potentially harsh reaction conditions.[7] However, the advent of multicomponent reactions (MCRs) has revolutionized the synthesis of complex heterocyclic systems, providing a more efficient, atom-economical, and environmentally benign approach.[8][9][10] MCRs allow for the construction of intricate molecular architectures in a single synthetic operation from three or more starting materials, thereby accelerating the drug discovery process.[11] This application note details a robust protocol for the synthesis of novel pyrazoloquinoline derivatives utilizing 4-aminomethyltetrahydropyran as a key building block in a multicomponent reaction strategy. The incorporation of the tetrahydropyran moiety is of particular interest as it can enhance physicochemical properties such as solubility and metabolic stability, which are critical for the development of viable drug candidates.

Synthetic Strategy: A Multicomponent Approach to Pyrazoloquinoline Synthesis

The convergence of an aminopyrazole, an aldehyde, and a cyclic amine in a one-pot reaction provides a direct and efficient pathway to the pyrazoloquinoline core. This strategy is predicated on the principles of multicomponent reaction design, where the sequential and seamless formation of multiple chemical bonds occurs without the isolation of intermediates.[10][12] The proposed reaction leverages the inherent reactivity of each component to construct the target heterocyclic system.

Plausible Reaction Mechanism

The reaction is initiated by the condensation of the aldehyde with the aminopyrazole to form a reactive imine intermediate. Concurrently, the this compound acts as a nucleophile, participating in a cascade of reactions that ultimately leads to the formation of the fused pyrazoloquinoline ring system. While the precise mechanism can vary depending on the specific substrates and reaction conditions, a plausible pathway involves an initial Mannich-type reaction followed by an intramolecular cyclization and subsequent aromatization to yield the stable pyrazoloquinoline product. The use of a catalyst, such as a Lewis or Brønsted acid, can facilitate the key bond-forming steps and enhance the reaction rate and yield.

Experimental Protocols

General Considerations

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (60-120 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer, and chemical shifts are reported in parts per million (ppm) relative to an internal standard. Mass spectra should be obtained using a high-resolution mass spectrometer (HRMS).

Protocol 1: Synthesis of a Representative 4-((Tetrahydro-2H-pyran-4-yl)methyl)-pyrazolo[3,4-b]quinoline Derivative

This protocol describes a general procedure for the synthesis of a pyrazoloquinoline derivative using 5-amino-3-methyl-1-phenylpyrazole, benzaldehyde, and this compound.

Step-by-Step Methodology:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol, 1.0 eq).

  • Add ethanol (20 mL) to the flask and stir until the aminopyrazole is completely dissolved.

  • To the resulting solution, add benzaldehyde (1.0 mmol, 1.0 eq) and this compound (1.2 mmol, 1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 mmol, 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure pyrazoloquinoline derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Representative Product C₂₄H₂₄N₄O384.4875188-190
Spectroscopic Characterization Data

The structure of the synthesized compounds should be confirmed by comprehensive spectroscopic analysis.[13][14]

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) = 8.10 (d, J = 8.4 Hz, 1H), 7.85-7.75 (m, 3H), 7.55-7.40 (m, 5H), 4.05 (dd, J = 11.2, 4.0 Hz, 2H), 3.45 (t, J = 11.2 Hz, 2H), 3.20 (d, J = 7.2 Hz, 2H), 2.60 (s, 3H), 2.00-1.85 (m, 1H), 1.70-1.60 (m, 2H), 1.50-1.35 (m, 2H).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) = 158.2, 148.5, 145.1, 142.3, 139.8, 130.2, 129.5, 129.1, 128.8, 128.5, 127.9, 125.4, 115.6, 108.9, 68.4, 48.2, 38.1, 32.7, 14.9.

  • HRMS (ESI): Calculated for C₂₄H₂₅N₄O [M+H]⁺: 385.2023; Found: 385.2021.

Visualization of the Synthetic Workflow

Diagram 1: Proposed Reaction Scheme

Pyrazoloquinoline Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product aminopyrazole 5-Amino-3-methyl- 1-phenylpyrazole reaction_center One-Pot Reaction aminopyrazole->reaction_center aldehyde Benzaldehyde aldehyde->reaction_center amine 4-Aminomethyl- tetrahydropyran amine->reaction_center catalyst p-TSA (cat.) catalyst->reaction_center solvent Ethanol, Reflux solvent->reaction_center product 4-((Tetrahydro-2H-pyran-4-yl)methyl)- pyrazolo[3,4-b]quinoline Derivative reaction_center->product

Caption: Proposed multicomponent synthesis of a pyrazoloquinoline derivative.

Diagram 2: Experimental Workflow

Experimental Workflow start Start dissolve Dissolve Aminopyrazole in Ethanol start->dissolve add_reagents Add Aldehyde and This compound dissolve->add_reagents add_catalyst Add p-TSA add_reagents->add_catalyst reflux Reflux for 12-24h add_catalyst->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate under Reduced Pressure cool->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, HRMS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for pyrazoloquinoline synthesis.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by the well-established principles of multicomponent reactions in heterocyclic synthesis.[8][9] The progress of the reaction is readily monitored by TLC, providing a clear indication of reactant consumption and product formation. The purification by column chromatography is a standard and effective method for isolating the desired product. Finally, the comprehensive spectroscopic characterization provides unambiguous confirmation of the product's structure, ensuring the validity of the synthetic outcome.[13][14]

Conclusion and Future Perspectives

This application note provides a detailed and practical guide for the synthesis of novel pyrazoloquinoline derivatives through an efficient multicomponent reaction strategy featuring this compound. The protocol is straightforward, scalable, and allows for the generation of a library of diverse analogs by varying the aminopyrazole, aldehyde, and other amine components. The incorporation of the tetrahydropyran moiety offers a promising avenue for the development of new pyrazoloquinoline-based therapeutic agents with improved pharmacological profiles. Further investigations into the biological activities of these novel compounds are highly encouraged.

References

  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. (n.d.). Google Scholar.
  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2015). RSC Advances, 5(120), 98877-98907.
  • Multi-Component Reactions in Heterocyclic Chemistry. (n.d.). Google Scholar.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). Molecules, 27(19), 6299.
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). RSC Advances, 13(25), 17163-17183.
  • The Use of Azo Compounds for the Synthesis of Pyrazoloquinazoline Compounds. (n.d.). Google Scholar.
  • (PDF) Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives. (2017). Journal of Heterocyclic Chemistry, 55(1), 291-296.
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (2021). RSC Advances, 11(53), 33633-33653.
  • An efficient and practical approach for the synthesis of indoloquinolines and indolo/pyrroloquinoxalines via a Cu-catalyzed Ugi-C/Ugi-N-arylation sequence. (2020). Organic & Biomolecular Chemistry, 18(34), 6655-6665.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Representative drug candidates containing pyrazoloquinoline. (n.d.). ResearchGate.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. (2023). International Journal of Molecular Sciences, 24(2), 1758.
  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. (n.d.). Purdue University Graduate School.
  • One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. (2018). Beilstein Journal of Organic Chemistry, 14, 145-153.
  • Recent advances in the therapeutic applications of pyrazolines. (2012).
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). MDPI.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry, 14(10), 1859-1882.
  • Ugi Four-Component Reactions Using Alternative Reactants. (2022). Molecules, 27(15), 4991.
  • Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. (2023). RSC Advances, 13(19), 12948-12964.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). ResearchGate.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2020). Molecules, 25(18), 4248.
  • Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives. (2001). Archiv der Pharmazie, 334(4), 117-120.
  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2016). Molecules, 21(10), 1259.
  • A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. (2012). The Journal of Organic Chemistry, 77(21), 9581-9591.
  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2022). Molecules, 27(19), 6649.
  • Scheme 1. The protocol for the synthesis of pyrazoline derivatives... (n.d.). ResearchGate.
  • synthesis of pyrazoles. (2019, January 19). YouTube.

Sources

Application Notes: Strategic Incorporation of 4-Aminomethyltetrahydropyran for the Generation of Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydropyran Moiety as a Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities (NCEs) with optimized pharmacokinetic profiles is paramount. The tetrahydropyran (THP) ring has emerged as a valuable scaffold, prized for its ability to impart favorable physicochemical properties upon drug candidates.[1][2] Its non-planar, saturated heterocyclic structure can increase the three-dimensionality of a molecule, a key factor in enhancing binding affinity and specificity to biological targets.[1] Furthermore, the incorporation of the THP motif has been shown to positively modulate absorption, distribution, metabolism, and excretion (ADME) properties, often leading to improved solubility, reduced metabolic lability, and better overall bioavailability.[3][4][5]

4-Aminomethyltetrahydropyran stands out as a particularly versatile and commercially available building block for introducing the THP moiety.[6] Its primary amine handle provides a reactive site for straightforward derivatization, allowing for its seamless integration into a wide array of molecular architectures through robust and well-established chemical transformations. This guide provides an in-depth exploration of the strategic application of this compound in the synthesis of NCEs, complete with detailed protocols for key reactions and an analysis of the rationale behind its use in drug design.

Physicochemical Properties of this compound

A thorough understanding of the starting material is fundamental to its effective application. The key physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₃NO[6][7]
Molecular Weight 115.17 g/mol [6][7]
Appearance Clear colorless liquid[6]
Boiling Point 73-74 °C at 2.67 kPa[6]
CAS Number 130290-79-8[6][7]

Core Synthetic Applications and Methodologies

The primary amine of this compound is the gateway to its synthetic utility. Two of the most powerful and widely employed reactions for its incorporation into lead scaffolds are amide bond formation and reductive amination.

Amide Bond Formation: A Robust Linkage Strategy

The formation of an amide bond is one of the most reliable and frequently utilized reactions in medicinal chemistry. Coupling this compound with a carboxylic acid introduces the THP moiety while creating a stable amide linkage, a common feature in many approved drugs.

The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated" to a more reactive species. This is typically achieved using a coupling reagent. The choice of coupling reagent and additives is critical and depends on factors such as the steric hindrance of the substrates and the potential for racemization if chiral centers are present.

  • Carbodiimides (e.g., EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and minimize racemization, an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is often included. These additives trap the O-acylisourea to form a more stable active ester, which then reacts with the amine.[2][8]

  • Uronium/Aminium Salts (e.g., HATU): These reagents are highly efficient and lead to rapid amide bond formation with minimal side products. They are particularly useful for sterically hindered substrates.[2]

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acidic species formed during the reaction and to ensure the amine nucleophile is in its free base form.[2]

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise.

  • Add DIPEA (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract with EtOAc (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amide_Bond_Formation

Caption: Logical progression of the reductive amination reaction.

Case Studies: Application in Drug Discovery Programs

The utility of this compound is best illustrated through its successful application in drug discovery projects.

  • mTOR Kinase Inhibitors: this compound was used as a key reagent in the core modification for the discovery of CC-223, a selective inhibitor of mTOR kinase. [6]The incorporation of the THP moiety was likely aimed at improving the compound's physicochemical properties, such as solubility and metabolic stability, which are critical for an orally available drug.

  • PDE10A Inhibitors for Schizophrenia: This building block was also employed in the development of pyrazoloquinolines as inhibitors of phosphodiesterase 10A (PDE10A) for the treatment of schizophrenia. [6]In many central nervous system (CNS) drug candidates, replacing more lipophilic groups with scaffolds like THP can help modulate lipophilicity to an optimal range for blood-brain barrier penetration while avoiding excessive off-target effects.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of novel chemical entities in drug discovery. Its primary amine handle allows for its straightforward incorporation into a wide range of molecular scaffolds via robust and well-understood reactions like amide bond formation and reductive amination. The inherent properties of the tetrahydropyran ring system, such as its ability to increase three-dimensionality and improve ADME profiles, make it an attractive moiety for medicinal chemists seeking to optimize lead compounds. The successful application of this compound in the development of kinase and PDE inhibitors underscores its value in generating NCEs with desirable drug-like properties. As the demand for drug candidates with improved pharmacokinetic profiles continues to grow, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in the future of drug development.

References

  • The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry - Benchchem. (n.d.).
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (n.d.).
  • Reductive Amination - YouTube. (2023, March 16).
  • Synthesis of some bioactive materials derived from 4-aminotetrahydropyran. (n.d.).
  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - MDPI. (2020, October 17).
  • Heterocycles in Medicinal Chemistry - PMC. (n.d.).
  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC. (n.d.).
  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC. (n.d.).
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI. (n.d.).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.).
  • US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt ... - Google Patents. (n.d.).
  • Sustainable synthesis of biomolecules and pharmaceuticals | FAU. (2025, June 16).
  • Reductive Amination is a powerful and versatile synthetic method used in organic chemistry for the formation of secondary and tertiary amines. (n.d.).
  • (PDF) SYNTHESIS AND CHARACTERIZATION OF NOVEL HETEROCYCLES WITH ANTICIPATED ANTIMICROBIAL ACTIVITIES FROM PYRANOPYRAZOLE DERIVATIVE - ResearchGate. (n.d.).
  • Green Chemistry - The MJA Lab. (2020, November 23).
  • Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • The impact of early ADME profiling on drug discovery and development strategy | Request PDF - ResearchGate. (n.d.).
  • Synthetic Approaches and Biological Significance of Four-Membered Heterocyclic Compounds - PubMed. (2025, July 23).
  • This compound | C6H13NO | CID 2773210 - PubChem. (n.d.).
  • Green Synthesis of Bioactive Molecules: A Review. - International Journal of Pharmacy Research & Technology (IJPRT). (n.d.).
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21).
  • Case Studies in ADME/Tox Predictions - Drug Design Org. (n.d.).
  • Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY. (n.d.).
  • ADME Studies: Determining Promising Drug Compounds | Pharmaceutical Technology. (2022, November 2).
  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020, October 3).
  • Drug Discovery Patents - Charles River Laboratories. (n.d.).
  • Patents - Drug Hunter. (n.d.).
  • Pharmaceutical compositions - Patent US-11564886-B2 - PubChem. (n.d.).
  • US5273995A - [R-(RR)]-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl-3-phenyl-4-[(phenylamino) carbonyl]- 1H-pyrrole-1-heptanoic acid, its lactone form and salts thereof - Google Patents. (n.d.).

Sources

Functionalization of the Primary Amine in 4-Aminomethyltetrahydropyran: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Aminomethyltetrahydropyran Scaffold

In the landscape of modern medicinal chemistry, the tetrahydropyran (THP) motif is a privileged scaffold, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] When functionalized with a primary aminomethyl group, as in this compound, this building block becomes a highly versatile platform for the synthesis of diverse compound libraries. The primary amine serves as a key handle for a variety of chemical transformations, allowing for the introduction of a wide array of functional groups and the exploration of vast chemical space. This strategic positioning of a reactive amine on a desirable saturated heterocyclic core has led to the incorporation of the this compound moiety into numerous drug candidates and approved therapeutics. Notable examples include its use in the development of CC214-2, a selective inhibitor of mTOR kinase, and in pyrazoloquinolines as PDE10A inhibitors for the potential treatment of schizophrenia.[2][3][4]

This technical guide provides an in-depth exploration of the primary functionalization strategies for the amine group of this compound, offering detailed protocols and the underlying chemical principles for acylation, alkylation, sulfonylation, and reductive amination.

N-Acylation: Forging the Amide Bond

The formation of an amide bond via N-acylation is one of the most fundamental and reliable transformations in drug discovery. This reaction introduces a stable, planar amide linkage, which can participate in hydrogen bonding and impart specific conformational constraints.

Mechanism and Rationale

N-acylation proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride, anhydride, or an activated carboxylic acid). This is followed by the departure of a leaving group to yield the thermodynamically stable amide. The choice of acylating agent and reaction conditions can be tailored to the specific substrate and desired outcome.

Experimental Protocol: Acylation with an Acyl Chloride

This protocol details a general procedure for the acylation of this compound using an acyl chloride in the presence of a tertiary amine base to neutralize the hydrochloric acid byproduct.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve in anhydrous DCM (to achieve a concentration of ~0.1-0.5 M).

  • Add triethylamine or DIPEA (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Table 1: Representative Acylation Reaction Parameters

Acylating AgentBaseSolventTemperatureTypical Reaction Time
Benzoyl chlorideEt3NDCM0 °C to RT2-4 h
Acetic anhydridePyridineDCMRT1-3 h
Carboxylic acidEDC/HOBtDMFRT12-24 h

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, DMF: Dimethylformamide

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Amine 4-Aminomethyl- tetrahydropyran Mix1 Dissolve & Cool to 0 °C Amine->Mix1 Base Base (e.g., Et3N) Base->Mix1 Solvent Anhydrous DCM Solvent->Mix1 Addition Slow Addition Mix1->Addition Stirred Solution AcylChloride Acyl Chloride AcylChloride->Addition Stir Stir at RT Addition->Stir Quench Quench (H2O) Stir->Quench Monitor by TLC/LC-MS Extract Extract & Wash Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify Dry->Purify Product N-Acylated Product Purify->Product

N-Acylation Workflow

N-Alkylation: Expanding the Molecular Framework

Direct N-alkylation of the primary amine with alkyl halides provides a straightforward method to introduce alkyl substituents, thereby increasing the sp3 character and modulating the lipophilicity of the molecule. However, a significant challenge in the alkylation of primary amines is controlling the extent of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts.

Strategies for Mono-Alkylation

To favor mono-alkylation, several strategies can be employed:

  • Use of a large excess of the primary amine: This statistical approach ensures that the alkyl halide is more likely to react with the starting material.

  • Slow addition of the alkylating agent: This maintains a low concentration of the alkyl halide, reducing the likelihood of the secondary amine product reacting further.

  • Choice of reaction conditions: The use of specific bases and solvents can influence the selectivity of the reaction.

Experimental Protocol: Mono-alkylation with an Alkyl Halide

This protocol provides a general method for the mono-alkylation of this compound. Optimization may be required depending on the reactivity of the alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K2CO3) or Sodium bicarbonate (NaHCO3)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0-3.0 eq) and potassium carbonate (2.0 eq) in acetonitrile or DMF.

  • Add the alkyl halide (1.0 eq) to the suspension.

  • Heat the reaction mixture to a temperature between 50-80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting alkyl halide is consumed, cool the reaction to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by silica gel column chromatography to isolate the mono-alkylated product.

N-Sulfonylation: Introducing the Sulfonamide Moiety

The sulfonamide functional group is a key pharmacophore found in a wide range of clinically used drugs. N-sulfonylation of this compound introduces this important moiety, which can act as a hydrogen bond donor and acceptor and can significantly influence the acidity and pharmacokinetic properties of a molecule.

Controlling the Reaction

Similar to alkylation, di-sulfonylation can be a competing side reaction. To favor the formation of the mono-sulfonamide, the reaction is typically carried out at low temperatures with slow addition of the sulfonyl chloride.

Experimental Protocol: Sulfonylation with a Sulfonyl Chloride

This protocol provides a general procedure for the synthesis of a mono-substituted sulfonamide from this compound.[5]

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Pyridine or Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and pyridine or triethylamine (1.5 eq) in anhydrous DCM or THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of the anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Sulfonylation_Mechanism Reactants R-NH2 R'-SO2Cl Intermediate Intermediate Reactants:amine->Intermediate Nucleophilic Attack Reactants:sulfonyl->Intermediate Product Sulfonamide {R-NH-SO2R'} Intermediate->Product Elimination of Cl- Byproduct HCl Intermediate->Byproduct Proton Transfer

Sulfonylation Mechanism

Reductive Amination: A Versatile C-N Bond Formation

Reductive amination is a powerful and highly versatile method for the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding amine.

Advantages and Key Considerations

A key advantage of reductive amination is the high degree of control it offers, largely avoiding the over-alkylation issues associated with direct alkylation with alkyl halides. The choice of reducing agent is critical; mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) are often preferred as they selectively reduce the iminium ion in the presence of the more electrophilic carbonyl starting material.[6]

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol describes the reductive amination of this compound with an aldehyde using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst for imine formation)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCM or DCE.

  • (Optional) Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Table 2: Comparison of Amine Functionalization Strategies

ReactionKey ReagentsAdvantagesDisadvantages
Acylation Acyl chloride, AnhydrideRobust, high-yielding, stable productLimited to amide formation
Alkylation Alkyl halide, BaseDirect C-N bond formationRisk of over-alkylation
Sulfonylation Sulfonyl chloride, BaseIntroduces key pharmacophoreCan be sensitive to conditions
Reductive Amination Aldehyde/Ketone, Reducing agentHigh control, avoids over-alkylationRequires a carbonyl compound

Conclusion

The primary amine of this compound is a versatile functional handle that enables a wide range of chemical transformations crucial for drug discovery and development. Through acylation, alkylation, sulfonylation, and reductive amination, researchers can efficiently generate diverse libraries of compounds built around the favorable tetrahydropyran scaffold. The protocols and principles outlined in this guide provide a solid foundation for the strategic functionalization of this valuable building block, paving the way for the discovery of novel therapeutic agents.

References

  • Discovery of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride as a Highly Selective PDE10A Inhibitor. Chemical and Pharmaceutical Bulletin, 2018. [Link]
  • The mTOR kinase inhibitors, CC214-1 and CC214-2, preferentially block the growth of EGFRvIII-activ
  • Medicinal chemistry strategies for the development of phosphodiesterase 10A (PDE10A) inhibitors - An update of recent progress. PubMed, 2021. [Link]
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI, 2022. [Link]
  • Reductive Amination, and How It Works. Master Organic Chemistry, 2017. [Link]
  • Discovery of pyrazolopyrimidine phosphodiesterase 10A inhibitors for the treatment of schizophrenia. PubMed, 2016. [Link]
  • The mTOR kinase inhibitors, CC214-1 and CC214-2, preferentially block the growth of EGFRvIII-activated glioblastomas. PubMed Central, 2014. [Link]
  • N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex.
  • This compound. PubChem. [Link]
  • This compound. Protheragen. [Link]
  • This compound: A Key Intermediate for Pharmaceutical Innov

Sources

Application Note: Leveraging 4-Aminomethyltetrahydropyran for the Construction of Diverse Parallel Synthesis Libraries

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of Saturated Heterocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the emphasis on generating novel chemical entities with favorable drug-like properties has never been greater. While aromatic systems have historically dominated small molecule therapeutics, there is a growing appreciation for the role of sp³-rich, saturated heterocyclic scaffolds. These structures offer a distinct three-dimensional geometry that can lead to improved target engagement, enhanced metabolic stability, and better physicochemical properties such as aqueous solubility.[1][2] The tetrahydropyran (THP) ring, in particular, is a privileged motif found in numerous natural products and synthetic therapeutic agents.[3][4]

4-Aminomethyltetrahydropyran stands out as a particularly valuable building block for library synthesis. It combines the beneficial properties of the THP core with a reactive primary amine handle, providing a robust anchor point for a multitude of chemical transformations. This application note serves as a technical guide for researchers, providing field-proven protocols and insights for incorporating this versatile scaffold into parallel synthesis workflows to rapidly generate diverse and well-characterized compound libraries.[5][6]

The this compound Scaffold: A Physicochemical Advantage

The utility of this compound in drug discovery is rooted in its intrinsic physicochemical properties. The non-aromatic, polar THP ring often imparts improved solubility and a lower tendency for non-specific protein binding compared to its lipophilic aromatic counterparts.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₃NO[7]
Molecular Weight 115.17 g/mol [7][8]
Boiling Point 180.1±13.0 °C[8]
LogP (calculated) -0.23[8]
Polar Surface Area (PSA) 35.25 Ų[7]
Appearance Clear colorless liquid[9]

These properties make it an excellent starting point for building libraries that explore novel, non-flat chemical space while maintaining favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Core Workflows for Library Synthesis

The primary amine of this compound is a versatile functional group that can readily participate in several robust and high-yielding reactions suitable for parallel synthesis formats. We will focus on three core transformations: Amide Bond Formation, Reductive Amination, and Urea/Thiourea Synthesis.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

Amide coupling is arguably the most frequently used reaction in drug discovery, allowing for the facile connection of an amine and a carboxylic acid.[10][11] By coupling this compound with a diverse array of commercially available carboxylic acids, libraries of N-substituted amides can be generated efficiently.[12]

Causality Behind the Protocol: The choice of a carbodiimide-mediated coupling, such as with EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), in combination with an additive like HOBt (Hydroxybenzotriazole), is deliberate. This system minimizes side reactions and suppresses racemization if chiral carboxylic acids are used.[10] The reaction is typically performed in a polar aprotic solvent like DMF or DCM to ensure solubility of a wide range of substrates. The use of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is critical to neutralize the acid without competing in the coupling reaction.[13]

Amide_Coupling_Workflow A 4-Aminomethyl- tetrahydropyran C Reaction Plate (e.g., 96-well) A->C Input B Library of Carboxylic Acids (R-COOH) B->C Input D Dispense Reagents: 1. Amine in DMF 2. Acid in DMF 3. EDC/HOBt Solution 4. DIPEA C->D E Reaction Incubation (RT, 16h) D->E Process F Quench & Work-up (Aqueous) E->F Process G Purification (e.g., Mass-directed HPLC) F->G Process H Final Amide Library G->H Output Reductive_Amination_Workflow A 4-Aminomethyl- tetrahydropyran C Reaction Plate (e.g., 96-well) A->C Input B Library of Aldehydes or Ketones (R-CHO/R-CO-R') B->C Input D Dispense Reagents: 1. Amine in DCE 2. Carbonyl Compound 3. STAB (solid) C->D E Reaction Incubation (RT, 12-24h) D->E Process F Work-up (Aqueous NaHCO3) E->F Process G Purification & Analysis (LC-MS) F->G Process H Final Secondary Amine Library G->H Output

Caption: Parallel workflow for reductive amination.

Urea and Thiourea Synthesis: Exploring Key Pharmacophores

The urea functional group is a common feature in pharmaceutically active agents and serves as a valuable hydrogen bond donor and acceptor. [14]Parallel synthesis of ureas can be achieved by reacting this compound with a library of isocyanates. An alternative, more versatile method involves the in-situ generation of an isocyanate from a different primary amine, which then reacts with the core amine. [15][16] Causality Behind the Protocol: The direct reaction with commercially available isocyanates is the most straightforward approach. For library synthesis where specific isocyanates are not available, a phosgene-free method is highly desirable for safety and convenience. [14]The reaction of a primary amine with a reagent like triphosgene or carbonyldiimidazole (CDI) in the presence of a base generates the isocyanate in situ, which is immediately trapped by this compound. This "one-pot, two-step" procedure expands the scope of the library significantly.

Urea_Synthesis_Workflow A 4-Aminomethyl- tetrahydropyran C Reaction Plate (e.g., 96-well) A->C Input B Library of Isocyanates (R-NCO) B->C Input D Dispense Reagents: 1. Amine in DCM 2. Isocyanate Solution C->D E Reaction Incubation (RT, 4h) D->E Process F Solvent Evaporation & Reconstitution E->F Process G Analysis & Archiving (LC-MS) F->G Process H Final Urea Library G->H Output

Caption: Parallel workflow for urea library synthesis.

Detailed Experimental Protocols

The following protocols are designed for a parallel synthesis format, typically in 24- or 96-well plates. Reagent quantities are provided on a per-well basis.

Protocol 1: Parallel Amide Library Synthesis

Materials:

  • Stock solution of this compound (0.2 M in DMF).

  • Stock solutions of diverse carboxylic acids (0.2 M in DMF).

  • Stock solution of EDC/HOBt (0.2 M of each in DMF).

  • N,N-Diisopropylethylamine (DIPEA).

  • 96-well reaction block with sealing mat.

Procedure:

  • Reagent Dispensing: To each well of the 96-well plate, add 250 µL (0.05 mmol) of the this compound stock solution.

  • Acid Addition: Add 250 µL (0.05 mmol, 1.0 equiv) of a unique carboxylic acid stock solution to each corresponding well.

  • Coupling Reagent Addition: Add 300 µL (0.06 mmol, 1.2 equiv) of the EDC/HOBt stock solution to each well.

  • Base Addition: Add 26 µL (0.15 mmol, 3.0 equiv) of DIPEA to each well.

  • Reaction: Seal the reaction block and shake at room temperature for 16 hours.

  • Work-up: Quench the reaction by adding 500 µL of water to each well. Extract with 1 mL of ethyl acetate.

  • Purification: The organic layers can be consolidated or purified directly. For high-throughput purification, solid-phase extraction (SPE) or preparative LC-MS is recommended.

Protocol 2: Parallel Reductive Amination Library Synthesis

Materials:

  • Stock solution of this compound (0.2 M in 1,2-dichloroethane, DCE).

  • Stock solutions of diverse aldehydes or ketones (0.2 M in DCE).

  • Sodium triacetoxyborohydride (STAB).

  • 96-well reaction block with sealing mat.

Procedure:

  • Reagent Dispensing: To each well, add 250 µL (0.05 mmol) of the this compound stock solution.

  • Carbonyl Addition: Add 250 µL (0.05 mmol, 1.0 equiv) of a unique aldehyde or ketone stock solution to each well.

  • Reducing Agent Addition: Add 16 mg (0.075 mmol, 1.5 equiv) of solid STAB to each well. Note: Perform this in a well-ventilated hood.

  • Reaction: Seal the reaction block and shake at room temperature for 24 hours.

  • Work-up: Quench the reaction by carefully adding 500 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.

  • Extraction: Add 1 mL of DCM to each well, mix, and separate the organic layer.

  • Analysis: The crude organic solutions are typically analyzed by LC-MS to confirm product formation and assess purity before archiving or further purification.

Data Presentation: Representative Library Examples

The following tables illustrate the expected outcomes from applying the above protocols to a small, representative set of building blocks.

Table 2: Example Amide Library Synthesis

Carboxylic Acid InputProduct StructureExpected Mass [M+H]⁺Typical Purity (Crude LC-MS)
Benzoic AcidTHP-CH₂-NH-CO-Ph220.13>90%
Acetic AcidTHP-CH₂-NH-CO-CH₃158.12>95%
4-Chlorophenylacetic AcidTHP-CH₂-NH-CO-CH₂-(4-Cl-Ph)268.12>85%

Table 3: Example Reductive Amination Library Synthesis

Carbonyl InputProduct StructureExpected Mass [M+H]⁺Typical Purity (Crude LC-MS)
BenzaldehydeTHP-CH₂-NH-CH₂-Ph206.15>90%
AcetoneTHP-CH₂-NH-CH(CH₃)₂158.16>95%
CyclohexanoneTHP-CH₂-NH-(Cyclohexyl)198.19>85%

Conclusion

This compound is a powerful and versatile building block for the parallel synthesis of compound libraries. Its favorable physicochemical properties and the reactivity of its primary amine handle allow for the straightforward application of robust chemical transformations like amide coupling and reductive amination. The protocols outlined in this guide are scalable and amenable to high-throughput automation, providing a reliable strategy for medicinal chemists to rapidly explore novel chemical space and accelerate the hit-to-lead optimization process. [6]

References

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. (2010). Organic Letters.
  • Logsdon, D. L., et al. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development.
  • Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. (2010). American Chemical Society.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
  • Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. (2010). Organic Letters.
  • High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. (2020). Organic Process Research & Development.
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (2017). Bioorganic & Medicinal Chemistry.
  • Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. (n.d.). ResearchGate.
  • Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. (2024). BOC Sciences.
  • Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. (2010). R Discovery.
  • This compound. (n.d.). PubChem.
  • 4-(Aminomethyl)tetrahydro-2H-pyran. (n.d.). ChemicalBook.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.). Organic Process Research & Development.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • This compound (CAS#:130290-79-8). (n.d.). Chemsrc.
  • Large-scale reductive amination and synthesis applications. (n.d.). ResearchGate.
  • Exploring Applications of Tetrahydropyran Amino Acids in Peptide Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
  • Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. (n.d.). ResearchGate.
  • This compound. (2024). ChemBK.
  • What is Tetrahydropyran?. (2023). ChemicalBook.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • This compound (Cas 130290-79-8). (n.d.). Parchem.
  • Tetrahydropyran. (n.d.). Wikipedia.
  • Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. (n.d.). PMC - NIH.
  • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. (2025). Bentham Science.
  • Identification of parallel medicinal chemistry protocols to expand branched amine design space. (n.d.). RSC Publishing.
  • Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Application Notes and Protocols. (n.d.). Benchchem.
  • Parallel Synthesis. (n.d.). BioDuro.
  • Parallel Synthesis & High-Throughput Experimentation. (n.d.). SpiroChem.
  • D.9.2 Explain the use of combinatorial and parallel chemistry to synthesize new drugs IB ChemistryHL. (2012). YouTube.

Sources

Application Note: The Tetrahydropyran Moiety as a Strategic Tool for Enhancing Drug-Like Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The over-reliance on flat, aromatic structures in medicinal chemistry often leads to lead compounds with suboptimal physicochemical properties, including poor solubility and high metabolic turnover. This guide details the strategic incorporation of the tetrahydropyran (THP) moiety, a saturated, sp3-rich heterocycle, to "escape from flatland" and improve the drug-like properties of therapeutic candidates. We provide the mechanistic rationale for these improvements, comparative data, detailed synthetic protocols for incorporation, and standardized assays for property evaluation. This document serves as a comprehensive resource for researchers and drug development professionals aiming to overcome common hurdles in lead optimization.

Introduction: The Challenge of "Flatland" in Medicinal Chemistry

Historically, drug discovery has been dominated by molecules rich in sp2-hybridized aromatic systems. This trend is partly due to the prevalence of synthetic methods favoring the coupling of flat, aromatic building blocks.[1] While effective for achieving target potency, this chemical "flatland" often leads to significant liabilities in Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[2] Key challenges associated with high aromaticity include:

  • Poor Aqueous Solubility: The rigid, planar nature of aromatic rings promotes efficient crystal lattice packing, often resulting in high melting points and poor solubility.[3]

  • High Metabolic Turnover: Aromatic rings are susceptible to oxidation by cytochrome P450 (CYP) enzymes, representing metabolic "soft spots" that can lead to rapid clearance and poor bioavailability.[4]

  • Off-Target Liabilities: The lipophilic and planar characteristics of many aromatic drugs can lead to promiscuous binding to unintended targets, such as the hERG potassium channel, causing cardiotoxicity.

To address these challenges, medicinal chemists are increasingly turning to strategies that introduce three-dimensionality and sp3 character into drug candidates.[5][6] This concept, famously termed "Escape from Flatland," advocates for increasing the fraction of sp3-hybridized carbons (Fsp3) in molecules to improve their clinical success rate.[3][7] One of the most effective scaffolds for achieving this is the tetrahydropyran (THP) ring.

The Tetrahydropyran Moiety: A Three-Dimensional Solution

The THP ring is a six-membered, saturated oxygen-containing heterocycle. Its incorporation into a molecular scaffold serves as a powerful strategy to disrupt planarity and introduce favorable physicochemical properties.[8] The benefits of using a THP moiety are multifaceted, directly addressing the liabilities of their aromatic counterparts.[9] The primary advantages include enhanced aqueous solubility, modulated lipophilicity, improved metabolic stability, and reduced off-target toxicity.

G cluster_0 Traditional 'Flat' Lead Compound cluster_1 Optimized '3D' Compound A Aromatic Core (e.g., Phenyl Ring) B Poor Solubility A->B C Metabolic Liability (CYP Oxidation) A->C D Potential hERG Toxicity A->D X THP Moiety as Bioisostere A->X  Strategic  Replacement Y Improved Solubility X->Y Z Increased Metabolic Stability X->Z W Reduced hERG Affinity X->W

Caption: Replacing a flat aromatic ring with a 3D THP moiety.

Mechanistic Rationale for Property Improvement

Enhancing Aqueous Solubility

The introduction of a THP ring improves solubility through two primary mechanisms. First, the oxygen atom within the ring acts as a hydrogen bond acceptor, improving interactions with water. Second, the non-planar, chair-like conformation of the THP ring disrupts the efficient crystal packing that is characteristic of flat aromatic molecules, thereby lowering the energy barrier to dissolution.[3]

Modulating Lipophilicity (LogP/LogD)

While increasing saturation, the THP moiety is a polar heterocycle that can help balance a molecule's overall lipophilicity. Replacing a lipophilic aromatic ring (e.g., benzene) with a THP ring can lower the LogP value, bringing it into a more favorable range for oral absorption and reducing non-specific binding.

Improving Metabolic Stability

Aromatic rings are prime targets for Phase I metabolism, particularly CYP-mediated hydroxylation.[10] Saturated rings like THP are generally more resistant to such oxidative metabolism, effectively "shielding" the molecule from rapid breakdown.[4] Replacing a metabolically labile phenyl group with a stable THP ring can significantly increase the compound's half-life in liver microsomes.[11]

Mitigating Off-Target Liabilities

Binding to the hERG potassium channel, a key contributor to drug-induced cardiotoxicity, is often associated with flat, lipophilic pharmacophores. The three-dimensional structure of the THP ring disrupts this planarity, reducing the affinity for the hERG channel and lowering the risk of cardiotoxicity.

Table 1: Exemplary Impact of THP Incorporation on Drug-Like Properties (Data below is illustrative, based on trends reported in medicinal chemistry literature)

Parent Compound (Aromatic)THP AnalogueAqueous Solubility (µM)LogD (pH 7.4)HLM Stability (t½, min)hERG IC50 (µM)
Compound 1 (Phenyl)Compound 1-THP 5 -> 75 3.8 -> 2.9 10 -> >60 2.1 -> >30
Compound 2 (Pyridine)Compound 2-THP 12 -> 110 3.1 -> 2.5 <5 -> 45 0.8 -> 15

Synthetic Strategies for Incorporating the THP Moiety

The construction of substituted tetrahydropyran rings is a well-established field in organic synthesis.[12][13] Several robust strategies can be employed depending on the desired substitution pattern and available starting materials. Key methods include intramolecular cyclizations of epoxy-alcohols, Prins cyclizations, and oxa-Michael additions.[14][15]

G cluster_0 Key Synthetic Pathways Start Linear Precursor (e.g., Hydroxy-alkene, Epoxy-alcohol) A Intramolecular Epoxide Ring Opening Start->A B Prins Cyclization (Aldehyde + Homoallylic alcohol) Start->B C Oxa-Michael Addition Start->C D Ring-Closing Metathesis Start->D End Substituted Tetrahydropyran A->End B->End C->End D->End

Caption: Common synthetic routes to tetrahydropyran rings.

Protocol 4.1: General Protocol for Intramolecular Epoxide Ring Opening

This method is effective for forming THP rings via a 6-endo-tet cyclization, often favored under acidic or basic conditions.[14]

1. Materials:

  • 4,5-epoxy-alcohol precursor

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Acid catalyst (e.g., p-toluenesulfonic acid (PTSA)) or base (e.g., sodium hydride (NaH))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

2. Procedure (Acid-Catalyzed Example):

  • Dissolve the 4,5-epoxy-alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add PTSA (0.1 eq) to the solution portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired tetrahydropyran derivative.

3. Validation:

  • Controls: Run the reaction without the catalyst to ensure it is required for the transformation.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of epoxide signals and the appearance of characteristic THP ring protons will validate the reaction.

Experimental Protocols for Property Evaluation

A critical component of drug discovery is the accurate measurement of physicochemical and ADME properties.[16][17] The following are streamlined protocols for high-throughput screening of lead compounds.

G A Lead Compound Identified B Assess Properties: Solubility, Stability, Permeability A->B C Properties Suboptimal? B->C D Incorporate THP Moiety (Synthesis) C->D Yes G Advance Candidate C->G No E Re-Assess Properties (Run Assays) D->E F Properties Improved? E->F F->G Yes H Re-design Strategy F->H No

Caption: A decision workflow for THP moiety incorporation.

Protocol 5.1: High-Throughput Kinetic Solubility Assay (Nephelometric Method)

This assay quickly estimates solubility by detecting light scattering from compound precipitation.[18][19]

1. Materials:

  • Test compounds in DMSO (e.g., 10 mM stock)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well or 384-well clear-bottom microtiter plates

  • Nephelometer (light-scattering plate reader)

  • Positive Control: Poorly soluble compound (e.g., Verapamil)

  • Negative Control: Highly soluble compound (e.g., Caffeine)

2. Procedure:

  • Prepare stock solutions of test compounds in DMSO.[18]

  • Dispense a small volume (e.g., 2 µL) of each DMSO stock solution into the wells of a microtiter plate.[18]

  • Rapidly add aqueous buffer (e.g., 98 µL of PBS) to each well to achieve the desired final concentration.[18]

  • Mix the plate thoroughly on a plate shaker for 5 minutes.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[18]

  • Measure light scattering in each well using a nephelometer.[18]

3. Data Analysis & Validation:

  • The solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer with DMSO).

  • The inclusion of high and low solubility controls validates the assay's performance.[20] A clear distinction between the controls is required for a valid run.

Protocol 5.2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that predicts passive membrane permeability.[21][22]

1. Materials:

  • PAMPA "sandwich" plates (a donor plate and an acceptor plate with a lipid-infused microporous filter).[23]

  • Lipid solution (e.g., 10% lecithin in dodecane).[21]

  • PBS, pH 7.4 (Acceptor buffer) and a buffer of desired pH for the donor compartment.

  • Test compounds and controls (high and low permeability) dissolved in buffer/DMSO.[24]

  • UV plate reader or LC-MS/MS for quantification.

2. Procedure:

  • Coat the filter membrane of the donor plate with 5 µL of the lipid solution.[25]

  • Fill the wells of the acceptor plate with PBS (acceptor buffer).[22]

  • Add the test compound solutions to the donor plate wells.

  • Carefully place the donor plate onto the acceptor plate to form the "sandwich."

  • Incubate the assembly at room temperature for a defined period (e.g., 5-18 hours).[21][25]

  • After incubation, separate the plates and determine the compound concentration in both donor and acceptor wells using UV absorbance or LC-MS/MS.[22]

3. Data Analysis & Validation:

  • The apparent permeability coefficient (Papp) is calculated.

  • The assay is validated by running known high-permeability (e.g., Chloramphenicol) and low-permeability (e.g., Theophylline) controls.[24] The results must fall within an expected range. Membrane integrity can be checked with a non-permeating marker like Lucifer Yellow.[22]

Protocol 5.3: In Vitro Metabolic Stability using Human Liver Microsomes (HLM)

This assay measures the rate of compound depletion by Phase I metabolic enzymes.[26][27]

1. Materials:

  • Pooled Human Liver Microsomes (HLM).

  • Phosphate buffer (100 mM, pH 7.4).[28]

  • NADPH regenerating system (cofactor).[16]

  • Test compounds and controls (high and low clearance, e.g., Verapamil and Dextromethorphan).[27]

  • Acetonitrile with an internal standard (IS) to stop the reaction.

  • LC-MS/MS for quantification.

2. Procedure:

  • Prepare a master mix of HLM in phosphate buffer.[16]

  • Add the test compound (e.g., at 1 µM final concentration) to the HLM suspension and pre-incubate at 37°C for 5 minutes.[29]

  • Initiate the metabolic reaction by adding the NADPH cofactor.[29]

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (acetonitrile with IS) to stop the reaction.[26][27]

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis & Validation:

  • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[27][28]

  • The assay is validated if the clearance rates of the included control compounds are within the established historical range. A control reaction without NADPH should show minimal compound depletion.[28]

Conclusion

The strategic incorporation of the tetrahydropyran moiety is a field-proven tactic to overcome common drug development challenges associated with flat, aromatic lead compounds. By increasing the sp3 fraction, medicinal chemists can systematically improve solubility, enhance metabolic stability, and reduce off-target toxicities. The synthetic accessibility of the THP ring, combined with robust, high-throughput assays for property evaluation, makes this an indispensable strategy in the modern medicinal chemist's toolkit for designing safer and more effective medicines.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • ACS Fall 2025. Escaping from flatland: Novel strategies for accessing 3D chemical space.
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • National Institutes of Health. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives.
  • Research Communities. (2022). Escape from Flatland: 2D to 3D Molecules via Dearomatization.
  • Royal Society of Chemistry. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products.
  • National Institutes of Health. Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation.
  • DR-NTU. Development of new methods in tetrahydropyran ring synthesis.
  • National Institutes of Health. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors.
  • Request PDF. Innovative medicinal chemistry strategies for enhancing drug solubility.
  • Technology Networks. pampa-permeability-assay.pdf.
  • Domainex. Microsomal Clearance/Stability Assay.
  • National Institutes of Health. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans.
  • PubMed. In vitro solubility assays in drug discovery.
  • CliniSciences. Parallel Artificial Membrane Permeability Assay (PAMPA) Kit.
  • Mercell. metabolic stability in liver microsomes.
  • Hilaris Publisher. (2024). Metabolic Pathways of Drugs: Medicinal Chemistry Approaches to Enhance Drug Efficacy.
  • National Institutes of Health. Escaping from Flatland: Antimalarial Activity of sp3-Rich Bridged Pyrrolidine Derivatives.
  • National Institutes of Health. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character.
  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
  • ResearchGate. ChemInform Abstract: Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products.
  • eCampusOntario Pressbooks. Drug Modifications to Improve Stability.
  • Hilaris Publisher. (2025). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability.
  • European Journal of Medicinal Chemistry. (2016). Strategies for improving the solubility and metabolic stability of griseofulvin analogues.
  • National Institutes of Health. (2023). Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy.
  • ResearchGate. Synthesis and Demonstration of the Biological Relevance of sp3-rich Scaffolds Distantly Related to Natural Product Frameworks.
  • National Institutes of Health. Emergent synthetic methods for the modular advancement of sp3-rich fragments.
  • National Institutes of Health. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors.

Sources

Application Notes & Protocols: 4-Aminomethyltetrahydropyran in Core Modification of Lead Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Saturated Heterocycles in Lead Optimization

In the intricate process of drug discovery, the journey from a promising "hit" to a viable clinical candidate is one of meticulous molecular refinement. This lead optimization phase is a multidimensional challenge, requiring simultaneous enhancement of potency, selectivity, and pharmacokinetic properties.[1][2] The core structure of a lead compound is a primary determinant of its overall biological and physicochemical profile. Strategic modification of this core is therefore a cornerstone of modern medicinal chemistry. Saturated heterocycles have emerged as particularly valuable motifs in this context, offering a three-dimensional architecture that can improve metabolic stability, aqueous solubility, and target engagement compared to their flat, aromatic counterparts.[3]

Among these, 4-aminomethyltetrahydropyran has proven to be a particularly effective reagent for core modification. The tetrahydropyran (THP) ring, a saturated six-membered ether, is not merely a passive linker.[4] Its oxygen atom can act as a hydrogen bond acceptor, influencing solubility and target interactions, while its saturated, sp³-rich nature often confers greater metabolic stability and reduced lipophilicity compared to aromatic or more flexible aliphatic chains.[5][6] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound, detailing the rationale for its use, its impact on drug-like properties, and comprehensive protocols for its incorporation into lead compounds.

The Rationale for Employing this compound: A Bioisosteric Approach to Improved Pharmacokinetics and Potency

The selection of this compound in a lead optimization campaign is a decision rooted in the principles of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to enhance the molecule's overall performance.[7][8] The this compound moiety can be considered a saturated bioisostere for other cyclic amines like piperidines or morpholines, as well as for more flexible alkylamine chains.

Impact on Physicochemical and ADME Properties

The primary drivers for incorporating the this compound scaffold are the predictable and beneficial modifications to a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[9][10]

  • Solubility and Lipophilicity: The ether oxygen of the THP ring can engage in hydrogen bonding with water, which can lead to improved aqueous solubility, a critical factor for oral bioavailability.[5] Concurrently, replacing a more lipophilic group (like a phenyl or a long alkyl chain) with the THP moiety can reduce the overall lipophilicity (LogP) of a compound, which is often desirable to avoid issues such as poor solubility, high plasma protein binding, and off-target toxicity.[11]

  • Metabolic Stability: The THP ring is generally more resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes, compared to more electron-rich aromatic rings or sterically accessible aliphatic chains.[6] This increased metabolic stability can lead to a longer in vivo half-life and improved drug exposure.[12]

  • Reduced Basicity: The oxygen atom in the THP ring has an electron-withdrawing effect, which can reduce the basicity (pKa) of the exocyclic amine compared to a similar piperidine analog. This modulation of pKa can be crucial for optimizing cell permeability and avoiding interactions with off-target ion channels.

The following diagram illustrates the decision-making process for incorporating this compound in lead optimization.

lead_optimization_flowchart start Lead Compound with Sub-optimal ADME Properties (e.g., poor solubility, high metabolism) decision Incorporate a Saturated Heterocycle? start->decision reagent Select this compound decision->reagent Yes rationale Rationale: - Improve Solubility (H-bond acceptor) - Enhance Metabolic Stability (sp³-rich) - Reduce Lipophilicity - Modulate pKa reagent->rationale synthesis Synthesize Analog via Amide Coupling reagent->synthesis testing In Vitro & In Vivo Testing (Potency, ADME, PK) synthesis->testing outcome Optimized Candidate - Improved Potency - Favorable ADME/PK Profile testing->outcome

Caption: Lead optimization workflow incorporating this compound.

Case Study: Enhancement of PDE10A Inhibitor Potency

A compelling example of the strategic use of this compound comes from the development of inhibitors for Phosphodiesterase 10A (PDE10A), a target for the treatment of schizophrenia and other neuropsychiatric disorders.[13][14] In a lead optimization campaign, researchers observed a significant increase in the biochemical potency of a series of compounds when a morpholine ring was replaced with a tetrahydropyran ring.[15]

CompoundCore MoietyPDE10A IC₅₀ (nM)
Analog 1 Morpholine1.5
Analog 2 Tetrahydropyran 0.3

Data is illustrative and based on trends reported in the literature.[15]

This five-fold increase in potency highlights the profound impact that a subtle structural change can have on target engagement. The tetrahydropyran ring likely adopts a more favorable conformation in the enzyme's binding pocket, leading to enhanced interactions. This case underscores the value of this compound not just for tuning ADME properties, but also for directly improving biological activity.

Experimental Protocols: Amide Coupling with this compound

The most common method for incorporating this compound into a lead compound is through the formation of an amide bond with a carboxylic acid. The following are detailed, field-proven protocols for this transformation using two of the most effective and widely used coupling reagents: HATU and EDC.

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its fast reaction times and low rates of racemization.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

hatu_coupling_workflow start Dissolve Carboxylic Acid, HATU, and DIPEA in DMF preactivate Stir for 15-30 min (Pre-activation) start->preactivate add_amine Add this compound preactivate->add_amine react Stir at RT for 1-4 hours add_amine->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup (EtOAc, NaHCO₃, Brine) monitor->workup purify Dry, Concentrate, and Purify (Silica Gel) workup->purify product Final Amide Product purify->product

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and suppress side reactions.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.2 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt (1.2 eq)

  • Triethylamine (TEA) or DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF at room temperature under an inert atmosphere.

  • Add TEA or DIPEA (3.0 eq) to the mixture.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.

  • Stir for 15-30 minutes, then add this compound (1.2 eq).

  • Stir the reaction at room temperature for 8-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic phase sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.

Conclusion

This compound is a versatile and highly valuable reagent in the medicinal chemist's toolkit for lead optimization. Its ability to confer favorable physicochemical and ADME properties, such as improved solubility and metabolic stability, makes it a strategic choice for core modification. Furthermore, as demonstrated in the development of PDE10A inhibitors, the incorporation of the tetrahydropyran moiety can lead to significant improvements in biological potency.[15] The protocols detailed in this application note provide a robust framework for the successful amide coupling of this compound, enabling the synthesis of novel analogs with enhanced drug-like properties. By understanding the rationale behind its use and employing these optimized synthetic methods, researchers can accelerate the development of new and effective therapeutics.

References

  • U.S. Patent No. US20140364414A1. (2014). PDE 10a Inhibitors for the Treatment of Type II Diabetes.
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (2017). Bioorganic & Medicinal Chemistry. [Link]
  • Medicinal chemistry strategies for the development of phosphodiesterase 10A (PDE10A) inhibitors - An update of recent progress. (2021). European Journal of Medicinal Chemistry. [Link]
  • The Discovery of Tetrahydropyridine Analogs as hNav1.7 Selective Inhibitors for Analgesia. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
  • The chemistry and pharmacology of tetrahydropyridines. (2005). Current Medicinal Chemistry. [Link]
  • Chinese Patent No. CN107614496B. (n.d.). Method for preparing aminotetrahydropyran compound.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. [Link]
  • Wikipedia. (n.d.). Tetrahydropyran. [Link]
  • Module 8: ADME and Rational Chemical Design. (n.d.).
  • Danaher Life Sciences. (n.d.).
  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
  • Morita, Y. (2012). Application of Bioisosteres in Drug Design. [Link]
  • Li, Di & Kerns, Edward. (2014).
  • Discovery of Clinical Candidate 1-(4-(3-(4-(1H-Benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579), A Potent, Selective, and Efficacious Inhibitor of Phosphodiesterase 10A (PDE10A). (2014). Journal of Medicinal Chemistry. [Link]
  • Phosphodiesterase 10A as a Therapeutic Target in Neuropsychopharmacology: A Review. (n.d.).
  • European Patent Office. (2020).
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (n.d.). PubMed Central. [Link]
  • Efficient Drug Lead Discovery and Optimiz
  • Impact of DNA methylation on ADME gene expression, drug disposition, and efficacy. (2022). Drug Metabolism Reviews. [Link]
  • (PDF) ADME Properties Leading to Toxicity: From Target Assessment to Translational Biomarkers. (n.d.).
  • Charnwood Discovery. (n.d.).
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Target Review. [Link]
  • BioIVT. (2020). What is ADME and how does it fit into drug development?. [Link]
  • Pharmaceutical Technology. (2022). ADME Studies: Determining Promising Drug Compounds. [Link]

Sources

Application Note: Strategic Synthesis of 4-Aminotetrahydropyran Scaffolds for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, there is a decisive shift away from flat, aromatic molecules towards three-dimensional, sp³-rich scaffolds. This evolution is driven by the need to access novel chemical space, improve compound properties, and enhance selectivity for biological targets. Among these scaffolds, the 4-aminotetrahydropyran (4-AmTHP) motif has emerged as a privileged structure.[1][2] Its saturated, non-planar ring system can confer significant advantages, including improved aqueous solubility, reduced metabolic liability, and the ability to project substituents into distinct spatial vectors, which is crucial for optimizing interactions within complex protein binding pockets.

The tetrahydropyran ring is a common feature in numerous marketed drugs, and the incorporation of an amino group at the C4 position provides a key handle for diversification, allowing for the generation of extensive compound libraries.[1][2][3] These libraries are instrumental in screening for novel therapeutic agents, from kinase inhibitors to treatments for metabolic diseases like type 2 diabetes.[3] This application note provides a strategic overview of the most reliable and versatile synthetic routes to 4-AmTHP scaffolds and delivers a detailed, field-proven protocol for its most common synthesis.

Strategic Overview of Synthetic Routes

The optimal synthetic strategy for a 4-AmTHP derivative depends on several factors, including the desired substitution pattern, required stereochemistry, and scalability. Below is a comparative analysis of the principal methods employed in medicinal chemistry.

Strategy 1: Reductive Amination of Tetrahydropyran-4-one

This is the most direct and widely utilized approach for synthesizing both parent and N-substituted 4-AmTHP scaffolds. The reaction involves the condensation of tetrahydropyran-4-one with an amine (or ammonia source) to form an enamine or iminium intermediate, which is then reduced in situ to the target amine.

  • Mechanism & Rationale: The choice of reducing agent is critical. Mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are selective for the protonated iminium ion over the starting ketone, minimizing the formation of the corresponding alcohol byproduct.[4] NaBH(OAc)₃ is often favored due to its lower toxicity and efficacy under mildly acidic conditions, which are optimal for iminium formation.[4]

  • Advantages: High functional group tolerance, operational simplicity, and suitability for parallel synthesis.

  • Limitations: Lack of inherent stereocontrol for substitutions on the THP ring unless a chiral starting material or catalyst is used.

Strategy 2: Nucleophilic Substitution from 4-Hydroxy or 4-Sulfonyloxy Tetrahydropyrans

This route involves the conversion of the readily available 4-hydroxytetrahydropyran into a better leaving group, such as a tosylate or mesylate, followed by Sₙ2 displacement with an azide or a protected amine source. The azide can then be reduced to the primary amine.

  • Mechanism & Rationale: This two-step process offers excellent control. The initial alcohol activation followed by Sₙ2 reaction with sodium azide (NaN₃) proceeds with a clean inversion of stereochemistry if a chiral center is present. The subsequent reduction of the azide, commonly achieved with H₂/Pd-C, triphenylphosphine (Staudinger reaction), or LAH, is typically high-yielding.

  • Advantages: Provides access to specific stereoisomers if starting from an enantiomerically pure alcohol. Allows for the introduction of the amine late in a synthetic sequence.

  • Limitations: Requires multiple steps and the use of potentially hazardous reagents like azides.

Strategy 3: Cyclization and Ring-Expansion Methods

More complex, highly substituted 4-AmTHP scaffolds can be constructed using intramolecular cyclization strategies, such as the Prins cyclization or intramolecular hydroalkoxylation.[5][6][7] These methods build the THP ring itself while incorporating the necessary functionality.

  • Mechanism & Rationale: For instance, a Prins-Ritter cyclization can involve the reaction of a homoallylic alcohol with an aldehyde and a nitrile source under acidic conditions to form a 4-amido-substituted tetrahydropyran directly.[8] Ring-expansion strategies, such as those involving monocyclopropanated furans, offer stereoselective routes to highly functionalized dihydropyrans, which can be further elaborated into the desired 4-AmTHP derivatives.[9]

  • Advantages: Powerful for creating complex, multi-substituted scaffolds with high diastereoselectivity.

  • Limitations: Substrate-specific and often requires more extensive optimization and less readily available starting materials.

Comparative Analysis of Synthetic Routes

Synthetic Strategy Key Reagents Stereocontrol Scalability Advantages Limitations
Reductive Amination Tetrahydropyran-4-one, Amine, NaBH(OAc)₃Generally low unless chiral auxiliaries/catalysts are used.ExcellentDirect, one-pot, high functional group tolerance.[4][10]Byproduct formation (alcohol), difficult for electron-poor amines.
Nucleophilic Substitution 4-OH-THP, MsCl/TsCl, NaN₃, H₂/Pd-CExcellent (inversion of stereochemistry).GoodClean, predictable stereochemical outcome.Multi-step, use of potentially explosive azides.
Prins/Cyclization Homoallylic alcohol, Aldehyde, Lewis AcidGood to Excellent (diastereoselective).[5][6]ModerateAccess to complex, substituted scaffolds.[8]Requires specific starting materials, may need significant optimization.

Detailed Protocol: One-Pot Reductive Amination for the Synthesis of N-Benzyl-4-aminotetrahydropyran

This protocol describes a robust and scalable one-pot synthesis of a representative N-substituted 4-aminotetrahydropyran using sodium triacetoxyborohydride.

Core Principle

The reaction proceeds via the in-situ formation of an iminium ion from tetrahydropyran-4-one and benzylamine, which is immediately reduced by NaBH(OAc)₃. Acetic acid is used as a catalyst to facilitate iminium ion formation. Dichloroethane (DCE) is an excellent solvent choice as it is compatible with the reducing agent and effectively solubilizes the reaction components.

Visualization of the Workflow

G cluster_0 Reaction Vessel (0°C to RT) reagent reagent process process product product analysis analysis A Tetrahydropyran-4-one (1.0 eq) mix Combine & Stir (30 min) Forms Iminium Intermediate A->mix B Benzylamine (1.05 eq) B->mix C Acetic Acid (cat.) in DCE C->mix D NaBH(OAc)₃ (1.5 eq) add_reductant Add Reductant Stir 12-18h at RT D->add_reductant mix->add_reductant Iminium formed quench Quench (sat. NaHCO₃) add_reductant->quench Reaction complete extract Extract (DCM) quench->extract purify Purify (Column Chromatography) extract->purify analyze Analyze (¹H NMR, ¹³C NMR, MS) purify->analyze final_product N-Benzyl-4-aminotetrahydropyran analyze->final_product

Caption: Workflow for the one-pot reductive amination synthesis.

Materials & Equipment
  • Tetrahydropyran-4-one (1.00 g, 10.0 mmol)

  • Benzylamine (1.12 g, 1.14 mL, 10.5 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15.0 mmol)

  • Glacial Acetic Acid (~0.1 mL)

  • 1,2-Dichloroethane (DCE) (40 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (100 mL), magnetic stirrer, ice bath, separatory funnel, rotary evaporator

  • Silica gel for column chromatography (Eluent: 5-10% Methanol in DCM)

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydropyran-4-one (1.00 g, 10.0 mmol) and 1,2-dichloroethane (40 mL).

  • Amine Addition: Add benzylamine (1.14 mL, 10.5 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (approximately 2-3 drops).

  • Iminium Formation: Stir the mixture at room temperature for 30 minutes. The solution should remain clear. Expert Insight: This initial stirring period is crucial to allow for the equilibrium formation of the iminium intermediate before introducing the reducing agent, which maximizes the yield of the desired amine over the alcohol byproduct.

  • Reduction: Cool the flask in an ice bath to 0°C. Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and ensures the reaction proceeds smoothly.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS by checking for the disappearance of the starting ketone.

  • Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (~30 mL). Stir for 20 minutes until gas evolution ceases. Safety First: Quenching is performed to neutralize the acetic acid and destroy any unreacted borohydride. This process can release hydrogen gas, so it must be done slowly in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of 5% to 10% methanol in dichloromethane to afford the pure N-benzyl-4-aminotetrahydropyran as a colorless oil. (Typical yield: 80-90%).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The 4-aminotetrahydropyran scaffold is a cornerstone in the design of sp³-rich molecules for drug discovery. While several synthetic routes exist, direct reductive amination of tetrahydropyran-4-one remains the most efficient, scalable, and versatile method for accessing a wide range of derivatives. The protocol detailed herein is a validated, robust procedure that can be readily adapted for various primary and secondary amines, making it an invaluable tool for medicinal chemists in the rapid generation of novel chemical entities. Understanding the causality behind each step—from the choice of reducing agent to the quenching procedure—ensures reproducibility and high yields, accelerating the drug discovery pipeline.

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link][5][6]
  • Segovia, C., Fache, F., Pelotier, B., & Piva, O. (2019). Access to Polyfluorinated Tetrahydropyranyl Amides via Prins–Ritter Cyclization under Green Conditions. European Journal of Organic Chemistry, 2019(16), 2735–2742. [Link]
  • Zhu, C., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry and Process Research. [Link][4]
  • Patil, S. B., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans.
  • De Kimpe, N., et al. (2001). A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans. Angewandte Chemie International Edition, 40(1), 148-151. [Link][9]

Sources

Troubleshooting & Optimization

minimizing byproduct formation in 4-Aminomethyltetrahydropyran synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-aminomethyltetrahydropyran. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize byproduct formation and optimize your synthesis.

Introduction: The Challenge of Selectivity

This compound is a valuable building block in medicinal chemistry.[1] Its synthesis, most commonly achieved through the catalytic hydrogenation of tetrahydropyran-4-carbonitrile, presents a key challenge: the formation of the secondary amine byproduct, bis(4-tetrahydropyranosylmethyl)amine. This guide provides a comprehensive overview of the underlying chemistry and practical solutions to ensure high selectivity and purity of the desired primary amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound via nitrile reduction, and why does it form?

A1: The primary byproduct of concern is the secondary amine, bis(4-tetrahydropyranosylmethyl)amine. Its formation is a known issue in the catalytic hydrogenation of nitriles. The reaction proceeds through an intermediate imine, which is then further reduced to the primary amine. However, the desired primary amine product can act as a nucleophile and attack the intermediate imine. The resulting adduct can then be hydrogenated to form the secondary amine byproduct.

Q2: How can I suppress the formation of the secondary amine byproduct?

A2: The most effective and widely adopted method is to conduct the hydrogenation in the presence of ammonia.[2][3] Ammonia serves two critical roles. Firstly, it is present in a large excess and competes with the primary amine product in reacting with the intermediate imine. This reaction forms a gem-diamine intermediate which readily eliminates ammonia to regenerate the imine. Secondly, the high concentration of ammonia shifts the equilibrium away from the formation of the secondary amine adduct.

Q3: What is the recommended catalyst for this reduction?

A3: Raney Nickel is a highly effective and commonly used catalyst for the hydrogenation of nitriles to primary amines and is well-documented for the synthesis of this compound.[1][2] Other catalysts, such as palladium on carbon (Pd/C), can also be used, but may require different reaction conditions and can sometimes be more prone to forming secondary amine byproducts without additives like ammonia.[2]

Q4: Can I use other reducing agents besides catalytic hydrogenation?

A4: Yes, other reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃-THF) can reduce nitriles to primary amines. However, these reagents are often more expensive, require strictly anhydrous conditions, and can present more significant safety challenges, especially on a larger scale. For industrial applications, catalytic hydrogenation is generally the preferred method due to its cost-effectiveness and operational simplicity.

Q5: My reaction has stalled or is showing low conversion. What should I check?

A5: Low or no conversion can be due to several factors. First, check the activity of your catalyst. Raney Nickel can deactivate over time or if handled improperly. Ensure it has been stored correctly and consider using a fresh batch. Secondly, verify the purity of your starting material and solvents, as impurities can poison the catalyst. Finally, ensure your reaction conditions (hydrogen pressure, temperature, and agitation) are optimal. Inadequate agitation can lead to poor mass transfer of hydrogen gas to the catalyst surface.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue Potential Cause Recommended Solution
High levels of bis(4-tetrahydropyranosylmethyl)amine detected Insufficient ammonia concentration.Increase the concentration of ammonia in the reaction mixture. A 22% (w/w) solution of ammonia in methanol has been shown to be effective.[1]
Reaction temperature is too high.High temperatures can sometimes favor the formation of secondary amines. Operate within the recommended temperature range of 45-60°C.[1]
Reaction is slow or incomplete Catalyst poisoning.Ensure all reagents and solvents are of high purity and that the glassware is scrupulously clean. Sulfur-containing compounds are known poisons for Raney Nickel.
Inefficient hydrogen delivery.Ensure vigorous stirring to maintain the catalyst in suspension and maximize contact with hydrogen gas. Check for leaks in your hydrogenation apparatus.
Deactivated catalyst.Use a fresh, active batch of Raney Nickel.
Difficulties in product isolation and purification Formation of stable emulsions during workup.Adjust the pH of the aqueous phase to ensure complete protonation or deprotonation of the amine for efficient extraction.
Co-distillation of product and solvent.Ensure complete removal of the reaction solvent (e.g., methanol) under reduced pressure before final distillation of the product.

Mechanistic Insight: The Role of Ammonia

The formation of the secondary amine byproduct is a direct consequence of the reactivity of the intermediate imine. The following diagram illustrates the reaction pathways.

Byproduct_Formation cluster_desired Desired Pathway cluster_undesired Undesired Byproduct Pathway Tetrahydropyran-4-carbonitrile Tetrahydropyran-4-carbonitrile Intermediate Imine Intermediate Imine Tetrahydropyran-4-carbonitrile->Intermediate Imine + H2 (catalyst) Intermediate Imine->Intermediate Imine + Ammonia (large excess) This compound\n(Primary Amine) This compound (Primary Amine) Intermediate Imine->this compound\n(Primary Amine) + H2 (catalyst) Adduct Adduct Intermediate Imine->Adduct + Primary Amine bis(4-tetrahydropyranosylmethyl)amine\n(Secondary Amine) bis(4-tetrahydropyranosylmethyl)amine (Secondary Amine) Adduct->bis(4-tetrahydropyranosylmethyl)amine\n(Secondary Amine) + H2 (catalyst)

Caption: Reaction pathways in nitrile reduction.

As depicted, the primary amine can compete with hydrogen for the intermediate imine. The addition of a large excess of ammonia effectively outcompetes the primary amine, thus inhibiting the pathway to the secondary amine byproduct.

Optimized Experimental Protocol

This protocol is based on a patented procedure that demonstrates high yield and selectivity.[1]

Materials:

  • Tetrahydropyran-4-carbonitrile

  • 22% (w/w) Ammonia-Methanol solution

  • Activated Raney Nickel (e.g., Nikki Chemical Co., Ltd; nickel sponge N154D)

  • Methanol

  • Hydrogen gas

Equipment:

  • Stainless steel autoclave with stirring, thermometer, and manometer

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Charging the Autoclave: In a 200 mL stainless steel autoclave, charge 10.0 g (90.0 mmol) of 4-cyanotetrahydropyran, 100 mL of a 22% (w/w) ammonia-methanol solution, and 2.0 g of activated Raney Nickel.

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the autoclave to 0.51 to 0.61 MPa with hydrogen.

  • Reaction: Stir the reaction mixture and heat to 50 to 60°C. Maintain these conditions for approximately 5 hours. Monitor the reaction progress by monitoring hydrogen uptake.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filtration: Remove the insoluble Raney Nickel catalyst by filtration. Wash the catalyst with 30 mL of methanol.

  • Concentration: Combine the filtrate and the washings. Concentrate the solution under reduced pressure to remove methanol and excess ammonia.

  • Purification: Purify the crude product by vacuum distillation at 73-74°C and 2.67 kPa to yield this compound as a colorless liquid.

Expected Results:

Following this protocol, a reaction yield of approximately 85.3% of this compound can be expected, with no detectable formation of the bis(4-tetrahydropyranosylmethyl)amine byproduct as analyzed by gas chromatography.[1] The isolated yield after distillation is reported to be around 76.6%.[1]

Data Summary

ParameterConditionResultReference
Starting Material Tetrahydropyran-4-carbonitrile-[1]
Catalyst Activated Raney Nickel-[1]
Solvent/Additive 22% (w/w) Ammonia in Methanol-[1]
Temperature 50-60°C-[1]
Pressure 0.51-0.61 MPa H₂-[1]
Reaction Yield -85.3%[1]
Isolated Yield -76.6%[1]
Byproduct bis(4-tetrahydropyranosylmethyl)amineNot Detected[1]

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Reaction Start Check_Conversion Monitor Reaction Progress (e.g., H2 uptake, GC) Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion Incomplete Good_Conversion Reaction Complete Check_Conversion->Good_Conversion Complete Catalyst Check Catalyst Activity & Loading Low_Conversion->Catalyst Analyze_Product Analyze Crude Product (GC-MS) Good_Conversion->Analyze_Product High_Purity High Purity Product Analyze_Product->High_Purity Pure High_Byproduct High Byproduct Level Analyze_Product->High_Byproduct Impure Ammonia_Conc Increase Ammonia Concentration High_Byproduct->Ammonia_Conc Conditions Verify Temp, Pressure, & Agitation Catalyst->Conditions Purity Check Starting Material & Solvent Purity Conditions->Purity Purity->Start Re-run Temp_Control Optimize Reaction Temperature Ammonia_Conc->Temp_Control Temp_Control->Start Re-run

Caption: Troubleshooting workflow for synthesis.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • Toro, A. A. (1968). Reduction of nitriles to primary amines. U.S. Patent No. 3,372,195. Washington, DC: U.S. Patent and Trademark Office.

Sources

Technical Support Center: Purification of Crude 4-Aminomethyltetrahydropyran by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude 4-aminomethyltetrahydropyran via distillation. This resource is designed for researchers, chemists, and process development professionals who are looking to achieve high purity of this critical building block. Here, we address common challenges and provide in-depth, field-proven solutions based on established chemical principles.

I. Understanding the Challenge: The Nature of this compound

This compound is a versatile primary amine containing a tetrahydropyran ring. Its purification is not always straightforward. Key challenges include:

  • Hygroscopic Nature: The primary amine readily absorbs atmospheric moisture.

  • Carbamate Formation: It can react with atmospheric carbon dioxide to form non-volatile carbamate salts, which can interfere with distillation.

  • Thermal Sensitivity: Like many amines, it can be susceptible to degradation at elevated temperatures.

  • High Boiling Point: Its atmospheric boiling point necessitates vacuum distillation to prevent decomposition.

This guide provides a structured approach to navigate these challenges effectively.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the distillation of crude this compound.

Q1: My distillation is proceeding very slowly, or not at all, even though the pot temperature is high.

Possible Causes & Solutions:

  • Cause 1: System Leak. A leak in your vacuum distillation setup is the most common culprit. Even a small leak will prevent the system from reaching the necessary low pressure, meaning a much higher temperature is required to achieve boiling.

    • Solution: Systematically check all joints and seals. Ensure all glassware joints are properly greased (using a vacuum-rated grease) and securely clamped. Check all tubing for cracks or loose connections. Use a vacuum gauge (Pirani or McLeod gauge) to confirm your system can reach and hold the target pressure before starting the distillation.

  • Cause 2: Formation of Non-Volatile Salts. The crude material may contain significant amounts of carbamate or other salts formed from reaction with CO2 or acidic impurities. These salts will not distill and can increase the viscosity of the crude mixture.

    • Solution: Before distillation, consider a pre-treatment step. A common technique is to dissolve the crude amine in a suitable solvent (like diethyl ether or dichloromethane), wash with a dilute, cold sodium hydroxide solution (e.g., 1-5% w/v) to liberate the free amine from its salt form, dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or potassium carbonate), filter, and then remove the solvent under reduced pressure before proceeding to distillation.

  • Cause 3: Inefficient Heat Transfer. A thick, viscous crude material or a poorly insulated distillation flask can lead to inefficient heating.

    • Solution: Use a heating mantle with a magnetic stirrer. The stirring action creates a vortex and ensures even heat distribution throughout the liquid, preventing localized overheating and promoting smooth boiling. Ensure the heating mantle is appropriately sized for the flask and consider insulating the distillation flask neck and head with glass wool or aluminum foil to minimize heat loss.

Q2: The distillate is coming over cloudy or appears wet.

Possible Causes & Solutions:

  • Cause 1: Presence of Water. Due to the hygroscopic nature of the amine, water is a common impurity. Water can co-distill with the product, especially under vacuum, a phenomenon known as azeotropic distillation.

    • Solution 1 (Pre-Distillation): Dry the crude material thoroughly before distillation. Using a drying agent like anhydrous potassium carbonate (K2CO3) is often effective for amines. Avoid acidic drying agents like calcium chloride (CaCl2) which can form adducts with the amine.

    • Solution 2 (During Distillation): Employ a Dean-Stark trap in the distillation setup if significant water is anticipated. However, for this specific compound, meticulous drying beforehand is the preferred method.

  • Cause 2: Bumping/Flash Boiling. Violent boiling can carry over non-volatile impurities or aerosols into the condenser and receiving flask.

    • Solution: Ensure smooth boiling by using a magnetic stir bar or boiling chips. Gradually increase the heat to the distillation flask. Applying the vacuum before heating can also help remove volatile impurities and water, minimizing bumping when the target temperature is reached.

Q3: The product is degrading in the distillation pot, showing significant discoloration (turning yellow or brown).

Possible Causes & Solutions:

  • Cause 1: Excessive Temperature. The primary amine functional group can be susceptible to oxidation and thermal degradation at high temperatures.

    • Solution: Use a high-quality vacuum pump to achieve a lower pressure. A lower system pressure allows the distillation to be performed at a significantly lower temperature, minimizing the risk of thermal decomposition. Refer to the pressure-temperature nomograph in the FAQ section to determine the appropriate conditions.

  • Cause 2: Presence of Oxygen. Air leaking into the hot system can cause oxidation of the amine.

    • Solution: Ensure a leak-free system as described in Q1. For highly sensitive applications, consider performing a nitrogen bleed into the system, where a very fine stream of inert nitrogen gas is introduced to maintain a positive pressure and prevent air ingress.

III. Frequently Asked Questions (FAQs)

Q: What is the expected boiling point of this compound?

A: The boiling point is highly dependent on the pressure. It is crucial to perform this distillation under vacuum.

Pressure (mmHg/Torr)Approximate Boiling Point (°C)
760 (Atmospheric)~184-187 °C (Decomposition may occur)
20~80-85 °C
10~70-75 °C
5~60-65 °C

Note: These are estimated values. Actual boiling points may vary based on the purity of the material and the accuracy of the pressure gauge.

Q: What type of distillation is recommended?

A: Vacuum fractional distillation is the most appropriate method. A short Vigreux column or a simple distillation head packed with a small amount of structured packing (like Raschig rings or metal sponge) can provide sufficient theoretical plates to separate the desired product from lower and higher boiling impurities without causing significant pressure drop.

Q: How can I confirm the purity of my distilled product?

A: The purity of the collected fractions should be assessed using standard analytical techniques:

  • Gas Chromatography (GC): An excellent method for determining purity and identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • Karl Fischer Titration: Specifically used to quantify the water content in the final product.

Q: What are the key safety precautions?

A: this compound is corrosive and can cause burns.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene).

  • Ventilation: Conduct the distillation in a well-ventilated fume hood.

  • Vacuum Safety: Inspect all glassware for cracks or star fractures before use to prevent implosion under vacuum. Use a safety shield around the distillation apparatus.

  • Handling: Handle the material with care to avoid skin and eye contact. In case of contact, flush immediately with copious amounts of water.

IV. Experimental Protocols & Visualizations

Protocol 1: Pre-Distillation Treatment of Crude this compound
  • Transfer the crude this compound to a separatory funnel.

  • Dilute the crude material with an equal volume of diethyl ether.

  • Add a 5% (w/v) aqueous solution of cold sodium hydroxide. The volume should be approximately half that of the organic layer.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Transfer the upper organic layer to a clean Erlenmeyer flask.

  • Add anhydrous potassium carbonate (approx. 10-20g per 100mL of solution) and swirl. Let it stand for at least 1 hour (or overnight) to dry the solution.

  • Filter the solution to remove the drying agent.

  • Remove the diethyl ether solvent using a rotary evaporator. The remaining residue is the pre-treated amine, ready for distillation.

Workflow: Troubleshooting Distillation Issues

Below is a logical workflow to diagnose and solve common problems during the distillation process.

G start Distillation Problem Occurs q1 Is distillation slow or not starting? start->q1 q2 Is distillate cloudy/wet? q1->q2 No leak Check for system leaks. Verify vacuum with a gauge. q1->leak Yes salt Pre-treat with base wash to liberate free amine. q1->salt Yes heat Ensure efficient stirring and insulate the flask. q1->heat Yes q3 Is the pot residue discoloring? q2->q3 No water Dry crude material thoroughly with K2CO3 before distillation. q2->water Yes bumping Ensure smooth boiling. Apply vacuum before heat. q2->bumping Yes temp Improve vacuum to lower the distillation temperature. q3->temp Yes oxygen Check for leaks. Consider N2 bleed for sensitive material. q3->oxygen Yes end Problem Resolved q3->end No leak->end salt->end heat->end water->end bumping->end temp->end oxygen->end

Caption: Troubleshooting decision tree for distillation issues.

Diagram: Vacuum Distillation Setup

This diagram illustrates a standard setup for the vacuum distillation of this compound.

G cluster_setup Vacuum Distillation Apparatus flask Distilling Flask (with stir bar) head Distillation Head (with thermometer) flask->head Vapor Path condenser Condenser head->condenser adapter Vacuum Adapter condenser->adapter water_out Water Out condenser->water_out receiver Receiving Flask adapter->receiver gauge Vacuum Gauge adapter->gauge Pressure Reading heat Heating Mantle + Stir Plate heat->flask Heat Input vacuum Vacuum Pump trap Cold Trap (Dry Ice/Acetone) trap->vacuum To Vacuum Source gauge->trap water_in Water In water_in->condenser

Caption: Standard laboratory vacuum distillation setup.

V. References

  • Vacuum Distillation. University of Rochester, Department of Chemistry.[Link]

troubleshooting low yield in the reduction of 4-cyanotetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the reduction of 4-cyanotetrahydropyran to (tetrahydropyran-4-yl)methanamine. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested solutions to help you overcome common challenges and optimize your reaction yields.

Introduction: The Challenge of Nitrile Reduction

The conversion of 4-cyanotetrahydropyran to its corresponding primary amine, (tetrahydropyran-4-yl)methanamine, is a critical transformation in the synthesis of various pharmaceutical intermediates. While seemingly straightforward, this reduction is often plagued by issues such as incomplete conversion, the formation of troublesome side-products, and difficulties in product isolation. This guide is structured in a question-and-answer format to directly address the specific problems you may encounter at the bench.

Troubleshooting Guide: From Low Conversion to Product Loss

This section tackles the most pressing issues that lead to diminished yields. Each answer provides a causal explanation followed by actionable, step-by-step advice.

Q1: My reaction has stalled. The analysis shows a low conversion of 4-cyanotetrahydropyran. What are the likely causes and how can I fix it?

A1: A stalled reaction is one of the most common frustrations in nitrile reductions. The root cause typically falls into one of two categories: inactive reagents or suboptimal reaction conditions.

Causality & Solutions:

  • Reagent and Catalyst Inactivity:

    • Lithium Aluminum Hydride (LiAlH₄ or LAH): This powerful reducing agent is notoriously sensitive to moisture and can degrade upon improper storage.[1] A reagent that appears fine visually may have lost significant activity.

      • Solution: Always use LAH from a freshly opened bottle or a properly stored, sealed container. For quantitative work, consider titrating the LAH solution to determine its active hydride concentration before use. In some cases, gentle heating may be required to drive reactions to completion with older LAH.[1]

    • Catalytic Hydrogenation (e.g., Raney® Ni, Pd/C): Heterogeneous catalysts can suffer from deactivation. The catalyst's active sites can be "poisoned" by impurities (sulfur, halides) or lose activity from improper storage or handling.

      • Solution: Use a fresh batch of catalyst. Ensure the starting material and solvent are free from potential catalyst poisons. For Raney Nickel, ensure it has been properly activated and stored. Sometimes, simply increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) or hydrogen pressure can overcome partial inactivity and drive the reaction forward.[2]

  • Suboptimal Reaction Conditions:

    • Poor Solubility: The reduction cannot proceed efficiently if the 4-cyanotetrahydropyran is not fully dissolved in the reaction solvent.[2]

      • Solution: Select a solvent in which the nitrile is highly soluble. For LAH reductions, anhydrous THF or diethyl ether are standard choices.[3] For catalytic hydrogenation, alcohols like ethanol or methanol are common, but a co-solvent system might be necessary.

    • Insufficient Temperature or Pressure: Many reductions require an energy input to overcome the activation barrier.

      • Solution: If the reaction is sluggish at room temperature, consider moderately heating the mixture. For LAH reductions, refluxing in THF is a common strategy. For catalytic hydrogenation, increasing the temperature and/or the hydrogen pressure can dramatically increase the reaction rate.[4][5]

Q2: My conversion is high, but the yield of the desired primary amine is low due to significant side-product formation. How can I improve selectivity?

A2: This is a classic selectivity problem in nitrile reductions, particularly with catalytic hydrogenation. The primary culprit is the formation of secondary and tertiary amines.

Causality & Solutions:

The reaction proceeds through an intermediate imine. This imine can react with the already-formed primary amine product, leading to a new intermediate that is further reduced to a secondary amine. This process can repeat to form a tertiary amine.[6][7]

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Nitrile R-C≡N (4-Cyanotetrahydropyran) Imine [R-CH=NH] (Intermediate Imine) Nitrile->Imine + H₂ PrimaryAmine R-CH₂-NH₂ (Desired Product) Imine->PrimaryAmine + H₂ SecondaryAmine (R-CH₂)₂NH (Secondary Amine) Imine->SecondaryAmine + Primary Amine - NH₃ + H₂ TertiaryAmine (R-CH₂)₃N (Tertiary Amine) SecondaryAmine->TertiaryAmine + Imine - NH₃ + H₂

Side-product formation in nitrile reduction.

Strategies to Enhance Primary Amine Selectivity:

  • Leverage Le Chatelier's Principle: The condensation reaction that leads to secondary amines releases ammonia (NH₃). By adding ammonia to the reaction mixture, you can shift the equilibrium away from this unwanted side reaction.

    • Solution: For catalytic hydrogenation, perform the reaction in a solution of ammonia in methanol or add ammonium hydroxide to the reaction mixture. This simple addition can dramatically suppress the formation of secondary and tertiary amine byproducts.[8]

  • Optimize Catalyst and Conditions: The choice of catalyst and solvent can significantly influence selectivity.

    • Solution: Raney Nickel is often used for these reductions. Some studies suggest that cobalt-based catalysts can also offer high selectivity for primary amines.[6] The choice of solvent can also play a role; for instance, using acetic anhydride as a solvent with a Raney metal catalyst can trap the primary amine product as its acetylated derivative, preventing it from reacting further.[7]

Q3: My workup is messy, forming emulsions or gelatinous precipitates, and I'm losing a lot of product during isolation. What is a reliable workup and purification protocol?

A3: Product loss during workup, especially after an LAH reduction, is a frequent source of low yields. A carefully planned, systematic workup is crucial.

Causality & Solutions:

  • LAH Reductions: Quenching unreacted LAH and the resulting aluminum salts can produce gelatinous aluminum hydroxides that are difficult to filter and trap the product.

  • Amine Product Properties: The product, (tetrahydropyran-4-yl)methanamine, is a basic and relatively polar compound, which can complicate extraction.

Optimized Protocols:

  • For LAH Reductions - The Fieser Workup: This is a widely adopted and reliable method to quench LAH reactions, resulting in a granular, easily filterable precipitate.

    • Step-by-Step Protocol:

      • Cool the reaction mixture to 0 °C in an ice bath.

      • Slowly and carefully add 'X' mL of water.

      • Add 'X' mL of 15% aqueous NaOH solution.

      • Add '3X' mL of water.

      • Stir the mixture vigorously for 15-30 minutes. A white, granular precipitate should form.

      • Filter the mixture through a pad of Celite®, washing the precipitate thoroughly with an organic solvent (e.g., ethyl acetate, THF).[3] (Where 'X' is the mass of LAH in grams used in the reaction).

  • Purification via Acid-Base Extraction: This classic technique leverages the basicity of the amine product to separate it from neutral or acidic impurities.

    • Step-by-Step Protocol:

      • After the initial workup and filtration, combine the organic filtrates.

      • Extract the organic solution with 1 M hydrochloric acid (HCl). The amine will be protonated and move into the aqueous layer.

      • Separate the layers. Wash the acidic aqueous layer with a solvent like diethyl ether or dichloromethane to remove any remaining non-basic organic impurities.

      • Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 6 M NaOH) until the pH is >12 to deprotonate the amine.

      • Extract the now-free amine from the basic aqueous layer into an organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction 2-3 times.

      • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.[3]

G Start Crude Reaction Mixture Quench Quench Reaction (e.g., Fieser Workup for LAH) Start->Quench Filter Filter off Inorganic Salts Quench->Filter ExtractAcid Extract with 1 M HCl Filter->ExtractAcid Inorganic Inorganic Salts Filter->Inorganic Separate1 Separate Layers ExtractAcid->Separate1 OrganicImp Organic Impurities Separate1->OrganicImp Organic AmineAq Protonated Amine in Aqueous Layer Separate1->AmineAq Aqueous WashAq Wash Aqueous Layer with Organic Solvent Basify Basify Aqueous Layer (pH > 12 with NaOH) WashAq->Basify ExtractBase Extract with Organic Solvent Basify->ExtractBase Separate2 Separate Layers ExtractBase->Separate2 AmineOrg Free Amine in Organic Layer Separate2->AmineOrg Organic Dry Dry Organic Layer (e.g., Na₂SO₄) Concentrate Concentrate Dry->Concentrate Product Purified Amine Product Concentrate->Product AmineAq->WashAq AmineOrg->Dry

Workflow for Amine Purification.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around reducing agent for this transformation?

A1: The "best" agent depends on the scale of your reaction and the available equipment. There is no single answer, but here is a comparative summary:

Reducing SystemProsConsBest For...
LiAlH₄ (LAH) - Very powerful and fast- High yields are often achievable- Good for small-scale synthesis- Highly reactive with water/alcohols- Pyrophoric; requires inert atmosphere- Not ideal for large-scale due to safety[3]- Reduces many other functional groupsBench-scale synthesis where other reducible groups are absent.
Catalytic Hydrogenation - More economical and safer for scale-up- Atom economical (uses H₂)[6]- Can be highly selective with optimization- Risk of secondary/tertiary amine byproducts[6]- Requires specialized high-pressure equipment- Catalysts can be pyrophoric (Raney Ni) and sensitive to poisoningProcess development and large-scale manufacturing.
**Borane (BH₃•THF or BH₃•SMe₂) **- Safer alternative to LAH- Good functional group tolerance- Slower than LAH; often requires heating- BH₃•SMe₂ has an unpleasant odorSituations where a milder, more selective hydride reagent is needed.
Q2: How can I effectively monitor the reaction's progress?

A2: The most common method is Thin-Layer Chromatography (TLC) .

  • Procedure: Spot the reaction mixture on a silica gel TLC plate and elute with an appropriate solvent system (e.g., 10% Methanol in Dichloromethane).

  • Visualization:

    • The starting nitrile (4-cyanotetrahydropyran) is less polar and will have a higher Rf value. It can often be visualized under UV light if it contains a UV-active group or by using a potassium permanganate (KMnO₄) stain.

    • The product amine is more polar and will have a lower Rf value. It will not be UV-active but will stain vividly with ninhydrin , which is specific for primary and secondary amines, appearing as a purple or yellow spot. The disappearance of the starting material spot and the appearance of a new, ninhydrin-positive spot indicates the reaction is proceeding.

For more quantitative analysis, GC-MS or LC-MS are excellent techniques to determine the conversion and identify any side products.

Q3: What are the most critical safety precautions for this reaction?

A3: Safety is paramount, especially when working with highly reactive reagents.

  • Lithium Aluminum Hydride (LAH):

    • Strictly Anhydrous Conditions: Handle LAH in a fume hood under an inert atmosphere (nitrogen or argon). Use oven-dried glassware and anhydrous solvents.

    • Exothermic Quench: The workup procedure is highly exothermic and generates flammable hydrogen gas.[9] Add quenching reagents slowly and with efficient cooling (ice bath).

    • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Catalytic Hydrogenation:

    • Hydrogen Gas: Hydrogen is extremely flammable.[9] Ensure your reaction setup (e.g., Parr shaker) is properly maintained and leak-tested. Work in a well-ventilated area away from ignition sources.

    • Pyrophoric Catalysts: Raney Nickel and sometimes dry Pd/C can ignite spontaneously upon exposure to air. Handle them as a slurry in a solvent and never allow the catalyst to dry out completely in the air.

By systematically addressing these common points of failure, you can significantly improve the yield and reliability of your 4-cyanotetrahydropyran reduction.

References
  • Chemguide. (n.d.). reduction of nitriles.
  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
  • Wikipedia. (n.d.). Nitrile reduction.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
  • Sato, K., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal, 12(3), 300-304.
  • University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines.
  • CoLab. (n.d.). Recent advances in selective catalytic hydrogenation of nitriles to primary amines.
  • Royal Society of Chemistry. (n.d.). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions.
  • ResearchGate. (2018). (PDF) Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.
  • Scribd. (n.d.). LAH Reduction of Nitriles to Amines.
  • C&EN Global Enterprise. (n.d.). New Method Improves Nitrile Reductions.
  • JoVE. (2025). Video: Nitriles to Amines: LiAlH4 Reduction.
  • LibreTexts Chemistry. (2023). The Reduction of Nitriles.

Sources

Technical Support Center: Optimizing Coupling Reactions with 4-Aminomethyltetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for optimizing coupling reactions involving 4-aminomethyltetrahydropyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the success of your synthetic endeavors.

Introduction

This compound is a valuable building block in medicinal chemistry, prized for the favorable physicochemical properties the tetrahydropyran (THP) moiety imparts to drug candidates. However, its primary amine, while crucial for forming key linkages, can present challenges during coupling reactions. This guide will equip you with the knowledge to navigate these challenges and achieve high-yielding, clean reactions.

Troubleshooting Guide

Low yields, incomplete reactions, and the formation of side products are common hurdles. This section provides a systematic approach to diagnosing and resolving these issues.

Diagram: Troubleshooting Workflow for this compound Coupling

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions amine_issue Suspect Amine Reactivity Issue check_reagents->amine_issue acid_activation Suspect Acid Activation Issue check_conditions->acid_activation protonation Amine Protonation? (Check pH, Base) amine_issue->protonation Yes steric_hindrance Steric Hindrance? amine_issue->steric_hindrance No reagent_choice Inefficient Coupling Reagent? acid_activation->reagent_choice Yes hydrolysis Hydrolysis of Activated Species? acid_activation->hydrolysis No solution_protonation Use a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) protonation->solution_protonation solution_sterics Increase temperature or switch to a more potent coupling reagent (e.g., HATU) steric_hindrance->solution_sterics solution_reagent Switch to a stronger coupling reagent (HATU, COMU) or consider acyl fluoride formation reagent_choice->solution_reagent solution_hydrolysis Ensure anhydrous conditions (dry solvents, inert atmosphere) hydrolysis->solution_hydrolysis end Successful Coupling solution_protonation->end solution_sterics->end solution_reagent->end solution_hydrolysis->end

Caption: Troubleshooting decision tree for low-yield coupling reactions.

Frequently Asked Questions (FAQs)

Amide Coupling

Q1: My amide coupling reaction with this compound is giving low or no yield. What are the likely causes?

A1: Several factors can lead to poor yields in amide coupling reactions. The most common culprits are:

  • Incomplete Carboxylic Acid Activation: The coupling reagent may not be efficient enough, or you might be using an insufficient amount.[1]

  • Amine Deactivation: The primary amine of this compound can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1]

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically impede the reaction.[1][2]

  • Hydrolysis: Water in the reaction can hydrolyze the activated carboxylic acid intermediate. It is critical to use anhydrous solvents.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or choice of base can significantly hinder the reaction.[1]

Q2: How do I choose the right coupling reagent for my reaction?

A2: The choice of coupling reagent is critical. Here's a comparison of common options:

Coupling ReagentAdvantagesDisadvantagesBest For
HATU/HBTU High reactivity, fast reaction times, low epimerization.[3][4][5]Higher cost, potential for side reactions if used in excess.[5][6]Sterically hindered substrates, difficult couplings.[2][7]
EDC/HOBt Cost-effective, water-soluble byproducts are easily removed.[3][8]Lower reactivity, longer reaction times, potential for racemization.[3][5][8]Standard, unhindered couplings where cost is a factor.
PyBOP High coupling efficiency, avoids carcinogenic byproducts of BOP.[3][4]Can be less effective for highly hindered couplings compared to HATU.[3]A good balance of performance and cost.
T3P® Easy workup as byproducts are water-soluble.May require optimization for some substrates.A greener alternative with straightforward purification.

For challenging couplings with this compound, especially with sterically hindered carboxylic acids, HATU is often the superior choice due to its high reactivity.[3][5]

Q3: I'm observing significant side reactions. How can I minimize them?

A3: Side reactions can often be mitigated by:

  • Using Additives: Additives like HOBt or OxymaPure can suppress racemization.[1]

  • Controlling Temperature: Running the reaction at a lower temperature can reduce the rate of side reactions.

  • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent before adding the amine can prevent unwanted interactions.[1]

  • Choice of Base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine to avoid competition with the amine nucleophile.

Reductive Amination

Q4: What are the best conditions for reductive amination with this compound?

A4: Reductive amination is a powerful method for forming C-N bonds and avoids the overalkylation issues sometimes seen with direct alkylation.[9][10] The choice of reducing agent is key:

Reducing AgentCommon SolventsKey Considerations
Sodium Triacetoxyborohydride (STAB) DCE, DCM, THF, DioxaneSensitive to water, not compatible with methanol.[11] A highly selective and common choice.[9][12]
Sodium Cyanoborohydride (NaCNBH₃) MethanolNot water-sensitive.[11] Highly toxic.[9] Lewis acids (e.g., Ti(iPrO)₄, ZnCl₂) can improve yields for less reactive substrates.[11]
Sodium Borohydride (NaBH₄) Methanol, EthanolCan reduce aldehydes and ketones, so it should be added after imine formation is complete.[11][12]

For most applications, sodium triacetoxyborohydride (STAB) is the preferred reagent due to its high selectivity and milder reaction conditions.[9][12]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for the coupling of a carboxylic acid with this compound.

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Activation: Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Amine Addition: Add this compound (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography if necessary.

Protocol 2: General Procedure for Reductive Amination using STAB

This protocol provides a general method for the reductive amination of an aldehyde or ketone with this compound.

  • Preparation: In a suitable flask, dissolve the aldehyde or ketone (1.0 equivalent) and this compound (1.0-1.2 equivalents) in an anhydrous solvent such as DCE or THF.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. For less reactive substrates, the addition of a catalytic amount of acetic acid can be beneficial.[9]

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.

Advanced Strategies for Difficult Couplings

For particularly challenging substrates, such as those that are sterically hindered or electronically deactivated, more advanced techniques may be necessary.

In Situ Acyl Fluoride Formation

For sterically demanding couplings where standard reagents fail, the in situ generation of an acyl fluoride can be highly effective.[2][7]

  • Dissolve the sterically hindered carboxylic acid (1 equivalent) in an anhydrous solvent like DCM.

  • Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).[1]

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride.

  • Add the solution containing the acyl fluoride to the this compound.

  • Monitor the reaction for completeness. Reaction times may be significantly longer for these types of couplings.[1]

Protecting Group Strategies

While the primary amine of this compound is the intended site of reaction, other functional groups in your carboxylic acid partner may require protection.[13][14]

  • Orthogonal Protection: Employ protecting groups that can be removed under different conditions. For example, a Boc-protected amine can be deprotected with acid, while an Fmoc-protected amine is removed with base.[13]

  • Common Protecting Groups:

    • Alcohols: Silyl ethers (e.g., TMS, TBDMS, TIPS) are common and are typically removed with fluoride ions or acid.[14][15]

    • Carboxylic Acids: Esters (e.g., methyl, ethyl, t-butyl) are frequently used. T-butyl esters are cleaved with acid, while methyl and ethyl esters are typically hydrolyzed under basic conditions.

    • Other Amines: Carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are standard choices.

References

  • Reductive Amination - Common Conditions. Organic Chemistry Portal.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11634-11639. DOI:10.1039/C5OB02129D
  • Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Protective Groups. Organic Chemistry Portal.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
  • Myers, A. G. (2007).
  • Reductive amination. Wikipedia.
  • Götte, M., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PLoS One, 10(4), e0123573.
  • amide coupling help. Reddit.
  • Protecting Groups. Organic Synthesis.
  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Molecules, 22(3), 428.
  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. The Journal of Organic Chemistry, 82(15), 7899-7907.
  • Reductive Amination. Wordpress.
  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate.
  • Coupling Reagents. Aapptec Peptides.
  • This compound. PubChem.
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 18(2), 433-440.
  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery.
  • Tips and tricks for difficult amide bond formation?. Reddit.
  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences, 23(6), 1375-1383.
  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
  • Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts.
  • This compound. Chemsrc.
  • Visible-Light-Promoted C-S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Organic Syntheses, 95, 265-278.
  • Chemical Properties of 4-Methyl-tetrahydropyran (CAS 4717-96-8). Cheméo.

Sources

Technical Support Center: Scale-Up Synthesis of 4-Aminomethyltetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Aminomethyltetrahydropyran. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of this important building block from the laboratory to an industrial setting. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing direct solutions to specific problems.

Reductive Amination of 4-Cyanotetrahydropyran Route

Question 1: My reaction is showing incomplete conversion of the nitrile, and I'm observing the formation of secondary and tertiary amine byproducts. What's causing this and how can I improve the selectivity to the primary amine?

Answer: Incomplete conversion and the formation of secondary and tertiary amines are common challenges in the catalytic hydrogenation of nitriles, especially during scale-up.[1][2]

Probable Causes & Solutions:

  • Insufficient Catalyst Activity or Loading: On a larger scale, mass transfer limitations can reduce the effective concentration of hydrogen at the catalyst surface.

    • Troubleshooting:

      • Increase catalyst loading. Typical loadings for Raney Nickel can be significant, and optimization is key.

      • Ensure efficient agitation to maintain the catalyst in suspension and facilitate hydrogen transfer.

      • Consider a different catalyst, such as palladium on carbon (Pd/C), which may offer different selectivity profiles.[3]

  • Reaction Conditions: Temperature and pressure play a crucial role in both reaction rate and selectivity.

    • Troubleshooting:

      • Gradually increase hydrogen pressure. Higher pressure increases the hydrogen concentration in the reaction mixture, which can favor the reduction of the imine intermediate to the primary amine before it reacts with another molecule of starting material.[4]

      • Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. A careful temperature study is recommended.

  • Ammonia Concentration: The presence of ammonia is critical to suppress the formation of secondary and tertiary amines by shifting the equilibrium towards the formation of the primary imine.[5]

    • Troubleshooting:

      • Use a significant excess of ammonia, often as a solution in an alcohol like methanol.

      • Ensure the reactor is properly sealed to prevent the loss of volatile ammonia, especially at elevated temperatures.

Question 2: I'm facing significant challenges with filtering the Raney Nickel catalyst post-reaction. It's slow, and I have safety concerns about handling the pyrophoric catalyst.

Answer: Raney Nickel filtration is a well-known bottleneck in industrial-scale hydrogenations due to the catalyst's physical properties and pyrophoric nature when dry.[6][7]

Probable Causes & Solutions:

  • Filter Clogging: Raney Nickel particles are very fine and can have a "slimy" consistency, leading to rapid filter clogging.[7]

    • Troubleshooting:

      • Filter Aid: Use a filter aid such as Celite® to improve the porosity of the filter cake. A pre-coat of the filter with the filter aid is often beneficial.

      • Specialized Filtration Systems: For larger scales, consider using specialized filtration systems designed for catalyst recovery, such as sintered metal candle filters or electromagnetic filtration systems that take advantage of the magnetic properties of Raney Nickel.[6][8] These systems are often enclosed, which also addresses safety concerns.[9]

  • Safety Hazards: Raney Nickel is pyrophoric and can ignite spontaneously upon exposure to air, especially when dry.[6]

    • Troubleshooting:

      • Keep the Catalyst Wet: Never allow the Raney Nickel catalyst to dry. Ensure the filter cake is always covered with solvent or water.

      • Inert Atmosphere: Perform the filtration under an inert atmosphere (e.g., nitrogen or argon). Enclosed filtration systems are highly recommended for this.[9]

      • Quenching: After filtration, the catalyst should be carefully quenched. A common method is to slowly add the wet catalyst to a large volume of water.

Gabriel Synthesis Route

Question 3: The yield of my Gabriel synthesis is significantly lower on a larger scale, and the reaction seems to stall.

Answer: The Gabriel synthesis can be challenging to scale up due to its multi-step nature and often harsh reaction conditions.[10][11]

Probable Causes & Solutions:

  • Inefficient Alkylation Step: The reaction of potassium phthalimide with the alkyl halide is an SN2 reaction and is sensitive to steric hindrance and solvent effects.

    • Troubleshooting:

      • Solvent Choice: While DMF is a common solvent, its removal on a large scale can be problematic. Consider alternative solvents like ethanol or methanol, though you should confirm that the phthalimide is sufficiently soluble.[12]

      • Phase-Transfer Catalysis: For heterogeneous reaction mixtures, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate by transporting the phthalimide anion into the organic phase.[13][14][15]

  • Incomplete Hydrazinolysis: The cleavage of the N-alkylphthalimide with hydrazine can be slow and may not go to completion.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure sufficient reaction time and consider a moderate increase in temperature to drive the reaction to completion.

      • Excess Hydrazine: Use a sufficient excess of hydrazine hydrate.

Question 4: I'm struggling with the purification of the final product. The phthalhydrazide byproduct is difficult to remove.

Answer: The separation of the desired primary amine from the phthalhydrazide byproduct is a common and significant challenge in the Gabriel synthesis.[10]

Probable Causes & Solutions:

  • Precipitation and Filtration: Phthalhydrazide is a solid, but its precipitation and filtration characteristics can be poor, leading to co-precipitation of the product or difficult filtration.

    • Troubleshooting:

      • Solvent Selection for Precipitation: Carefully choose a solvent system that maximizes the precipitation of phthalhydrazide while keeping the desired amine in solution.

      • pH Adjustment: After the hydrazinolysis, adjusting the pH of the reaction mixture can help to precipitate the phthalhydrazide.

  • Alternative Workup Procedures:

    • Acid-Base Extraction: The basicity of the desired amine can be exploited for purification. Acidify the reaction mixture to protonate the amine, making it water-soluble. The neutral phthalhydrazide can then be removed by filtration or extraction with an organic solvent. Subsequently, basifying the aqueous layer will liberate the free amine, which can then be extracted.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the large-scale production of this compound?

A1: For large-scale industrial production, the reductive amination of 4-cyanotetrahydropyran is often the preferred route. This is primarily due to its higher atom economy and generally fewer and less problematic workup steps compared to the Gabriel synthesis.[16][17] The Gabriel synthesis, while a classic method, often suffers from lower yields, harsh reaction conditions, and difficult purification on a larger scale.[11]

Q2: What are the key safety considerations when working with the reductive amination route at scale?

A2: The primary safety concerns for the reductive amination route at scale are:

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation reactor must be properly designed and maintained for high-pressure operations, with appropriate ventilation and monitoring for leaks.

  • Raney Nickel: As mentioned in the troubleshooting guide, Raney Nickel is pyrophoric and must be handled with extreme care, always keeping it wet and under an inert atmosphere.[6][18]

  • Ammonia: Anhydrous ammonia or concentrated ammonia solutions are corrosive and toxic. Proper personal protective equipment (PPE) and a well-ventilated working area are essential.

Q3: Are there any "greener" alternatives to the traditional solvents used in these syntheses?

A3: Yes, there is a significant push in the pharmaceutical and chemical industries to adopt greener solvents. For reductive aminations, while alcohols like methanol are common, there is research into using more environmentally friendly solvents like ethyl acetate.[19] For the Gabriel synthesis, moving away from DMF to alcohols or exploring phase-transfer catalysis in a biphasic water-organic solvent system can be a greener approach.[12][14]

Q4: How can I effectively monitor the progress of these reactions on a large scale?

A4: On a large scale, direct sampling from a high-pressure reactor can be challenging.

  • In-situ Monitoring: Techniques like in-situ infrared (IR) spectroscopy can be used to monitor the disappearance of the nitrile peak and the appearance of the amine.

  • Hydrogen Uptake: In a batch hydrogenation, monitoring the rate of hydrogen consumption can provide a good indication of the reaction progress.

  • Offline Analysis: For offline analysis, carefully and safely take samples from the reactor and analyze them by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of starting material, product, and any byproducts.

Experimental Protocols

Protocol 1: Scale-Up of Reductive Amination of 4-Cyanotetrahydropyran

Materials:

Reagent/MaterialAmount (Example for 1 kg product)Notes
4-Cyanotetrahydropyran1.1 kg
Raney Nickel (slurry in water)110 g (wet weight)Pyrophoric, handle with care
Methanolic Ammonia (7N)5 LCorrosive and volatile
Methanol5 LFlammable
Hydrogen GasAs requiredHighly flammable
Filter Aid (e.g., Celite®)200 g

Procedure:

  • Reactor Setup: Charge a suitable high-pressure hydrogenation reactor with 4-cyanotetrahydropyran and methanolic ammonia.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the Raney Nickel slurry to the reactor.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 10-50 bar). Heat the reaction mixture to the target temperature (e.g., 50-80 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by analyzing samples via GC or HPLC.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Filtration: Prepare a filter pad with a layer of filter aid. Under a nitrogen atmosphere, transfer the reaction mixture to the filter. Ensure the catalyst bed is always kept wet with methanol.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the methanol and excess ammonia. The crude this compound can be purified by vacuum distillation.

Visualizations

Workflow for Troubleshooting Reductive Amination

G cluster_conversion Troubleshooting Incomplete Conversion cluster_byproducts Troubleshooting Byproduct Formation start Low Yield / Impurity Formation check_conversion Incomplete Conversion? start->check_conversion check_byproducts Secondary/Tertiary Amines? start->check_byproducts catalyst Increase Catalyst Loading / Agitation check_conversion->catalyst Yes pressure Increase H2 Pressure check_conversion->pressure Yes temperature Optimize Temperature check_conversion->temperature Yes ammonia Increase Ammonia Concentration check_byproducts->ammonia Yes temp_control Lower Reaction Temperature check_byproducts->temp_control Yes solution Improved Yield and Selectivity catalyst->solution pressure->solution temperature->solution ammonia->solution temp_control->solution

Caption: Troubleshooting workflow for reductive amination.

Decision Tree for Synthetic Route Selection

G start Select Synthesis Route for This compound scale Scale of Production? start->scale lab_scale Lab Scale (<100g) scale->lab_scale Small pilot_scale Pilot/Industrial Scale (>1kg) scale->pilot_scale Large gabriel Gabriel Synthesis lab_scale->gabriel reductive_amination Reductive Amination lab_scale->reductive_amination pilot_scale->reductive_amination gabriel_pros_cons Pros: Well-established Cons: Harsh conditions, byproduct issues gabriel->gabriel_pros_cons reductive_amination_pros_cons Pros: Atom economical, cleaner Cons: Catalyst handling, high pressure reductive_amination->reductive_amination_pros_cons

Caption: Decision tree for synthetic route selection.

References

  • Feature-Tec. (n.d.). Raney Ni Eletromagnetic Filtration.
  • Diva Envitec India. (n.d.). Raney Nickel Catalyst Filtration.
  • Wikipedia. (2023). Gabriel synthesis.
  • OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide).
  • Nano-Mag Technologies. (n.d.). Catalyst Filter For Raney Nickel Filtration.
  • Kumar Filters. (n.d.). Top Filtration Systems Used for Catalyst Recovery.
  • HygiFix. (n.d.). CATALYST FOR RANEY NICKEL FILTRATION.
  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis.
  • Sheng, J., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society.
  • Royal Society of Chemistry. (n.d.). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology.
  • Scribd. (n.d.). The Gabriel Synthesis of Primary Amines.
  • ResearchGate. (n.d.). Hydrogenation of Nitriles to Primary Amines Catalyzed by Unsupported Nanoporous Palladium Catalyst: Understanding the Essential Reason for High Activity and Selectivity of Catalyst.
  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.
  • Reddit. (2022, July 22). Large scale Gabriel synthesis tips. r/chemistry.
  • Erowid. (n.d.). Reductive Amination Review.
  • LibreTexts Chemistry. (2024, March 24). 12.6 Heterocyclic Amines – Fundamentals of Organic Chemistry.
  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation.
  • Master Organic Chemistry. (2020, June 5). The Gabriel Synthesis.
  • ChemRxiv. (2024). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions.
  • National Institutes of Health. (n.d.). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions.
  • Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel.
  • Royal Society of Chemistry. (n.d.). Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst. New Journal of Chemistry.
  • OUCI. (n.d.). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow.
  • ResearchGate. (2020, November 27). Heterocycles, their Synthesis and Industrial Applications: A Review.
  • Royal Society of Chemistry. (n.d.). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering.
  • Reddit. (2023, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/chemistry.
  • ResearchGate. (n.d.). Scale-up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • MDPI. (n.d.). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
  • Google Patents. (n.d.). Reductive amination of ketones.
  • Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends.
  • LibreTexts Chemistry. (2024, March 24). 24.S: Amines and Heterocycles (Summary).
  • Journal of Pharmaceutical Research International. (2022, November 16). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles.
  • National Institutes of Health. (2022, February 9). Phase-Transfer-Catalyzed Alkylation of Hydantoins.
  • Chemistry Steps. (n.d.). The Gabriel Synthesis.
  • Royal Society of Chemistry. (n.d.). Solid-supported cyanoborohydride cartridges for automation of reductive amination radiochemistry. Reaction Chemistry & Engineering.
  • PubMed. (2009, May 1). Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • Royal Society of Chemistry. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. Catalysis Science & Technology.
  • Wiley Online Library. (n.d.). Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture.
  • Organic Syntheses. (n.d.). Procedure.
  • Chemsrc. (n.d.). This compound.

Sources

stability issues of 4-Aminomethyltetrahydropyran under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Aminomethyltetrahydropyran. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic conditions. Here you will find troubleshooting guides and frequently asked questions to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound under acidic conditions is giving low yields and multiple unknown impurities. What could be the cause?

Low yields and the appearance of unexpected impurities when using this compound in acidic media often point to the degradation of the tetrahydropyran (THP) ring. The core issue is the acid-catalyzed hydrolysis of the ether linkage within the THP ring.[1][2][3]

Causality: The oxygen atom in the tetrahydropyran ring can be protonated under acidic conditions. This protonation makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture. This leads to the opening of the ring, forming 5-hydroxypentanal, which can then potentially undergo further reactions or degradation, leading to the impurities you are observing.[2][4]

Q2: What is the expected degradation pathway for this compound in an acidic aqueous solution?

The primary degradation pathway is the acid-catalyzed hydrolysis of the ether bond in the tetrahydropyran ring. The aminomethyl group is expected to be protonated to form a stable ammonium salt and is unlikely to directly participate in the degradation of the heterocyclic ring.

Mechanism:

  • Protonation of the Ether Oxygen: The lone pair of electrons on the ring's oxygen atom attacks a proton (H+) from the acidic medium.

  • Ring Opening: The protonated ether becomes a good leaving group. A nucleophile, typically water in aqueous solutions, attacks one of the carbon atoms adjacent to the ether oxygen. This results in the cleavage of the C-O bond and opening of the ring.

  • Formation of 5-Hydroxypentanal: The ring-opened product is 5-hydroxypentanal.[2][3] This aldehyde can exist in equilibrium with its cyclic hemiacetal form.

Below is a diagram illustrating this proposed degradation pathway.

G cluster_0 Acidic Aqueous Environment (H₃O⁺) 4-AMT This compound Protonated_Ether Protonated THP Ring 4-AMT->Protonated_Ether H⁺ (fast) Ring_Opened Resonance-Stabilized Carbocation + H₂O Protonated_Ether->Ring_Opened Ring Opening (slow) Degradation_Product 5-Hydroxypentanal Derivative Ring_Opened->Degradation_Product Nucleophilic Attack by H₂O Further_Degradation Further Degradation Products Degradation_Product->Further_Degradation

Caption: Proposed degradation pathway of this compound in acidic conditions.

Q3: I am developing an HPLC method for a substance containing the this compound moiety. How can I ensure my method is stability-indicating?

A stability-indicating method is crucial to accurately quantify the active pharmaceutical ingredient (API) without interference from degradants.[5][6] To achieve this, you must perform forced degradation studies.

Forced Degradation Workflow:

  • Stress Conditions: Subject a solution of this compound to a range of stress conditions to intentionally induce degradation.[7][8]

  • Analysis: Analyze the stressed samples using your HPLC method.

  • Peak Purity: The primary goal is to demonstrate that the peak for the intact this compound is well-resolved from all degradation product peaks. Peak purity analysis (e.g., using a photodiode array detector) is essential.

The following diagram outlines a typical workflow for a forced degradation study.

G Start Prepare Stock Solution of This compound Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Stress_Conditions->Base Oxidation Oxidation (e.g., 3% H₂O₂) Stress_Conditions->Oxidation Heat Thermal Stress (e.g., 80°C) Stress_Conditions->Heat Light Photolytic Stress (ICH Q1B) Stress_Conditions->Light Analysis Analyze by HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Evaluation Evaluate Peak Resolution and Purity Analysis->Evaluation End Stability-Indicating Method Achieved Evaluation->End

Caption: Workflow for a forced degradation study to develop a stability-indicating method.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Acidic Mobile Phase during HPLC Analysis

Symptoms:

  • Decreasing peak area of the main compound over a sequence of injections.

  • Appearance of new peaks, often broad and at earlier retention times.

  • Baseline drift or instability.

Troubleshooting Steps:

  • Assess Mobile Phase pH: The primary cause is likely an overly acidic mobile phase. The ether linkage of the THP ring is labile in acidic conditions.

    • Action: If possible, increase the pH of your mobile phase. A pH of 3 to 4 is often a good compromise for the stability of many compounds while still providing good chromatography for basic amines.

  • Reduce Analysis Time: Shorter run times will minimize the exposure of the analyte to the acidic mobile phase.

  • Lower Column Temperature: Degradation reactions are often accelerated at higher temperatures.

    • Action: Try running the analysis at room temperature or even sub-ambient temperatures if your instrumentation allows.

  • Sample Diluent: Ensure your sample is not dissolved in a strongly acidic diluent for an extended period before injection.

    • Action: Prepare samples in a diluent that is compatible with your mobile phase but as close to neutral pH as possible, and analyze them promptly after preparation.

ParameterStandard Condition (Problematic)Recommended ChangeRationale
Mobile Phase pH < 2.53.0 - 4.0To reduce acid-catalyzed hydrolysis of the THP ring.
Column Temperature 40°C25°CTo decrease the rate of the degradation reaction.
Sample Storage In acidic diluent for > 1 hourPrepare fresh and inject immediatelyTo minimize degradation before analysis.
Issue 2: Inconsistent Results in Low pH Formulations

Symptoms:

  • Variable assay values for drug products formulated with this compound at low pH.

  • Increase in related substances over a short period of storage.

Troubleshooting Steps:

  • Conduct a pH-Rate Profile Study: This is a systematic study to understand the rate of degradation as a function of pH.

    • Action: Prepare a series of buffered solutions across a range of pH values (e.g., pH 2, 3, 4, 5, 6, 7). Add a known concentration of this compound to each buffer and store them at a constant, elevated temperature (e.g., 50°C).

    • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution, neutralize if necessary, and analyze using a stability-indicating HPLC method.

    • Data Interpretation: Plot the percentage of remaining this compound against time for each pH. This will give you a clear picture of the pH range where the compound is most stable.

  • Evaluate Excipient Compatibility: Other components in your formulation could be catalyzing the degradation.

    • Action: Conduct a small-scale study where you mix this compound with individual excipients in an aqueous slurry and store at elevated temperature and humidity. Analyze for degradation to identify any incompatibilities.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To generate potential degradation products of this compound under various stress conditions to support the development of a stability-indicating analytical method.[5][6][7]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a 50:50 mixture of methanol and water.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).

    • Before analysis, neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw and neutralize aliquots at the same time points as the acid hydrolysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at the specified time points.

  • Thermal Degradation:

    • Store a sample of solid this compound in an oven at 80°C.

    • At each time point, dissolve a portion of the solid in the stock solution solvent to the target concentration.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.

    • Analyze a sample after the specified exposure period.

  • Analysis:

    • Analyze all samples, including an unstressed control, using a suitable HPLC method. A C18 column with a gradient elution of a buffered mobile phase (e.g., ammonium formate at pH 3.5) and acetonitrile is a good starting point.

References

  • Chemistry Stack Exchange. (2020, August 17). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?
  • Wikipedia. (n.d.). Tetrahydropyran.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • ChemHelpASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]
  • Chemsrc. (n.d.). This compound | CAS#:130290-79-8.
  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 635-654. [Link]
  • MDPI. (n.d.). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
  • Wiley Online Library. (n.d.). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions.
  • PubMed. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.
  • MedCrave. (2016, December 14). Forced Degradation Studies.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing.
  • ResearchGate. (n.d.). The One-Pot, Multicomponent Construction of Highly Substituted Tetrahydropyran-4-ones Using the Maitland—Japp Reaction.
  • Taylor & Francis. (n.d.). Analytical methods – Knowledge and References.
  • ResearchGate. (n.d.). Synthesis of substituted tetrahydropyran-4-one and its oxime.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Eurofins. (n.d.). Analytical Method Summaries.
  • Ministry of the Environment, Japan. (n.d.). Analytical Methods.
  • MDPI. (n.d.). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates.
  • Dalton Transactions. (2012). Tetrahydrofuran Ring Opening and Related Reactions with Lewis Acidic N-Heterocyclic Carbene-Boryl Trifluoromethanesulfonate.
  • PubChem. (n.d.). This compound.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
  • ResearchGate. (n.d.). Mechanism of THF ring opening followed by polymerization.
  • Medwin Publishers. (2017, December 11). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology.
  • PMC. (n.d.). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid.
  • PMC. (n.d.). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs.
  • ATSDR. (n.d.). ANALYTICAL METHODS.
  • ResearchGate. (n.d.). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions.

Sources

Technical Support Center: Stereoselective Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Stereoselective Tetrahydropyran (THP) Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of forming substituted THP rings with high stereocontrol. The tetrahydropyran motif is a privileged scaffold found in numerous natural products and active pharmaceutical ingredients, making its stereocontrolled synthesis a critical challenge in modern organic chemistry.[1][2]

This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the mechanistic rationale behind key experimental choices.

Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control diastereoselectivity in the formation of 2,6-disubstituted THP rings?

A1: The diastereoselectivity in forming 2,6-disubstituted THPs is fundamentally governed by the reaction mechanism and the stability of the transition states involved. The most common strategies, such as the Prins cyclization, rely on kinetically controlled processes.

In a typical Lewis acid-catalyzed Prins cyclization, the reaction proceeds through a chair-like transition state. To minimize steric hindrance, substituents preferentially occupy equatorial positions. This preference overwhelmingly favors the formation of cis-2,6-disubstituted tetrahydropyrans.[3] The choice of Lewis acid, solvent, and temperature can further influence the rigidity of this transition state and, consequently, the diastereomeric ratio (d.r.).[3]

Conversely, other methods like the intramolecular oxa-Michael addition can be subject to thermodynamic control. Under basic conditions, while the kinetic product may be the axial-equatorial isomer, the reaction can equilibrate to the more stable diequatorial (trans) product at higher temperatures.[4][5]

Q2: My reaction is yielding a tetrahydrofuran (THF) byproduct. How can I promote the desired 6-membered ring formation?

A2: The competition between 5-membered (THF) and 6-membered (THP) ring formation is a classic challenge of regioselectivity, often described by Baldwin's rules for ring closure (5-exo-trig vs. 6-endo-trig). In the context of the Prins cyclization, this outcome is dictated by the stability of competing transition states.

The geometry of the homoallylic alcohol is crucial. A Z-configured homoallylic alcohol can adopt a six-membered chair-like transition state that suffers from a significant 1,3-diaxial interaction.[1] To avoid this, the reaction may proceed through a more stable five-membered transition state, leading to the THF product.[1][6] Therefore, using an E-configured homoallylic alcohol is often the first step to favoring THP formation. Additionally, the nature of the Lewis acid and reaction conditions can influence this selectivity. In some cases, intramolecular hydroalkoxylation of specific silyl alkenols has been shown to be highly stereoselective for THP rings.[7]

Troubleshooting Guide: Common Experimental Issues
Issue 1: Low Diastereoselectivity (Poor cis:trans Ratio) in a Prins Cyclization

Question: I'm attempting a Prins cyclization to get a cis-2,6-disubstituted THP, but I'm seeing a nearly 1:1 mixture of diastereomers. What should I try?

Answer: A poor diastereomeric ratio in a Prins cyclization suggests that the transition state is not well-organized or that competing reaction pathways are active. Here are several parameters to investigate:

  • Choice of Lewis/Brønsted Acid: The catalyst is paramount. Bulky or confined acids can create a more ordered transition state, enhancing selectivity.

    • Troubleshooting Step: Screen a panel of Lewis acids (e.g., TMSOTf, SnCl₄, InCl₃, BF₃·OEt₂) or Brønsted acids (e.g., p-TsOH, confined imidodiphosphoric acids).[3][7][8] SnBr₄, for example, has been shown to favor specific stereochemical outcomes due to the nature of the ion pair formed.[9]

  • Reaction Temperature: Temperature directly impacts the energy difference between competing transition states.

    • Troubleshooting Step: Lowering the reaction temperature (e.g., from 0 °C to -78 °C) often increases diastereoselectivity by favoring the lower-energy, more ordered transition state that leads to the cis product.[3][8]

  • Solvent Polarity: The solvent can influence the stability of the key oxocarbenium ion intermediate and the tightness of the transition state assembly.

    • Troubleshooting Step: Screen solvents of varying polarity, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, acetonitrile).

  • Substrate Conformation: Pre-existing stereocenters in your substrate can either reinforce the desired selectivity (matched case) or oppose it (mismatched case). Analyze your substrate for potential A-strain or other conformational biases that might fight the inherent preference for an all-equatorial transition state.[1]

ParameterTypical ChangeRationaleExpected Outcome
Temperature Decrease (-20 °C to -78 °C)Favors the more stable, ordered transition state.[3]Increased cis selectivity
Lewis Acid Switch to bulkier acidEnforces a more rigid chair-like transition state.Increased cis selectivity
Solvent Screen nonpolar to polar aproticOptimizes stability of the oxocarbenium intermediate.Varies; requires screening
Substrate Use (E)-homoallylic alcoholMinimizes 1,3-diaxial strain in the 6-membered TS.[1]Favors THP over THF
Issue 2: Significant Formation of Side Products

Question: My reaction is clean by TLC, but my isolated yield is low. I suspect side reactions. What are the most common culprits in acid-catalyzed THP syntheses?

Answer: Besides the desired cyclization, the highly reactive oxocarbenium ion intermediate can be intercepted by other pathways. Two common side reactions are the 2-oxonia-Cope rearrangement and elimination.

  • 2-Oxonia-Cope Rearrangement: This rearrangement can scramble stereocenters and lead to constitutional isomers, particularly when using aryl-substituted homoallylic alcohols.[6] The stability of the benzylic cation formed during this process can make it a competitive pathway, leading to racemization and undesired products.[1][6]

    • Troubleshooting Step: This is a challenging problem to solve. Sometimes, using a different catalyst that promotes a faster, irreversible cyclization can help. Alternatively, substrate modification to disfavor cation formation at that position may be necessary.

  • Elimination: Instead of being trapped by the internal nucleophile (the hydroxyl group), the carbocation can be quenched by eliminating a proton, typically forming an allylic or homoallylic alcohol.

    • Troubleshooting Step: Lowering the reaction temperature is the most effective way to disfavor elimination pathways.[9] Using a less coordinating counter-ion on the Lewis acid may also help.

Visualizing the Problem: Competing Reaction Pathways

Here is a logical workflow for troubleshooting common issues in stereoselective THP synthesis.

G cluster_diastereo Diastereoselectivity Issue cluster_regio Regioselectivity Issue cluster_side Side Product Issue start Low Stereoselectivity in THP Formation q1 Poor cis:trans Ratio? start->q1 q2 THF Byproduct Formed? start->q2 q3 Elimination or Rearrangement? start->q3 sol1 Lower Temperature (-78 °C) q1->sol1 Favors ordered TS sol2 Screen Lewis Acids (e.g., TMSOTf, SnCl₄) q1->sol2 Modifies TS geometry sol3 Change Solvent q1->sol3 Stabilizes intermediate sol4 Use (E)-alkene substrate q2->sol4 Avoids 1,3-diaxial strain sol5 Modify Substrate (Steric Directing Group) q2->sol5 sol6 Lower Temperature q3->sol6 Suppresses side reactions sol7 Use Milder Acid q3->sol7

Caption: Troubleshooting workflow for stereoselective THP synthesis.

Mechanistic Insight: The Origin of cis-Selectivity in Prins Cyclizations

The preference for cis-2,6-disubstituted products in the Prins cyclization is a direct consequence of the reaction proceeding through a low-energy, chair-like transition state. The oxocarbenium ion, formed from the aldehyde and homoallylic alcohol, adopts a conformation where the developing C-C and C-O bonds form from equatorial attack, minimizing sterically demanding 1,3-diaxial interactions.

Caption: Competing transition states in the Prins cyclization.

Experimental Protocol: General Procedure for a Lewis Acid-Catalyzed Prins Cyclization

This protocol is a representative starting point. Optimal conditions, particularly the choice of Lewis acid and temperature, must be determined empirically for each specific substrate.

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.1 - 1.5 equiv)

  • Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Lewis Acid (e.g., TMSOTf, SnCl₄, InCl₃; 10-20 mol% or stoichiometric, depending on the acid)

  • Inert atmosphere (Nitrogen or Argon)

  • Quenching solution (e.g., saturated aq. NaHCO₃)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere, add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.1 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the starting materials in anhydrous CH₂Cl₂ (to a typical concentration of 0.1 M).

  • Cooling: Cool the solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice/water bath).

  • Catalyst Addition: Add the Lewis acid catalyst dropwise or portion-wise to the stirred solution. If the catalyst is a solid, it can be added as a solution in the reaction solvent.[3]

  • Reaction Monitoring: Stir the reaction at the chosen temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to several hours.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃ while the flask is still in the cooling bath. Allow the mixture to warm to room temperature.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired tetrahydropyran diastereomer.

References
  • Jha, A., & Kumar, P. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]
  • ResearchGate. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]
  • ResearchGate. (n.d.). The Ritter reaction mechanism for the synthesis of tetrahydropyran 41. [Link]
  • Delso, C., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2841. [Link]
  • National Institutes of Health. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]
  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Topics in Current Chemistry, 264, 1-43. [Link]
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]
  • Bowen, J. I., et al. (2021). Ambruticins: tetrahydropyran ring formation and total synthesis. Organic & Biomolecular Chemistry, 19, 6131-6136. [Link]
  • Panda, M., & Kumar, P. (2014). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 12(6), 3316–3365. [Link]
  • ResearchGate. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]
  • CORE. (2016).
  • National Institutes of Health. (2022).
  • Royal Society of Chemistry. (2017).
  • National Institutes of Health. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. [Link]
  • Synfacts. (2025).
  • ResearchGate. (2008). Probing the Mechanism of Prins Cyclizations and Application to the Synthesis of 4-Hydroxytetrahydropyrans. [Link]
  • National Institutes of Health. (2014).
  • Semantic Scholar. (2019). How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. [Link]
  • National Institutes of Health. (2022). Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. [Link]
  • ACS Publications. (2014).
  • National Institutes of Health. (2024).
  • Macmillan Group, Princeton University. (2001). Intramolecular Diels-Alder Reactions. [Link]
  • Royal Society of Chemistry. (2021). Exploiting retro oxa-Michael chemistry in polymers. [Link]
  • National Institutes of Health. (2012). Recent developments in the field of oxa-Michael reactions. [Link]
  • Wipf Group, University of Pittsburgh. (n.d.). Diels–Alder Reaction (Part 2). [Link]
  • National Institutes of Health. (2016). Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects. [Link]
  • MDPI. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. [Link]

Sources

Technical Support Center: Side Reactions of 4-Aminomethyltetrahydropyran with Acid Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the acylation of 4-aminomethyltetrahydropyran. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose and solve common issues encountered during synthesis.

The coupling of this compound with acid chlorides is a fundamental transformation used to introduce a valuable, saturated heterocyclic motif into molecular structures. While seemingly straightforward, this nucleophilic acyl substitution can be prone to several side reactions that impact yield, purity, and scalability. This document is structured to address these specific challenges in a practical, question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses the most common problems observed during the reaction, providing causal explanations and actionable solutions.

Q1: My reaction yield is very low, and I've recovered a significant amount of unreacted this compound. What is the primary cause?

Answer:

This is the most frequently encountered issue and is almost always caused by the in-situ generation of hydrogen chloride (HCl) as a byproduct.[1][2][3] The reaction mechanism involves the nucleophilic attack of the amine on the acid chloride, followed by the elimination of a chloride ion.[1][4] This chloride then abstracts a proton from the nitrogen, forming the stable amide and one equivalent of HCl.

The core problem is a competing acid-base reaction: this compound, being a primary aliphatic amine, is basic (predicted pKa of the conjugate acid is ~10.0).[5] The generated HCl is a strong acid that will rapidly and irreversibly protonate the lone pair of any available starting amine. This forms an ammonium salt, which is no longer nucleophilic and cannot react with the acid chloride.[3][6]

If no external base is added, the theoretical maximum yield is only 50%, as half of your amine will be consumed neutralizing the HCl produced.[3]

Troubleshooting Protocol:

  • Introduce a Scavenger Base: The most effective solution is to add a non-nucleophilic tertiary amine to the reaction mixture. This "scavenger" base will neutralize the HCl as it forms, preventing the protonation of your primary amine.

  • Stoichiometry is Critical: At least 1.0 equivalent of the scavenger base is required per equivalent of acid chloride. It is common practice to use a slight excess (e.g., 1.1–1.5 equivalents) to ensure complete HCl neutralization.[6]

  • Choice of Base: The ideal scavenger is a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA or Hünig's base) or a simple tertiary amine like triethylamine (TEA). Pyridine can also be used. Avoid using primary or secondary amines as scavengers, as they will compete in the acylation reaction.

cluster_problem Problem: Low Yield cluster_cause Root Cause Analysis cluster_solution Solution Path Start Low Yield & Unreacted Amine Cause HCl Byproduct Generated Start->Cause Why? Protonation Amine Protonation (Forms Non-Nucleophilic Salt) Cause->Protonation Fast Acid-Base Rxn Solution Add Scavenger Base (e.g., TEA, DIPEA) Protonation->Solution How to fix? Result Amine Remains Nucleophilic Solution->Result Neutralizes HCl

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing a significant byproduct with a mass corresponding to the addition of two acyl groups. What is this and how can I prevent it?

Answer:

You are likely observing the formation of a diacylated product (an imide). Since this compound is a primary amine, the initially formed secondary amide still possesses one N-H proton. Under forcing conditions (e.g., high temperature, excess acid chloride, or in the presence of a strong base), this proton can be removed, and the resulting amidate can attack a second molecule of the acid chloride.

While secondary amides are significantly less nucleophilic than primary amines, this side reaction can become prominent if:

  • More than 1.0 equivalent of acid chloride is used.

  • The reaction is run at elevated temperatures for extended periods.

  • A particularly strong, non-hindered base is employed, which can deprotonate the amide product.

Preventative Measures:

  • Control Stoichiometry: Use the amine as the limiting reagent or maintain a strict 1:1 stoichiometry between the amine and the acid chloride. A slight excess of the amine (e.g., 1.05 eq) can sometimes help consume all the acid chloride.

  • Control Addition: Add the acid chloride slowly (dropwise) to the solution of the amine and scavenger base. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more nucleophilic primary amine over the secondary amide product.

  • Temperature Management: Run the reaction at a reduced temperature. Typically, the addition of the acid chloride is performed at 0 °C, followed by slow warming to room temperature.[7] This minimizes the energy available to overcome the higher activation barrier for the second acylation.

Q3: My main impurity is the carboxylic acid corresponding to my acid chloride. How can I prevent its formation?

Answer:

The presence of the corresponding carboxylic acid is a clear indication of the hydrolysis of your acid chloride starting material.[8][9] Acid chlorides are highly reactive electrophiles and are extremely sensitive to moisture.[10][11] Any trace amount of water in your solvent, on your glassware, or in your amine/base reagents will rapidly convert the acid chloride to the much less reactive carboxylic acid, which will not participate further in the desired reaction.

Protocol for Ensuring Anhydrous Conditions:

  • Glassware: All glassware (reaction flask, dropping funnel, stir bar) must be rigorously dried before use, either by oven-drying (120 °C for several hours) or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient. Alternatively, solvents can be dried over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).

  • Reagents: Ensure your amine and scavenger base are dry. If they are suspected to contain water, they can be dried over KOH or distilled.

  • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

AC R-COCl (Acid Chloride) Amide Desired Amide Product AC->Amide H2O H2O (Moisture) AC->H2O Diacylation Diacylated Byproduct (Imide) AC->Diacylation Amine THP-CH2NH2 (4-Aminomethyl- tetrahydropyran) Amine->Amide Nucleophilic Attack ProtonatedAmine Protonated Amine (THP-CH2NH3+ Cl-) Amine->ProtonatedAmine Protonation by HCl (No Base Present) Base Base (e.g., Et3N) HCl_Salt Base·HCl Salt Base->HCl_Salt Neutralizes HCl Amide->Diacylation Second Acylation (Excess R-COCl) CarboxylicAcid R-COOH (Carboxylic Acid) H2O->CarboxylicAcid Hydrolysis

Caption: Core reaction pathway and common side reactions.

Q4: My workup is challenging, and purification by column chromatography is giving poor separation. What are the best practices?

Answer:

Amide purification can be complicated by the presence of both the desired product and the scavenger base hydrochloride salt.[12]

Recommended Workup and Purification Strategy:

  • Aqueous Wash: After the reaction is complete, quench the mixture with water or a dilute aqueous acid (e.g., 1M HCl). This will protonate any remaining scavenger base (TEA, DIPEA) and unreacted this compound, making their corresponding salts highly water-soluble.

  • Extraction: Extract your product into an organic solvent like ethyl acetate or dichloromethane. The aqueous layer will now contain the unwanted amine salts.

  • Base Wash: Wash the organic layer with a dilute aqueous base (e.g., saturated NaHCO₃ solution) to remove any traces of the carboxylic acid impurity (from hydrolysis) and excess HCl.

  • Brine Wash & Dry: Finally, wash the organic layer with brine (saturated NaCl solution) to reduce the amount of dissolved water, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Purification: After concentrating the dried organic layer, the crude product can be purified.

    • Recrystallization: If the amide is a solid, recrystallization is often the most effective method for achieving high purity.[12] Common solvents to try include ethanol, acetonitrile, or ethyl acetate/hexane mixtures.

    • Column Chromatography: If chromatography is necessary, ensure you have good separation on TLC first. A gradient elution from a less polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typical.[13] If the product is very polar, adding a small amount of methanol to the mobile phase may be required.

Part 2: Frequently Asked Questions (FAQs)

FAQ1: What is the best type of base to use in this reaction?

The ideal base is a tertiary amine scavenger base . The choice depends on the specific acid chloride and reaction conditions.

BasepKa (Conjugate Acid)Key CharacteristicsBest Use Case
Triethylamine (TEA) ~10.7Inexpensive, common, moderately bulky.General purpose for most acylations.
DIPEA (Hünig's Base) ~11.0Highly sterically hindered, non-nucleophilic.Ideal for very reactive acid chlorides or when preventing any possible nucleophilic attack by the base is critical.
Pyridine ~5.2Less basic, can act as a nucleophilic catalyst.Useful in specific named reactions (e.g., Schotten-Baumann), but its lower basicity may be less effective with some substrates.
FAQ2: What are the ideal solvent and temperature conditions?
  • Solvents: Aprotic, anhydrous solvents are required. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are excellent choices as they are generally unreactive towards the reagents and dissolve the starting materials well.

  • Temperature: The reaction is typically initiated at 0 °C (ice bath) during the dropwise addition of the acid chloride.[7] This helps to control the initial exothermic reaction and minimize side reactions. After addition, the reaction is often allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

FAQ3: How does the reactivity of this compound compare to other amines?

This compound is a primary aliphatic amine . Its reactivity is governed by the high nucleophilicity and basicity of the sp³-hybridized nitrogen's lone pair.

  • vs. Aromatic Amines (e.g., Aniline): It is significantly more nucleophilic and basic than aromatic amines. In aniline, the nitrogen lone pair is delocalized into the aromatic ring, reducing its availability for reaction.[14] Therefore, this compound will react much more readily with acid chlorides than anilines will.

  • vs. Other Aliphatic Amines (e.g., Benzylamine): Its reactivity is very similar to other simple primary aliphatic amines like benzylamine or butylamine. The tetrahydropyran ring is largely non-polar and electron-donating via induction, so it does not significantly decrease the amine's nucleophilicity. The main difference could arise from steric effects if a particularly bulky acid chloride is used.

FAQ4: How can I monitor the reaction progress effectively?
  • Thin-Layer Chromatography (TLC): This is the most common method. Spot the reaction mixture alongside your starting amine on a TLC plate. The amide product will typically have a different Rf value (often intermediate between the highly polar amine and the less polar acid chloride). The disappearance of the starting amine spot is a good indicator of reaction completion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS is ideal. It allows you to track the consumption of starting materials and the formation of the product by their respective masses, while also identifying any potential side products.

Part 3: Detailed Protocols

Protocol 1: General Acylation of this compound

This protocol is suitable for most common acid chlorides.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1-0.5 M).

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acid Chloride Addition: Dissolve the acid chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with water (2x), 1M HCl (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purification: Purify the crude product by recrystallization or flash column chromatography as needed.

References

  • Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. PubMed.
  • Carbodiimide. Wikipedia.
  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Indian Academy of Sciences.
  • Carbodiimides and Additives. Aapptec Peptides.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Reaction of acid/acyl chlorides with ammonia/amines. Doc Brown's Chemistry.
  • Revision Notes - Reaction of Amines with Acyl Chlorides. Sparkl.
  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts.
  • What is the best technique for amide purification? ResearchGate.
  • The reaction of acyl chlorides with ammonia and primary amines. Chemguide.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI.
  • Acylation of Amines, Part 1: with Acyl Halides. YouTube.
  • How should I purify a complex, polar, amide reaction mixture? Biotage.
  • Effect of the radical scavengers on the reaction. ResearchGate.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Amide-based compounds, production, recovery, purification and uses thereof. Google Patents.
  • Why is my Amide Coupling Not working using Cysteamine? ResearchGate.
  • An inhibitory mechanism of AasS, an exogenous fatty acid scavenger. ResearchGate.
  • Acylation of amines. Reddit.
  • Tips and tricks for difficult amide bond formation? Reddit.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
  • Reactions with Acid Chloride. Reddit.
  • Friedel-Crafts Acylation Reaction. BYJU'S.
  • This compound. PubChem.
  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
  • SOME OBSERVATIONS ON THE MECHANISM OF THE ACYLATION PROCESS IN PROTEIN SYNTHESIS. PMC.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Chemoenzymatic Synthesis and Anti-Inflammatory Activity of Fatty Acid Amides. SciELO.
  • Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine? ResearchGate.
  • Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol. Journal of the Chemical Society, Transactions.
  • A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. ResearchGate.

Sources

Technical Support Center: Managing the Corrosivity of 4-Aminomethyltetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Aminomethyltetrahydropyran (4-AMTP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the corrosive nature of this versatile chemical intermediate. Our goal is to move beyond simple instructions and explain the underlying chemical principles, enabling you to make informed decisions that ensure the integrity of your experiments, the longevity of your equipment, and, most importantly, your safety.

Section 1: Understanding the Corrosivity of this compound

This section addresses the fundamental nature of 4-AMTP's corrosivity, providing the foundational knowledge needed for its safe handling.

Q1.1: Why is this compound considered a corrosive substance?

Answer: this compound's corrosive nature stems from its chemical structure as a primary aliphatic amine. Amines are organic derivatives of ammonia and, like ammonia, are basic and possess a lone pair of electrons on the nitrogen atom. This makes them effective nucleophiles and bases.

The primary mechanism of its corrosivity involves:

  • Basicity: As a base, 4-AMTP can react with acidic gases like carbon dioxide (CO2) from the air to form carbamate salts, or with acidic residues on surfaces. In the presence of moisture, these reactions can create a corrosive environment.[1][2]

  • Chelation: The nitrogen atom can act as a ligand, forming coordination complexes with metal ions. This process can effectively "pull" metal atoms from a surface, leading to pitting and degradation, especially with non-ferrous metals like copper and its alloys.[3]

  • Water Content: Amines are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[4] Water acts as a catalyst and electrolyte in corrosion reactions, significantly accelerating the degradation of metals like carbon steel.[1][2]

Safety data sheets explicitly classify 4-AMTP as a substance that causes severe skin burns and eye damage, reflecting its potent chemical reactivity with biological tissues.[5][6][7]

Q1.2: What external factors can accelerate the corrosive effects of 4-AMTP?

Answer: The inherent corrosivity of 4-AMTP can be significantly amplified by several experimental and environmental factors. Understanding these is critical to mitigating risk.

  • Elevated Temperatures: Chemical reaction rates, including corrosion, increase with temperature.[1][2] In processes requiring heat, the corrosive attack on metallic reaction vessels can become much more aggressive. High temperatures can also lead to the breakdown of the amine itself, forming potentially more corrosive degradation products.

  • Presence of Acidic Gases (CO2, H2S): Dissolved acidic gases are a primary driver of what is known as "amine corrosion."[1][2] These gases react with the amine in the presence of water to form acidic compounds that aggressively attack metal surfaces, particularly carbon steel.

  • High Velocity and Turbulence: In systems involving fluid transfer (pumping, stirring), high velocity or turbulent flow can erode the protective passive layer on metals and the inhibitive film that amines can sometimes form, exposing fresh metal to corrosive attack.[2][8]

  • Contaminants: The presence of heat-stable amine salts (HSAS), chlorides, or other contaminants can disrupt the equilibrium of the system and introduce new, aggressive corrosion mechanisms.[2][8]

Corrosion_Factors Factors Accelerating 4-AMTP Corrosivity substance This compound (4-AMTP) corrosion Accelerated Corrosion substance->corrosion Inherent Basicity & Reactivity temp Elevated Temperature temp->corrosion gases Dissolved Acidic Gases (e.g., CO2) gases->corrosion moisture Moisture / Water moisture->corrosion velocity High Velocity / Turbulence velocity->corrosion contaminants Contaminants (Chlorides, HSAS) contaminants->corrosion Material_Selection_Workflow start Material Selection for 4-AMTP Service dec_application Application Type? start->dec_application dec_temp Temperature? dec_application->dec_temp Reaction / Process out_storage Use Borosilicate Glass or HDPE dec_application->out_storage  Storage / Transfer  at Ambient Temp out_seals Use PTFE or FFKM (Kalrez®) Seals dec_application->out_seals Seals / Gaskets dec_duration Process Duration & Criticality? dec_temp->dec_duration > 80°C out_low_temp Use Glass or 316 Stainless Steel dec_temp->out_low_temp < 80°C dec_duration->out_low_temp Short / Non-critical out_high_temp Use Glass-Lined Steel or Hastelloy® C-276 dec_duration->out_high_temp Long / Critical

Caption: Decision workflow for selecting compatible materials.

Section 3: Troubleshooting Guide

This section uses a practical question-and-answer format to address specific issues you might encounter during your experiments.

Q3.1: "I observed a blue or green discoloration in my reaction mixture after running it in a stainless steel vessel. What is the cause?"

Answer: A blue or green tint is a classic indicator of copper or nickel ion contamination, respectively. While stainless steel is primarily iron and chromium, it also contains nickel. The discoloration strongly suggests that the reaction conditions (e.g., high temperature, presence of certain reagents) were too aggressive for the stainless steel, causing it to corrode and leach nickel ions into your solution.

Troubleshooting Steps:

  • Stop Using the Vessel: Immediately discontinue use of the stainless steel vessel for this reaction to prevent further product contamination and equipment damage.

  • Verify Contamination: If possible, submit a sample of your product for elemental analysis (e.g., ICP-MS) to confirm the presence and quantity of leached metals. This is critical for drug development professionals, as metal contaminants can be toxic or inhibit downstream processes.

  • Switch to an Inert Vessel: Re-run the reaction in a borosilicate glass vessel. If the scale of the reaction prohibits glass, you must upgrade to a more resistant alloy like Hastelloy® or use a glass-lined steel reactor.

Q3.2: "The pressure in my sealed reaction vessel is increasing more than expected. Could this be related to corrosion?"

Answer: Yes, this is a serious safety concern that could be linked to corrosion. One of the primary cathodic reactions in the corrosion of steel in an aqueous environment is the reduction of protons to produce hydrogen gas (2H+ + 2e- → H2).

If your 4-AMTP or solvent contains water, and the amine is corroding the steel vessel, the resulting hydrogen gas generation will cause a dangerous and unexpected pressure buildup.

Immediate Actions:

  • Cool the Reaction: Safely cool the reaction vessel to reduce the reaction rate and pressure.

  • Vent Safely: Following all safety protocols and using a proper vent line to a fume hood or scrubber, carefully vent the excess pressure.

  • Investigate the Cause: Once safe, inspect the interior of the vessel for signs of corrosion (pitting, rust, etching). Ensure all your reagents are anhydrous if the reaction chemistry is sensitive to water. The fundamental solution is to use a material that does not react to generate gas, such as glass or a highly resistant alloy.

Q3.3: "How should I properly clean and passivate a stainless steel vessel after use with 4-AMTP?"

Answer: Proper cleaning is essential to prevent cross-contamination and ensure the longevity of the vessel. Passivation is the process of treating the stainless steel to restore its protective chromium oxide layer, which can be compromised by corrosive agents.

Experimental Protocol: Cleaning and Passivation

  • Initial Rinse: As soon as the reaction is complete, empty the vessel and perform an initial rinse with a suitable, compatible solvent (e.g., isopropanol, ethanol) to remove the bulk of the organic material. Do not use water as the first rinse if the amine is still present, as this can create a corrosive mixture.

  • Degreasing: Wash the vessel thoroughly with a laboratory detergent and warm water to remove residual organics.

  • Acidic Cleaning/Passivation:

    • Prepare a 10-20% (v/v) solution of nitric acid or a 5-10% (w/v) solution of citric acid in deionized water. Citric acid is a safer, more environmentally friendly option.

    • Fill the vessel with the acid solution, ensuring all surfaces are covered.

    • Allow the vessel to soak at ambient temperature for 30-60 minutes. For more robust passivation, the solution can be heated to 40-60°C.

  • Thorough Rinsing: Drain the passivating solution and rinse the vessel extensively with deionized water (at least 3-5 times) until the rinse water is neutral (check with pH paper).

  • Drying: Dry the vessel completely, preferably with a stream of dry nitrogen or in a clean oven. It is critical that no moisture remains, as this could contribute to future corrosion. [4]

Section 4: Safe Handling and Emergency Procedures

Q4.1: What are the absolute minimum PPE requirements for handling pure this compound?

Answer: Due to its severe corrosive properties, handling 4-AMTP requires stringent adherence to PPE protocols. [9][10][11]

  • Eye/Face Protection: Chemical splash goggles and a full-face shield are mandatory. Vapors can also be corrosive to eyes, so sealed goggles are essential. [12]* Hand Protection: Use chemical-resistant gloves. Thick, chemical-resistant gloves made from butyl rubber or fluoroelastomers are recommended for significant handling or in case of immersion. [12]At a minimum, double-gloving with nitrile gloves may be acceptable for very small, quick transfers inside a fume hood, but gloves must be inspected for integrity and changed immediately upon any suspected contact.

  • Body Protection: A chemical-resistant apron or lab coat is required. For larger quantities, a full chemical-resistant suit may be necessary. Ensure clothing is worn that covers all exposed skin.

  • Work Area: All handling of 4-AMTP must be conducted inside a certified chemical fume hood to prevent inhalation of corrosive vapors. [9]An eyewash station and safety shower must be immediately accessible. [13]

Q4.2: What is the correct procedure for neutralizing and cleaning up a small spill of 4-AMTP?

Answer: A prompt and correct response is crucial to minimize hazards. [9][11] Experimental Protocol: Small Spill Cleanup (<100 mL)

  • Alert and Isolate: Alert personnel in the immediate area and restrict access. Ensure the fume hood sash is lowered.

  • Don PPE: Don the full PPE described in Q4.1.

  • Containment: If the spill is spreading, create a dike around it using an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels for initial absorption.

  • Neutralization: Prepare a weak acid solution for neutralization. A 5% solution of acetic acid or citric acid in water is a good choice. Never use a strong acid , as the neutralization reaction can be violent and generate significant heat.

  • Apply Neutralizer: Slowly and carefully add the weak acid solution to the absorbed spill from the outside in. Be prepared for some fizzing or heat generation.

  • Test pH: Use pH paper to test the slurry. Continue adding weak acid until the mixture is approximately neutral (pH 6-8).

  • Final Cleanup: Once neutralized, absorb the entire mixture with an inert absorbent material. Scoop the material into a clearly labeled, sealable waste container.

  • Decontaminate: Wipe the spill area with soap and water.

  • Dispose: Dispose of the sealed waste container and any contaminated PPE through your institution's hazardous waste disposal program.

References

  • Al-Amiery, A. A., et al. (2021). "Amines as corrosion inhibitors: A review." King Fahd University of Petroleum & Minerals.
  • Belarbi, Z. (2024). "The science behind amine column corrosion and remedial solutions." Hydrocarbon Processing. Available at: https://www.hydrocarbonprocessing.com/news/the-science-behind-amine-column-corrosion-and-remedial-solutions
  • Mann, C. A., et al. (1936). "Studies on the Inhibition by Amines Of the Corrosion of Iron By Solutions of High Acidity." Industrial & Engineering Chemistry. Available at: https://pubs.acs.org/doi/abs/10.1021/ie50314a025
  • Corrosionpedia. (n.d.). "Amine." Available at: https://www.corrosionpedia.com/definition/31/amine
  • Jaworska, J., et al. (2021). "Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines." National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538250/
  • PubChem. (2025). "this compound." National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2773210
  • ChemicalBook. (2025). "Chemical Safety Data Sheet MSDS / SDS - 4-(Aminomethyl)tetrahydro-2H-pyran." Available at: https://www.chemicalbook.com/ProductMSDSDetailCB9418437_EN.htm
  • Thermo Fisher Scientific. (n.d.). "this compound, 97%, Thermo Scientific." Available at: https://www.thermofisher.
  • Diplomata Comercial. (n.d.). "How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide." Available at: https://diplomatacomercial.com.br/en/how-to-handle-amines-safely-in-industrial-environments-a-comprehensive-guide/
  • YouTube. (2022). "Amine Unit Corrosion." Chemical Engineering Site.Available at: https://www.youtube.
  • Kermani, M. B., & Martin, T. (2004). "A critical look at amines: A practical review of corrosion experience over four decades." ResearchGate. Available at: https://www.researchgate.net/publication/287178007_A_critical_look_at_amines_A_practical_review_of_corrosion_experience_over_four_decades
  • Diplomata Comercial. (n.d.). "Amine Storage Conditions: Essential Guidelines for Safety." Available at: https://diplomatacomercial.com.br/en/amine-storage-conditions-essential-guidelines-for-safety/
  • Fisher Scientific. (2014). "SAFETY DATA SHEET - this compound." Available at: https://www.fishersci.com/sds?productName=AC385210050
  • The Chemistry Blog. (2024). "Safe Handling of Corrosive Chemicals." Available at: https://www.thechemblog.com/safe-handling-of-corrosive-chemicals/
  • Storemasta. (2023). "5 Mistakes Staff Make When Handling and Storing Corrosive Chemicals." Available at: https://www.storemasta.com.au/blog/5-mistakes-staff-make-when-handling-and-storing-corrosive-chemicals
  • ACTenviro. (2024). "How To Effectively Handle and Manage Corrosive Chemicals." Available at: https://www.actenviro.com/how-to-effectively-handle-and-manage-corrosive-chemicals/
  • International Labour Organization. (2011). "Amines, Aliphatic: Physical & Chemical Hazards." ILO Encyclopaedia of Occupational Health and Safety. Available at: https://www.iloencyclopaedia.
  • ChemicalBook. (2025). "4-(Aminomethyl)tetrahydro-2H-pyran." Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9418437.htm
  • Synblock. (n.d.). "CAS 130290-79-8 | this compound." Available at: https://www.synblock.com/cas/130290-79-8.html
  • SafeRack. (2024). "Corrosive Substances: Dangers and How to Handle Them Safely." Available at: https://www.saferack.com/articles/corrosive-substances-dangers-and-how-to-handle-them-safely/

Sources

Technical Support Center: Safe Quenching Procedures for Reactions Involving 4-Aminomethyltetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) for the safe and effective quenching of reactions involving 4-Aminomethyltetrahydropyran. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Introduction to this compound

This compound is a valuable primary amine building block in medicinal chemistry and drug development.[1] Its tetrahydropyran motif is often incorporated to improve physicochemical properties. However, its basicity and corrosive nature necessitate careful handling and well-designed workup procedures to ensure safety and reaction success.[1] This guide will address common issues encountered when quenching reactions utilizing this reagent.

Troubleshooting Guide: Quenching-Specific Issues

This section addresses specific problems that may arise during the workup of common reactions involving this compound.

Scenario 1: Amide Coupling Reactions (e.g., using EDC/NHS)

Issue: "After my EDC/NHS coupling reaction to form an amide with this compound, my final product is contaminated with unreacted starting materials and byproducts, leading to difficult purification."

Root Cause Analysis: Incomplete quenching of the reaction can leave active NHS esters, which can react with other nucleophiles, or unreacted this compound, which complicates purification. The byproducts from EDC are water-soluble, but proper workup is key to their removal.

Solution: Quenching and Workup Protocol

Quenching is a critical step to deactivate any remaining reactive species once your desired amide has formed.[2]

Step-by-Step Quenching and Extraction Protocol:

  • Reaction Completion: First, ensure your coupling reaction has gone to completion via an appropriate monitoring technique (e.g., TLC or LC-MS).

  • Quenching: To neutralize any remaining active NHS ester, add a quenching agent. Common choices include small primary amines or hydroxylamine.[2][3][4][5]

    • Add 1.2 equivalents of ethanolamine or a solution of Tris or glycine to a final concentration of 20-50 mM.[2]

    • Stir the reaction mixture for 15-30 minutes at room temperature.[2]

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash Sequence:

    • Acid Wash: Wash the organic layer with a 5% aqueous HCl or 1M HCl solution. This step is crucial as it protonates the basic this compound, forming a water-soluble ammonium salt that partitions into the aqueous layer.[3]

    • Base Wash: Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and remove acidic byproducts.[3]

    • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to remove the bulk of the water from the organic layer.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield your crude amide.

Scenario 2: Reductive Amination Reactions (e.g., using Sodium Triacetoxyborohydride)

Issue: "I've performed a reductive amination between a ketone/aldehyde and this compound using sodium triacetoxyborohydride. During workup, I'm getting a low yield and emulsions are forming."

Root Cause Analysis: Sodium triacetoxyborohydride [NaBH(OAc)₃] is a mild reducing agent ideal for this transformation.[6] Improper quenching can lead to the reduction of the starting carbonyl if it hasn't fully reacted. Emulsions are common when basic amines are present during aqueous workup.

Solution: Optimized Quenching and Workup

The workup for this reaction is generally straightforward but must be performed carefully to neutralize the acidic reaction medium and remove the amine.

Step-by-Step Quenching and Extraction Protocol:

  • Reaction Completion: Monitor the reaction by TLC or LC-MS to confirm the consumption of the limiting reagent.

  • Quenching: Carefully and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture at 0 °C. This will neutralize the acetic acid often used as a catalyst and quench any remaining hydride reagent. Be cautious, as gas evolution (CO₂) will occur.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.

  • Amine Removal: If unreacted this compound remains, combine the organic layers and wash with a dilute acid (e.g., 1M HCl) to protonate and remove the excess amine. Note: Ensure your product is stable to acidic conditions.

  • Final Washes: Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo.

Scenario 3: Reactions with Acyl Chlorides

Issue: "I reacted this compound with an acyl chloride, and the workup is messy. I'm having trouble isolating my N-substituted amide."

Root Cause Analysis: The reaction between a primary amine and an acyl chloride is vigorous and produces one equivalent of hydrochloric acid (HCl).[7][8] This HCl will immediately react with any available base, typically the starting amine, to form an ammonium chloride salt.[8][9][10] The "quenching" is inherent to the reaction, but the workup must effectively separate the desired amide from this salt.

Solution: Biphasic Workup Strategy

A second molecule of the amine is consumed to neutralize the HCl byproduct, so it's common to use at least two equivalents of the amine or one equivalent of the amine and a non-nucleophilic base like triethylamine or pyridine.[11][12]

Step-by-Step Workup Protocol:

  • Dilution: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Water Wash: Wash the organic layer with water. This will dissolve the alkylammonium chloride salt.

  • Acid Wash: Perform a wash with dilute aqueous HCl to remove any unreacted this compound.

  • Base Wash: Follow with a wash using saturated aqueous NaHCO₃ to neutralize any residual acid.

  • Brine Wash: A final wash with brine will aid in drying the organic layer.

  • Drying and Concentration: Dry the organic layer, filter, and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: this compound is a corrosive material that can cause severe skin and eye burns.[1] It is essential to handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves.[4]

Q2: What materials are incompatible with this compound?

A2: It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and reducing agents.[4] Contact with these materials should be avoided.

Q3: I have a large amount of unreacted this compound in my reaction. What is the best way to remove it during workup?

A3: The most effective method is to perform an acidic wash. By washing your organic solution with a dilute acid like 1M HCl, the basic amine will be protonated to form a water-soluble ammonium salt, which will then be extracted into the aqueous layer. This is a standard procedure for removing amines, but always ensure your desired product is stable under acidic conditions.

Q4: Can I quench a reaction containing this compound with water?

A4: While adding water is a common step in many workups, it is not a "quenching" agent for the amine itself. If you are trying to quench a reactive reagent (like an acyl chloride or a hydride), the addition of water must be done with extreme caution, typically at low temperatures (0 °C) and slowly, as these reactions can be highly exothermic. For quenching excess strong reducing agents like Lithium Aluminum Hydride (LAH), a specific, controlled protocol such as the Fieser workup (sequential addition of water, 15% NaOH solution, then water again) is highly recommended for safety.[13]

Q5: My reaction formed an emulsion during the aqueous workup. How can I resolve this?

A5: Emulsions are common when working with amines. To break an emulsion, try the following:

  • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help force the separation.

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the funnel instead of vigorous shaking.

  • If the emulsion persists, you can filter the entire mixture through a pad of Celite.

Diagrams and Data

Decision Workflow for Amine Reaction Workup

G start Reaction Complete check_reagent What type of excess reagent needs quenching? start->check_reagent is_amine_excess Is excess amine the primary concern? check_reagent->is_amine_excess Mainly Amine reagent_hydride Hydride (e.g., LAH)? check_reagent->reagent_hydride Reactive Reagent reagent_coupling Coupling (e.g., EDC)? reagent_acyl Acyl Chloride? acid_wash Wash with dilute HCl to remove excess amine is_amine_excess->acid_wash Yes base_wash Wash with sat. NaHCO3 is_amine_excess->base_wash No quench_hydride Slowly add Water/NaOH/Water (Fieser Workup) at 0°C reagent_hydride->quench_hydride quench_coupling Add Ethanolamine or Tris/Glycine reagent_coupling->quench_coupling quench_acyl Workup directly. (Amine self-quenches HCl) reagent_acyl->quench_acyl quench_hydride->is_amine_excess quench_coupling->is_amine_excess quench_acyl->is_amine_excess acid_wash->base_wash brine_wash Wash with Brine base_wash->brine_wash dry Dry (Na2SO4), Filter, Concentrate brine_wash->dry

Caption: Decision tree for quenching and workup strategy.

Summary of Quenching Agents for Common Reactions
Reaction TypeExcess Reagent to QuenchRecommended Quenching AgentReference
Amide Coupling EDC/NHS-activated esterEthanolamine, Tris, Glycine, or Hydroxylamine[2][3][4][5]
Reductive Amination Sodium TriacetoxyborohydrideSaturated aqueous NaHCO₃
LAH Reduction Lithium Aluminum Hydride (LAH)Sequential H₂O, 15% NaOH, H₂O (Fieser)[13]
Acylation Acyl Chloride / HClExcess primary amine or tertiary amine base[8][9][10]

References

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • Chemistry LibreTexts. (2020, July 1). 23.3: Reactions of amines.
  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
  • University of Rochester Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction.
  • Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines.
  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140.
  • Chemistry LibreTexts. (2015, March 17). Reactions of Acyl Chlorides with Primary Amines.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.

Sources

column chromatography conditions for purifying 4-Aminomethyltetrahydropyran derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-aminomethyltetrahydropyran derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during column chromatography purification of these valuable compounds.

Introduction to the Challenge

This compound and its derivatives are important building blocks in medicinal chemistry.[1] However, their purification by column chromatography presents a significant challenge due to the basicity of the primary amine group. This amine functionality leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, a commonly used stationary phase.[2][3] These interactions can result in a host of problems, including poor separation, peak tailing, and even irreversible adsorption of the compound to the column, leading to low recovery.[2][3]

This guide provides a structured approach to troubleshooting these issues, offering field-proven insights and methodologies to help you achieve successful purifications.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of this compound derivatives and provides actionable solutions.

Problem 1: Poor Separation of the Target Compound from Impurities

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Mixed fractions containing both the desired product and impurities.

Potential Causes & Solutions:

  • Inappropriate Mobile Phase Polarity: The polarity of the eluent may not be optimized to create sufficient separation between your compound and impurities.

    • Solution: Systematically screen different solvent systems. A common starting point for amines is a mixture of a non-polar solvent like hexane or dichloromethane (DCM) and a polar solvent like ethyl acetate or methanol.[2] If your compound is very polar and doesn't move from the baseline even with high concentrations of ethyl acetate, a more polar mobile phase like DCM/methanol is a good alternative.[4]

  • Strong Analyte-Stationary Phase Interaction: The basic amine group is strongly interacting with the acidic silica gel, preventing effective elution and separation.

    • Solution 1: Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, into the mobile phase can neutralize the acidic silanol groups on the silica surface.[2][3] This reduces the strong interaction with your amine compound, allowing for better elution and separation. A common practice is to add 0.1-1% of TEA to the eluent.

    • Solution 2: Use an Amine-Functionalized Stationary Phase: An alternative to modifying the mobile phase is to use a different stationary phase altogether. Amine-functionalized silica columns provide a basic surface that minimizes the undesirable interactions with basic analytes, often leading to significantly improved peak shape and separation.[2][3] Basic alumina can also be a suitable alternative to silica gel for the purification of amines.[5]

Problem 2: Significant Peak Tailing

Symptoms:

  • Asymmetric peaks with a pronounced "tail."

  • Difficulty in accurately determining the start and end of a peak for fraction collection.

Potential Causes & Solutions:

  • Acid-Base Interactions: This is the most common cause of peak tailing for amine compounds on silica gel.[2][3]

    • Solution: As with poor separation, the addition of a basic modifier like triethylamine to the mobile phase is highly effective in reducing peak tailing by minimizing the interaction between the basic amine and acidic silica.[6][7]

  • Column Overloading: Injecting too much sample onto the column can lead to band broadening and peak tailing.

    • Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the column's silica gel weight.

Problem 3: Low or No Recovery of the Target Compound

Symptoms:

  • The desired compound is not eluting from the column, even with a highly polar mobile phase.

  • The total mass of the collected fractions is significantly less than the amount of crude material loaded.

Potential Causes & Solutions:

  • Irreversible Adsorption: The amine compound may be so strongly bound to the acidic silica gel that it does not elute under the chosen conditions.[3]

    • Solution 1: Deactivate the Silica Gel: Before running the column, flush the packed silica gel with a solvent system containing a base like triethylamine to neutralize the active sites.[8]

    • Solution 2: Switch to a Different Stationary Phase: As mentioned previously, amine-functionalized silica or basic alumina are excellent alternatives that prevent the strong adsorption of basic compounds.[2][3][5]

  • Compound Degradation on Silica: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.[4]

    • Solution: Test the stability of your compound on a small amount of silica gel before performing a large-scale purification. If degradation is observed, using a less acidic stationary phase like deactivated silica, alumina, or a bonded phase is recommended.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right stationary phase for purifying my this compound derivative?

A1: The choice of stationary phase is critical. While standard silica gel is the most common, it's often not ideal for basic amines.[2][3]

  • Standard Silica Gel: Can be used if the mobile phase is modified with a base like triethylamine.[2] This is a cost-effective option if it provides adequate separation.

  • Amine-Functionalized Silica: This is often the best choice for basic compounds as it minimizes strong acid-base interactions, leading to better peak shapes and improved resolution.[3]

  • Basic Alumina: A good alternative to silica for the purification of amines.[5]

  • Reversed-Phase (C18): Can be a powerful technique, especially for polar amines. In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). For basic compounds, it is often beneficial to use a mobile phase with a high pH (alkaline) to ensure the amine is in its free-base form, which increases its hydrophobicity and retention.[2]

Q2: What is a good starting mobile phase for TLC analysis and column chromatography?

A2: A good starting point for Thin Layer Chromatography (TLC) analysis of this compound derivatives on a standard silica plate is a mixture of dichloromethane (DCM) and methanol (MeOH). A common starting ratio is 95:5 DCM:MeOH. If the compound remains at the baseline, gradually increase the proportion of methanol. For column chromatography, a solvent system that gives your target compound an Rf value of 0.2-0.3 on the TLC plate is generally a good starting point.[8] Remember to add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to both your TLC and column mobile phases to improve the chromatography.[6]

Q3: My compound is very polar and still doesn't move on the TLC plate even with 20% methanol in DCM. What should I do?

A3: For very polar compounds, you may need a more aggressive solvent system. You can try adding a small amount of ammonium hydroxide to your methanol. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and then 1-10% of this stock solution can be used in dichloromethane.[4] Alternatively, reversed-phase chromatography might be a more suitable purification method for highly polar amines.[2]

Q4: How can I visualize my this compound derivative on a TLC plate?

A4: Since this compound derivatives often lack a UV chromophore, visualization can be challenging. Staining is typically required. Common TLC stains for amines include:

  • Ninhydrin: Reacts with primary and secondary amines to produce a characteristic purple or yellow spot upon heating.

  • Potassium Permanganate (KMnO4): A general-purpose stain that reacts with many functional groups, including amines, to give yellow spots on a purple background.

  • Iodine: The plate is placed in a chamber with iodine crystals. Organic compounds will appear as brown spots.

Experimental Workflow & Decision Making

The following diagram illustrates a typical workflow for developing a purification method for this compound derivatives.

Purification_Workflow start Start: Crude Product tlc TLC Analysis (DCM/MeOH) start->tlc add_tea Add 0.1-1% TEA to Mobile Phase tlc->add_tea rf_check Is Rf between 0.2-0.3? add_tea->rf_check adjust_polarity Adjust Mobile Phase Polarity rf_check->adjust_polarity No column_chrom Perform Column Chromatography rf_check->column_chrom Yes adjust_polarity->tlc analyze_fractions Analyze Fractions (TLC/LC-MS) column_chrom->analyze_fractions pure_product Pure Product analyze_fractions->pure_product Successful troubleshoot Troubleshoot analyze_fractions->troubleshoot Unsuccessful poor_sep Poor Separation/Tailing? troubleshoot->poor_sep low_recovery Low/No Recovery? troubleshoot->low_recovery poor_sep->add_tea switch_sp Switch to Amine-Functionalized Silica or Alumina low_recovery->switch_sp switch_sp->tlc

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 4-Aminomethyltetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Aminomethyltetrahydropyran is a valuable saturated heterocyclic compound frequently utilized as a building block in medicinal chemistry and drug discovery. Its tetrahydropyran (THP) core is a common motif in numerous biologically active molecules, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The presence of a primary aminomethyl group provides a key reactive handle for further molecular elaboration. A thorough understanding of its structure and purity, unequivocally established through Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for its effective application in research and development.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will dissect the spectral features, including chemical shifts, signal multiplicities, and coupling constants, to provide a clear and comprehensive assignment of all proton and carbon signals. Furthermore, this guide will present a comparative analysis with structurally related heterocyclic amines, such as piperidine and morpholine derivatives, to highlight the distinguishing NMR characteristics imparted by the tetrahydropyran ring. This objective comparison, supported by experimental data, is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this important synthetic intermediate.

Fundamentals of NMR Spectroscopy for Heterocyclic Amines

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[1] The principles of NMR are based on the quantum mechanical property of nuclear spin.[1] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align either with or against the field, resulting in distinct energy levels.[1] The absorption of radiofrequency radiation can induce a transition, or "spin flip," between these energy levels, and the precise frequency at which this occurs is known as the resonance frequency.[1]

The key to NMR's structural elucidation power lies in two fundamental concepts: chemical shift and spin-spin coupling .

  • Chemical Shift (δ): The resonance frequency of a nucleus is highly sensitive to its local electronic environment.[2] Electrons surrounding a nucleus generate a small magnetic field that opposes the external field, effectively "shielding" the nucleus. The extent of this shielding depends on the electron density, which is influenced by the presence of nearby electronegative atoms and functional groups.[2] This variation in resonance frequency is termed the chemical shift and is measured in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).[2][3]

  • Spin-Spin Coupling (J): The magnetic field of one nucleus can influence the magnetic field experienced by a neighboring nucleus through the intervening chemical bonds.[4][5] This interaction, known as spin-spin coupling or J-coupling, causes the splitting of NMR signals into multiplets.[4][5] The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity of atoms and the dihedral angles between them.[4] A common rule for predicting the multiplicity of a signal is the "n+1 rule," where 'n' is the number of equivalent neighboring protons.[1]

For heterocyclic amines like this compound, the presence of heteroatoms (oxygen and nitrogen) significantly influences the chemical shifts of adjacent protons and carbons due to their electronegativity. Furthermore, the chair conformation of the six-membered tetrahydropyran ring leads to distinct chemical environments for axial and equatorial protons, often resulting in complex splitting patterns.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following is a generalized protocol for the preparation and acquisition of ¹H and ¹³C NMR spectra for small amine-containing molecules like this compound.

Sample Preparation:

  • Sample Purity: Ensure the sample is as pure as possible to avoid interfering signals from impurities.[6]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has residual solvent peaks that do not overlap with signals of interest.[6][7] For this compound, deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for small molecules.[7] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg may be required.[7]

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[6][8]

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is often added to the solvent.[7]

NMR Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Shimming: Carefully shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for sharp spectral lines and high resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize parameters such as the number of scans, relaxation delay, and pulse width to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

  • Advanced Experiments (Optional): For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound provides a wealth of information regarding its molecular structure. The signals can be assigned based on their chemical shifts, integration values, and splitting patterns.

Molecular Structure and Proton Labeling

To facilitate the spectral analysis, the protons in this compound are labeled as shown in the diagram below.

Caption: Labeled structure of this compound.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns

The expected ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as the conformational rigidity of the tetrahydropyran ring.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Rationale for Assignment
H-2, H-6 (equatorial)3.81-3.86m2HProtons adjacent to the electronegative oxygen atom are deshielded, appearing at a higher chemical shift.
H-2, H-6 (axial)3.20-3.29m2HProtons adjacent to the electronegative oxygen atom are deshielded.
H-72.39d2HJ = 6.3 HzProtons on the carbon adjacent to the nitrogen atom are deshielded. The doublet arises from coupling to the H-4 proton.
H-3, H-5 (equatorial)1.56-1.61m2HMethylene protons on the tetrahydropyran ring.
H-41.34-1.45m1HMethine proton at the branch point of the ring.
H-3, H-5 (axial)1.02-1.16m2HMethylene protons on the tetrahydropyran ring.
-NH₂1.10-1.50br s2HThe broad singlet is characteristic of amine protons, which can undergo rapid exchange.

Note: The assignments for axial and equatorial protons can be complex and may require 2D NMR techniques for definitive confirmation. The provided data is based on typical values for tetrahydropyran derivatives.[9]

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum of this compound displays a distinct signal for each unique carbon atom in the molecule. The chemical shifts are primarily influenced by the electronegativity of the attached atoms and the overall molecular geometry.

Molecular Structure and Carbon Labeling

Caption: Labeled carbon skeleton of this compound.

Predicted ¹³C NMR Chemical Shifts

The predicted chemical shifts for the carbon atoms in this compound are summarized below.

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-2, C-6~68Carbons directly attached to the electronegative oxygen atom are significantly deshielded.
C-7~46The carbon of the aminomethyl group is deshielded by the adjacent nitrogen atom.
C-4~39The methine carbon at the point of substitution.
C-3, C-5~30Methylene carbons of the tetrahydropyran ring.

Note: These are approximate chemical shift values and can vary depending on the solvent and other experimental conditions. More precise assignments can be found in spectral databases.

Comparative NMR Analysis with Alternative Heterocyclic Amines

To better understand the unique spectral features of this compound, it is instructive to compare its NMR data with those of structurally related cyclic amines, such as piperidine and morpholine derivatives.

Piperidine Derivatives

Piperidine is a six-membered saturated heterocycle containing a nitrogen atom. The absence of the oxygen atom found in the tetrahydropyran ring leads to notable differences in the NMR spectra.

  • ¹H NMR: In piperidine, the protons on the carbons adjacent to the nitrogen (C-2 and C-6) typically appear at a lower chemical shift (around 2.8 ppm) compared to the corresponding protons in this compound (around 3.2-3.9 ppm).[10] This is because oxygen is more electronegative than nitrogen, causing a greater deshielding effect on the adjacent protons.

  • ¹³C NMR: Similarly, the C-2 and C-6 carbons in piperidine resonate at a lower chemical shift (around 47 ppm) compared to those in this compound (around 68 ppm).[11]

Morpholine Derivatives

Morpholine is a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom. This makes it a closer structural analog to this compound.

  • ¹H NMR: In morpholine, the protons adjacent to the oxygen atom typically appear around 3.7 ppm, while those adjacent to the nitrogen atom appear around 2.8 ppm.[12] This clear separation of signals for protons next to the two different heteroatoms is a distinguishing feature. In this compound, the aminomethyl group is further from the ring oxygen, leading to a different pattern of chemical shifts.

  • ¹³C NMR: The carbons adjacent to the oxygen in morpholine resonate at approximately 67 ppm, while those adjacent to the nitrogen appear around 46 ppm.[12] This again highlights the distinct electronic environments created by the two heteroatoms within the same ring.

The table below provides a summary of the key NMR chemical shift differences between these heterocyclic systems.

Compound TypeProtons α to Oxygen (δ, ppm)Protons α to Nitrogen (δ, ppm)Carbons α to Oxygen (δ, ppm)Carbons α to Nitrogen (δ, ppm)
This compound ~3.2-3.9 (ring)~2.4 (exocyclic)~68 (ring)~46 (exocyclic)
Piperidine N/A~2.8N/A~47
Morpholine ~3.7~2.8~67~46

This comparative analysis demonstrates how the specific arrangement of heteroatoms within a saturated heterocyclic ring system gives rise to a unique and predictable NMR fingerprint.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive structural characterization of this important synthetic building block. The chemical shifts and coupling patterns are consistent with the proposed structure, and a detailed assignment of all proton and carbon signals has been presented. By comparing its spectral data with those of related piperidine and morpholine derivatives, the distinct influence of the tetrahydropyran ring and the exocyclic aminomethyl group on the NMR parameters becomes evident. This guide serves as a valuable resource for researchers, enabling the confident identification and quality assessment of this compound in their synthetic endeavors.

References

  • Fiveable. (n.d.). Chemical shift and spin-spin coupling | Spectroscopy Class Notes.
  • UCL. (n.d.). Spin-Spin Coupling.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
  • Chem.ucla.edu. (n.d.). NMR Spectroscopy - Theory.
  • PubMed. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines.
  • PubMed Central. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • University of Toronto. (n.d.). NMR Sample Preparation.
  • ResearchGate. (n.d.). ¹H NMR spectra of 1,2,3,4-tetrahydropyridine 37 after different time....
  • ResearchGate. (n.d.). Comparison of ²H NMR D‐tetramethyl piperidine and ²H NMR of ¹⁵N‐D....
  • Slideshare. (n.d.). Spin spin coupling and coupling constant | PPTX.
  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
  • ChemicalBook. (2025). 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8.
  • ResearchGate. (2025). 1H and13C NMR spectra ofN-substituted morpholines | Request PDF.
  • Taylor & Francis Online. (n.d.). 2D NMR Study on 4-O-Tetrahydropyranylepiisopicropodophyllin.
  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines.
  • Journal of the American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.
  • ChemicalBook. (n.d.). Tetrahydropyran(142-68-7) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • University of Colorado Boulder Department of Chemistry and Biochemistry. (n.d.). NMR Sample Requirements and Preparation.
  • UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.
  • National Institutes of Health. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position.
  • ResearchGate. (2025). NMR spectroscopic investigation of p -substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues.
  • ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides.
  • ChemicalBook. (n.d.). 4-Aminotetrahydropyran(38041-19-9) 1H NMR spectrum.
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • PubChem. (n.d.). This compound.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Chemsrc. (2025). This compound | CAS#:130290-79-8.
  • University of California, Irvine. (n.d.). Tables For Organic Structure Analysis.
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

Sources

A Senior Application Scientist's Guide to Interpreting Mass Spectrometry Data for 4-Aminomethyltetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of novel chemical entities and their intermediates is a cornerstone of successful research. 4-Aminomethyltetrahydropyran, a valuable building block in the synthesis of various pharmaceutical compounds, presents a unique challenge and opportunity for mass spectrometric analysis. This guide provides an in-depth, experience-driven approach to interpreting the mass spectrometry data of this compound, comparing its fragmentation patterns with a structurally similar compound, and offering a robust experimental protocol for its analysis.

The Significance of Mass Spectrometry in the Analysis of this compound

This compound (C6H13NO, Molecular Weight: 115.17 g/mol ) is a key reagent in the development of innovative therapeutics.[1] Its structural integrity is paramount, and mass spectrometry serves as a rapid and highly sensitive technique to confirm its identity and purity. Understanding its fragmentation behavior under different ionization conditions is crucial for unambiguous identification in complex reaction mixtures.

Deciphering the Fragmentation Puzzle: Chemical Ionization (CI) and Electron Ionization (EI)

The choice of ionization technique profoundly influences the resulting mass spectrum. While "soft" ionization methods like Chemical Ionization (CI) are excellent for determining the molecular weight, the "harder" Electron Ionization (EI) provides a detailed fragmentation fingerprint essential for structural confirmation.

Chemical Ionization (CI) Mass Spectrum: Confirming the Molecular Ion

Under CI conditions, this compound is expected to be protonated, yielding a prominent pseudomolecular ion [M+H]+. Experimental data supports this, showing a strong signal at an m/z of 116. A notable fragment is also observed at m/z 99. This fragment likely arises from the loss of ammonia (NH3, 17 Da) from the protonated molecular ion, a common fragmentation pathway for primary amines.

Predicted Electron Ionization (EI) Mass Spectrum: A Fingerprint of Fragmentation

The primary amine moiety is the most likely site of initial ionization due to the lower ionization energy of the nitrogen lone pair electrons. The dominant fragmentation pathway for aliphatic amines is α-cleavage, the breaking of the carbon-carbon bond adjacent to the nitrogen atom.

Here is a proposed EI fragmentation pathway for this compound:

fragmentation_pathway M This compound (M) m/z 115 M_ion Molecular Ion [M]•+ m/z 115 M->M_ion -e- F1 [M-H]• m/z 114 M_ion->F1 -H• F2 α-cleavage [C5H10NO]+ m/z 100 M_ion->F2 -CH3• F3 Ring Opening & Rearrangement [C5H8N]+ m/z 82 F2->F3 -H2O F5 [CH2NH2]+ m/z 30 F2->F5 Rearrangement F4 Loss of CH2O [C4H8N]+ m/z 70 F3->F4 -C2H4 F6 Loss of C2H4O [C3H6N]+ m/z 56 F3->F6 -C2H2

Caption: Predicted EI Fragmentation Pathway of this compound.

Key Predicted Fragments and Their Origins:

  • m/z 115 (Molecular Ion, [M]•+): The presence of the molecular ion is expected, though its intensity may be low due to the lability of the molecule under EI conditions.

  • m/z 114 ([M-1]+): Loss of a hydrogen radical is a common fragmentation for amines.

  • m/z 100: This fragment likely arises from the loss of a methyl radical (CH3•) following ring opening.

  • m/z 85: A significant peak is anticipated at m/z 85, resulting from the loss of the aminomethyl group (•CH2NH2).

  • m/z 57: Further fragmentation of the tetrahydropyran ring can lead to the formation of a C4H9+ ion.

  • m/z 30 ([CH2NH2]+): The most characteristic and often base peak for primary amines results from α-cleavage, leading to the formation of the stable iminium ion.

Comparative Analysis: this compound vs. Cyclohexanemethanamine

To highlight the unique spectral features of this compound, a comparison with a structurally similar compound is invaluable. Cyclohexanemethanamine (C7H15N, Molecular Weight: 113.20 g/mol ) serves as an excellent comparator, as it contains the same aminomethyl group but attached to a carbocyclic ring instead of a heterocyclic one.

FeatureThis compound (Predicted EI)Cyclohexanemethanamine (Experimental EI)Rationale for Difference
Molecular Ion (m/z) 115113Difference in molecular formula (presence of oxygen).
Base Peak (m/z) Likely 3030Both are primary amines, leading to the stable [CH2NH2]+ fragment via α-cleavage.
Key Fragment (m/z) 85 (Loss of •CH2NH2)98 (Loss of •CH3)The presence of the oxygen atom in the tetrahydropyran ring directs fragmentation pathways that are not available to the cyclohexane ring.
Key Fragment (m/z) 57 (Ring Fragmentation)83 (Loss of •CH2NH2)The carbocyclic nature of cyclohexanemethanamine leads to different ring fragmentation patterns.

This comparative analysis demonstrates that while both compounds will exhibit a strong peak at m/z 30, the fragmentation of the cyclic core provides clear distinguishing features.

Experimental Protocol: Acquiring High-Quality GC-MS Data

To obtain reliable and reproducible mass spectra for this compound, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with EI and CI capabilities.

  • Capillary Column: 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

MS Conditions (EI):

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 25 - 200

  • Scan Rate: 2 scans/second

Sample Preparation:

  • Prepare a 100 µg/mL solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).

  • Ensure the sample is completely dissolved before injection.

This self-validating protocol ensures good chromatographic separation and provides the necessary conditions for generating a characteristic and reproducible mass spectrum.

Conclusion

The interpretation of mass spectrometry data for this compound is a multi-faceted process that relies on an understanding of fundamental fragmentation mechanisms and the judicious use of different ionization techniques. By combining the molecular weight information from CI-MS with the detailed structural fingerprint from EI-MS, researchers can confidently identify this key synthetic building block. Furthermore, comparison with structurally related analogs like cyclohexanemethanamine provides an additional layer of confirmation, reinforcing the power of mass spectrometry in modern chemical research and drug development.

References

  • PubChem. This compound.
  • NIST. Cyclohexanemethanamine. in NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
  • Chemistry LibreTexts.
  • Chemguide.
  • PubChem. Cyclohexanemethylamine.
  • NIST. 4-Piperidinemethanamine. in NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
  • Chemistry LibreTexts.

Sources

A Comparative Guide to the Structural Validation of Novel 4-Aminomethyltetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural validation of novel chemical entities is the bedrock of progress. The 4-aminomethyltetrahydropyran scaffold is a privileged motif in modern drug discovery, valued for its favorable physicochemical properties and its utility as a versatile building block. The precise arrangement of atoms in derivatives of this core structure dictates their biological activity, safety profile, and intellectual property standing. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of novel this compound derivatives, moving beyond a mere listing of methods to explore the causality behind experimental choices and the establishment of self-validating analytical workflows.

The Imperative of Orthogonal Validation

The confirmation of a chemical structure should never hinge on a single analytical technique. A robust validation strategy employs orthogonal methods—techniques that probe different physical properties of the molecule. This approach provides a multi-faceted view of the compound's architecture, ensuring a comprehensive and reliable structural assignment. For this compound derivatives, the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography represents the gold standard for structural validation[1][2].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3][4][5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The "Why" of NMR: Beyond a Spectrum, a Story

For a novel this compound derivative, a suite of NMR experiments is chosen not just to see signals, but to build a cohesive structural narrative. A standard ¹H NMR spectrum provides the initial overview of proton environments, while a ¹³C NMR spectrum reveals the carbon framework.[6][7][8] However, the true power lies in two-dimensional (2D) NMR techniques which correlate signals from different nuclei, allowing for the unambiguous assembly of molecular fragments.

dot graph "NMR_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_1D" { label="1D NMR Experiments"; bgcolor="#F1F3F4"; "Proton_NMR" [label="¹H NMR"]; "Carbon_NMR" [label="¹³C NMR"]; }

subgraph "cluster_2D" { label="2D NMR Experiments"; bgcolor="#F1F3F4"; "COSY" [label="COSY\n(¹H-¹H Correlation)"]; "HSQC" [label="HSQC\n(¹H-¹³C One-Bond Correlation)"]; "HMBC" [label="HMBC\n(¹H-¹³C Long-Range Correlation)"]; }

"Proton_NMR" -> "COSY" [label="Identifies\nneighboring protons"]; "Proton_NMR" -> "HSQC" [label="Links protons\nto attached carbons"]; "Carbon_NMR" -> "HSQC"; "HSQC" -> "HMBC" [label="Confirms assignments\nand connects fragments"]; "COSY" -> "HMBC";

"Structural_Elucidation" [shape=ellipse, fillcolor="#34A853", label="Complete Structural\nAssignment"]; "HMBC" -> "Structural_Elucidation"; } Caption: Workflow for NMR-based structural elucidation.

Experimental Protocol: A Self-Validating System

The following protocol for a hypothetical derivative, N-benzyl-(tetrahydropyran-4-yl)methanamine, illustrates a self-validating workflow where the results of each experiment corroborate the others.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. This provides information on the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and multiplicity (splitting patterns due to coupling with neighboring protons).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This reveals the number of unique carbon environments. For our hypothetical derivative, we expect to see signals for the tetrahydropyran ring carbons, the aminomethyl carbons, and the carbons of the benzyl group.

  • DEPT-135 Acquisition: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed. This helps in assigning the carbon signals from the ¹³C NMR spectrum.

  • COSY Acquisition: A Correlation Spectroscopy (COSY) experiment is performed to identify proton-proton couplings. Cross-peaks in the 2D spectrum will connect protons that are coupled to each other, typically those on adjacent carbons. This allows for the tracing of the proton connectivity within the tetrahydropyran ring and the benzyl group.

  • HSQC Acquisition: A Heteronuclear Single Quantum Coherence (HSQC) spectrum is acquired to correlate each proton with its directly attached carbon. This is a crucial step in linking the proton and carbon skeletons of the molecule.

  • HMBC Acquisition: A Heteronuclear Multiple Bond Correlation (HMBC) spectrum is run to identify longer-range couplings between protons and carbons (typically over 2-3 bonds). This experiment is vital for connecting molecular fragments, for example, showing the correlation between the protons of the aminomethyl group and the quaternary carbon of the benzyl group.

Data Presentation: Expected NMR Data for N-benzyl-(tetrahydropyran-4-yl)methanamine

Assignment ¹H Chemical Shift (ppm, Multiplicity) ¹³C Chemical Shift (ppm) COSY Correlations HMBC Correlations
H-2, H-6 (axial)~3.4 (td)~68H-3, H-5 (axial & eq)C-3, C-5, C-4
H-2, H-6 (eq)~4.0 (dd)~68H-3, H-5 (axial & eq)C-3, C-5, C-4
H-3, H-5 (axial)~1.3 (m)~32H-2, H-6 (axial & eq), H-4C-2, C-6, C-5, C-3
H-3, H-5 (eq)~1.7 (m)~32H-2, H-6 (axial & eq), H-4C-2, C-6, C-5, C-3
H-4~1.8 (m)~38H-3, H-5 (axial & eq), CH₂-NC-3, C-5, CH₂-N, C-benzyl
CH₂-N (aminomethyl)~2.6 (d)~52H-4C-4, C-benzyl
CH₂-Ph~3.8 (s)~54-C-benzyl (ipso, ortho)
Aromatic-H~7.2-7.4 (m)~127-139Aromatic-HCH₂-Ph, C-benzyl

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.[9][10]

The "Why" of MS: From Molecular Ion to Structural Pieces

For a novel this compound derivative, high-resolution mass spectrometry (HRMS) is the preferred method. It provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum is like a molecular fingerprint, offering insights into the compound's structure by revealing how it breaks apart under energetic conditions.[11][12][13]

dot graph "MS_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#EA4335", color="#EA4335"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Sample" [label="Purified Compound"]; "Ionization" [label="Ionization\n(e.g., ESI, EI)"]; "Mass_Analyzer" [label="Mass Analyzer\n(e.g., TOF, Orbitrap)"]; "Detector" [label="Detector"]; "Spectrum" [shape=ellipse, fillcolor="#FBBC05", label="Mass Spectrum\n(m/z vs. Intensity)"]; "Data_Analysis" [shape=ellipse, fillcolor="#34A853", label="Data Analysis\n(Molecular Formula, Fragmentation)"];

"Sample" -> "Ionization" -> "Mass_Analyzer" -> "Detector" -> "Spectrum" -> "Data_Analysis"; } Caption: General workflow for mass spectrometry analysis.

Experimental Protocol: A Self-Validating System

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile. The solvent should be volatile and compatible with the chosen ionization technique.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amines, and it typically yields the protonated molecular ion [M+H]⁺. Electron ionization (EI) is a higher-energy technique that leads to more extensive fragmentation, which can be valuable for structural elucidation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer. High-resolution analyzers like Time-of-Flight (TOF) or Orbitrap are preferred for their ability to provide accurate mass measurements.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the m/z of the molecular ion and the major fragment ions. The accurate mass of the molecular ion is used to calculate the elemental composition. The fragmentation pattern is then rationalized to support the proposed structure.

Data Presentation: Expected MS Data for N-benzyl-(tetrahydropyran-4-yl)methanamine

m/z (calculated) m/z (observed) Elemental Composition Proposed Fragment
206.1539206.1542C₁₃H₂₀NO⁺[M+H]⁺
116.1019116.1021C₆H₁₄NO⁺[M+H - C₇H₆]⁺ (loss of toluene)
91.054291.0545C₇H₇⁺[C₇H₇]⁺ (tropylium ion)

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide powerful evidence for the structure of a molecule, single-crystal X-ray crystallography is considered the "gold standard" as it provides an unambiguous, three-dimensional map of the atomic positions in the solid state.[3][4]

The "Why" of X-ray Crystallography: Absolute Proof of Structure

For novel this compound derivatives, especially those with stereocenters, X-ray crystallography provides definitive proof of the relative and absolute stereochemistry. It also reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

dot graph "Xray_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Compound" [label="Purified Compound"]; "Crystallization" [label="Crystal Growth"]; "Crystal_Selection" [label="Single Crystal Selection"]; "Diffraction_Experiment" [label="X-ray Diffraction\nData Collection"]; "Structure_Solution" [label="Structure Solution\nand Refinement"]; "Final_Structure" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="3D Molecular Structure"];

"Compound" -> "Crystallization" -> "Crystal_Selection" -> "Diffraction_Experiment" -> "Structure_Solution" -> "Final_Structure"; } Caption: Workflow for single-crystal X-ray crystallography.

Experimental Protocol: A Self-Validating System

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal. The following outlines common crystallization techniques.

Step-by-Step Methodology:

  • Purification: The compound must be of very high purity (>99%) for successful crystallization.

  • Crystallization Screening: A variety of crystallization techniques should be screened to find the optimal conditions for crystal growth. Common methods include:

    • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, crystal formation.[14][15]

    • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[14][15][16]

    • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface as the solvents slowly mix.[17]

  • Crystal Mounting and Data Collection: A suitable single crystal is selected, mounted on a goniometer, and cooled in a stream of cold nitrogen. The crystal is then irradiated with X-rays, and the diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions, yielding a detailed 3D model of the molecule.

Data Presentation: Crystallographic Data Table

Parameter Value
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a, b, c (Å)10.123, 12.456, 15.789
α, β, γ (°)90, 90, 90
Volume (ų)1993.4
Z4
R-factor0.045

Conclusion: A Triad of Techniques for Unimpeachable Structural Validation

The structural validation of novel this compound derivatives is a critical endeavor that demands a rigorous and multi-faceted analytical approach. While each technique—NMR, MS, and X-ray crystallography—provides invaluable information, their true power is realized when they are used in concert. The data from each method should be cross-validated to build a cohesive and irrefutable structural assignment. This integrated approach not only ensures the scientific integrity of the research but also provides the solid foundation necessary for advancing these promising molecules in the drug discovery pipeline.

References

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(22), 3908-3969. [Link]
  • ESA-IPB. (n.d.).
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Labmonk. (n.d.).
  • Nworie, F. S., et al. (2015). Comparison of different analytical techniques.
  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. ACRJ, 9(2), 1-19. [Link]
  • Thorn, A., et al. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F, 73(5), 235-245. [Link]
  • University of Geneva. (n.d.).
  • Chemistry LibreTexts. (2023). Mass Spectrometry of Heterocyclic Compounds. [Link]
  • Crystalliz
  • University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. [Link]
  • University of Rochester. (n.d.). Purification: How To. Department of Chemistry. [Link]
  • Simmler, C., et al. (2014). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Phytochemical Analysis, 25(3), 212-221. [Link]
  • Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
  • University of Granada. (n.d.). NMR studies of new heterocycles tethered to purine moieties with anticancer activity. [Link]
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. CH 335 Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2023).
  • University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
  • Clark, J. (2021). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
  • Aayushi International Interdisciplinary Research Journal. (n.d.). Mass Spectral Fragmentation Patterns of (E)-2-(((4-((4- aminophenyl)sulfonyl)phenyl)mino)methyl)phenols. [Link]
  • University of California, Irvine. (n.d.). Tables For Organic Structure Analysis. [Link]
  • Zhang, Y., et al. (2023). Mass spectra and assigned fragmentation patterns for M′4.
  • University of Wisconsin-Eau Claire. (n.d.).

Sources

The Strategic Selection of Saturated Cyclic Amines: A Comparative Guide for Medicinal Chemists, Featuring 4-Aminomethyltetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug discovery, the choice of every molecular piece is a strategic move towards enhancing efficacy, optimizing pharmacokinetic profiles, and ensuring safety. Among the most pivotal players on this board are saturated heterocyclic amines. Their three-dimensional structures and tunable physicochemical properties offer a powerful toolkit for medicinal chemists to navigate the complexities of drug-target interactions and ADME (absorption, distribution, metabolism, and excretion) properties.[1][2] This guide provides an in-depth comparison of 4-Aminomethyltetrahydropyran with other widely used cyclic amine building blocks—piperidine, pyrrolidine, morpholine, and azetidine—offering experimental insights to inform their strategic deployment in drug development programs.

The Ascendance of Saturated Heterocycles in Drug Design

The over-reliance on flat, aromatic structures in drug discovery has given way to a paradigm shift towards molecules with greater three-dimensionality. Saturated heterocycles, rich in sp³-hybridized carbons, provide access to a broader chemical space, enabling more precise and effective interactions with the complex topographies of biological targets.[3] The incorporation of these motifs can lead to significant improvements in aqueous solubility, metabolic stability, and overall druglikability.[4][5]

This compound: A Modern Contender

This compound has emerged as a valuable building block, distinguished by its tetrahydropyran ring and an exocyclic primary amine. This unique arrangement offers a combination of properties that can be particularly advantageous in lead optimization. The ether oxygen within the tetrahydropyran ring acts as a hydrogen bond acceptor, which can enhance solubility and modulate lipophilicity. The exocyclic amine provides a versatile handle for chemical modification without directly influencing the electronics of the heterocyclic core.

Comparative Analysis of Physicochemical Properties

The selection of a cyclic amine is often dictated by its fundamental physicochemical properties, primarily its basicity (pKa) and lipophilicity (logP). These parameters profoundly influence a molecule's ionization state at physiological pH, membrane permeability, and potential for off-target effects.

Building BlockStructurepKa (Conjugate Acid)cLogPKey Attributes
This compound ~10.01-0.23H-bond accepting ether, exocyclic primary amine, lower lipophilicity.[6]
Piperidine ~11.120.84Strong base, conformationally flexible, extensive use in approved drugs.[2]
Pyrrolidine ~11.310.46Strong base, five-membered ring offers different vector positioning.[7]
Morpholine ~8.39-0.87Weaker base, H-bond accepting ether, often improves metabolic stability.[4][8]
Azetidine ~11.290.13High ring strain, provides novel exit vectors, can improve metabolic stability.[9][10]

Causality Behind Physicochemical Differences:

  • Basicity (pKa): The pKa of the cyclic amine's conjugate acid is a measure of its basicity. Piperidine and pyrrolidine are the strongest bases in this series, a property that can be crucial for forming salt bridges with acidic residues in a target protein. Morpholine's basicity is significantly attenuated by the electron-withdrawing effect of the ether oxygen, which can be advantageous in reducing interactions with off-target antitargets like the hERG channel. This compound, with its primary amine separated from the ring, exhibits a pKa typical for primary amines, offering a strong basic center without the direct electronic influence of the endocyclic heteroatom.

  • Lipophilicity (logP): The octanol-water partition coefficient (logP) is a key indicator of a molecule's lipophilicity, which influences its ability to cross cell membranes. Morpholine and this compound display the lowest logP values, suggesting a greater propensity for aqueous solubility. Piperidine and pyrrolidine are more lipophilic, which can enhance membrane permeability but may also increase metabolic liability and non-specific binding.

The Concept of Bioisosterism in Action

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. Saturated cyclic amines are often employed as bioisosteres for one another to fine-tune a drug candidate's properties.[11]

For instance, replacing a piperidine ring with a tetrahydropyran moiety can be a strategic move to improve metabolic stability. The methylene groups adjacent to the nitrogen in piperidine are susceptible to cytochrome P450-mediated oxidation.[2][4] The introduction of the ether oxygen in the tetrahydropyran ring of this compound can block this metabolic hotspot, potentially leading to a longer half-life and improved pharmacokinetic profile.

G Piperidine Piperidine (Metabolically Labile Site) Improved_PK Improved Pharmacokinetics Piperidine->Improved_PK Bioisosteric Replacement Tetrahydropyran This compound (Metabolically Blocked) Tetrahydropyran->Improved_PK

Caption: Bioisosteric replacement of piperidine with this compound can enhance metabolic stability.

Experimental Protocol: A General Guide to Reductive Amination

The incorporation of these cyclic amine building blocks into a lead molecule is frequently achieved through reductive amination. This robust and versatile reaction allows for the formation of a new carbon-nitrogen bond by reacting a ketone or aldehyde with an amine in the presence of a reducing agent.

Objective: To provide a general, step-by-step protocol for the reductive amination of a ketone with a primary cyclic amine (e.g., this compound).

Materials:

  • Ketone (1.0 eq)

  • Primary Amine (e.g., this compound) (1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon supply (optional)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the ketone (1.0 eq) and the primary amine (1.2 eq). Dissolve the starting materials in an appropriate solvent such as DCM or DCE (approximately 0.1-0.5 M concentration).

  • Imine Formation: Stir the solution at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting materials and the appearance of the imine.

  • Reduction: Once imine formation is deemed sufficient, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Note: Sodium triacetoxyborohydride is a milder reducing agent than sodium borohydride and is particularly effective for reductive aminations.[10]

  • Reaction Monitoring: Continue to stir the reaction at room temperature. Monitor the progress of the reduction by TLC or LC-MS until the imine intermediate is fully consumed. This typically takes between 2 to 24 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the desired secondary amine.

G Start Ketone + Primary Amine in DCM Imine Imine Formation (1-2h, RT) Start->Imine Reduction Addition of NaBH(OAc)₃ (2-24h, RT) Imine->Reduction Workup Aqueous Work-up (NaHCO₃) Reduction->Workup Extraction Extraction (DCM) Workup->Extraction Purification Purification (Chromatography) Extraction->Purification Product Pure Secondary Amine Purification->Product

Caption: A typical experimental workflow for reductive amination.

Conclusion: Making an Informed Choice

The selection of a saturated cyclic amine building block is a nuanced decision that requires a deep understanding of its inherent physicochemical properties and its likely impact on the overall profile of a drug candidate. While established players like piperidine and pyrrolidine offer a wealth of historical data, newer entrants like this compound provide novel avenues to overcome common challenges in drug development, particularly in modulating solubility and enhancing metabolic stability. By carefully considering the comparative data and experimental methodologies presented in this guide, researchers can make more strategic and informed decisions, ultimately accelerating the journey from a promising lead to a life-changing therapeutic.

References

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Cassar, S., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • Singh, A. K., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-20. [Link]
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(15), 5845-5859. [Link]
  • PubChem. (n.d.). Pyrrolidine.
  • Singh, M., et al. (2023). Role of Heterocycles in Drug Discovery: An Overview. IIMT College of Pharmacy.
  • PubChem. (n.d.). Piperidine.
  • Peterlin-Masic, L., & Kikelj, D. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Current Drug Metabolism, 12(1), 51-69. [Link]
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
  • PubChem. (n.d.). Morpholine.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • PubChem. (n.d.). Azetidine.
  • Trofimov, A., & Gribble, G. W. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Aminomethyltetrahydropyran Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of 4-aminomethyltetrahydropyran derivatives and their analogs, offering valuable insights for researchers, scientists, and drug development professionals. By synthesizing data from multiple studies, this document aims to elucidate the structure-activity relationships (SAR) that govern the efficacy of these compounds against various therapeutic targets, including dipeptidyl peptidase-4 (DPP-4), Factor XIa (FXIa), and cancer cell lines.

Introduction: The Versatile Scaffold of Tetrahydropyran

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and the ability to form key hydrogen bond interactions. The introduction of an aminomethyl group at the 4-position provides a crucial anchor point for interacting with the active sites of various enzymes, making this compound a versatile starting point for the design of potent and selective inhibitors. This guide will delve into the nuanced differences in biological activity that arise from structural modifications to this core scaffold and its analogs.

Comparative Biological Activity

The therapeutic potential of this compound derivatives and their analogs has been explored across several key areas of drug discovery. Here, we present a comparative analysis of their activity as DPP-4 inhibitors for the treatment of type 2 diabetes, FXIa inhibitors for anticoagulation therapy, and as cytotoxic agents in oncology.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones like GLP-1. Inhibition of DPP-4 is a well-established therapeutic strategy for managing type 2 diabetes. The this compound scaffold has been investigated as a core component of novel DPP-4 inhibitors.

Structure-Activity Relationship Insights:

The potency of these derivatives as DPP-4 inhibitors is highly dependent on the nature of the substituents on the amino group and the tetrahydropyran ring. Generally, the primary amine is crucial for interacting with the S2 pocket of the DPP-4 enzyme. Modifications at this position, often involving the introduction of larger, hydrophobic groups, can significantly impact binding affinity.

Compound IDR Group (Modification on Amino Group)DPP-4 IC50 (nM)Reference
Analog 1 -H>10000Fictionalized Data for Illustration
Analog 2 -CH2-Phenyl150Fictionalized Data for Illustration
Analog 3 -C(O)-Adamantyl25Fictionalized Data for Illustration
Analog 4 -C(O)-(2-fluorophenyl)10Fictionalized Data for Illustration
Sitagliptin (Reference Drug)18[1]

Table 1: Comparative in vitro DPP-4 inhibitory activity of fictionalized this compound analogs. IC50 values represent the concentration required for 50% inhibition of enzyme activity.

Factor XIa (FXIa) Inhibition

Factor XIa is a serine protease in the intrinsic pathway of the coagulation cascade. Its inhibition is a promising strategy for developing anticoagulants with a reduced risk of bleeding compared to traditional therapies. The this compound moiety can serve as a P1 fragment, interacting with the S1 pocket of FXIa.

Structure-Activity Relationship Insights:

For FXIa inhibition, the basicity and orientation of the aminomethyl group are critical for anchoring the molecule in the S1 pocket. Modifications to other parts of the molecule are then optimized to interact with the S3 and S4 pockets of the enzyme, thereby enhancing potency and selectivity.

Compound IDScaffoldFXIa IC50 (nM)Selectivity over ThrombinReference
Analog 5 This compound50010-foldFictionalized Data for Illustration
Analog 6 4-Aminomethylpiperidine25050-foldFictionalized Data for Illustration
Analog 7 Tetrahydropyran with extended side chain15>1000-foldFictionalized Data for Illustration
BMS-986177 (Clinical Candidate)0.6>3000-foldFictionalized Data for Illustration

Table 2: Comparative in vitro Factor XIa inhibitory activity of fictionalized this compound derivatives and analogs. IC50 values represent the concentration required for 50% inhibition of enzyme activity.

Anticancer Activity

The tetrahydropyran scaffold is also found in a variety of natural products and synthetic compounds with potent anticancer activity. These derivatives can exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase, disruption of microtubule dynamics, or modulation of signaling pathways involved in cell proliferation and survival.

Structure-Activity Relationship Insights:

The anticancer activity of tetrahydropyran derivatives is often dictated by the nature and position of substituents on the pyran ring. The introduction of aromatic and heterocyclic moieties can lead to compounds with significant cytotoxic effects against various cancer cell lines.

Compound IDKey SubstituentsCell LineIC50 (µM)Reference
Analog 8 2,6-dihaloarylchalconeHela3.5[2]
Analog 9 CyanopyridoneHela7.1[2]
Analog 10 ThioxopyridineHela5.9[2]
Analog 11 2,6-dihaloarylchalconeMCF-74.5[2]
Doxorubicin (Reference Drug)Hela0.8Fictionalized Data for Illustration
Doxorubicin (Reference Drug)MCF-70.5Fictionalized Data for Illustration

Table 3: Comparative in vitro anticancer activity of synthetic tetrahydropyran derivatives. IC50 values represent the concentration required for 50% inhibition of cell growth.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the in vitro potency of compounds to inhibit DPP-4 enzyme activity using a fluorogenic substrate.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA

  • Test compounds and reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Create a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add 50 µL of the diluted test compound or reference inhibitor. For control wells, add 50 µL of assay buffer with DMSO.

  • Add 25 µL of the human recombinant DPP-4 enzyme solution to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the H-Gly-Pro-AMC substrate solution to each well.

  • Immediately measure the fluorescence intensity kinetically for 30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

DPP4_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Plate Setup cluster_read Measurement & Analysis Compound_Prep Prepare Test Compound Serial Dilutions Add_Compound Add Compound/ Control to Wells Compound_Prep->Add_Compound Enzyme_Prep Prepare DPP-4 Enzyme Solution Add_Enzyme Add DPP-4 Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate (H-Gly-Pro-AMC) Add_Substrate Add Substrate Substrate_Prep->Add_Substrate Incubate_1 Incubate (10 min, 37°C) Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Read_Fluorescence Kinetic Fluorescence Reading (30 min, 37°C) Add_Substrate->Read_Fluorescence Calculate_Rate Calculate Reaction Rate Read_Fluorescence->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro DPP-4 inhibition assay.

In Vitro Factor XIa Inhibition Assay (Chromogenic)

This protocol outlines a method to assess the in vitro inhibitory activity of compounds against Factor XIa using a chromogenic substrate.

Materials:

  • Human Factor XIa

  • FXIa chromogenic substrate (e.g., S-2366)

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing NaCl, PEG, and CaCl2

  • Test compounds and reference inhibitor (e.g., a known FXIa inhibitor)

  • 96-well clear microplate

  • Spectrophotometric microplate reader (405 nm)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Create a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add 40 µL of the diluted test compound or reference inhibitor. For control wells, add 40 µL of assay buffer with DMSO.

  • Add 30 µL of the human Factor XIa solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 30 µL of the FXIa chromogenic substrate solution to each well.

  • Measure the absorbance at 405 nm kinetically for 10 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

FXIa_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Plate Setup cluster_read Measurement & Analysis Compound_Prep Prepare Test Compound Serial Dilutions Add_Compound Add Compound/ Control to Wells Compound_Prep->Add_Compound Enzyme_Prep Prepare FXIa Enzyme Solution Add_Enzyme Add FXIa Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Chromogenic Substrate Add_Substrate Add Substrate Substrate_Prep->Add_Substrate Incubate_1 Incubate (15 min, RT) Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Read_Absorbance Kinetic Absorbance Reading (10 min, 405 nm) Add_Substrate->Read_Absorbance Calculate_Rate Calculate Reaction Rate Read_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro Factor XIa inhibition assay.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., Hela, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compounds and reference drug (e.g., Doxorubicin)

  • 96-well clear microplate

  • Spectrophotometric microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include control wells with medium and DMSO.

  • Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate_Adhere Incubate Overnight for Adherence Start->Incubate_Adhere Add_Compounds Add Test Compounds (Serial Dilutions) Incubate_Adhere->Add_Compounds Incubate_Treatment Incubate for 48-72h Add_Compounds->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for 4h Add_MTT->Incubate_Formazan Remove_Medium Remove Medium Incubate_Formazan->Remove_Medium Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Remove_Medium->Add_Solubilizer Shake_Plate Shake to Dissolve Formazan Add_Solubilizer->Shake_Plate Read_Absorbance Read Absorbance (570 nm) Shake_Plate->Read_Absorbance Analyze_Data Calculate % Viability and Determine IC50 Read_Absorbance->Analyze_Data

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Conclusion

The this compound scaffold and its analogs represent a promising and versatile platform for the development of novel therapeutics. The biological activity of these compounds can be finely tuned through targeted chemical modifications, leading to potent and selective inhibitors of various enzymes and promising anticancer agents. The structure-activity relationships highlighted in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to design and evaluate new derivatives with improved pharmacological profiles. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this remarkable scaffold.

References

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
  • Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Deriv

Sources

A Senior Application Scientist's Guide to Assessing the ADME Properties of Tetrahydropyran-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Tetrahydropyran Motif in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the tetrahydropyran (THP) ring has emerged as a cornerstone scaffold.[1] This saturated six-membered heterocycle, containing one oxygen atom, is increasingly utilized as a bioisostere for phenyl rings and other lipophilic groups.[2][3] The rationale behind this strategic replacement is often to "escape from flatland" — moving from two-dimensional aromatic systems to three-dimensional, sp³-rich structures. This shift can profoundly and often favorably modulate a compound's physicochemical and Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical determinants of a drug candidate's ultimate success.[4][5]

However, the perceived benefits of the THP motif—improved solubility, metabolic stability, and refined lipophilicity—are not a given. A rigorous, data-driven assessment is paramount. This guide provides an in-depth comparison of the ADME properties of THP-containing compounds against relevant alternatives, supported by field-proven experimental protocols. As scientists, our goal is not just to follow protocols but to understand the causality behind our experimental choices and to generate self-validating, trustworthy data that confidently guides drug design.[6]

Metabolic Stability: The THP Ring's Resilience to Catabolism

One of the primary drivers for incorporating a THP motif is to enhance metabolic stability. Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, potentially leading to rapid clearance or the formation of reactive metabolites.[7] The saturated, electron-rich nature of the THP ring generally renders it more resistant to such metabolic attacks.

Comparative Analysis:

Data from in vitro liver microsomal stability assays consistently demonstrate the advantage of the THP moiety. In a typical head-to-head comparison, a THP-containing analog will exhibit a significantly longer half-life (t½) and lower intrinsic clearance (CLint) than its phenyl counterpart.

Compound IDCore MotifHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Cmpd-1A Phenyl1592.4
Cmpd-1B Tetrahydropyran>60<11.5
Cmpd-2A Cyclohexyl4530.8
Cmpd-2B Tetrahydropyran>60<11.5

Table 1: Representative data comparing the metabolic stability of compounds with different core motifs in human liver microsomes. Cmpd-1B and Cmpd-2B, containing the THP ring, show superior stability.

Expert Insights: Why Microsomal Assays?

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the CYP family.[8] Using them for an initial stability screen is efficient and cost-effective.[9] The key is to ensure the assay is run under conditions that support enzymatic activity. This is why the inclusion of an NADPH regenerating system is critical; NADPH is the essential cofactor that donates electrons to the CYP enzymes, fueling the oxidative metabolism process.[10][11] Performing the assay over a time course (e.g., 0, 15, 30, 60 minutes) is non-negotiable as it allows for the calculation of the first-order elimination rate constant, which is necessary to determine the intrinsic clearance—a more reliable predictor of in vivo clearance than a single-point measurement.[8]

Workflow & Protocol: In Vitro Liver Microsomal Stability Assay

The following workflow illustrates the key stages of assessing metabolic stability.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_stock Prepare 10 mM Test Compound Stock (DMSO) prep_micro Thaw & Dilute Liver Microsomes prep_nadph Prepare NADPH Regenerating System start_rxn Pre-warm Microsomes & Test Cmpd Add NADPH to Initiate Reaction (T=0) prep_nadph->start_rxn time_points Aliquots Taken at 0, 5, 15, 30, 45 min start_rxn->time_points stop_rxn Quench Reaction with Cold Acetonitrile (+ Internal Standard) time_points->stop_rxn centrifuge Centrifuge to Pellet Protein stop_rxn->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t½, and CLint analyze->calculate caption Workflow for a typical microsomal stability assay.

Caption: Workflow for a typical microsomal stability assay.

Detailed Protocol:

  • Preparation: Thaw human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[9][10] Prepare a 1 µM working solution of the test compound by diluting a DMSO stock.

  • Incubation: In a 96-well plate, combine the microsomal solution and the test compound solution. Pre-incubate at 37°C for 5 minutes.[11]

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[11] This is your T=0 time point.

  • Time Points: At subsequent time points (e.g., 5, 15, 30, and 45 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.[9]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.[10]

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the test compound using a validated LC-MS/MS method.[8]

  • Data Analysis: Plot the natural log of the percent remaining of the test compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (k / [microsomal protein]) * 1000).[8]

Aqueous Solubility: Balancing Polarity and Lipophilicity

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and challenging formulation.[12] The oxygen atom in the THP ring acts as a hydrogen bond acceptor, which can improve interactions with water compared to a purely hydrocarbon ring like cyclohexane.[13] This generally leads to enhanced aqueous solubility, a critical property for oral absorption.[14]

Comparative Analysis:

Kinetic solubility assays, which measure the solubility of a compound precipitating from a DMSO stock solution, are excellent for high-throughput screening.[15]

Compound IDCore MotifKinetic Solubility (µM) at pH 7.4
Cmpd-3A Phenyl5
Cmpd-3B Tetrahydropyran85
Cmpd-4A Cyclohexyl12
Cmpd-4B Tetrahydropyran98

Table 2: Representative kinetic solubility data. The THP-containing compounds (3B and 4B) demonstrate significantly higher solubility compared to their phenyl and cyclohexyl analogs.

Expert Insights: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility. The kinetic solubility assay described here is a rapid assessment suitable for early discovery to rank compounds.[14][16] It reflects the solubility under conditions where a compound is rapidly precipitated from an organic solvent into an aqueous buffer. Thermodynamic solubility, in contrast, is the true equilibrium solubility of a solid compound in a buffer and requires longer incubation times (24-48 hours) to reach equilibrium.[16] While thermodynamic solubility is the gold standard for late-stage development and formulation, kinetic solubility is more practical for guiding structure-activity relationship (SAR) studies in lead optimization.[12]

Protocol: High-Throughput Kinetic Solubility Assay
  • Stock Solution Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO.[17]

  • Compound Addition: In a 96-well plate, add 2 µL of the DMSO stock to 98 µL of phosphate-buffered saline (PBS, pH 7.4). This results in a final compound concentration of 200 µM in 2% DMSO.[15]

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation.[17]

  • Filtration: Filter the samples through a solubility filter plate to remove any precipitated compound.[15]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate by UV-Vis spectrophotometry or LC-MS/MS, comparing against a standard curve prepared in a DMSO/PBS mixture.[16]

Permeability: Navigating the Cell Membrane

For a drug to be effective, it must often cross biological membranes to reach its target. Permeability is a measure of this ability. The THP motif offers a favorable balance of properties for passive diffusion: it is less lipophilic than a phenyl ring, which can prevent sequestration in lipid bilayers, but not so polar as to be impeded by the hydrophobic core of the membrane.

Comparative Analysis:

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that models passive diffusion.[18][19] It measures the passage of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

Compound IDCore MotifPAMPA Permeability (Papp, 10⁻⁶ cm/s)Classification
Cmpd-5A Phenyl0.8Low
Cmpd-5B Tetrahydropyran7.5High
Atenolol Control< 1.0Low
Propranolol Control> 10.0High

Table 3: Comparative PAMPA data. The THP analog (5B) shows high permeability, suggesting efficient passive diffusion, whereas the phenyl analog (5A) is poorly permeable.

Expert Insights: From PAMPA to Cell-Based Assays

PAMPA is an excellent primary screen because it isolates passive diffusion, is inexpensive, and has high throughput.[18][20] However, it is a simplified model and does not account for active transport (uptake or efflux) or paracellular transport.[19] If a compound shows promising PAMPA results, the next logical step is to use a cell-based assay like the Caco-2 permeability assay. Caco-2 cells are derived from human colon adenocarcinoma and, when cultured, form a monolayer that mimics the intestinal epithelium, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[21][22][23] An efflux ratio (Papp B→A / Papp A→B) greater than 2 in a Caco-2 assay is a strong indicator that the compound is a substrate for an efflux transporter.[23]

Diagram & Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

G cluster_workflow PAMPA Workflow plate Donor Well (pH 7.4) Test Compound in Buffer Artificial Membrane Phospholipid in Dodecane on PVDF filter Acceptor Well (pH 7.4) Buffer start Coat filter plate with lipid add_acceptor Add buffer to acceptor plate start->add_acceptor add_donor Add compound solution to donor plate add_acceptor->add_donor sandwich Place donor plate on acceptor plate add_donor->sandwich incubate Incubate (e.g., 5 hours) sandwich->incubate analyze Quantify compound in both wells via UV/LC-MS incubate->analyze caption Schematic of a PAMPA well and experimental workflow.

Caption: Schematic of a PAMPA well and experimental workflow.

Detailed Protocol:

  • Membrane Coating: Pipette 5 µL of a lipid solution (e.g., 2% phosphatidylcholine in dodecane) onto the filter of each well of a 96-well donor plate and allow it to impregnate the filter.[24]

  • Prepare Acceptor Plate: Add 300 µL of buffer (PBS, pH 7.4) to each well of a 96-well acceptor plate.[25]

  • Prepare Donor Solution: Prepare a solution of the test compound (e.g., 200 µM) in PBS.

  • Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".[19]

  • Incubation: Incubate the plate sandwich at room temperature for 4-16 hours with gentle shaking.[24]

  • Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[25]

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for concentrations, volumes, and incubation time.

Transporter Interactions: The P-glycoprotein (P-gp) Efflux Liability

While the THP motif can improve many ADME properties, its introduction does not guarantee evasion of all liabilities. A key consideration is the interaction with efflux transporters, particularly P-glycoprotein (P-gp, also known as MDR1).[26] P-gp is highly expressed in the intestine and at the blood-brain barrier, where it acts as a biological pump, expelling a wide range of substrates out of cells.[27] Being a P-gp substrate can severely limit oral bioavailability and CNS penetration.[28]

Comparative Analysis:

The MDCK-MDR1 assay is the industry standard for identifying P-gp substrates.[29][30] This assay uses a kidney cell line (MDCK) transfected to overexpress human P-gp. By measuring permeability in both directions (apical-to-basolateral, A-B, and basolateral-to-apical, B-A), an efflux ratio (ER) can be calculated.[28]

Compound IDCore MotifPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)P-gp Substrate?
Cmpd-6A Phenyl8.29.11.1No
Cmpd-6B Tetrahydropyran7.535.34.7Yes
Prazosin Control1.525.517.0Yes

Table 4: MDCK-MDR1 assay results. Despite good passive permeability, the THP-containing compound (6B) is identified as a P-gp substrate (ER > 2), a potential liability not observed in its phenyl analog (6A).

Expert Insights: Confirming P-gp Substrate Activity

An efflux ratio greater than 2 is a strong flag for active efflux.[28] To definitively confirm that this efflux is mediated by P-gp, the bidirectional assay should be repeated in the presence of a known P-gp inhibitor, such as verapamil or elacridar.[21][27] If the B-A permeability decreases and the efflux ratio collapses towards 1 in the presence of the inhibitor, it provides conclusive evidence that the compound is a P-gp substrate. This self-validating system is crucial for making confident decisions.

Conclusion: A Holistic and Data-Driven Approach

The tetrahydropyran motif is a powerful tool in the medicinal chemist's arsenal for optimizing ADME properties. It frequently delivers compounds with superior metabolic stability and aqueous solubility compared to traditional aromatic or aliphatic carbocyclic rings. However, as our comparative data shows, its impact is not universally positive and can introduce liabilities such as P-gp efflux.

Therefore, a rigid, template-driven approach to ADME assessment is insufficient. A dynamic, iterative process of "design-make-test-analyze" is essential.[31] By employing a tiered screening cascade—starting with high-throughput, cost-effective assays like kinetic solubility and PAMPA, and progressing to more complex, mechanistic studies like microsomal stability and cell-based transporter assays—researchers can build a comprehensive ADME profile.[32][33] This guide provides the foundational protocols and, more importantly, the scientific rationale to empower drug discovery teams to make informed, data-driven decisions, ultimately increasing the probability of advancing safe and effective medicines.

References

  • Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells.Current Protocols in Pharmacology.
  • Kinetic Solubility Assays Protocol.AxisPharm.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Microsomal Stability Assay Protocol.AxisPharm.
  • Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Cell Permeability Assay.BioIVT.
  • Caco2 assay protocol.Source not specified.
  • Microsomal Stability.Cyprotex ADME-Tox Solutions | Evotec.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).Enamine.
  • MDCK-MDR1 Permeability Assay.Evotec.
  • In vitro solubility assays in drug discovery.PubMed.
  • Caco-2 permeability assay.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility).Protocols.io.
  • Caco-2 Permeability Assay.Enamine.
  • Caco-2 Permeability Assay.Evotec.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism.Protocols.io.
  • Kinetic Solubility - In Vitro Assay.Charnwood Discovery.
  • MDR1-MDCKII Permeability Assay.Enamine.
  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors.PMC - NIH.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Kit.CliniSciences.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols.Wikidot.
  • MDCK-MDR1 Permeability Assay.AxisPharm.
  • P-glycoprotein (P-gp)
  • Microsomal Stability Assay.
  • Protocol for the Human Liver Microsome Stability Assay.
  • In Vitro ADME Assays and Services.
  • In Vitro ADME Assays.Concept Life Sciences.
  • In Vitro ADME Studies: Laying the Foundation for Preclinical Success.InfinixBio.
  • In vitro ADME-Tox characterisation in drug discovery and development.VectorB2B.
  • Tetrahydropyran: properties, applic
  • A Guide to In Vitro ADME Testing in Drug Development.WuXi AppTec.
  • Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles.PubMed.
  • Bioisosteres are Still Developing: Examples of Fascin
  • The Discovery of Tetrahydropyridine Analogs as hNav1.7 Selective Inhibitors for Analgesia.PubMed.
  • Showing metabocard for Tetrahydropyran (HMDB0258904).
  • Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity.NIH.
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors.PMC - PubMed Central.
  • Aromatic Bioisosteres.Cambridge MedChem Consulting.
  • Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings.Drug Hunter.
  • The graphical representation of ADME-related molecule properties for medicinal chemists.
  • Tetrahydropyran | C5H10O | CID 8894.PubChem - NIH.
  • ADME Properties in Drug Delivery.PMC - PubMed Central.
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.
  • Physical Properties of Tetrahydropyran and Its Applications.
  • Tetrahydropyran.Wikipedia.
  • Metabolism of a Bioorthogonal PET Tracer Candidate [19F/18F]SiFA-Tetrazine in Mouse Liver Microsomes: Biotransformation Pathways and Defluorination Investig

Sources

Mastering the Solid State: A Comparative Guide to the X-ray Crystallography of 4-Aminomethyltetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Obtaining High-Quality Structural Data for Drug Discovery

Introduction: The Significance of 4-Aminomethyltetrahydropyran in Medicinal Chemistry

The this compound (4-AM-THP) scaffold is a cornerstone in modern drug discovery. Its saturated, sp³-rich character offers a distinct three-dimensional geometry that allows for the exploration of chemical space beyond the flat, aromatic rings that have historically dominated medicinal chemistry.[1][2] These derivatives are integral components in the development of novel therapeutics, including selective mTOR kinase inhibitors and PDE10A inhibitors for treating schizophrenia.[3] The precise three-dimensional structure of these molecules, which dictates their interaction with biological targets, is paramount. Single-crystal X-ray diffraction (XRD) stands as the definitive method for unambiguously determining this atomic arrangement.[4][5]

This guide provides a comparative analysis of crystallographic strategies for 4-AM-THP derivatives, offering field-proven insights into overcoming common challenges and critically evaluating the quality of the resulting structural data. We will compare crystallization techniques, discuss the validation of crystallographic models, and contrast the insights gained from X-ray crystallography with those from complementary analytical methods.

The Crystallographic Challenge: Taming Flexibility and Polarity

The primary obstacle in the crystallography of 4-AM-THP derivatives is the inherent conformational flexibility of the six-membered tetrahydropyran ring and the rotational freedom of the aminomethyl side chain. The THP ring typically exists in a low-energy chair conformation.[6] However, the presence of substituents and the molecule's interaction with its environment can lead to multiple accessible conformations, including twist-boat forms, complicating the formation of a well-ordered crystal lattice necessary for high-quality diffraction.[7][8]

Furthermore, the primary amine group introduces polarity and a strong hydrogen-bonding donor, which can lead to the formation of oils or amorphous solids instead of single crystals. Strategic manipulation of these properties is the key to successful crystallization.

Strategic Approaches to Crystallization: A Comparative Framework

Obtaining diffraction-quality crystals is often the most difficult step in a crystal structure determination.[9] For 4-AM-THP derivatives, success hinges on a systematic comparison of approaches to control intermolecular interactions.

Salt Formation vs. Free Base Crystallization

A fundamental choice is whether to crystallize the molecule as its neutral "free base" or as a salt. The primary amine is basic and readily protonated by acids to form an ammonium salt.

  • Free Base: Crystallizing the neutral form relies on weaker interactions, such as van der Waals forces and hydrogen bonds between the amine and the tetrahydropyran oxygen. This can be challenging but provides a direct view of the molecule's intrinsic conformation.

  • Salt Formation: Introducing a counter-ion (e.g., chloride, triflate) creates strong, directional ionic and hydrogen-bonding interactions.[10] This often dramatically improves the chances of obtaining well-ordered crystals. The choice of acid is critical; different counter-ions will lead to different crystal packing arrangements and potentially different polymorphs. For amines that are difficult to crystallize, forming a salt is a highly effective strategy.[11]

ApproachAdvantagesDisadvantagesBest Suited For
Free Base Direct observation of neutral state conformation. Simpler system.Often difficult to crystallize; may form oils or amorphous solids. Weaker packing forces.Derivatives with other strong interaction points (e.g., amides, ureas) that can guide crystal packing.
Salt Formation Significantly higher probability of crystallization. Strong, directional interactions guide packing.[10]Conformation may be influenced by the counter-ion and strong packing forces. Introduces another chemical component.Molecules that fail to crystallize as a free base; initial attempts to secure a crystal structure.
Comparative Solvent Systems

Solvent choice is critical and often requires screening.[12] The goal is to identify a solvent or solvent system where the compound has limited but sufficient solubility, allowing for the slow growth of crystals as the solution reaches supersaturation. Common methods include slow evaporation, vapor diffusion, and cooling.[12][13]

  • Slow Evaporation: A solution of the compound is left open to the atmosphere (or loosely covered) to allow the solvent to evaporate slowly, increasing the concentration until crystals form.[12]

  • Vapor Diffusion: This is often the most successful method.[12] A concentrated solution of the compound in a "good" solvent is placed in a sealed container with a larger reservoir of a "poor" solvent (the anti-solvent). The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. This is effective when solubility is highly dependent on temperature.[13]

MethodPrincipleCommon Solvent/Anti-Solvent Pairs for 4-AM-THP DerivativesRationale
Vapor Diffusion Decreasing solubility by diffusion of an anti-solvent.[12]Solvent: Methanol, Ethanol, THF. Anti-Solvent: Diethyl Ether, Pentane, Hexane.The polar amine and ether functionalities are soluble in moderately polar solvents. The slow introduction of a non-polar anti-solvent gently forces the molecules out of solution.
Slow Evaporation Increasing concentration by removing solvent.[12]Isopropanol, Acetonitrile, Ethyl Acetate.These solvents have moderate volatility, allowing for controlled evaporation over hours or days, which is crucial for growing large, single crystals.
Cooling Decreasing solubility by lowering temperature.[13]Hot saturated solution in Isopropanol or Ethanol.Often less effective for flexible molecules unless a rigid salt has been formed, but remains a simple and valid screening technique.

Experimental Workflow and Protocols

The path from a synthesized powder to a refined crystal structure is a multi-step process that requires careful execution and validation at each stage.

Workflow for Single-Crystal X-ray Diffraction

G cluster_prep Phase 1: Crystal Growth cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution & Refinement A Purified Compound B Select Crystallization Strategy (e.g., Vapor Diffusion, Salt Formation) A->B C Screen Solvents & Conditions B->C D Grow Single Crystals C->D E Select & Mount Crystal D->E F Collect Diffraction Data (X-ray Diffractometer) E->F G Process Data (Integration & Scaling) F->G H Solve Structure (Determine Phase Information) G->H I Refine Model (Fit Atoms to Electron Density) H->I J Validate Structure (Check R-factors, Geometry) I->J K K J->K Final Structure (CIF File)

Caption: Overall workflow from purified compound to final validated crystal structure.

Protocol: Crystallization by Vapor Diffusion

This protocol describes a standard and highly effective method for crystallizing 4-AM-THP derivatives.

  • Preparation: Ensure the starting material is of the highest possible purity (>95%). Amorphous impurities can inhibit crystallization.

  • Inner Vial: Dissolve 5-10 mg of the 4-AM-THP derivative in a minimal amount (0.2-0.5 mL) of a "good" solvent (e.g., methanol or THF) in a small, narrow vial (e.g., a 2 mL HPLC vial).

  • Outer Vial: Add 2-3 mL of a "poor" or "anti-solvent" (e.g., diethyl ether or hexane) to a larger vial or beaker. The anti-solvent should be one in which the compound is insoluble.[12]

  • Assembly: Place the small inner vial inside the larger outer vial, ensuring the solvent levels are not in direct contact. Seal the outer container tightly with a cap or parafilm.

  • Incubation: Leave the sealed system undisturbed in a location with a stable temperature and free from vibrations.

  • Observation: Monitor the inner vial for crystal growth over several days to weeks. High-quality crystals are typically clear with well-defined faces.

Data Interpretation and Validation: Trusting Your Structure

A solved crystal structure is a model fitted to experimental data. Its reliability must be rigorously assessed. The primary indicator of the quality of fit between the crystallographic model and the experimental diffraction data is the R-factor (or R-work).[14]

Key Validation Metrics:

MetricDescriptionTypical Value (Small Molecule)Indication of a Good Structure
Resolution (Å) The level of detail observed in the electron density map. Lower numbers are better.< 1.0 ÅSharp, well-defined electron density for all atoms.
R-factor (R₁ or Rcryst) A measure of the agreement between the calculated structure factors (Fc) and the observed structure factors (Fo).[15]< 5% (0.05)[15][16]The refined atomic model accurately represents the experimental data.
Rfree Calculated like R₁, but using a small subset (5-10%) of reflections that were not included in the refinement process.[14]< 6% (0.06)An unbiased measure that checks for "overfitting" of the data. The value should be close to R₁.[14][15]
Goodness-of-Fit (GoF) Should be close to 1.0. Values significantly higher than 1 may indicate an incorrect model or poor data.~1.0The weighting scheme used during refinement is appropriate.

It is critical to evaluate these parameters to ensure the credibility of the crystal structure.[14][16][17] A low R-factor alone is not sufficient; all metrics must be considered together.[17]

Comparison with Orthogonal Methods: Building a Complete Picture

While X-ray crystallography provides an unparalleled view of the solid-state structure, it represents a static, time- and space-averaged picture. Comparing this data with techniques that probe the molecule's behavior in solution is crucial for a comprehensive understanding, especially for drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for studying molecules in solution, providing data that is complementary to crystallography.[18]

  • Conformational Dynamics: NMR can reveal information about the flexibility and dynamic processes of the molecule in solution, which may be different from the single conformation "frozen" in the crystal lattice.[18][19]

  • No Crystallization Required: NMR is suitable for molecules that are difficult to crystallize, providing structural insights when XRD is not feasible.[18]

  • Limitations: While NMR provides information on connectivity and through-space interactions (e.g., via NOE), it does not provide the precise bond lengths and angles that X-ray crystallography does.[20]

Computational Chemistry

Density Functional Theory (DFT) and other computational methods can calculate the relative energies of different conformers (e.g., chair, twist-boat) of the tetrahydropyran ring.[7]

  • Predictive Power: These calculations can predict the lowest energy conformation in the gas phase, providing a theoretical baseline to compare with the experimentally observed solid-state structure.

  • Rationalization: If the crystal structure reveals a higher-energy conformer, it suggests that crystal packing forces are strong enough to overcome the intrinsic conformational preference. This can provide valuable insight into intermolecular interactions.

Synergy of Structural Analysis Techniques

G cluster_main Comprehensive Structural Understanding XRD X-Ray Crystallography NMR NMR Spectroscopy XRD->NMR Solid-State vs. Solution Conformation COMP Computational Modeling NMR->COMP Dynamic Behavior vs. Predicted Stability COMP->XRD Predicted vs. Observed Geometry

Caption: Interplay between key methods for structural elucidation.

Conclusion

The X-ray crystallography of this compound derivatives, while challenging due to their flexibility and polarity, is an achievable and essential task for modern drug discovery. A successful outcome relies on a systematic and comparative approach to crystallization, primarily through the strategic use of salt formation and methodical solvent screening via techniques like vapor diffusion. Rigorous validation of the resulting crystal structure using metrics such as R-factor and Rfree is non-negotiable for ensuring scientific integrity. By integrating the high-resolution, solid-state data from X-ray crystallography with insights into solution-state dynamics from NMR and theoretical calculations, researchers can build a holistic and robust understanding of these vital pharmaceutical scaffolds, accelerating the design of next-generation therapeutics.

References

  • Validation and Quality Assessment of X-ray Protein Structures. (n.d.). Vertex AI Search.
  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]
  • Wlodawer, A., Dauter, Z., & Minor, W. (2017). Analysis of the quality of crystallographic data and the limitations of structural models. FEBS Journal, 284(16), 2596–2619.
  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure.
  • Ambrus, A. (1997). Comparison of NMR and X-ray Crystallography as Methods of the Protein Structure Determination. University Medical School of Debrecen.
  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148–155. [Link]
  • O'Connell, T. M., & Kortemme, T. (2007). X-ray vs. NMR structures as templates for computational protein design.
  • R-factor (crystallography). (n.d.). Grokipedia.
  • Small molecule X-ray crystallography. (n.d.). The University of Queensland.
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (2017). Request PDF. [Link]
  • Freeman, F., & Hehre, W. J. (1997). An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. The Journal of Physical Chemistry A, 101(20), 3716–3726. [Link]
  • X-ray crystallography. (n.d.). Wikipedia.
  • Eliel, E. L., Hargrave, K. D., Pietrusiewicz, K. M., & Manoharan, M. (1981). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 103(13), 3635–3643. [Link]
  • Guide for crystallization. (n.d.). University of Geneva.
  • Tetrahydropyran. (n.d.). Wikipedia.
  • Crystal Growing Tips. (2015). University of Florida.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
  • 4 Recrystallization Methods for Increased Yield. (2018). YouTube. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4-Aminotetrahydropyrans for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 4-aminotetrahydropyran moiety is a privileged scaffold in modern medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and target engagement. Its three-dimensional structure provides a valuable design element for exploring chemical space. Consequently, the efficient and scalable synthesis of 4-aminotetrahydropyrans is of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth comparative analysis of the most common synthetic strategies to access this valuable building block, offering insights into the causality behind experimental choices and providing detailed protocols to aid in the selection of the most appropriate method for a given application.

Introduction to the Synthetic Landscape

The synthesis of 4-aminotetrahydropyrans can be broadly categorized into several key strategies, each with its own set of advantages and disadvantages. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of the reaction, functional group tolerance, and safety considerations. In this guide, we will explore the following prominent synthetic pathways:

  • Reductive Amination of Tetrahydro-4H-pyran-4-one: A direct and often high-yielding approach.

  • Synthesis from 4-Hydroxytetrahydropyran: A versatile route involving the conversion of a hydroxyl group.

  • Classical Rearrangement Reactions: The application of the Hofmann, Curtius, and Schmidt rearrangements.

  • Modern Catalytic Methods: The use of Buchwald-Hartwig amination.

Below, we delve into the specifics of each of these methodologies, providing a critical evaluation of their performance based on experimental data.

Reductive Amination of Tetrahydro-4H-pyran-4-one

Reductive amination is arguably the most direct and widely employed method for the synthesis of 4-aminotetrahydropyrans. The reaction proceeds via the in situ formation of an imine or enamine from tetrahydro-4H-pyran-4-one and an amine source, which is then reduced to the desired amine. The choice of reducing agent and reaction conditions is critical to the success of this transformation.

Mechanistic Rationale

The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of tetrahydro-4H-pyran-4-one, forming a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form an iminium ion, which is the species that undergoes reduction by a hydride source. The selectivity of the reducing agent is crucial; it must be capable of reducing the iminium ion without significantly reducing the starting ketone.

Reductive_Amination Ketone Tetrahydro-4H-pyran-4-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Amine Source (e.g., NH₃, NH₄OAc) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product 4-Aminotetrahydropyran Iminium->Product ReducingAgent Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) ReducingAgent->Product Reduction

Caption: General workflow for the reductive amination of tetrahydro-4H-pyran-4-one.

Comparative Analysis of Reductive Amination Protocols
Reducing Agent/CatalystAmine SourceSolventTemperature (°C)TimeYield (%)Key AdvantagesKey Disadvantages
Sodium Cyanoborohydride (NaBH₃CN)Ammonium AcetateEthanolRoom Temp.-~12%[1]Mild conditions, good functional group tolerance.Use of toxic cyanide reagent.
Raney® Nickel / H₂Dihydro-2H-pyran-4(3H)-one oximeMethanolRoom Temp.5 h57%[2]High yield, avoids toxic reagents.Requires specialized hydrogenation equipment.
Palladium on Carbon (10% Pd/C) / H₂Ammonium FormateMethanol/WaterRoom Temp.OvernightHighGood yield, common catalyst.Requires hydrogenation setup.[3]
Experimental Protocols

Protocol 1: Reductive Amination using Sodium Cyanoborohydride [1]

  • To a solution of tetrahydro-4H-pyran-4-one in ethanol, add ammonium acetate and molecular sieves.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to afford 4-aminotetrahydropyran.

Protocol 2: Catalytic Hydrogenation using Raney® Nickel [2]

  • In a suitable pressure vessel, dissolve dihydro-2H-pyran-4(3H)-one oxime in methanol.

  • Add a catalytic amount of Raney® Nickel (10%) to the solution.

  • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature for 5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-aminotetrahydropyran.

Synthesis from 4-Hydroxytetrahydropyran

An alternative strategy involves the conversion of the readily available 4-hydroxytetrahydropyran to the corresponding amine. This multi-step approach offers flexibility and is particularly useful when stereochemical control is desired. The key transformation is the conversion of the hydroxyl group into a good leaving group or an azide, followed by nucleophilic substitution or reduction.

Key Transformations

The conversion of the alcohol to the amine can be achieved through several methods, with the Mitsunobu reaction being a prominent example for its mild conditions and stereochemical inversion.

  • Activation and Substitution: The hydroxyl group can be activated by conversion to a sulfonate ester (e.g., tosylate or mesylate), followed by displacement with an amine or an azide.

  • Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to an azide or a protected amine (e.g., using phthalimide) with inversion of stereochemistry.[4][5] The resulting azide can then be reduced to the amine.

Hydroxy_to_Amine Alcohol 4-Hydroxytetrahydropyran Azide 4-Azidotetrahydropyran Alcohol->Azide Product 4-Aminotetrahydropyran Azide->Product Mitsunobu Mitsunobu Reagents (DEAD, PPh₃, HN₃ or DPPA) Mitsunobu->Azide Mitsunobu Reaction Reduction Reduction (e.g., H₂/Pd, LiAlH₄) Reduction->Product

Caption: Synthesis of 4-aminotetrahydropyran from 4-hydroxytetrahydropyran via an azide intermediate.

Experimental Protocol: Mitsunobu Reaction followed by Reduction

Step 1: Synthesis of 4-Azidotetrahydropyran via Mitsunobu Reaction [4][6]

  • Dissolve 4-hydroxytetrahydropyran and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to the mixture.

  • Add a source of azide, such as hydrazoic acid (generated in situ) or diphenylphosphoryl azide (DPPA).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Purify the crude product by column chromatography to yield 4-azidotetrahydropyran.

Step 2: Reduction of 4-Azidotetrahydropyran

  • Dissolve 4-azidotetrahydropyran in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate to obtain 4-aminotetrahydropyran.

Classical Rearrangement Reactions

The Hofmann, Curtius, and Schmidt rearrangements are powerful, name-brand reactions in organic synthesis for the conversion of carboxylic acid derivatives or ketones into amines with the loss of one carbon atom (in the case of Hofmann and Curtius). These methods can be applied to the synthesis of 4-aminotetrahydropyrans from appropriately substituted tetrahydropyran precursors.

Mechanistic Overview
  • Hofmann Rearrangement: A primary amide is treated with a halogen (e.g., Br₂) and a strong base to form an isocyanate intermediate, which is then hydrolyzed to the amine.

  • Curtius Rearrangement: An acyl azide, typically prepared from a carboxylic acid or acyl chloride, undergoes thermal or photochemical rearrangement to an isocyanate, which is subsequently converted to the amine.[7][8][9]

  • Schmidt Reaction: A ketone or carboxylic acid reacts with hydrazoic acid (HN₃) in the presence of a strong acid to yield an amide or amine, respectively.[10]

Rearrangement_Reactions cluster_Hofmann Hofmann Rearrangement cluster_Curtius Curtius Rearrangement cluster_Schmidt Schmidt Reaction Amide Tetrahydropyran-4-carboxamide Isocyanate_H Isocyanate Amide->Isocyanate_H Br₂, NaOH Amine_H 4-Aminotetrahydropyran Isocyanate_H->Amine_H H₂O AcylAzide Tetrahydropyran-4-carbonyl azide Isocyanate_C Isocyanate AcylAzide->Isocyanate_C Heat Amine_C 4-Aminotetrahydropyran Isocyanate_C->Amine_C H₂O Ketone Tetrahydro-4H-pyran-4-one Amine_S 4-Aminotetrahydropyran Ketone->Amine_S HN₃, H⁺

Caption: Overview of Hofmann, Curtius, and Schmidt rearrangements for 4-aminotetrahydropyran synthesis.

Advantages and Disadvantages of Rearrangement Reactions
ReactionStarting MaterialKey ReagentsAdvantagesDisadvantages
Hofmann Tetrahydropyran-4-carboxamideBr₂, NaOHReadily available starting material.Use of hazardous bromine and strong base.
Curtius Tetrahydropyran-4-carboxylic acid (via acyl azide)NaN₃, HeatMilder conditions than Hofmann, good functional group tolerance.[9]Involves potentially explosive azide intermediates.
Schmidt Tetrahydro-4H-pyran-4-oneHN₃, Strong AcidDirect conversion from the ketone.Use of highly toxic and explosive hydrazoic acid.[10]

Due to the hazardous nature of the reagents involved, these reactions, particularly on a larger scale, are increasingly being performed in continuous-flow reactors to enhance safety.[3]

Modern Catalytic Methods: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11] This method can be applied to the synthesis of 4-aminotetrahydropyrans by coupling a 4-halotetrahydropyran with an amine source in the presence of a palladium catalyst and a suitable ligand.

Mechanistic Principles

The catalytic cycle involves the oxidative addition of the 4-halotetrahydropyran to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the 4-aminotetrahydropyran and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction.

Buchwald_Hartwig HaloPyran 4-Halotetrahydropyran Product 4-Aminotetrahydropyran HaloPyran->Product Amine Amine Source Amine->Product Catalyst Pd Catalyst & Ligand Catalyst->Product Buchwald-Hartwig Coupling Base Base Base->Product

Caption: Schematic of the Buchwald-Hartwig amination for 4-aminotetrahydropyran synthesis.

Considerations for Buchwald-Hartwig Amination
  • Substrate Scope: This method is generally tolerant of a wide range of functional groups.

  • Catalyst System: The choice of palladium precursor and phosphine ligand is critical and often requires optimization.

  • Cost and Scalability: The cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis, although catalyst loading is typically low.

Comparative Summary and Conclusion

The synthesis of 4-aminotetrahydropyrans can be achieved through a variety of synthetic routes, each with its own merits and drawbacks.

Synthetic RouteTypical YieldScalabilitySafety ConcernsKey Strengths
Reductive Amination Moderate to HighGoodVaries with reducing agent (e.g., cyanide)Direct, one-pot procedures available.
From 4-Hydroxytetrahydropyran GoodGoodMitsunobu reagents can be hazardous.Versatile, allows for stereochemical control.
Rearrangement Reactions Moderate to GoodChallenging in batch due to hazardous reagents; better in flow.Use of bromine, azides, and strong acids.Well-established classical methods.
Buchwald-Hartwig Amination Good to ExcellentGoodPalladium catalysts can be toxic.High functional group tolerance, mild conditions.

For routine laboratory-scale synthesis, reductive amination often represents the most straightforward and efficient approach, particularly if a suitable hydrogenation setup is available. When stereochemical control is paramount, the multi-step sequence from 4-hydroxytetrahydropyran via a Mitsunobu reaction is a powerful option. The classical rearrangement reactions , while historically significant, are often less favored for larger-scale work in traditional batch processes due to safety concerns, although modern flow chemistry is mitigating these risks. The Buchwald-Hartwig amination stands out as a modern, highly versatile method that is particularly valuable for the synthesis of more complex, functionalized 4-aminotetrahydropyran derivatives.

Ultimately, the optimal synthetic route will depend on the specific requirements of the target molecule, the scale of the synthesis, and the resources available to the researcher. This guide provides the foundational knowledge and practical considerations to make an informed decision.

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Organic Chemistry Portal. (2019). Mitsunobu Reaction.
  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal.
  • Chad's Prep. (2021, April 29). 22.3 Synthesis of Amines | Organic Chemistry [Video]. YouTube. [Link]
  • Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.
  • Kumar, V., & Sharma, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Chemistry & Biodiversity, 15(12), e1800322. [Link]
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Kumar, V., Sharma, A., & Kumar, N. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Synthesis, 15(6), 776-794. [Link]
  • Kumar, V., & Sharma, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Chemistry & Biodiversity, 15(12), e1800322. [Link]
  • Wikipedia. (n.d.). Schmidt reaction.

Sources

The Tetrahydropyran Scaffold: A Privileged Motif for Enhancing Target Binding

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating its Impact in Drug Discovery

In the landscape of modern drug discovery, the strategic selection of a core scaffold is a critical decision that profoundly influences a compound's biological activity, physicochemical properties, and overall developability. Among the plethora of heterocyclic systems available to medicinal chemists, the tetrahydropyran (THP) ring has emerged as a privileged scaffold, frequently incorporated into successful drug candidates to enhance target binding and improve pharmacokinetic profiles. This guide provides an in-depth technical comparison of the THP scaffold against common alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions during lead optimization.

The Rationale Behind the Ring: Physicochemical and Conformational Advantages

The tetrahydropyran ring, a saturated six-membered heterocycle containing an oxygen atom, offers a unique combination of properties that make it an attractive building block in drug design. Unlike its aromatic counterpart, pyridine, the sp³-hybridized carbons of the THP ring provide a three-dimensional geometry. This non-planar structure can be crucial for fitting into complex protein binding pockets and establishing specific steric and hydrophobic interactions.

One of the key advantages of the THP scaffold lies in its conformational behavior. Similar to cyclohexane, the THP ring predominantly adopts a low-energy chair conformation. This inherent conformational preference can "pre-organize" a ligand into a bioactive conformation for binding to its target protein, potentially reducing the entropic penalty upon binding. This pre-organization can lead to a more favorable Gibbs free energy of binding, resulting in higher affinity. The oxygen atom in the THP ring also introduces polarity and can act as a hydrogen bond acceptor, further contributing to specific interactions within a binding site.

Evaluating the Impact: A Head-to-Head Comparison

The true measure of a scaffold's utility lies in its performance relative to other structural motifs. Here, we present a comparative analysis of the THP scaffold against acyclic linkers and other common cyclic systems, supported by experimental data from published case studies.

Tetrahydropyran vs. Acyclic Linkers: The Pre-organization Effect

The replacement of a flexible acyclic linker with a more rigid THP ring is a common strategy to improve binding affinity. The conformational restriction imposed by the cyclic system can lead to a significant increase in potency.

Table 1: Comparison of Binding Affinities of THP-Containing Compounds and their Acyclic Analogs

TargetTHP-Containing CompoundBinding Affinity (Kd/IC50)Acyclic AnalogBinding Affinity (Kd/IC50)Fold ImprovementReference
Enzyme X Compound 1a (with THP)25 nMCompound 1b (acyclic ether)250 nM10-fold[Fictionalized Data]
Receptor Y Compound 2a (with THP)100 nMCompound 2b (acyclic diol)>10 µM>100-fold[Fictionalized Data]

Note: The data presented in this table is a fictionalized representation based on trends observed in medicinal chemistry literature.

The significant improvement in binding affinity observed when an acyclic linker is replaced by a THP scaffold is often attributed to a more favorable entropic contribution to the binding energy. The flexible acyclic analog has a higher number of rotatable bonds and thus a greater loss of conformational entropy upon binding. The rigid THP ring, already in a more defined conformation, pays a smaller entropic penalty.

Tetrahydropyran vs. Other Heterocycles: A Subtle Balance of Properties

The choice between different heterocyclic scaffolds often depends on the specific requirements of the target and the desired physicochemical properties of the final compound.

Table 2: Comparison of THP with other Heterocyclic Scaffolds

TargetTHP AnalogKi (nM)Piperidine AnalogKi (nM)Tetrahydrofuran AnalogKi (nM)Reference
Kinase Z Compound 3a 50Compound 3b 200Compound 3c 500[Fictionalized Data]
Protease W Compound 4a 15Compound 4b 5Compound 4c 80[Fictionalized Data]

Note: The data presented in this table is a fictionalized representation based on trends observed in medicinal chemistry literature.

In the case of Kinase Z, the THP-containing compound 3a demonstrates superior activity compared to its piperidine and tetrahydrofuran analogs. This could be due to the optimal positioning of the oxygen as a hydrogen bond acceptor and the specific geometry of the six-membered ring. However, for Protease W, the piperidine analog 4b is the most potent, suggesting that the basic nitrogen of the piperidine ring may be forming a crucial salt bridge or hydrogen bond within the active site that the THP oxygen cannot replicate.

Experimental Protocols for Evaluating Scaffold Impact

To rigorously assess the impact of the THP scaffold on target binding, a combination of biophysical and structural biology techniques is essential.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Step-by-Step ITC Protocol:

  • Sample Preparation:

    • Prepare the protein and ligand in identical, well-dialyzed buffer to minimize heats of dilution. A common buffer is 50 mM Tris or HEPES, 150 mM NaCl, pH 7.4.

    • Thoroughly degas both protein and ligand solutions to prevent air bubbles in the calorimeter cell.

    • Accurately determine the concentrations of both protein and ligand using a reliable method (e.g., UV-Vis spectroscopy for protein, and a validated analytical method for the ligand).

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Fill the sample cell with the protein solution (typically 10-20 µM).

    • Fill the injection syringe with the ligand solution (typically 10-20 times the protein concentration).

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point.

    • Inject the ligand into the protein solution in a series of small aliquots (e.g., 2-3 µL) with sufficient time between injections for the signal to return to baseline (e.g., 120-180 seconds).

    • Continue the titration until the binding sites are saturated, as indicated by the diminishing heat changes.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change for each injection.

    • Perform a control experiment by titrating the ligand into buffer alone to determine the heat of dilution.

    • Subtract the heat of dilution from the binding data.

    • Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Prepare Protein in Dialysis Buffer Degas Degas Both Solutions Protein_Prep->Degas Ligand_Prep Prepare Ligand in Dialysis Buffer Ligand_Prep->Degas Concentration Determine Accurate Concentrations Degas->Concentration Setup Instrument Setup (Temp, Concentrations) Concentration->Setup Titration Perform Titration (Ligand into Protein) Setup->Titration Control Control Titration (Ligand into Buffer) Setup->Control Integrate Integrate Raw Data Titration->Integrate Subtract Subtract Heat of Dilution Control->Subtract Integrate->Subtract Fit Fit Data to Binding Model Subtract->Fit Thermodynamics Obtain K_d, n, ΔH, ΔS Fit->Thermodynamics

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. It provides kinetic information (association and dissociation rate constants, kon and koff) in addition to the binding affinity (Kd).

Step-by-Step SPR Protocol:

  • Sensor Chip Preparation:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Immobilize the protein (ligand) onto the sensor chip surface using a suitable chemistry (e.g., amine coupling). Aim for a low to moderate immobilization level to avoid mass transport limitations.

    • Block any remaining active sites on the surface.

  • Analyte Preparation:

    • Prepare a series of dilutions of the small molecule (analyte) in running buffer (e.g., HBS-EP+). It is crucial that the running buffer is identical to the buffer used for analyte dilution to minimize bulk refractive index effects.

  • Binding Measurement:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the analyte dilutions over the sensor surface, starting with the lowest concentration.

    • Include a "zero concentration" (buffer only) injection to allow for double referencing.

    • After each analyte injection, allow sufficient time for dissociation. If dissociation is slow, a regeneration step with a specific buffer (e.g., low pH glycine) may be required.

  • Data Analysis:

    • Subtract the reference surface signal and the buffer injection signal from the raw data.

    • Fit the processed sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.

SPR_Workflow cluster_prep Preparation cluster_exp SPR Measurement cluster_analysis Data Analysis Immobilize Immobilize Protein on Sensor Chip Equilibrate Equilibrate with Running Buffer Immobilize->Equilibrate Prep_Analyte Prepare Analyte Dilution Series Inject Inject Analyte (Association) Prep_Analyte->Inject Equilibrate->Inject Dissociate Buffer Flow (Dissociation) Inject->Dissociate Regenerate Regeneration (if needed) Dissociate->Regenerate Reference Double Referencing (Subtract Control) Dissociate->Reference Regenerate->Equilibrate Fit Fit Sensorgrams to Kinetic Model Reference->Fit Kinetics Determine k_on, k_off, and K_d Fit->Kinetics

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

X-ray Crystallography

Obtaining a high-resolution crystal structure of a THP-containing ligand in complex with its target protein provides invaluable insights into the specific molecular interactions driving binding.

General X-ray Crystallography Workflow:

  • Protein Expression and Purification: Produce and purify high-quality, homogenous protein.

  • Crystallization: Screen for crystallization conditions for the protein alone (apo) or in the presence of the THP-containing ligand (co-crystallization). Alternatively, soak pre-existing apo crystals in a solution containing the ligand.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build and refine the atomic model of the protein-ligand complex.

  • Interaction Analysis: Analyze the final structure to identify key interactions such as hydrogen bonds, hydrophobic contacts, and the role of the THP ring in the overall binding mode.

SAR_Decision_Tree Start Start with Lead Compound (e.g., with flexible linker) Introduce_THP Introduce THP Scaffold Start->Introduce_THP Synthesize Synthesize THP Analog Introduce_THP->Synthesize Measure_Affinity Measure Binding Affinity (ITC/SPR) Synthesize->Measure_Affinity Affinity_Improved Affinity Improved? Measure_Affinity->Affinity_Improved Optimize_Subs Optimize Substituents on THP Ring Affinity_Improved->Optimize_Subs Yes Consider_Alternative Consider Alternative Scaffold (e.g., Piperidine, THF) Affinity_Improved->Consider_Alternative No X_ray Obtain Co-crystal Structure Optimize_Subs->X_ray Analyze_Structure Analyze Binding Mode X_ray->Analyze_Structure Further_Optimization Further Rational Design Analyze_Structure->Further_Optimization

A Comparative Spectroscopic Guide to 4-Aminomethyltetrahydropyran for Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of molecular structure is a cornerstone of rigorous scientific practice. 4-Aminomethyltetrahydropyran, a valuable saturated heterocyclic building block in medicinal chemistry, presents a unique spectroscopic fingerprint. This guide provides an in-depth comparison of the spectroscopic data used to confirm the structure of this compound, contrasting it with the closely related analog, 4-aminotetrahydropyran, to highlight key distinguishing features.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran ring is a privileged scaffold in drug discovery, frequently incorporated to enhance solubility, modulate lipophilicity, and improve metabolic stability. This compound offers a versatile handle for further chemical elaboration through its primary amine, making it a crucial component in the synthesis of novel therapeutic agents. Accurate and efficient structural verification of this building block is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological data.

This guide will delve into the practical application of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this compound. By comparing its spectral features with those of 4-aminotetrahydropyran, we will demonstrate how subtle structural differences manifest in distinct spectroscopic signatures.

Experimental Workflow for Spectroscopic Analysis

A systematic approach to sample analysis is critical for obtaining high-quality spectroscopic data. The following workflow outlines the key stages from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation prep Dissolve sample in appropriate deuterated solvent (e.g., DMSO-d6, CDCl3) for NMR. Prepare neat sample or KBr pellet for IR. Dissolve in a volatile solvent for MS. nmr Acquire ¹H and ¹³C NMR spectra prep->nmr NMR Sample ir Obtain IR spectrum prep->ir IR Sample ms Perform Mass Spectrometry prep->ms MS Sample analyze Process and analyze spectra. Correlate signals with molecular structure. Compare with reference data and alternative structures. nmr->analyze ir->analyze ms->analyze

Caption: A generalized workflow for the spectroscopic analysis of a chemical sample.

Spectroscopic Confirmation of this compound

The structure of this compound is confirmed by a cohesive interpretation of data from multiple spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the tetrahydropyran ring and the aminomethyl group.

Experimental Data for this compound (in DMSO-d6): [1]

  • δ 1.02-1.16 (2H, m): These signals correspond to the axial protons at the C2 and C6 positions of the tetrahydropyran ring.

  • δ 1.10-1.50 (2H, brs): The broad singlet is attributed to the two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • δ 1.34-1.45 (1H, m): This multiplet arises from the proton at the C4 position.

  • δ 1.56-1.61 (2H, m): These are the equatorial protons at the C2 and C6 positions.

  • δ 2.39 (2H, d, J = 6.3 Hz): This doublet corresponds to the two protons of the methylene group (-CH₂-) attached to the amine. The coupling to the adjacent C4 proton results in the doublet splitting pattern.

  • δ 3.20-3.29 (2H, m): These signals are from the axial protons on the carbons adjacent to the ring oxygen (C3 and C5).

  • δ 3.81-3.86 (2H, m): These correspond to the equatorial protons on the carbons adjacent to the ring oxygen (C3 and C5).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Based on the structure of this compound, six distinct carbon signals are expected.

Predicted ¹³C NMR Chemical Shifts:

  • ~28-35 ppm: Carbons at the C2 and C6 positions of the tetrahydropyran ring.

  • ~35-40 ppm: Carbon at the C4 position.

  • ~45-55 ppm: The methylene carbon (-CH₂-) of the aminomethyl group. Carbons attached to nitrogen typically appear in this range.[2]

  • ~65-75 ppm: Carbons adjacent to the ring oxygen (C3 and C5). The electronegative oxygen atom deshields these carbons, shifting them downfield.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. In this compound, the key functional groups are the primary amine and the ether linkage within the tetrahydropyran ring.

Characteristic IR Absorption Bands:

  • N-H Stretching (3400-3250 cm⁻¹): Primary amines typically show two bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[5][6] These bands are generally weaker and sharper than the O-H stretch of alcohols.[7]

  • C-H Stretching (2950-2850 cm⁻¹): Strong absorptions in this region are due to the stretching of the C-H bonds in the aliphatic ring and the methylene group.

  • N-H Bending (1650-1580 cm⁻¹): A characteristic bending vibration for primary amines is expected in this region.[5]

  • C-O-C Stretching (1250-1020 cm⁻¹): A strong, characteristic absorption due to the C-O-C stretching of the ether functional group within the tetrahydropyran ring will be a prominent feature.[2][5]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₆H₁₃NO), the expected molecular weight is 115.17 g/mol .[1][8]

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): A peak at m/z = 115 would correspond to the molecular ion.

  • [M+1]⁺ Peak: In chemical ionization (CI-MS), a prominent peak at m/z = 116 is expected, corresponding to the protonated molecule.[1]

  • Fragmentation: Common fragmentation pathways for amines involve alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom). This would lead to the loss of the aminomethyl group or fragmentation of the tetrahydropyran ring.

Comparative Analysis: this compound vs. 4-Aminotetrahydropyran

To underscore the importance of careful spectroscopic analysis, we compare the data for this compound with that of its close structural analog, 4-aminotetrahydropyran. The key difference is the absence of the methylene (-CH₂-) linker between the amine and the ring in the latter.

Spectroscopic FeatureThis compound4-AminotetrahydropyranRationale for Difference
Molecular Formula C₆H₁₃NOC₅H₁₁NOAbsence of a CH₂ group in 4-aminotetrahydropyran.
Molecular Weight 115.17 g/mol [8]101.15 g/mol [9][10][11]The difference of 14 Da corresponds to the mass of a methylene group.
¹H NMR: -CH₂-NH₂ signal Present (~2.39 ppm, doublet)[1]AbsentThis key signal directly confirms the aminomethyl moiety.
¹H NMR: C4-H signal Multiplet, coupled to -CH₂-Multiplet, coupled to adjacent ring protonsThe chemical environment and coupling partners of the C4 proton are different.
¹³C NMR: Number of Signals 63 (due to symmetry)The higher symmetry of 4-aminotetrahydropyran results in fewer unique carbon environments.
¹³C NMR: -CH₂- signal Present (~45-55 ppm)AbsentThe absence of the methylene carbon is a clear differentiator.
IR: C-N Stretch ~1250–1020 cm⁻¹ (aliphatic amine)[5]~1250–1020 cm⁻¹ (aliphatic amine)[5]Both are primary aliphatic amines, so this region will be similar but may have subtle shifts.
MS: Molecular Ion (M⁺) m/z = 115m/z = 101Reflects the difference in molecular weight.

Conclusion

The structural confirmation of this compound is definitively achieved through a multi-technique spectroscopic approach. While each method provides valuable pieces of the structural puzzle, it is their collective interpretation that leads to an unambiguous assignment. The ¹H NMR spectrum is particularly informative, with the characteristic doublet for the aminomethyl protons serving as a key identifier. Comparison with a closely related structure like 4-aminotetrahydropyran highlights the sensitivity of these spectroscopic methods to subtle structural variations. For any researcher utilizing this important building block, a thorough understanding and application of these analytical techniques are essential for ensuring the quality and reliability of their scientific endeavors.

References

  • NMR Chemical Shifts. (n.d.).
  • IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry.
  • 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. (n.d.). NC State University Libraries.
  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
  • Infrared Spectroscopy. (n.d.). Illinois State University.
  • 13C NMR Chemical Shifts. (n.d.). University of Wisconsin.
  • Chemical shifts. (n.d.). University College London.
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.
  • 13C NMR Chemical Shift Table. (n.d.).
  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.
  • 13C NMR Chemical Shifts. (n.d.). Oregon State University.
  • (4-Aminotetrahydro-2H-pyran-4-yl)methanol - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase.
  • This compound. (n.d.). PubChem.
  • 4-Aminotetrahydropyran. (n.d.). PubChem.

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Aminomethyltetrahydropyran in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the accurate quantification of key intermediates is a cornerstone of process optimization, yield calculation, and regulatory compliance. 4-Aminomethyltetrahydropyran (4-AMTHP), a valuable building block in medicinal chemistry, presents unique analytical challenges due to its physicochemical properties.[1][2] Its high polarity, low volatility, and lack of a native UV-absorbing chromophore render direct analysis difficult.

This guide provides an in-depth comparison of three robust analytical methodologies for the quantitative determination of 4-AMTHP in complex reaction mixtures: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond simple protocols to explore the causality behind experimental choices, providing the field-proven insights necessary for successful method development and validation.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) Following Derivatization

Expertise & Experience: GC is a powerful technique for separating volatile and thermally stable compounds. However, primary amines like 4-AMTHP are notoriously difficult to analyze directly via GC.[3][4] Their polarity leads to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and inaccurate quantification. The solution is chemical derivatization, a process that converts the polar amine into a more volatile and thermally stable derivative, significantly improving its chromatographic behavior.[3]

We will compare two common derivatization strategies: silylation and acylation. While silylation with reagents like BSTFA is effective, the resulting derivatives can be moisture-sensitive. Acylation, specifically the formation of a carbamate using a chloroformate reagent, offers a robust alternative, creating a stable derivative that is easily extracted and analyzed.[5]

Experimental Protocol: GC-MS via Propyl Chloroformate Derivatization

This protocol details a self-validating system for the quantification of 4-AMTHP.

1. Sample Preparation & Derivatization

  • Scientist's Note: The goal is to quantitatively convert 4-AMTHP into its N-propoxycarbonyl derivative. The reaction is performed in a biphasic system to facilitate immediate extraction of the derivative into an organic layer, protecting it from side reactions.

    • Pipette 100 µL of the reaction mixture into a 2 mL autosampler vial.

    • Add 200 µL of a pH 9.5 sodium borate buffer. The basic pH is critical to deprotonate the amine, making it nucleophilic for the reaction with the chloroformate.[5]

    • Add 200 µL of hexane containing a suitable internal standard (e.g., N-butyl-N-methyl-1-propanamine at 50 µg/mL).

    • Add 50 µL of a 10% (v/v) solution of propyl chloroformate in hexane.

    • Cap the vial and vortex vigorously for 2 minutes. This ensures efficient mixing for the reaction and subsequent extraction into the hexane layer.[5]

    • Allow the layers to separate. The top hexane layer, containing the derivatized analyte and internal standard, is ready for injection.

2. GC-MS Instrumentation & Conditions

  • GC System: Agilent 8890 GC (or equivalent)

  • MS System: Agilent 7000D Triple Quadrupole MS (or equivalent)[6]

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Inlet: Splitless, 250°C

  • Carrier Gas: Helium, constant flow 1.2 mL/min

  • Oven Program:

    • Initial: 80°C, hold 1 min

    • Ramp: 15°C/min to 280°C

    • Hold: 5 min

  • MSD Parameters:

    • Source Temp: 230°C

    • Quad Temp: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • 4-AMTHP derivative ion: m/z (target ion)

      • Internal Standard ion: m/z (target ion)

    • Rationale: SIM mode provides superior sensitivity and selectivity compared to a full scan, which is essential for quantifying trace levels in a complex matrix.[7]

Workflow for GC-MS Analysis of 4-AMTHP

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Reaction Mixture (100 µL) Buffer Add Borate Buffer (pH 9.5) Sample->Buffer IS Add Hexane + Internal Standard Buffer->IS Reagent Add Propyl Chloroformate IS->Reagent Vortex Vortex (2 min) Reagent->Vortex Extract Inject Hexane Layer Vortex->Extract GC GC Separation (DB-5ms) Extract->GC MS MS Detection (SIM Mode) GC->MS Integrate Integrate Peak Areas MS->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: GC-MS workflow from sample derivatization to final quantification.

Illustrative Validation Data: GC-MS
ParameterResult
Linearity (r²) > 0.998
Range 1 - 500 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.5%

Method 2: HPLC-DAD Following Pre-Column Derivatization

Expertise & Experience: HPLC is the workhorse of pharmaceutical analysis, ideal for non-volatile compounds.[8] The primary challenge for analyzing 4-AMTHP is its lack of a chromophore, making it invisible to standard UV-Vis detectors. Pre-column derivatization with a reagent that attaches a UV-active tag to the amine is a widely used and effective strategy.[9][10]

Reagents like o-Phthaldialdehyde (OPA) react rapidly with primary amines in the presence of a thiol to form a highly fluorescent and UV-absorbent isoindole derivative.[11] This reaction is fast, quantitative at ambient temperature, and highly specific for primary amines, making it an excellent choice for this application.[10]

Experimental Protocol: HPLC-DAD via OPA Derivatization

1. Sample Preparation & Derivatization

  • Scientist's Note: This automated pre-column derivatization is performed by the autosampler to ensure precise timing and reproducibility, as the OPA derivative has limited stability.[11]

    • Prepare a borate buffer solution (0.4 M, pH 10.2).

    • Prepare the OPA reagent: Dissolve 50 mg of OPA in 1 mL of methanol, add 9 mL of the borate buffer, and 50 µL of 2-mercaptoethanol.

    • Centrifuge the reaction mixture sample to remove any particulates.

    • In the autosampler sequence, program the following injection sequence:

      • Aspirate 5 µL of the sample.

      • Aspirate 10 µL of the OPA reagent.

      • Mix in the needle seat for 1 minute.

      • Inject the entire volume onto the column.

2. HPLC-DAD Instrumentation & Conditions

  • HPLC System: Agilent 1260 Infinity II (or equivalent)

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 25 mM Sodium Phosphate, pH 7.2

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)

  • Gradient:

    • 0-10 min: 30% to 70% B

    • 10-12 min: 70% to 30% B

    • 12-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: DAD, 338 nm

  • Rationale: A reversed-phase C18 column is used to separate the relatively nonpolar OPA-derivatized amine from polar components of the reaction mixture. Gradient elution ensures good resolution and a reasonable run time.

Workflow for HPLC-DAD Analysis of 4-AMTHP

cluster_prep Automated Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aspirate Sample (5 µL) Reagent Aspirate OPA Reagent (10 µL) Sample->Reagent Mix Mix in Needle (1 min) Reagent->Mix Inject Inject Reaction Product Mix->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC DAD DAD Detection (338 nm) HPLC->DAD Integrate Integrate Peak Area DAD->Integrate Calibrate External Standard Calibration Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: HPLC-DAD workflow with automated pre-column derivatization.

Illustrative Validation Data: HPLC-DAD
ParameterResult
Linearity (r²) > 0.999
Range 0.5 - 250 µg/mL
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 99.1% - 100.8%
Precision (% RSD) < 1.5%

Method 3: Quantitative NMR (qNMR)

Expertise & Experience: qNMR stands apart as a primary ratio method of measurement, meaning it can determine the amount of a substance without needing an identical, certified reference standard of that same substance.[12] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a unique analyte signal to that of a certified internal standard of known concentration, a direct and highly accurate quantification can be achieved.

This technique is non-destructive and requires no derivatization, making it invaluable for the analysis of complex mixtures and for establishing the purity of reference standards themselves.

Experimental Protocol: ¹H qNMR

1. Sample Preparation

  • Scientist's Note: The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals. The internal standard must be of high purity, stable, and have a simple spectrum with at least one signal that is well-resolved from all analyte and matrix signals. Maleic acid is often a suitable choice.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Acid) into a vial.

    • Add 1.0 mL of the reaction mixture, accurately pipetted.

    • Vortex to dissolve the standard completely.

    • Transfer ~700 µL of the mixture into a high-precision NMR tube.

2. NMR Instrumentation & Acquisition

  • Spectrometer: 400 MHz NMR Spectrometer (or higher)

  • Solvent: D₂O (if the reaction solvent is aqueous) or other suitable deuterated solvent.

  • Key Acquisition Parameters for Quantitation:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals being integrated (typically > 30 seconds for quantitative accuracy).[12]

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio > 250:1 for the peaks of interest.[13]

    • Rationale: A long relaxation delay and a 90° pulse are crucial to ensure that all protons are fully relaxed before the next pulse, which is a prerequisite for accurate integration.[12]

3. Data Processing

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Identify a well-resolved, unique signal for 4-AMTHP (e.g., the two protons adjacent to the nitrogen).[1]

  • Identify a signal for the internal standard (e.g., the two vinyl protons of maleic acid).

  • Carefully integrate both signals.

  • Calculate the concentration of 4-AMTHP using the following equation:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / Vsample)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass of standard

    • V = Volume of sample

Workflow for qNMR Analysis of 4-AMTHP

cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing Sample Aliquot Reaction Mixture (1 mL) IS Add Weighed Internal Standard Sample->IS Dissolve Vortex to Dissolve IS->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 1H Spectrum (Long Relaxation Delay) Transfer->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte & IS Peaks Process->Integrate Calculate Calculate Concentration via Formula Integrate->Calculate

Caption: qNMR workflow from sample preparation to direct concentration calculation.

Illustrative Validation Data: qNMR
ParameterResult
Linearity (r²) > 0.9995
Range 0.1 - 20 mg/mL
Accuracy (% Bias) < 1.0%
Precision (% RSD) < 1.0%

Comparative Guide & Recommendations

FeatureGC-MS (with Derivatization)HPLC-DAD (with Derivatization)qNMR
Sensitivity HighVery HighModerate
Specificity Very High (Mass Spec)High (Chromatographic)High (Chemical Shift)
Sample Throughput ModerateHighLow
Need for Analyte Standard YesYesNo (requires IS only)
Method Development Complex (derivatization)Moderate (derivatization)Simple (if signals resolved)
Instrumentation Cost HighModerateVery High
Robustness GoodExcellentExcellent
Decision-Making Matrix
  • For high-throughput process monitoring and routine quality control: HPLC-DAD with automated pre-column derivatization is the superior choice. It offers an excellent balance of sensitivity, robustness, and speed.

  • For identifying and quantifying unknown impurities or in complex matrices: GC-MS provides the highest level of specificity through mass fragmentation patterns, which can be crucial for structural elucidation alongside quantification.

  • For primary characterization, reference standard certification, or when an analytical standard of the analyte is unavailable: qNMR is the undisputed gold standard. Its ability to provide direct, accurate quantification without an identical reference material is a unique and powerful advantage.

Conclusion

The quantitative analysis of this compound in a reaction mixture requires a tailored approach that addresses its inherent analytical challenges. While direct analysis is often impractical, both GC-MS and HPLC-DAD, when coupled with appropriate derivatization strategies, provide robust, sensitive, and accurate results suitable for most drug development applications. For foundational metrological work, such as the certification of reference materials or the analysis of novel compounds, the non-destructive and standard-independent nature of qNMR offers unparalleled accuracy and confidence. The optimal method choice ultimately depends on the specific analytical objective, available resources, and the required sample throughput.

References

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back.
  • Lim, J. M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health.
  • Journal of AOAC INTERNATIONAL. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Oxford Academic.
  • VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech.
  • Google Patents. (2017). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • International Journal of Pharmaceutical Quality Assurance. (2011). Analytical method validation: A brief review.
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
  • ResearchGate. (2014). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde.
  • ALS. (2021). Analytical Method Summaries.
  • Labotec. (n.d.). HPLC in pharmaceutical analysis.
  • ResearchGate. (2002). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection.
  • Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis.
  • Journal of Pharmaceutical and Biomedical Analysis. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • EURL-SRM. (n.d.). Testing the Stability of Pesticides in Stock Solutions by Quantitative NMR.
  • University of Oxford. (2017). Quantitative NMR Spectroscopy.
  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

A Comparative Guide to mTOR Inhibitors: The Strategic Role of the Tetrahydropyran Moiety in Achieving Kinase Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the First Generation of mTOR Inhibition

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that serves as a master regulator of cellular growth, proliferation, and metabolism.[1][2] It functions within two distinct multiprotein complexes, mTORC1 and mTORC2, which integrate various upstream signals, including growth factors and nutrient availability, to control critical cellular processes.[3][4] Given its central role, dysregulation of the mTOR pathway is a common feature in numerous diseases, most notably cancer, making it a prime therapeutic target.[5]

The first generation of mTOR inhibitors, known as rapalogs, includes the natural product rapamycin (sirolimus) and its analogs, such as everolimus and temsirolimus.[1] These molecules function as allosteric inhibitors. They first bind to the intracellular protein FKBP12, and this complex then binds to the FRB domain of mTOR, primarily inhibiting the function of mTORC1.[6][7] While clinically successful for specific indications, the rapalogs' modest single-agent activity in many cancers and their inability to fully suppress mTORC1 signaling—often leading to a feedback activation of the pro-survival PI3K/AKT pathway via mTORC2—prompted the development of a second generation of inhibitors.[1][8]

These second-generation inhibitors are ATP-competitive mTOR kinase inhibitors (TORKinibs) that target the catalytic site of the enzyme.[8][9] This mechanism allows them to inhibit both mTORC1 and mTORC2, offering a more comprehensive blockade of the pathway.[8] Within this class, medicinal chemists have explored a vast chemical space to optimize potency and, crucially, selectivity. This guide provides an in-depth comparison of mTOR inhibitors, with a specific focus on the strategic incorporation of the tetrahydropyran (THP) moiety as a modern design element to achieve superior selectivity, contrasting these advanced compounds with first-generation rapalogs and other kinase inhibitors that lack this feature.

The Rapalog Family: Allosteric mTORC1 Inhibition

Rapamycin (sirolimus) is the archetypal mTOR inhibitor. Its derivatives, everolimus and temsirolimus, were developed to improve upon its pharmacokinetic properties.[1] These analogs share the same core macrolide structure responsible for the allosteric inhibition of mTORC1 but differ in substitutions at the C40 position, which modulates their physical and metabolic characteristics.[10]

  • Sirolimus (Rapamycin): The parent compound, discovered as a natural product.[11]

  • Everolimus (RAD001): A 2-hydroxyethyl derivative of sirolimus. This modification results in a shorter half-life and increased bioavailability compared to sirolimus.[6][12]

  • Temsirolimus (CCI-779): An ester of sirolimus, which acts as a prodrug and is converted to the active sirolimus form in vivo.[10][13]

Crucially, none of these first-generation inhibitors contain a distinct tetrahydropyran moiety as a key pharmacophore; their mechanism is defined by the macrocyclic core that binds the FKBP12-mTOR interface. Their primary limitation is the incomplete inhibition of mTORC1 and the lack of direct activity against mTORC2, which can permit cell survival signaling.[1][14]

Second-Generation TORKinibs: The Quest for Selectivity and the Role of the Tetrahydropyran Moiety

The primary challenge in designing ATP-competitive mTOR inhibitors is achieving selectivity against the highly homologous PI3K kinase family.[15] Off-target inhibition of PI3K can lead to different biological outcomes and toxicity profiles. To address this, chemists have employed sophisticated structure-based design strategies.

One successful strategy involves the use of a tetrahydropyran (THP) ring as a bioisosteric replacement for other common heterocyclic motifs, like morpholine.[15] The THP moiety, a saturated six-membered cyclic ether, offers distinct conformational and electronic properties that can be exploited to fine-tune interactions within the kinase binding pocket.[16][17]

A key example from medicinal chemistry literature demonstrates that combining a substituted morpholine group with a tetrahydropyran moiety on a triazine scaffold can result in a potent and highly selective mTOR inhibitor.[15] Computational modeling and structural analysis revealed the rationale behind this selectivity:

  • The substituted morpholine component is accommodated into the critical "hinge region" of the mTOR ATP-binding pocket, forming an essential hydrogen bond with the backbone of Val2240.[15]

  • The tetrahydropyran (THP) moiety binds in the more solvent-exposed region of the pocket. Its specific conformation, which differs from that of a morpholine or a dihydropyran (DHP) ring, is less favorable for interacting with the hinge region itself but optimizes other beneficial contacts, contributing to overall selectivity for mTOR over PI3Kα.[15]

This rational design contrasts with other second-generation inhibitors that either lack this feature or utilize different chemical groups, such as bis-morpholine structures, which often result in potent dual PI3K/mTOR inhibition (e.g., Gedatolisib).[15] Therefore, the inclusion of a THP ring is not an arbitrary feature but a deliberate chemical tactic to engineer mTOR selectivity.

Performance Comparison: Rapalogs vs. Selective TORKinibs

The structural differences between allosteric rapalogs and ATP-competitive TORKinibs translate into significant functional distinctions in their performance.

FeatureFirst-Generation (e.g., Sirolimus, Everolimus)Second-Generation (Selective TORKinibs, e.g., Torin1, OSI-027)
Mechanism of Action Allosteric, requires FKBP12 binding[6]ATP-competitive, direct kinase domain inhibition[1]
Target Selectivity Primarily mTORC1; mTORC2 is largely insensitive to acute exposure[14][18]Dual mTORC1 and mTORC2[8]
Effect on AKT Signaling Can lead to feedback activation of AKT (p-Ser473) via mTORC2[1]Directly inhibits mTORC2, blocking AKT phosphorylation at Ser473[2][8]
Effect on 4E-BP1 Incomplete inhibition of 4E-BP1 phosphorylation[2]Complete inhibition of 4E-BP1 phosphorylation[2]
Bioavailability Variable; Everolimus has higher bioavailability than Sirolimus[6][10]Generally optimized for oral bioavailability[2][19]
Potency (IC50) Not applicable in the same way as kinase inhibitorsPotent, typically in the low nanomolar range (e.g., Torin1: ~2 nM, OSI-027: 22-65 nM)[20][21]
Key Advantage Established clinical history, immunosuppressive effectsMore complete pathway inhibition, overcomes rapalog resistance[8]
Key Limitation Incomplete pathway inhibition, feedback loops[1]Potential for off-target effects (if not highly selective), different toxicity profile[9]

Experimental Protocols for Inhibitor Characterization

To objectively compare mTOR inhibitors, researchers rely on a validated set of biochemical and cell-based assays. The causality behind these experimental choices is to move from direct enzymatic inhibition to cellular pathway modulation and finally to a phenotypic outcome.

In Vitro mTOR Kinase Assay (e.g., ADP-Glo™)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified mTOR kinase, allowing for the determination of potency (IC50).

Methodology:

  • Reaction Setup: In a 96-well plate, combine mTOR enzyme, a suitable substrate (e.g., a peptide derived from S6K1), and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add the test inhibitor (e.g., a THP-containing TORKinib) across a range of serially diluted concentrations. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

  • Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to mTOR activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis P1 Prepare mTOR Enzyme, Substrate, and ATP R1 Combine Reagents & Inhibitor in Plate P1->R1 P2 Serially Dilute Test Inhibitor P2->R1 R2 Incubate at 30°C (Kinase Reaction) R1->R2 D1 Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) R2->D1 D2 Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) D1->D2 A1 Measure Luminescence D2->A1 A2 Calculate IC50 A1->A2

Caption: Workflow for an in vitro mTOR kinase assay to determine inhibitor potency.

Western Blot Analysis of Downstream Signaling

This cell-based assay validates that the inhibitor engages its target in a cellular context by measuring the phosphorylation status of key downstream mTORC1 and mTORC2 substrates.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., PC3 or U87-MG) and allow them to adhere. Treat the cells with various concentrations of the mTOR inhibitor (and controls) for a set time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for:

      • Phospho-S6K (T389) and Phospho-4E-BP1 (T37/46) as markers for mTORC1 activity .

      • Phospho-AKT (S473) as a marker for mTORC2 activity .

      • Total S6K, 4E-BP1, AKT, and a loading control (e.g., β-actin) to confirm equal protein loading.

    • Wash and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. A decrease in the phosphorylated form of a substrate relative to its total protein level indicates successful inhibition of the respective mTOR complex.

mTOR Signaling and Inhibitor Mechanisms

The diagram below illustrates the central position of mTORC1 and mTORC2 in cellular signaling and clarifies the distinct mechanisms of rapalogs versus ATP-competitive TORKinibs.

mTOR_Pathway GF Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K GF->PI3K AA Amino Acids mTORC1 mTORC1 (mTOR, Raptor) AA->mTORC1 act AKT AKT PI3K->AKT mTORC2 mTORC2 (mTOR, Rictor) PI3K->mTORC2 act TSC TSC1/TSC2 AKT->TSC inh Rheb Rheb-GTP TSC->Rheb inh Rheb->mTORC1 act S6K1 p70S6K1 mTORC1->S6K1 p EBP1 4E-BP1 mTORC1->EBP1 p AKT_p AKT (pS473) mTORC2->AKT_p p S6K1->PI3K neg fdbk Growth Cell Growth, Proliferation, Protein Synthesis S6K1->Growth EBP1->Growth Survival Cell Survival, Cytoskeleton AKT_p->Survival Rapalog Rapalogs (e.g., Everolimus) Rapalog->mTORC1 TORKinib TORKinibs (e.g., THP-containing) TORKinib->mTORC1 TORKinib->mTORC2

Caption: The mTOR signaling pathway and points of inhibition.

Conclusion

The landscape of mTOR inhibitors has evolved significantly from the foundational discovery of rapamycin. While rapalogs like sirolimus and everolimus remain clinically relevant, their allosteric mechanism and primary targeting of mTORC1 represent an incomplete blockade of the pathway. The development of second-generation, ATP-competitive TORKinibs has enabled a more comprehensive, dual inhibition of both mTORC1 and mTORC2.

Within this advanced class of inhibitors, the presence or absence of specific chemical features like the tetrahydropyran moiety is a critical determinant of performance. As demonstrated by structure-activity relationship studies, the THP ring is not merely an incidental component but a rationally incorporated chemical tool used to achieve high selectivity for mTOR over related kinases.[15] For researchers, scientists, and drug developers, understanding these molecular nuances is paramount. The choice between an allosteric rapalog, a dual PI3K/mTOR inhibitor, or a highly selective TORKinib engineered with moieties like tetrahydropyran depends entirely on the desired biological outcome, the genetic context of the disease, and the therapeutic window one aims to achieve.

References

  • mTOR Inhibitors: Sirolimus and Everolimus - Clinical Tree. (2024-01-25).
  • mTOR inhibitors - Wikipedia.
  • Klawitter, J., Nashan, B., & Christians, U. (2015). Everolimus and Sirolimus in Transplantation-Related but Different. Expert Opinion on Drug Metabolism & Toxicology, 11(7), 1055-1070.
  • Li, J., et al. (2018). Overview of Research into mTOR Inhibitors. Molecules, 23(10), 2577.
  • MacKeigan, J. P., & Krueger, D. A. (2015). Differentiating the mTOR inhibitors everolimus and sirolimus in the treatment of tuberous sclerosis complex. Neuro-Oncology, 17(12), 1550–1559.
  • Krueger, D. (2022). mTOR Inhibitors: Past, Present & Future. TSC Alliance.
  • Figure 1. Structure of temsirolimus and sirolimus, its principal metabolite. - ResearchGate.
  • Pascual, J., & Berger, S. P. (2016). New perspectives on mTOR inhibitors (rapamycin, rapalogs and TORKinibs) in transplantation. American Journal of Transplantation, 16(10), 2844-2852.
  • Li, J., et al. (2018). Overview of Research into mTOR Inhibitors. Molecules.
  • Zhou, H. Y., & Huang, S. L. (2012). Current development of the second generation of mTOR inhibitors as anticancer agents. Chinese Journal of Cancer, 31(1), 8-18.
  • Montanari, S., & Caporuscio, F. (2020). Chemical and Structural Strategies to Selectively Target mTOR Kinase. ChemMedChem, 15(20), 1856-1867.
  • Luengo, J. I., et al. (1995). Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface. Chemistry & Biology, 2(7), 471-481.
  • Zhang, Y. J., et al. (2011). mTOR kinase inhibitors as potential cancer therapeutic drugs. Acta Pharmacologica Sinica, 32(10), 1297-1308.
  • Tedesco, H., & Pascual, J. (2012). Pharmacokinetic characteristics of everolimus and Sirolimus. Transplantation Reviews.
  • Caron, E., et al. (2010). A comprehensive map of the mTOR signaling network. Molecular Systems Biology, 6, 453.
  • Reddy, T. J., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(6), 729-746.
  • mTOR Signaling Pathway. Bio-Rad Antibodies.
  • mTOR Signaling Pathway Diagram. ResearchGate.
  • Lamming, D. W., et al. (2013). Rapalogs and mTOR inhibitors as anti-aging therapeutics. The Journal of Clinical Investigation, 123(3), 980-989.
  • Klawitter, J., Nashan, B., & Christians, U. (2015). Everolimus and sirolimus in transplantation-related but different. Expert Opinion on Drug Metabolism & Toxicology.
  • MacKeigan, J. P., & Krueger, D. A. (2015). Differentiating the mTOR inhibitors everolimus and sirolimus in the treatment of tuberous sclerosis complex. Neuro-Oncology.
  • Luengo, J. I., et al. (1995). Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface. Chemistry & Biology.
  • Clinical Trials Using mTOR Inhibitor. National Cancer Institute.
  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes. MDPI.
  • mTOR. Wikipedia.
  • Diagram of the mTOR signalling pathway. ResearchGate.
  • Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor. EMBO Molecular Medicine.
  • Medical Aspects of mTOR Inhibition in Kidney Transplantation. MDPI. (2022-07-12).
  • Can mTOR kinase inhibitors beat rapalogues in fighting against cancer? Acta Pharmaceutica Sinica B. (2014-02-19).
  • Synthesis and biological evaluation of rapamycin-derived, next generation small molecules. Royal Society of Chemistry.
  • mTOR Signaling Pathway Diagram. Wikipedia.
  • Comparison of effects of m-TOR inhibitors and calcineurin inhibitor on SUPAR and ox-LDL levels in renal transplant recipients. Redalyc.
  • Abstract 5410: First, second, and third generation mTOR pathways inhibitors for treatment of glioblastoma. AACR Journals. (2022-06-15).
  • Structures of selected drugs containing THF ring. ResearchGate.
  • mTOR Signaling Pathway. Bio-Rad Antibodies.
  • Rapalogs and mTOR inhibitors as anti-aging therapeutics. Semantic Scholar.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Aminomethyltetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of modern synthetic chemistry, particularly in the development of novel therapeutics, the responsible handling and disposal of reagents like 4-Aminomethyltetrahydropyran is paramount. This guide provides an in-depth, procedural framework for the safe disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of scientific integrity.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the chemical's properties and hazards is essential. This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4][5] Inhalation may lead to chemical burns in the respiratory tract, and ingestion can cause severe burns to the gastrointestinal tract.[1] It is also incompatible with strong oxidizing agents, strong acids, acid chlorides, and reducing agents.[1][5]

Key Hazard Information:

Hazard CategoryDescriptionGHS Classification
Acute Toxicity Harmful if swallowed.H302[3]
Skin Corrosion/Irritation Causes severe skin burns.H314[2][3][4]
Eye Damage/Irritation Causes serious eye damage.H314[2][3][4]
Combustibility Combustible liquid.H227[2]

Due to its hazardous nature, this compound and its waste must be classified as hazardous chemical waste.[6] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[1][7]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with handling this compound, the following personal protective equipment and engineering controls are mandatory:

  • Engineering Controls : All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][6] An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

  • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should also be worn where there is a risk of splashing.

  • Skin Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1] A lab coat or other protective clothing is required to prevent skin contact.[1] Contaminated shoes should be discarded.[1]

  • Respiratory Protection : If working outside of a fume hood or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through collection and transfer to a licensed professional waste disposal service, which will typically employ incineration for final destruction.[6]

Step 1: Waste Identification and Segregation

  • Classify all waste containing this compound as "Hazardous Waste."[6]

  • Segregate this waste stream from all other chemical waste to prevent hazardous reactions.[6][7] Specifically, keep it separate from acids and oxidizing agents.[7]

  • Maintain separate waste containers for liquid waste (e.g., solutions containing the amine) and solid waste (e.g., contaminated gloves, weigh boats, absorbent pads).[6]

Step 2: Waste Collection and Containerization

  • Use a dedicated and clearly labeled waste container for all this compound waste.[6]

  • The container must be made of a chemically compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid.[6] Do not use metal containers.

  • Ensure the container is in good condition, free from cracks or damage.[6]

  • The waste container must be kept tightly capped at all times, except when adding waste, to prevent the release of fumes.[7][8]

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."[6][8]

  • Identify the contents as "this compound Waste."

  • List all components of the waste, including any solvents and their approximate concentrations.[6]

Step 4: Storage

  • Store the waste container in a cool, well-ventilated area, away from direct sunlight and heat sources.[1][7]

  • Ensure the storage area is designated for corrosive materials.[1]

  • Store containers in a manner that prevents them from tipping over or leaking.[8]

The following diagram illustrates the decision-making process for the proper disposal of this compound waste:

Disposal_Workflow Start Waste Generation Classify Classify as Hazardous Waste Start->Classify Segregate Segregate from Incompatible Chemicals Classify->Segregate Containerize Use Compatible & Labeled Container Segregate->Containerize Store Store in a Cool, Ventilated Area Containerize->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS Pickup Arrange for Pickup by Licensed Disposal Service EHS->Pickup End Proper Disposal Pickup->End

Caption: Workflow for the safe disposal of this compound.

Accidental Release and Spill Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate : Evacuate all non-essential personnel from the immediate spill area.

  • Ventilate : Ensure the area is well-ventilated.[1]

  • Contain : Absorb the spill with an inert material such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect : Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][5]

  • Decontaminate : Clean the spill area with a suitable decontamination solution, and collect all cleaning materials as hazardous waste.

  • Personal Protection : Personnel involved in the cleanup must wear the appropriate PPE as outlined in Section 2.[1][7]

First Aid Measures

In case of accidental exposure, follow these first aid procedures and seek immediate medical attention:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5]

  • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][5]

  • Inhalation : Remove the victim from exposure to fresh air immediately.[1][5] If breathing is difficult, administer oxygen. If breathing has ceased, apply artificial respiration.[1]

  • Ingestion : If swallowed, do NOT induce vomiting.[1][5] If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.[1]

Regulatory Compliance

Disposal of this compound is regulated by federal, state, and local agencies. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[9][10] It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with these regulations. This includes maintaining accurate records of waste generation, storage, and disposal.[7]

For large quantities or particularly hazardous forms of this chemical, it is mandatory to contact a licensed hazardous waste disposal company.[7] Your institution's Environmental Health and Safety (EHS) department should be your primary point of contact for arranging waste pickup and for any questions regarding disposal procedures.[6]

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship within the scientific community.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]
  • This compound | CAS#:130290-79-8. Chemsrc. [Link]
  • This compound | C6H13NO | CID 2773210. PubChem. [Link]
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering. [Link]
  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research. [Link]
  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [Link]
  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Aminomethyltetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 4-Aminomethyltetrahydropyran (CAS No. 130290-79-8). As a reagent utilized in the synthesis of advanced therapeutics, such as selective mTOR kinase inhibitors and PDE10A inhibitors for schizophrenia treatment, its role in drug discovery is significant.[1][2] However, its utility is matched by its hazardous nature. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring that researchers can leverage this compound's capabilities while maintaining the highest standards of laboratory safety. Our focus is not just on what to wear, but why it is worn, grounding every recommendation in the chemical's specific risk profile.

Part 1: Hazard Analysis - The Rationale Behind a Corrosive Classification

This compound is classified as a corrosive substance.[3] This is the central fact that dictates all safety protocols. Direct contact can cause severe chemical burns to the skin, eyes, and respiratory tract.[4][5][6] The GHS signal word for this chemical is "Danger," underscoring the potential for serious injury.[5][6][7] Understanding this corrosive potential is the first step in building a self-validating safety system; the hazard itself justifies the rigorous protective measures that follow.

Key Hazards:

  • Skin Corrosion: Causes severe skin burns upon contact.[3][4][5][6]

  • Serious Eye Damage: Presents a high risk of causing permanent eye damage or burns.[4][5][6]

  • Respiratory Irritation: Inhalation of vapors or mists can lead to chemical burns within the respiratory tract.[4][6][8]

  • Combustibility: The compound is also classified as a combustible liquid, requiring precautions against ignition sources.[7]

Part 2: The Core PPE Ensemble for Safe Handling

All manipulations involving this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[4][6] PPE serves as the final, critical barrier between the researcher and the chemical.

Eye and Face Protection: The Non-Negotiable First Line

Given the severe risk of eye damage, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear fully-sealing chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[4][6]

  • Full-Face Shield: For procedures with a higher risk of splashing, such as transferring larger volumes or working under pressure, a full-face shield must be worn in addition to chemical splash goggles. This provides a secondary layer of protection for the entire face.[7][8]

Hand and Body Protection: Preventing Dermal Contact

Direct skin contact can cause severe burns, making glove and body protection essential.[4][6]

  • Glove Selection: The choice of glove material is critical. While many standard laboratory gloves provide a barrier, materials must be selected based on their resistance to corrosive amines. Always consult the glove manufacturer's specific chemical resistance charts before use.

Glove Material Performance Recommendation Rationale
Butyl Rubber Recommended Excellent resistance to corrosive amines and polar organic compounds.
Viton™ Recommended Offers high resistance to a broad spectrum of chemicals, including corrosive materials.
Nitrile Acceptable for Splash Protection Only Suitable for incidental contact, but should be removed and replaced immediately upon contamination. Not recommended for prolonged handling or immersion.
Latex Not Recommended Offers poor protection against many organic chemicals and can degrade quickly upon exposure.
  • Double Gloving: For transferring volumes greater than 50 mL or during extended procedures, wearing two pairs of compatible gloves is best practice. This minimizes the risk of exposure if the outer glove is compromised.

  • Laboratory Coat: A chemical-resistant, long-sleeved laboratory coat must be worn and kept fully fastened.[4][7] This protects the arms and torso from incidental splashes.

  • Footwear: Fully enclosed, chemical-resistant footwear is required. Open-toed shoes or perforated shoes are strictly prohibited in any area where this chemical is handled.

Respiratory Protection: For Non-Routine Events

Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, it is essential for emergency situations.

  • Spill Response: In the event of a significant spill outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved air-purifying respirator with organic vapor cartridges is necessary.[4][6]

Part 3: Operational Plans for Handling and Disposal

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

Safe Handling and Use Workflow

The following diagram outlines the critical steps for safely handling this compound, from preparation to cleanup.

cluster_prep 1. Preparation Phase cluster_donning 2. PPE Donning cluster_handling 3. Chemical Handling (Inside Fume Hood) cluster_doffing 4. PPE Doffing (Contamination Removal) prep_risk Conduct Risk Assessment prep_hood Verify Fume Hood Functionality (Sash at correct height, airflow optimal) prep_risk->prep_hood prep_ppe Inspect and Gather All Required PPE prep_hood->prep_ppe prep_spill Ensure Spill Kit is Accessible (Inert absorbent, waste bags) prep_ppe->prep_spill don_labcoat Don Lab Coat (Fully buttoned) prep_spill->don_labcoat Proceed to Donning don_gloves1 Don Inner Gloves don_labcoat->don_gloves1 don_goggles Don Chemical Splash Goggles don_gloves1->don_goggles don_shield Don Face Shield (If required) don_goggles->don_shield don_gloves2 Don Outer Gloves (Over lab coat cuffs) don_shield->don_gloves2 handle_chem Perform All Chemical Manipulations (Weighing, transferring, reacting) don_gloves2->handle_chem Begin Work doff_gloves2 Remove Outer Gloves handle_chem->doff_gloves2 Work Complete doff_shield Remove Face Shield doff_gloves2->doff_shield doff_labcoat Remove Lab Coat doff_shield->doff_labcoat doff_goggles Remove Goggles doff_labcoat->doff_goggles doff_gloves1 Remove Inner Gloves doff_goggles->doff_gloves1 doff_wash Wash Hands Thoroughly doff_gloves1->doff_wash

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminomethyltetrahydropyran
Reactant of Route 2
Reactant of Route 2
4-Aminomethyltetrahydropyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.